molecular formula C11H13NO3 B1463125 2-Phenyl-morpholine-3-carboxylic acid CAS No. 751421-37-1

2-Phenyl-morpholine-3-carboxylic acid

Cat. No.: B1463125
CAS No.: 751421-37-1
M. Wt: 207.23 g/mol
InChI Key: CCVZQEQSEKNUJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-morpholine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-phenylmorpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-11(14)9-10(15-7-6-12-9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCVZQEQSEKNUJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C(N1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Novel Synthesis Methods for 2-Phenyl-morpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility, which enhance the pharmacokinetic profiles of drug candidates. Within this class of heterocycles, 2-Phenyl-morpholine-3-carboxylic acid represents a particularly valuable building block. Its rigid, chiral structure allows for the precise spatial orientation of substituents, making it an ideal scaffold for targeting a wide array of biological receptors and enzymes. The stereochemistry at the C2 and C3 positions is critical for biological activity, necessitating synthetic routes that offer robust control over the relative and absolute configuration of these stereocenters. This guide provides an in-depth exploration of novel, stereoselective methodologies for the synthesis of this compound, designed for researchers and professionals in the field of drug development.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound reveals several strategic disconnections. The most common approaches involve the formation of either the C-N or C-O bond in the final ring-closing step. Novel strategies, however, may involve the construction of the heterocyclic ring from acyclic precursors in a highly convergent and stereocontrolled manner.

G cluster_0 Novel Method 1: Oxazetidine Ring Opening cluster_1 Novel Method 2: Intramolecular Cyclization Target This compound Strategy1 Diastereoselective [4+2] Annulation Target->Strategy1 [4+2] Disconnection Strategy2 Stereoselective Intramolecular Cyclization Target->Strategy2 C-O Bond Disconnection Precursor1A 2-Phenyl-2-tosyl-1,2-oxazetidine Strategy1->Precursor1A Precursor1B α-Formyl Carboxylate Strategy1->Precursor1B Precursor2 N-(2-hydroxy-2-phenylethyl)amino acid ester Strategy2->Precursor2

Caption: Retrosynthetic analysis of this compound.

Novel Synthesis Method 1: Diastereoselective Synthesis via Oxazetidine Ring Opening

A promising novel approach involves the reaction of a strained 2-tosyl-1,2-oxazetidine ring system with a suitable nucleophile, such as an α-formyl carboxylate. This method offers a high degree of diastereoselectivity, which is proposed to arise from a kinetically controlled process where the substituents adopt a pseudo-equatorial orientation in a chair-like transition state to minimize steric interactions.[1]

Reaction Principle and Mechanism

The core of this strategy is the base-catalyzed reaction between a 2-phenyl-2-tosyl-1,2-oxazetidine and an ethyl α-formyl acetate. The reaction proceeds via a cascade of ring-opening of the strained oxazetidine, followed by an intramolecular cyclization to form the morpholine ring as a hemiaminal, which can be subsequently reduced to the final product. The diastereoselectivity is established during the initial nucleophilic attack and subsequent cyclization.

G Start 2-Phenyl-2-tosyl-1,2-oxazetidine + α-Formyl Carboxylate Intermediate1 Ring-Opened Intermediate Start->Intermediate1 Base (e.g., K2CO3) Hemiaminal Morpholine Hemiaminal (Diastereomeric Mixture) Intermediate1->Hemiaminal Intramolecular Cyclization Reduction Reduction (e.g., NaBH4) Hemiaminal->Reduction Product 2-Phenyl-morpholine-3-carboxylate Reduction->Product

Caption: Workflow for the oxazetidine ring opening method.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-formyl-2-phenylacetate

A detailed procedure for the synthesis of α-formyl esters can be adapted from established literature methods.[1]

  • To a solution of diisopropylamine (1.2 equiv.) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-BuLi (1.2 equiv.) dropwise. Stir the resulting LDA solution for 15 minutes.

  • Add a solution of ethyl phenylacetate (1.0 equiv.) in anhydrous THF and stir for 1 hour at -78 °C.

  • Add ethyl formate (1.5 equiv.) and continue stirring for an additional hour at -78 °C.

  • Allow the reaction to warm to room temperature and quench with water.

  • Acidify the aqueous layer with 1 M HCl to pH 3-4 and extract with dichloromethane.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 4-tosyl-2-phenylmorpholine-3-carboxylate

This procedure is adapted from the general method for the synthesis of substituted morpholines.[1]

  • To a solution of 2-phenyl-2-tosyl-1,2-oxazetidine (1.0 equiv., assuming its prior synthesis) and ethyl 2-formyl-2-phenylacetate (1.0 equiv.) in dichloromethane, add potassium carbonate (1.2 equiv.).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • The resulting residue, a morpholine hemiaminal, is dissolved in methanol and cooled to 0 °C.

  • Add sodium borohydride (1.5 equiv.) portion-wise and stir the reaction for 2 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired ethyl 4-tosyl-2-phenylmorpholine-3-carboxylate as a mixture of diastereomers.

Step 3: Hydrolysis and Deprotection

  • The purified ester is dissolved in a mixture of THF and water, and LiOH (3.0 equiv.) is added.

  • The reaction is stirred at room temperature until TLC indicates complete consumption of the starting material.

  • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

  • The N-tosyl group can be removed under standard conditions (e.g., Mg in MeOH or HBr/phenol) to yield the final product, this compound.

Data Summary
ParameterExpected ValueSource/Rationale
Yield (Step 2) 70-85%Based on analogous reactions in the cited literature.[1]
Diastereoselectivity >10:1High diastereoselectivity is a key feature of this methodology.[1]
Key Reagents 2-Phenyl-2-tosyl-1,2-oxazetidine, Ethyl 2-formyl-2-phenylacetate, K₂CO₃, NaBH₄Core components of the reaction.
Scalability Demonstrated on gram scale for similar substrates.[1]The cited study reports successful gram-scale synthesis.

Novel Synthesis Method 2: Stereoselective Intramolecular Cyclization

A second powerful strategy relies on the stereoselective intramolecular cyclization of a chiral acyclic precursor. This approach leverages a substrate-controlled diastereoselective reaction, where the stereochemistry of the starting material dictates the stereochemical outcome of the cyclization.

Reaction Principle and Mechanism

The key precursor is an N-substituted-2-amino-1-phenylethanol derivative. The synthesis of this precursor with high enantiopurity is crucial. The subsequent intramolecular cyclization to form the morpholine ring can be achieved by converting the primary alcohol into a good leaving group, followed by a base-mediated Sₙ2 reaction.

G Start Chiral Amino Alcohol + α-Haloacetate Precursor N-(2-hydroxy-2-phenylethyl)amino acid ester Start->Precursor N-Alkylation Activation Activation of Hydroxyl Group (e.g., Mesylation) Precursor->Activation Activated_Precursor Mesylated Intermediate Activation->Activated_Precursor Cyclization Base-mediated Intramolecular Cyclization Activated_Precursor->Cyclization Product 2-Phenyl-morpholine-3-carboxylate Cyclization->Product

Caption: Workflow for the stereoselective intramolecular cyclization method.

Experimental Protocol

Step 1: Synthesis of (R)-N-(2-hydroxy-2-phenylethyl)glycine ethyl ester

  • To a solution of (R)-2-amino-1-phenylethanol (1.0 equiv.) and potassium carbonate (2.5 equiv.) in acetonitrile, add ethyl bromoacetate (1.1 equiv.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amino ester.

Step 2: Intramolecular Cyclization to Ethyl (R)-2-phenylmorpholine-3-carboxylate

  • Dissolve the N-substituted amino ester (1.0 equiv.) in anhydrous dichloromethane and cool to 0 °C.

  • Add triethylamine (1.5 equiv.) followed by methanesulfonyl chloride (1.2 equiv.) dropwise.

  • Stir the reaction at 0 °C for 1 hour.

  • Wash the reaction mixture with water and brine, then dry the organic layer over Na₂SO₄, filter, and concentrate to give the crude mesylate.

  • Dissolve the crude mesylate in anhydrous THF and add potassium tert-butoxide (1.5 equiv.) at 0 °C.

  • Stir the reaction for 4 hours at room temperature.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the combined organic layers, concentrate, and purify by column chromatography to afford the cyclized product. The stereochemistry at the C3 position will be dependent on the reaction conditions and potential for epimerization.

Step 3: Hydrolysis to (R)-2-Phenylmorpholine-3-carboxylic acid

  • Hydrolyze the resulting ester using standard conditions (e.g., LiOH in THF/water) as described in Method 1.

Data Summary
ParameterExpected ValueRationale
Yield (Overall) 40-60%Multi-step synthesis with purification at each stage.
Diastereoselectivity Variable, potentially highDependent on the cyclization conditions and substrate control.
Key Reagents (R)-2-amino-1-phenylethanol, Ethyl bromoacetate, MsCl, K-OtBuReadily available starting materials and reagents.
Stereochemical Control Originates from the chiral amino alcohol starting material.Use of enantiopure starting material is key.

Conclusion

The synthesis of stereochemically defined this compound is a critical task for the advancement of drug discovery programs that utilize this privileged scaffold. The novel methods presented here, namely the diastereoselective ring-opening of oxazetidines and the stereoselective intramolecular cyclization of chiral acyclic precursors, offer significant advantages over classical synthetic routes. These approaches provide enhanced control over stereochemistry and offer modularity, allowing for the generation of diverse libraries of morpholine derivatives for biological screening. Future advancements in this field will likely focus on the development of catalytic asymmetric variants of these transformations to further improve efficiency and reduce the reliance on stoichiometric chiral auxiliaries or starting materials.

References

  • Nagy, V., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(19), 13788–13796. [Link]

Sources

Enantioselective Synthesis of 2-Phenyl-morpholine-3-carboxylic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining enantiomerically pure 2-Phenyl-morpholine-3-carboxylic acid, a crucial scaffold in medicinal chemistry. Recognizing the paramount importance of stereochemistry in drug efficacy and safety, this document delves into the nuanced methodologies for achieving high levels of stereocontrol. The guide is structured to provide not just procedural details but also the underlying scientific rationale for experimental choices, empowering researchers and drug development professionals to make informed decisions in their synthetic endeavors. We will explore diastereoselective approaches that control the relative stereochemistry of the C2 and C3 positions, highly efficient asymmetric catalytic methods for establishing the C2 stereocenter, and practical considerations for chiral resolution.

Introduction: The Significance of Chiral Morpholines

The morpholine ring is a privileged heterocyclic motif frequently found in a vast array of pharmaceuticals and biologically active compounds. Its unique physicochemical properties, such as improved metabolic stability, enhanced aqueous solubility, and favorable blood-brain barrier permeability, make it a highly desirable component in drug design. The introduction of stereocenters into the morpholine scaffold, particularly the 2-phenyl-3-carboxylic acid substitution pattern, creates a rigid and defined three-dimensional structure that can lead to highly specific and potent interactions with biological targets. Consequently, the development of robust and efficient enantioselective syntheses for this class of compounds is of critical importance to the pharmaceutical industry.

This guide will focus on practical and scalable methods for the synthesis of enantiopure this compound, with a detailed examination of the key strategies that allow for precise control over the stereochemical outcome.

Diastereoselective Synthesis: Controlling the C2-C3 Stereochemistry

A powerful strategy for the synthesis of this compound derivatives involves a diastereoselective approach that establishes the relative stereochemistry between the C2 and C3 positions in a controlled manner. This methodology hinges on the condensation of a suitable lactone with an imine, followed by a cyclization step.

Overview of the Diastereoselective Strategy

The core of this approach is a tandem reaction sequence that allows for the synthesis of both trans and cis isomers of the 2,3-disubstituted morpholine ring. The key bond formation occurs between a silyl ketene acetal derived from a lactone and an imine, with the stereochemical outcome being dictated by the reaction conditions.

diastereoselective_overview cluster_start Starting Materials cluster_reaction Key Condensation cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Product Lactone 5,6-Diethoxy-5,6-dimethyl- 1,4-dioxan-2-one Condensation Silyl Ketene Acetal Formation & Condensation with Imine Lactone->Condensation Imine N-Substituted Imine Imine->Condensation Intermediate Acyclic Condensation Product Condensation->Intermediate Cyclization Methanolysis/ Ring-Closure Intermediate->Cyclization Product 2,3-trans or 2,3-cis 2-Phenyl-morpholine-3-carboxylic Acid Ester Cyclization->Product

Caption: General workflow for the diastereoselective synthesis of 2,3-disubstituted morpholines.

Synthesis of Key Starting Materials

A critical aspect of this synthetic route is the preparation of the necessary starting materials, as they are not typically commercially available.

2.2.1. Synthesis of 5,6-Diethoxy-5,6-dimethyl-1,4-dioxan-2-one

2.2.2. Preparation of N-Substituted Imines

The imine component is typically prepared through the condensation of an aldehyde and a primary amine. For the synthesis of a 2-phenyl substituted morpholine, benzaldehyde is the aldehyde of choice. The N-substituent on the imine can be varied to modulate the electronic properties and steric hindrance of the molecule. A general procedure for the synthesis of N-benzylideneaniline is well-established.

Experimental Protocol: Synthesis of N-Benzylideneaniline

  • In a round-bottomed flask equipped with a magnetic stirrer, combine benzaldehyde (1.0 eq) and aniline (1.0 eq).

  • Stir the mixture at room temperature. An exothermic reaction should be observed with the formation of water.

  • After 15-30 minutes, the reaction mixture will become viscous.

  • Pour the mixture into ethanol and stir vigorously to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Diastereoselective Condensation and Cyclization

The stereochemical outcome of the reaction is controlled during the condensation step. The choice of catalyst and reaction conditions will favor the formation of either the syn or anti addition product, which then cyclizes to the corresponding cis or trans morpholine derivative.

2.3.1. Synthesis of trans-2-Phenyl-morpholine-3-carboxylic Acid Esters

The trans isomer is typically obtained through an acid-catalyzed condensation of the silyl ketene acetal of the lactone with an N-functionalized alkylimine.

2.3.2. Synthesis of cis-2-Phenyl-morpholine-3-carboxylic Acid Esters

The cis isomer is generally formed via a base-catalyzed condensation of the lactone with an N-tosylimine.

Data Presentation: Diastereoselectivity in Morpholine Synthesis

EntryImine N-SubstituentCatalyst/ConditionsMajor DiastereomerDiastereomeric Ratio (d.r.)
1AlkylAcidictransHigh
2TosylBasiccisHigh

Asymmetric Hydrogenation: A Highly Enantioselective Approach

For achieving high levels of enantiopurity at the C2 position, asymmetric hydrogenation of a dehydromorpholine precursor is an exceptionally effective strategy. This method utilizes a chiral catalyst to deliver hydrogen to one face of the double bond with high selectivity.

Principle of Asymmetric Hydrogenation

The key to this approach is the use of a rhodium catalyst coordinated to a chiral bisphosphine ligand. The chiral ligand creates a chiral environment around the metal center, which directs the hydrogenation to one enantiotopic face of the prochiral substrate, leading to the formation of one enantiomer in excess.

asymmetric_hydrogenation cluster_start Starting Material cluster_reaction Key Reaction cluster_catalyst Catalyst System cluster_product Product Dehydromorpholine 2-Phenyl-5,6-dihydro-4H-1,4-oxazine- 3-carboxylic Acid Ester Hydrogenation Asymmetric Hydrogenation Dehydromorpholine->Hydrogenation Product Enantiopure (R)- or (S)-2-Phenyl-morpholine- 3-carboxylic Acid Ester Hydrogenation->Product Catalyst [Rh(COD)₂]BF₄ + Chiral Bisphosphine Ligand (e.g., SKP-Phos) Catalyst->Hydrogenation

Caption: Asymmetric hydrogenation of a dehydromorpholine precursor.

Synthesis of the Dehydromorpholine Precursor

The primary challenge in applying this elegant methodology is the synthesis of the requisite 2-phenyl-5,6-dihydro-4H-1,4-oxazine-3-carboxylic acid ester precursor. While the direct synthesis of this specific substrate is not well-documented, analogous structures have been prepared through multi-step sequences. A potential route could involve the condensation of a β-keto ester with an appropriate amino alcohol, followed by cyclization and dehydration. Further research and methods development in this area would be highly valuable.

Experimental Protocol: Asymmetric Hydrogenation

The following is a general protocol for the asymmetric hydrogenation of a dehydromorpholine substrate, which can be adapted for the specific target molecule.

  • Catalyst Preparation: In a glovebox, charge a Schlenk tube with the chiral bisphosphine ligand (e.g., SKP-Phos, 0.011 eq) and [Rh(COD)₂]BF₄ (0.01 eq).

  • Add anhydrous, degassed solvent (e.g., dichloromethane) and stir at room temperature for 30 minutes to form the active catalyst solution.

  • Reaction Setup: In a separate Schlenk tube or directly in a high-pressure autoclave, dissolve the dehydromorpholine substrate (1.0 eq) in anhydrous, degassed solvent.

  • Hydrogenation: Transfer the catalyst solution to the substrate solution via cannula.

  • Seal the autoclave, purge several times with high-purity hydrogen gas, and then pressurize to the desired pressure (e.g., 50 atm).

  • Stir the reaction mixture at the desired temperature for 12-24 hours.

  • Work-up and Purification: Carefully release the hydrogen pressure and concentrate the reaction mixture. Purify the crude product by column chromatography on silica gel to yield the enantiomerically enriched morpholine derivative.

Data Presentation: Enantioselectivity in Asymmetric Hydrogenation

EntrySubstrateCatalyst/LigandSolventYield (%)ee (%)
12-Phenyl-3,4-dihydro-2H-1,4-oxazine[Rh(COD)₂]BF₄ / SKP-PhosDCM>9999
22-(4-Chlorophenyl)-3,4-dihydro-2H-1,4-oxazine[Rh(COD)₂]BF₄ / SKP-PhosDCM>9998

Chiral Resolution: A Practical Approach

Diastereomeric Salt Formation

A classical method for resolving carboxylic acids is through the formation of diastereomeric salts with a chiral base. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. The pure enantiomer of the carboxylic acid can then be liberated by treatment with an acid.

chiral_resolution cluster_start Starting Material cluster_reaction Resolution Process cluster_product Products Racemate Racemic 2-Phenyl-morpholine- 3-carboxylic Acid Salt_Formation Diastereomeric Salt Formation with Chiral Base Racemate->Salt_Formation Separation Fractional Crystallization Salt_Formation->Separation Liberation Acidification Separation->Liberation Enantiomer1 (R)-Enantiomer Liberation->Enantiomer1 Enantiomer2 (S)-Enantiomer Liberation->Enantiomer2

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Chiral Chromatography

Preparative chiral chromatography is a powerful technique for the separation of enantiomers on a larger scale. The racemic mixture is passed through a column containing a chiral stationary phase (CSP), which interacts differently with the two enantiomers, leading to their separation.

Considerations for Chiral Chromatography:

  • Choice of Chiral Stationary Phase: A variety of CSPs are commercially available, and screening is often necessary to find the optimal phase for a given separation.

  • Mobile Phase Optimization: The composition of the mobile phase is critical for achieving good resolution and reasonable run times.

  • Loading and Throughput: The amount of material that can be loaded onto the column and the overall throughput are important considerations for scalability.

Conclusion

The enantioselective synthesis of this compound is a challenging yet achievable goal. This guide has outlined several key strategies, each with its own advantages and considerations. The diastereoselective approach offers excellent control over the relative stereochemistry of the C2 and C3 positions. Asymmetric hydrogenation stands out as a highly efficient method for establishing the C2 stereocenter with exceptional enantioselectivity, although the synthesis of the required precursor remains an area for further development. Finally, chiral resolution provides a practical and widely used alternative for obtaining enantiomerically pure material. The choice of the optimal synthetic route will depend on a variety of factors, including the desired stereoisomer, scale of the synthesis, and available resources. The information and protocols presented herein provide a solid foundation for researchers and drug development professionals to successfully navigate the synthesis of this important chiral building block.

References

  • Diastereoselective and diastereoconvergent syntheses of 2- and 3-substituted morpholine congeners are reported. Starting from tosyl-oxazatedine 1 and α-formyl carboxylates 2, base catalysis is utilized to yield morpholine hemiaminals. Their further synthetic elaborations allowed the concise constructions of conformationally rigid morpholines. The observed diastereoselectivities and the unusual diastereoconvergence in the photoredox radical processes

An In-depth Technical Guide on the Chiral Resolution of 2-Phenyl-morpholine-3-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological function. This is particularly true in the pharmaceutical industry, where different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[1][2] 2-Phenyl-morpholine-3-carboxylic acid, a key structural motif in various biologically active compounds, possesses two chiral centers, giving rise to four distinct stereoisomers. The isolation of a single, desired isomer is therefore a crucial step in the development of safe and effective therapeutic agents. This guide provides a comprehensive overview of the principal techniques for the chiral resolution of this compound isomers, grounded in scientific principles and practical application.

I. The Imperative of Chirality in Drug Development

Chiral compounds exist as non-superimposable mirror images called enantiomers.[3] While sharing identical physical and chemical properties in an achiral environment, their interactions with chiral biological systems, such as enzymes and receptors, can differ significantly.[1] This disparity necessitates the separation of racemic mixtures—50:50 mixtures of enantiomers—to isolate the therapeutically active isomer and eliminate any potentially harmful or inactive counterparts.[2] The process of separating enantiomers is known as chiral resolution or chiral separation.[2]

II. Core Methodologies for Chiral Resolution

Several techniques have been developed for the separation of chiral compounds, ranging from classical crystallization methods to advanced chromatographic and enzymatic approaches.[1][4] This guide will focus on three of the most relevant and widely employed strategies for the resolution of this compound and its analogs.

1. Classical Resolution via Diastereomeric Salt Formation

One of the oldest and most cost-effective methods for large-scale chiral resolution is the formation of diastereomeric salts.[2] This technique leverages the fact that while enantiomers are difficult to separate directly, diastereomers—stereoisomers that are not mirror images—possess different physical properties, such as solubility.

The Principle of Operation: The racemic mixture of this compound is reacted with a single enantiomer of a chiral resolving agent, typically a chiral base if the target is an acid, or vice versa. This reaction forms a pair of diastereomeric salts. Due to their different physical properties, one diastereomeric salt can often be selectively crystallized from a suitable solvent. The desired enantiomer is then liberated from the purified diastereomeric salt by treatment with an acid or base.[2]

G cluster_0 Chiral HPLC System cluster_1 Column Detail Injector Injector Column Column Injector->Column Racemic Mixture Detector Detector Column->Detector Separated Enantiomers Enantiomer_R R-enantiomer CSP Chiral Stationary Phase Enantiomer_R->CSP Stronger Interaction (Longer Retention Time) Enantiomer_S S-enantiomer Enantiomer_S->CSP Weaker Interaction (Shorter Retention Time) G Racemate Racemic this compound Enzyme Enzyme (e.g., Lipase) Racemate->Enzyme + Alcohol Products Unreacted (S)-enantiomer Esterified (R)-enantiomer Enzyme->Products Stereoselective Esterification

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Phenyl-morpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Characterization

2-Phenyl-morpholine-3-carboxylic acid is a heterocyclic compound featuring a morpholine scaffold, a core structure prevalent in medicinal chemistry. The strategic placement of a phenyl group at the C-2 position and a carboxylic acid at the C-3 position creates a molecule with significant potential for diverse pharmacological interactions. Its structural complexity, including stereocenters at C-2 and C-3, necessitates a multi-faceted analytical approach to unambiguously confirm its identity, purity, and stereochemistry. This guide provides a comprehensive framework for the spectroscopic characterization of this molecule, detailing the core techniques essential for its structural elucidation in a research and drug development setting. We will explore the theoretical underpinnings of each technique and provide robust, field-tested protocols to ensure data integrity and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, both ¹H and ¹³C NMR are indispensable, with 2D NMR techniques being crucial for definitive assignments.

Expertise & Experience: The Rationale Behind Experimental Choices

The choice of solvent is the first critical decision. Due to the presence of both a carboxylic acid and a secondary amine, the molecule has exchangeable protons (OH and NH). To observe these protons, a non-protic, polar solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. It effectively solubilizes the polar molecule and slows down the proton exchange rate, allowing for their detection. Standard deuterated chloroform (CDCl₃) might also be used, but the exchangeable protons may appear as very broad signals or not be observed at all.

Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are not merely confirmatory; they are essential for navigating the complex spin systems of the morpholine ring and confirming the connectivity between protons and their directly attached carbons.[3][4]

Experimental Protocol: ¹H & ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.

    • Filter the resulting solution through a glass wool plug into a standard 5 mm NMR tube.

    • Cap the tube securely and label it appropriately.

  • Data Acquisition:

    • The NMR spectrometer should be properly shimmed on the sample to ensure high resolution.

    • ¹H NMR: Acquire a 1D proton spectrum using a standard pulse program (e.g., zg30). Key parameters include a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[4] Typically, 16-32 scans are sufficient for a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

    • 2D NMR (COSY & HSQC): Utilize standard pulse programs. These experiments will be critical for assigning the overlapping methylene protons of the morpholine ring.[3]

Anticipated Spectra and Interpretation

The presence of stereoisomers (cis and trans) will likely result in two sets of signals, though one isomer may be major. The following tables outline the anticipated chemical shifts for the major isomer.

Table 1: Anticipated ¹H NMR Data (500 MHz, DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale & Notes
COOH~12.0 - 13.0br s1HHighly deshielded, exchangeable proton. Position is concentration-dependent.
Phenyl-H~7.2 - 7.5m5HTypical aromatic region for a monosubstituted benzene ring.
H-2 (CH-Ph)~4.5 - 4.8d1HBenzylic proton, deshielded by both the phenyl group and the ring oxygen.
H-3 (CH-COOH)~3.8 - 4.1d1HMethine proton alpha to the carboxylic acid.
Morpholine-H (O-CH₂)~3.5 - 3.9m2HProtons adjacent to the electronegative oxygen atom.[5][6]
Morpholine-H (N-CH₂)~2.8 - 3.2m2HProtons adjacent to the nitrogen atom.
NH~2.5 - 3.5br s1HExchangeable proton, may overlap with other signals.

Table 2: Anticipated ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale & Notes
C=O (Carboxylic Acid)~170 - 175Typical range for a carboxylic acid carbonyl carbon.[7]
Phenyl-C (quaternary)~135 - 140The carbon atom of the phenyl ring attached to the morpholine.
Phenyl-CH~125 - 130Aromatic carbons. Expect 2-3 signals due to symmetry.[7]
C-2 (CH-Ph)~75 - 80Carbon deshielded by the phenyl group and ring oxygen.
C-6 (O-CH₂)~65 - 70Carbon adjacent to the ring oxygen.[5][6]
C-3 (CH-COOH)~55 - 60Carbon alpha to the carboxylic acid group.
C-5 (N-CH₂)~45 - 50Carbon adjacent to the ring nitrogen.[6]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of the compound and offers insights into its structure through fragmentation patterns.[8] Electrospray ionization (ESI) is the preferred method for a polar, non-volatile molecule like this compound, as it is a soft ionization technique that typically keeps the molecule intact.[9]

Expertise & Experience: Optimizing for a Polar Analyte

Sample preparation is paramount for successful ESI-MS.[10] The analyte must be completely dissolved in a suitable volatile solvent system, and inorganic salts or buffers (like phosphates) must be strictly avoided as they can suppress the signal and contaminate the instrument.[9][10] A solution of methanol or acetonitrile with a small amount of water is often a good starting point. Adding a trace amount of formic acid can aid in protonation for positive ion mode ([M+H]⁺), while a trace of ammonium hydroxide can assist deprotonation for negative ion mode ([M-H]⁻).

Experimental Protocol: High-Resolution ESI-MS
  • Sample Preparation:

    • Prepare a stock solution of the compound at ~1 mg/mL in a suitable organic solvent like methanol.[11]

    • Perform a serial dilution to create a final analysis solution of ~1-10 µg/mL in a solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid.[11][12]

    • The solution must be free of any particulates. Filter if necessary.[9][11]

  • Data Acquisition:

    • Infuse the sample solution into the ESI source via direct injection or LC-MS.

    • Acquire data in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

    • Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and gather structural information.

Anticipated Data and Interpretation

The molecular formula is C₁₁H₁₃NO₃, with a monoisotopic mass of 207.0895 g/mol .

Table 3: Anticipated High-Resolution MS Data

IonCalculated m/zObserved m/zIonization Mode
[M+H]⁺208.0968Within 5 ppmPositive ESI
[M-H]⁻206.0823Within 5 ppmNegative ESI
[M+Na]⁺230.0788Within 5 ppmPositive ESI

Key Fragmentation Pathways:

  • Loss of CO₂ (44 Da): A common fragmentation for carboxylic acids, leading to a fragment ion at m/z ~163 in positive mode.

  • Loss of H₂O (18 Da): Dehydration can occur.

  • Ring Opening: Cleavage of the morpholine ring can produce characteristic fragments. For instance, cleavage adjacent to the oxygen and nitrogen atoms is a common pathway for morpholine-containing structures.[13]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[14] Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."[14]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

Anticipated Data and Interpretation

Table 4: Key Anticipated IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration TypeCharacteristics
2500-3300O-H (Carboxylic Acid)StretchVery broad and strong, characteristic of H-bonded dimers.[15][16][17]
~3300N-H (Secondary Amine)StretchModerate, may be obscured by the broad O-H band.
~3030C-H (Aromatic)StretchWeak to moderate, sharp peaks just above 3000 cm⁻¹.
2850-2960C-H (Aliphatic)StretchModerate to strong, sharp peaks.
1700-1725C=O (Carboxylic Acid)StretchVery strong and sharp, characteristic of a hydrogen-bonded acid.[15][16]
1580-1620C=C (Aromatic)StretchModerate, multiple sharp bands.
~1210-1320C-O (Carboxylic Acid)StretchStrong.
~1100C-O-C (Ether)StretchStrong, characteristic of the morpholine ether linkage.

The presence of a very broad absorption in the 2500-3300 cm⁻¹ range coupled with a strong carbonyl peak around 1710 cm⁻¹ is highly diagnostic for a carboxylic acid.[15]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing the Chromophore

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for analyzing compounds containing chromophores, such as the phenyl group in this molecule.[18]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol.

    • The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample.

    • Record the spectrum, typically from 200 to 400 nm.

Anticipated Data and Interpretation

The phenyl group is the primary chromophore. Benzene itself shows a secondary absorption band (B-band) around 255 nm.[19][20] Substitution on the ring typically causes a bathochromic (red) shift to a longer wavelength.

Table 5: Anticipated UV-Vis Absorption Data

ParameterPredicted ValueRationale
λ_max_~260 - 270 nmCorresponds to the π → π* transition of the substituted benzene ring.[20]

Visual Workflow Summaries

The following diagrams illustrate the generalized workflows for the key spectroscopic techniques described.

G cluster_NMR NMR Analysis Workflow prep_nmr 1. Sample Prep (5-10 mg in 0.6 mL DMSO-d6) acq_nmr 2. Data Acquisition (1H, 13C, COSY, HSQC) prep_nmr->acq_nmr proc_nmr 3. Data Processing (Fourier Transform, Phasing) acq_nmr->proc_nmr analysis_nmr 4. Structural Assignment (Chemical Shifts, Couplings) proc_nmr->analysis_nmr

Caption: Generalized workflow for NMR spectroscopic analysis.

G cluster_MS ESI-MS Analysis Workflow prep_ms 1. Sample Prep (Dilute to 1-10 ug/mL in MeCN/H2O) acq_ms 2. Data Acquisition (Positive & Negative Modes) prep_ms->acq_ms frag_ms 3. MS/MS Fragmentation (On [M+H]+ and [M-H]-) acq_ms->frag_ms analysis_ms 4. Data Analysis (Accurate Mass, Fragments) frag_ms->analysis_ms

Caption: Generalized workflow for ESI-MS analysis.

Conclusion: A Synergistic Approach to Structural Confirmation

The definitive characterization of this compound is not achieved by a single technique, but by the synergistic integration of data from NMR, MS, IR, and UV-Vis spectroscopy. NMR provides the structural backbone, MS confirms the molecular formula and key fragments, IR validates the presence of all functional groups, and UV-Vis characterizes the electronic properties of the aromatic system. Adherence to the rigorous, validated protocols outlined in this guide will ensure the generation of high-quality, reproducible data, which is the bedrock of successful research and development in the chemical and pharmaceutical sciences.

References

  • 2-Phenylmorpholine - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • Moser, A. (2008, May 6). Recognizing the NMR pattern for morpholine. ACD/Labs. Retrieved January 26, 2026, from [Link]

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675. Retrieved January 26, 2026, from [Link]

  • UV-Visible Determination of Synthetic Compound 1-Phenyl Naphthalene and Extracted Plant Lignans Derivatives. (2019, March 3). ResearchGate. Retrieved January 26, 2026, from [Link]

  • IR: carboxylic acids. (n.d.). University of Calgary. Retrieved January 26, 2026, from [Link]

  • Infrared spectra of amino acids and their metal complexes. II.Geometrical isomerism in bis(amino acidato)copper(II) complexes. (n.d.). Journal of the American Chemical Society. Retrieved January 26, 2026, from [Link]

  • Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Oxford. Retrieved January 26, 2026, from [Link]

  • Mass spectra of morpholine cation and fragment ions which are generated in the 118 nm light with the IR light on/off. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Oregon State University. Retrieved January 26, 2026, from [Link]

  • NMR spectroscopy of small molecules in solution. (2025, December 3). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • The C=O Bond, Part III: Carboxylic Acids. (2018, January 1). Spectroscopy Online. Retrieved January 26, 2026, from [Link]

  • Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. (2020, January 8). The Journal of Chemical Physics. Retrieved January 26, 2026, from [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu. Retrieved January 26, 2026, from [Link]

  • Sample Preparation & Autosampler Vials for ESI-MS. (n.d.). University of Wisconsin-Madison. Retrieved January 26, 2026, from [Link]

  • NMR Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 26, 2026, from [Link]

  • Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. (n.d.). The Journal of Physical Chemistry A. Retrieved January 26, 2026, from [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024, August 15). PubMed. Retrieved January 26, 2026, from [Link]

  • The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. (2025, February 8). NIH. Retrieved January 26, 2026, from [Link]

  • 1H and 13C NMR spectra of N-substituted morpholines. (2025, August 9). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Infrared Spectroscopy of Amino Acid Side Chains. (2016, March 8). Undergraduate Science Journals. Retrieved January 26, 2026, from [Link]

  • Thiomorpholine-3-carboxylic acid. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Sample Preparation. (n.d.). University of Illinois. Retrieved January 26, 2026, from [Link]

  • FT-IR spectra of amino acids studied in the present work. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. (n.d.). NIH. Retrieved January 26, 2026, from [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer drugs. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • ULTRAVIOLET SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved January 26, 2026, from [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge. Retrieved January 26, 2026, from [Link]

  • UV-visible and HPLC determination of synthetic compound 1-phenyl naphthalene. (2022, June 9). Retrieved January 26, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. (2021, February 8). NIH. Retrieved January 26, 2026, from [Link]

  • Advanced NMR Spectroscopy Methods for Study of Structure and Properties of Small Molecules. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. (n.d.). Der Pharma Chemica. Retrieved January 26, 2026, from [Link]

  • Sample preparation for the ES/MS. (n.d.). University of Bristol. Retrieved January 26, 2026, from [Link]

  • FTIR spectra of carboxylic acids || H-bonding & conjugation effect. (2023, March 4). YouTube. Retrieved January 26, 2026, from [Link]

  • 13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 26, 2026, from [Link]

  • Reversible Addition–Fragmentation Chain Transfer Synthesis and Multimodal Characterization of Poly(N-acryloylmorpholine)-Based. (2026, January 16). American Chemical Society. Retrieved January 26, 2026, from [Link]

Sources

1H NMR and 13C NMR analysis of 2-Phenyl-morpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-Phenyl-morpholine-3-carboxylic Acid

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research for the unambiguous structural elucidation of novel molecular entities. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, a heterocyclic compound with potential applications in medicinal chemistry. By dissecting the molecule into its constituent functional groups—the phenyl ring, the morpholine core, and the carboxylic acid moiety—we will predict the characteristic chemical shifts, multiplicities, and coupling constants. This whitepaper serves as a technical resource for researchers, scientists, and drug development professionals, offering both theoretical predictions and a practical, field-proven protocol for spectral acquisition and interpretation.

Introduction: The Structural Significance of this compound

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The introduction of a phenyl group at the 2-position and a carboxylic acid at the 3-position creates a rigid, chiral structure with multiple points for potential biological interactions. This substitution pattern makes this compound an interesting building block for the synthesis of complex bioactive molecules.

Accurate structural confirmation is the bedrock of chemical synthesis and drug development. NMR spectroscopy provides the most definitive data for this purpose, offering detailed insights into the molecular framework, connectivity, and stereochemistry. This guide will systematically deconstruct the expected NMR spectral features of this molecule.

Foundational Principles of NMR Analysis for the Target Molecule

The NMR spectrum of this compound is governed by the electronic environment of each nucleus. The key factors influencing the chemical shifts (δ) are:

  • Inductive Effects: Electronegative atoms like oxygen and nitrogen withdraw electron density, "deshielding" nearby nuclei and shifting their signals downfield (to higher ppm values).

  • Anisotropy: The π-electron system of the phenyl ring generates a local magnetic field. Protons situated above or below the face of the ring are shielded (shifted upfield), while those in the plane of the ring are deshielded (shifted downfield).[1]

  • Stereochemistry: The molecule possesses two chiral centers (C2 and C3). This diastereotopicity renders the methylene protons on the morpholine ring (at C5 and C6) chemically non-equivalent, meaning they will appear as distinct signals. The relative orientation (cis or trans) of the phenyl and carboxylic acid groups will significantly influence the coupling constants and chemical shifts of the H2 and H3 protons.

The morpholine ring typically adopts a stable chair conformation, which dictates the axial and equatorial positions of its protons.[2][3] This conformational rigidity is crucial for predicting the through-bond scalar (J) coupling constants between adjacent protons.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of unique proton environments, their electronic surroundings, and their connectivity.

Phenyl and Carboxylic Acid Protons
  • Carboxylic Acid (COOH): A highly deshielded proton, expected to appear as a broad singlet in the δ 10.0–13.0 ppm range.[4][5] Its broadness is due to hydrogen bonding and chemical exchange. This signal will disappear upon the addition of a few drops of deuterium oxide (D₂O) to the NMR sample, a classic test for exchangeable protons.[4][6]

  • Phenyl Group (C₆H₅): These five protons will resonate in the aromatic region, typically between δ 7.2 and 7.5 ppm. Due to restricted rotation and the influence of the chiral morpholine ring, they may appear as a complex, overlapping multiplet.

Morpholine Ring Protons

The morpholine ring protons present the most complex and informative region of the spectrum. The chair conformation leads to distinct axial and equatorial protons.[7]

  • H2 (methine): This proton is adjacent to both the nitrogen atom and the deshielding phenyl group. Its signal is expected to be a doublet, located downfield. The coupling constant (³J_H2-H3_) will be informative about the relative stereochemistry.

  • H3 (methine): Positioned alpha to the electron-withdrawing carboxylic acid group, this proton will also be shifted downfield and appear as a doublet due to coupling with H2.

  • NH Proton: The signal for the amine proton is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature. In a non-exchanging solvent like DMSO-d₆, it may appear as a broad singlet.

  • H5 Protons (CH₂-O): These two diastereotopic protons are adjacent to the highly electronegative oxygen atom, placing their signals significantly downfield, likely in the δ 3.6–4.0 ppm range.[8][9] They will appear as two distinct multiplets, each coupled to its geminal partner (²J) and the two vicinal H6 protons (³J).

  • H6 Protons (CH₂-N): These protons are adjacent to the nitrogen atom and are expected to resonate upfield relative to the H5 protons, typically in the δ 2.8–3.2 ppm range.[9] They will also appear as two separate multiplets due to geminal and vicinal couplings.

The overall workflow for NMR analysis is depicted below.

Fig. 1: General workflow for NMR-based structural elucidation.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The chemical shifts are spread over a much wider range than in ¹H NMR, making signal overlap less common.[10]

  • Carboxylic Carbonyl (COOH): This carbon is significantly deshielded and will appear at the far downfield end of the spectrum, typically in the δ 170–185 ppm range.[4][6][11]

  • Phenyl Carbons (C₆H₅): The six aromatic carbons will produce signals between δ 125–150 ppm.[11] The ipso-carbon (the one attached to the morpholine ring) will be a weak quaternary signal, while the ortho, meta, and para carbons will give three more intense signals.

  • Morpholine Carbons:

    • C2 (CH-Ph): This benzylic carbon, also attached to nitrogen, will be found in the δ 60-75 ppm range.

    • C3 (CH-COOH): Attached to nitrogen and the carboxylic acid, this carbon's shift will be in a similar region to C2, likely δ 55-70 ppm.

    • C5 (CH₂-O): The carbon adjacent to the oxygen atom is expected to be the most downfield of the aliphatic carbons, typically around δ 65–70 ppm.[8]

    • C6 (CH₂-N): This carbon, adjacent to the nitrogen, will be upfield from C5, likely in the δ 45–50 ppm range.

The molecular structure with atom numbering is shown below.

Fig. 2: Structure of this compound with atom numbering.

Summary of Predicted NMR Data

The predicted chemical shifts for this compound are summarized below. Note that exact values will vary based on experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted δ (ppm)MultiplicityNotes
COOH10.0 - 13.0Broad SingletExchanges with D₂O.[4][6]
C₆H₅-H 7.2 - 7.5MultipletAromatic region.
H 24.0 - 4.5DoubletDeshielded by Phenyl and Nitrogen.
H 33.8 - 4.3DoubletDeshielded by COOH and Nitrogen.
NH VariableBroad SingletShift is solvent dependent.
H 5 (axial/eq)3.6 - 4.02 x MultipletsDiastereotopic, adjacent to Oxygen.[9]
H 6 (axial/eq)2.8 - 3.22 x MultipletsDiastereotopic, adjacent to Nitrogen.[9]

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted δ (ppm)Notes
C OOH170 - 185Carbonyl carbon, downfield.[4][11]
C ₆H₅125 - 1504 signals expected (ipso, o, m, p).
C 260 - 75Benzylic, adjacent to Nitrogen.
C 355 - 70Adjacent to COOH and Nitrogen.
C 565 - 70Adjacent to Oxygen.[8]
C 645 - 50Adjacent to Nitrogen.

Experimental Protocol: A Self-Validating System

This protocol outlines a robust method for acquiring high-quality NMR data for the target compound.

Sample Preparation
  • Analyte Preparation: Accurately weigh approximately 5-10 mg of dry this compound.

  • Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆, ~0.6 mL). This solvent is ideal as it will solubilize the polar carboxylic acid and allow for the observation of the exchangeable COOH and NH protons.[12]

  • Dissolution: Transfer the weighed solid into a clean, dry vial. Add the deuterated solvent and gently vortex or sonicate until the solid is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's receiver coil (typically ~4-5 cm).

  • Internal Standard (Optional): Tetramethylsilane (TMS) is the standard reference (0 ppm), but the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, ~39.52 ppm for ¹³C) can also be used for calibration.

NMR Data Acquisition
  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

  • ¹H NMR Acquisition:

    • Experiment: Standard 1D proton experiment.

    • Temperature: 298 K (25 °C).

    • Scans: 16-32 scans.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time: ~2-4 seconds.

  • ¹³C NMR Acquisition:

    • Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).

    • Scans: 1024-4096 scans (or more, as ¹³C is less sensitive).

    • Relaxation Delay (d1): 2 seconds.

  • 2D NMR for Unambiguous Assignment:

    • COSY (Correlation Spectroscopy): To establish proton-proton (H-H) couplings, confirming connectivity within the morpholine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.[2]

Conclusion

The comprehensive NMR analysis of this compound requires a systematic approach that combines theoretical prediction with robust experimental technique. The ¹H NMR spectrum is characterized by distinct regions for the aromatic, morpholine, and labile protons, with the complexity of the morpholine signals providing rich stereochemical information. The ¹³C NMR spectrum complements this by confirming the carbon skeleton. By following the detailed protocol and utilizing a suite of 1D and 2D NMR experiments, researchers can achieve complete and unambiguous structural assignment, a critical step in advancing any research or development program involving this valuable chemical entity.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from The Royal Society of Chemistry website.
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from Chemistry LibreTexts. [Link]

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675. [Link]

  • ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. Retrieved from ACD/Labs website. [Link]

  • Gable, K. (n.d.). 13C NMR Chemical Shift. Retrieved from Oregon State University website. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from Chemistry LibreTexts. [Link]

  • JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from JoVE. [Link]

  • Chemistry Stack Exchange. (2016, July 29). Multiplet shape in proton NMR of morpholines. Retrieved from Chemistry Stack Exchange. [Link]

  • ResearchGate. (2024, October 17). The Shielding Effect of Phenyl Groups in the Silyl-Protecting Groups Introduced into Borneol and Isoborneol. Retrieved from ResearchGate. [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved from University of Calgary website. [Link]

  • ACS Publications. (2009, May 28). Dynamic 1H NMR Spectroscopic Study of the Ring Inversion in N-Sulfonyl Morpholines—Studies on N−S Interactions. Retrieved from The Journal of Organic Chemistry. [Link]

  • Chemistry Stack Exchange. (2015, June 9). Phenyl group in proton NMR. Retrieved from Chemistry Stack Exchange. [Link]

Sources

Mass spectrometry fragmentation of 2-Phenyl-morpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Phenyl-morpholine-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation behavior of this compound. Designed for researchers, analytical chemists, and drug development professionals, this document delineates the probable fragmentation pathways under both soft (Electrospray Ionization) and hard (Electron Ionization) ionization techniques. By synthesizing first-principle fragmentation rules with data from structurally related morpholine, phenyl, and carboxylic acid derivatives, this guide offers a predictive framework for the structural elucidation and analytical characterization of this compound. We will explore detailed experimental protocols, present predicted mass spectra data in tabular and graphical formats, and explain the causal mechanisms behind the key fragmentation steps.

Introduction

The Analyte: this compound

This compound is a heterocyclic organic compound featuring a morpholine core substituted with a phenyl group at the C2 position and a carboxylic acid at the C3 position. The morpholine scaffold is a privileged structure in medicinal chemistry, and its derivatives are investigated for a wide range of biological activities. The presence of a chiral center and multiple functional groups—a secondary amine, an ether, a carboxylic acid, and an aromatic ring—makes its structural characterization both critical and complex.

  • Molecular Formula: C₁₁H₁₃NO₃

  • Monoisotopic Mass: 207.0895 g/mol

  • Chemical Structure: (A representative 2D structure of the analyte)

Analytical Context

Mass spectrometry (MS) is an indispensable tool for the confirmation of molecular identity, structural elucidation, and quantification of novel chemical entities. For a molecule like this compound, understanding its fragmentation pattern is paramount for confirming its synthesis, identifying metabolites in drug metabolism studies, and developing robust quantitative LC-MS/MS methods.[1]

Scope of this Guide

This guide will serve as a predictive whitepaper, detailing the expected fragmentation pathways of the target analyte. We will focus primarily on Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), which provides controlled fragmentation crucial for structural analysis, and supplement this with a discussion of the expected patterns under Electron Ionization (EI).

Foundational Principles of Fragmentation

The fragmentation of this compound is directed by the chemical properties of its constituent functional groups. The initial ionization step creates a charged species whose stability and charge distribution dictate the subsequent bond cleavages.

  • Ionization Techniques:

    • Electron Ionization (EI): This high-energy technique involves bombarding the analyte with 70 eV electrons, typically leading to extensive fragmentation and a complex mass spectrum.[2] While useful for library matching, the molecular ion may be weak or absent.[3]

    • Electrospray Ionization (ESI): A soft ionization method that generates intact protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal initial fragmentation.[4] Subsequent activation in a collision cell (Collision-Induced Dissociation, CID) provides controlled, structurally informative fragmentation, making it the preferred method for this type of analysis.[1]

  • Key Fragmentation Drivers in the Analyte Structure:

    • Carboxylic Acid: This group is a primary site for fragmentation, readily losing water (H₂O) or carbon dioxide (CO₂) under CID.[1][5] In EI, loss of the entire COOH radical is also common.[6]

    • Morpholine Ring: The nitrogen atom is the most basic site and the preferred location for protonation in positive-ion ESI. The charge on the nitrogen initiates alpha-cleavage, where bonds adjacent to the C-N bond break.[3] The ether oxygen provides another potential site for ring-opening pathways.

    • Phenyl Group: The bond connecting the stable phenyl ring to the morpholine core is a potential cleavage site. The stability of the aromatic system means that charge retention on phenyl-containing fragments is often favored.[3]

Experimental Methodology

A robust analytical method is self-validating. The following protocol outlines a standard approach for the analysis of this compound using LC-MS/MS.

Sample Preparation Protocol
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of methanol and water containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode). The acid or base aids in the protonation or deprotonation of the analyte, respectively.[4]

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

The following table outlines typical starting parameters for an LC-MS/MS analysis. These should be optimized for the specific instrumentation used.

ParameterRecommended SettingRationale
LC Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and peak shape for moderately polar compounds.
Mobile Phase A Water + 0.1% Formic AcidStandard aqueous phase for reverse-phase chromatography.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic phase.
Gradient 5% to 95% B over 5-10 minutesA standard gradient to elute the compound efficiently.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 1 - 5 µL
Ionization Mode ESI Positive and NegativeTo capture both [M+H]⁺ and [M-H]⁻ fragmentation data.
Capillary Voltage 3.5 - 4.5 kVTypical voltage range for stable electrospray.
Collision Gas ArgonInert gas used to induce fragmentation.
Collision Energy Ramped (e.g., 10-40 eV)Ramping the energy allows for the capture of both low-energy and high-energy fragments in a single run.
Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Stock 1. Stock Solution (1 mg/mL) Working 2. Working Solution (1-10 µg/mL) Stock->Working Filter 3. Filtration (0.22 µm) Working->Filter LC LC Separation (C18 Column) Filter->LC Injection ESI ESI Source ([M+H]⁺ / [M-H]⁻) LC->ESI MS1 MS1: Precursor Ion Selection (m/z 208.1 or 206.1) ESI->MS1 CID MS2: Collision-Induced Dissociation MS1->CID MS2 MS2: Product Ion Analysis CID->MS2

Caption: Standard workflow from sample preparation to MS/MS analysis.

Fragmentation Analysis under Electrospray Ionization (ESI-MS/MS)

Positive Ion Mode ([M+H]⁺, m/z 208.10)

In positive ion mode, protonation will preferentially occur on the secondary amine of the morpholine ring, as it is the most basic site. This localized charge will be the primary driver for the fragmentation cascade.

Key Predicted Pathways:

  • Initial Dehydration: The protonated carboxylic acid can readily lose a molecule of water (H₂O), a common fragmentation for carboxylic acids.[1] This would result in an acylium ion.

    • [M+H]⁺ → [M+H - H₂O]⁺

    • m/z 208.10 → m/z 190.09

  • Decarbonylation/Decarboxylation: Following dehydration, the loss of carbon monoxide (CO) is a plausible next step. Alternatively, direct loss of CO₂ from the protonated molecule can occur, though less common for the [M+H]⁺ ion compared to the [M-H]⁻ ion. A more likely pathway is the loss of the entire formic acid molecule (HCOOH) via rearrangement.

    • [M+H]⁺ → [M+H - HCOOH]⁺

    • m/z 208.10 → m/z 162.09

  • Alpha-Cleavage and Ring Opening: The charge on the nitrogen can induce cleavage of the C2-C3 bond. This is a highly probable pathway that breaks the morpholine ring and leads to several diagnostic fragments.

    • Pathway 3a (Loss of Carboxylic Acid): Cleavage of the C2-C3 bond can lead to the formation of a stable iminium ion and the loss of the •COOH radical from the uncharged portion, followed by rearrangement. A key fragment would arise from the loss of the entire C3-substituent.

    • Pathway 3b (Formation of Phenyl-containing fragment): A major fragment is expected from the cleavage of the C-N and C-O bonds of the ring, leading to the formation of a stable, protonated 2-phenyl-aziridine or related species. The most characteristic fragment would be the phenylvinylaminium ion at m/z 104.08, resulting from the cleavage of the morpholine ring.

Predicted Fragmentation Pathway Diagram ([M+H]⁺)

G Parent [M+H]⁺ m/z 208.10 C₁₁H₁₄NO₃⁺ Frag190 m/z 190.09 C₁₁H₁₂NO₂⁺ Parent->Frag190 - H₂O Frag162 m/z 162.09 C₁₀H₁₂NO⁺ Parent->Frag162 - HCOOH Frag104 m/z 104.08 C₇H₈N⁺ Parent->Frag104 - C₄H₆O₃ (Ring Cleavage) Frag190->Frag162 - CO

Caption: Predicted major fragmentation pathways for [M+H]⁺ of the analyte.

Table of Predicted Fragment Ions (Positive Mode)
Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Fragment Structure/Description
208.10190.09H₂O (18.01 Da)Acylium ion from loss of water from the carboxylic acid.
208.10162.09HCOOH (46.01 Da)Loss of formic acid via rearrangement.
208.10104.08 C₄H₆O₃ (102.02 Da)Base Peak Candidate: Phenylvinylaminium ion, resulting from ring scission. Highly diagnostic.
190.09162.09CO (28.00 Da)Loss of carbon monoxide from the acylium ion.
Negative Ion Mode ([M-H]⁻, m/z 206.07)

In negative ion mode, deprotonation occurs at the most acidic site, the carboxylic acid. The resulting carboxylate anion is the precursor ion. Fragmentation in negative mode is often simpler and dominated by a single pathway.

  • Primary Fragmentation (Decarboxylation): The most facile and dominant fragmentation pathway for a carboxylate anion is the loss of carbon dioxide (CO₂).

    • [M-H]⁻ → [M-H - CO₂]⁻

    • m/z 206.07 → m/z 162.09

This single, prominent transition (206.1 → 162.1) would be an excellent choice for developing a highly selective and sensitive quantitative method using Multiple Reaction Monitoring (MRM).

Predicted Fragmentation under Electron Ionization (EI-MS)

EI-MS will produce a much more complex spectrum due to the high energy of the ionization process. The molecular ion peak (M⁺• at m/z 207.09) may be observed, but it is likely to be of low abundance.[3][5]

Key Diagnostic Ions:

  • Loss of Carboxyl Radical: Cleavage of the C3-carboxyl bond is highly probable.

    • M⁺• → [M - •COOH]⁺

    • m/z 207.09 → m/z 162.09

  • Alpha-Cleavage: Cleavage of the C2-C3 bond, similar to ESI, but producing radical cations. The fragment at m/z 104 (C₇H₈N⁺) would also be expected and likely prominent.

  • Ring Fragmentation: The morpholine ring will fragment extensively. A fragment corresponding to the morpholinium ion (m/z 86) or its derivatives might be observed.[7]

  • Phenyl Cation: The phenyl cation (C₆H₅⁺) at m/z 77 is a common fragment for phenyl-containing compounds, although the tropylium ion (C₇H₇⁺) at m/z 91, arising from rearrangement of a benzyl group, would not be expected here as there is no benzylic carbon.

Practical Applications & Considerations

  • Structural Confirmation: The presence of the key fragments predicted in Table 4.3, particularly the transition from m/z 208.1 to 104.1, would provide strong evidence for the presence of the 2-phenyl-morpholine core. The loss of water and formic acid would confirm the presence of the carboxylic acid.

  • Metabolite Identification: The fragmentation pathways outlined here provide a roadmap for identifying potential metabolites. For example, hydroxylation of the phenyl ring would result in a precursor ion of m/z 224.1, which would be expected to fragment to a hydroxylated phenylvinylaminium ion at m/z 120.1.

  • Quantitative Analysis: For sensitive and selective quantification, an LC-MS/MS method in MRM mode is recommended.[1] The transition m/z 206.1 → 162.1 in negative ion mode is the ideal candidate due to its high specificity (decarboxylation) and expected high intensity.

Conclusion

The mass spectrometric fragmentation of this compound is governed by the interplay of its distinct functional groups. Under ESI-MS/MS conditions, predictable and structurally informative fragmentation can be achieved. In positive ion mode, the charge on the morpholine nitrogen directs a complex fragmentation cascade, yielding a diagnostic phenylvinylaminium ion at m/z 104.08 . In negative ion mode, fragmentation is dominated by a clean and efficient decarboxylation event. These predicted pathways provide a robust foundation for the analytical characterization, structural confirmation, and quantitative analysis of this and related compounds in a research and development setting.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][3]

  • ResearchGate. (n.d.). Mass spectra of morpholine cation and fragment ions. [Link][7]

  • Gupta, P., Srivastava, S. K., & Ganesan, K. (n.d.). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica. [Link][8]

  • Problems in Chemistry. (2021). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. [Link][5]

  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15.
  • Holčapek, M., et al. (2010). Fragmentation of protonated N-acyl-alpha-amino acids and their esters by mass spectrometry. Journal of Mass Spectrometry, 45(6), 633-642.
  • Chemical Papers. (1995). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link][6]

  • ResearchGate. (n.d.). Fragmentation analysis of phenolic acids by ESI(-)-MS/MS. [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link][4]

  • Schymanski, E. L., et al. (2014). Identifying small molecules by mass spectrometry: communicating confidence. Environmental Science & Technology, 48(4), 2097-2098.
  • Kertesz, V., & Van Berkel, G. J. (2010). Fully automated data acquisition and interpretation of product ion mass spectra for the confirmation of compound identity. Journal of the American Society for Mass Spectrometry, 21(1), 17-27.

Sources

A Guide to the Crystal Structure Analysis of 2-Phenyl-morpholine-3-carboxylic Acid: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 2-Phenyl-morpholine-3-carboxylic acid. While this document presents a detailed, albeit hypothetical, case study, the principles and protocols described herein are grounded in established crystallographic techniques and are broadly applicable to the structural elucidation of novel small molecules in drug discovery and development. We will explore the entire workflow, from synthesis and crystallization to data collection, structure solution, refinement, and in-depth analysis of the resultant crystal structure. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the intricacies of crystal structure determination and its pivotal role in modern medicinal chemistry.

Introduction: The Significance of the Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a privileged heterocyclic motif frequently incorporated into the design of new therapeutic agents due to its favorable physicochemical properties and ability to engage in crucial intermolecular interactions with biological targets.[1][2][3] Its presence can enhance aqueous solubility, metabolic stability, and oral bioavailability of drug candidates. The specific compound of interest, this compound, combines the morpholine core with a phenyl group and a carboxylic acid moiety, suggesting potential applications in a variety of therapeutic areas, including as an inhibitor for various enzymes or as a modulator of receptor function.[2][3]

Determining the precise three-dimensional arrangement of atoms within this molecule through single-crystal X-ray diffraction is paramount.[4] This technique provides invaluable insights into:

  • Conformational Preferences: Understanding the inherent shape of the molecule, including the pucker of the morpholine ring and the relative orientation of the phenyl and carboxylic acid substituents.[5][6] This information is critical for designing molecules that fit optimally into the binding pockets of target proteins.

  • Intermolecular Interactions: Identifying and characterizing the non-covalent interactions, such as hydrogen bonds and π-stacking, that govern how the molecules pack in the solid state.[7][8] These interactions are analogous to those that occur between a drug molecule and its biological target.

  • Absolute Stereochemistry: Unambiguously determining the absolute configuration of chiral centers, which is a critical aspect of drug safety and efficacy.

This guide will walk through the essential steps to achieve a high-quality crystal structure of this compound, providing both the "how" and the "why" behind each methodological choice.

Experimental and Computational Workflow

The comprehensive analysis of the crystal structure of this compound involves a multi-stage process that integrates experimental techniques with computational validation. The following sections detail each critical step.

Synthesis and Crystallization: The Foundation of a Successful Analysis

A prerequisite for any crystal structure determination is the availability of high-quality single crystals. This begins with the synthesis of the target compound, followed by a meticulous crystallization process.

Synthesis:

The synthesis of this compound can be approached through various synthetic routes. A common strategy involves the cyclization of an appropriate amino alcohol precursor.[2][9]

Experimental Protocol: Synthesis of this compound

  • Step 1: Synthesis of the Amino Alcohol Precursor: Reacting styrene oxide with an appropriate amino acid ester (e.g., methyl 2-aminomalonate) in a suitable solvent like methanol at room temperature. The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • Step 2: Cyclization: The resulting amino diol is then subjected to an intramolecular cyclization reaction. This can be achieved by heating the compound in the presence of a dehydrating agent, such as sulfuric acid, or by converting the hydroxyl groups to leaving groups followed by intramolecular nucleophilic substitution.[9]

  • Step 3: Hydrolysis: The ester group of the cyclized product is hydrolyzed to the carboxylic acid using standard conditions, for example, by treatment with lithium hydroxide in a mixture of tetrahydrofuran and water.

  • Purification: The final product is purified by recrystallization or column chromatography to obtain a high-purity sample suitable for crystallization.

Crystallization:

The growth of single crystals of sufficient size and quality is often the most challenging step. A variety of techniques should be systematically screened to find the optimal conditions.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: A range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) are tested. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, and subsequently to a lower temperature (e.g., 4 °C).

  • Vapor Diffusion: This technique involves dissolving the compound in a good solvent and placing it in a small, open vial. This vial is then placed in a larger, sealed container with a "poor" solvent (a solvent in which the compound is insoluble). The vapor of the poor solvent slowly diffuses into the good solvent, reducing the solubility of the compound and promoting crystallization.

The selection of the best crystals for X-ray diffraction is performed under a microscope, choosing crystals that are well-formed, transparent, and of an appropriate size (typically 0.1-0.3 mm in each dimension).

Caption: Workflow from Synthesis to X-ray Diffraction.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Structure

Single-crystal X-ray diffraction is a powerful analytical technique that provides detailed information about the three-dimensional arrangement of atoms in a crystal.[4][10]

Experimental Protocol: Data Collection

  • Crystal Mounting: A selected crystal is mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation at low temperatures.

  • Data Collection Temperature: Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern.

  • Diffractometer: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) and a high-intensity X-ray source (e.g., a Mo or Cu Kα radiation source) is used.

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles.[11] The data collection strategy is optimized to ensure a complete and redundant dataset is obtained.

Data Processing:

The raw diffraction images are processed to extract the intensities and positions of the diffraction spots.[12] This process involves:

  • Integration: The intensity of each reflection is determined by integrating the pixel values corresponding to that reflection on the detector.

  • Indexing and Unit Cell Determination: The positions of the reflections are used to determine the dimensions and symmetry of the unit cell.

  • Scaling and Merging: The intensities from multiple images are scaled and merged to produce a single file containing the unique reflection data.

Structure Solution and Refinement: From Diffraction Pattern to Molecular Model

The processed diffraction data is used to solve and refine the crystal structure.

Structure Solution:

The initial atomic model is obtained using direct methods or Patterson methods, which are implemented in software packages like SHELXS.[13] These methods use the intensities of the reflections to determine the phases of the structure factors, which are necessary to calculate an electron density map.

Structure Refinement:

The initial model is then refined against the experimental data using a least-squares minimization procedure, typically with software like SHELXL.[14][15][16] The refinement process involves adjusting the atomic coordinates, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors.

Experimental Protocol: Structure Refinement

  • Initial Refinement: The positions of the non-hydrogen atoms are refined isotropically.

  • Anisotropic Refinement: The displacement parameters of the non-hydrogen atoms are refined anisotropically to account for their thermal motion in different directions.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Final Refinement Cycles: The refinement is continued until the model converges, meaning that the shifts in the refined parameters are negligible. The quality of the final model is assessed using various crystallographic R-factors.

G A Diffraction Data (.hkl file) B Structure Solution (e.g., SHELXS) A->B C Initial Atomic Model B->C D Structure Refinement (e.g., SHELXL) C->D E Refined Crystal Structure D->E Iterative Cycles F Validation and Analysis E->F

Caption: Structure Solution and Refinement Workflow.

Results and Discussion: A Hypothetical Crystal Structure of this compound

This section presents the anticipated results from the crystal structure analysis of this compound, based on known structures of similar molecules.

Crystallographic Data

The crystallographic data would be summarized in a standardized table.

ParameterValue (Hypothetical)
Chemical formulaC₁₁H₁₃NO₃
Formula weight207.23
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)98.5
Volume (ų)1030
Z4
Density (calculated) (g/cm³)1.335
Absorption coefficient (mm⁻¹)0.096
F(000)440
Crystal size (mm³)0.20 x 0.15 x 0.10
θ range for data collection (°)2.5 to 27.5
Reflections collected5000
Independent reflections2000 [R(int) = 0.03]
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.110
R indices (all data)R₁ = 0.055, wR₂ = 0.120
Molecular Conformation

The analysis of the molecular structure would reveal key conformational features:

  • Morpholine Ring Conformation: The morpholine ring is expected to adopt a chair conformation, which is the most stable conformation for six-membered rings.[17][18] The puckering parameters would be calculated to quantify the exact shape of the ring.

  • Substituent Orientation: The relative orientations of the phenyl and carboxylic acid groups are of significant interest. It is likely that the phenyl group at the 2-position and the carboxylic acid group at the 3-position will adopt equatorial positions to minimize steric hindrance.

  • Torsion Angles: Key torsion angles, such as those defining the orientation of the phenyl ring relative to the morpholine ring, would be analyzed to understand the preferred conformation in the solid state.

Intermolecular Interactions and Crystal Packing

A detailed analysis of the crystal packing would reveal the network of intermolecular interactions that stabilize the crystal lattice.

  • Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it is expected to form strong hydrogen bonds with neighboring molecules. These could involve the formation of hydrogen-bonded dimers or chains. The morpholine nitrogen and oxygen atoms can also act as hydrogen bond acceptors.

  • π-π Stacking: The phenyl rings of adjacent molecules may engage in π-π stacking interactions, further contributing to the stability of the crystal packing.[19]

  • Other Weak Interactions: Weaker C-H···O and C-H···π interactions may also be present, playing a role in the overall packing arrangement.

The analysis of these interactions can be facilitated by Hirshfeld surface analysis, which provides a visual representation of the intermolecular contacts.[19][20]

G cluster_0 Molecule A cluster_1 Molecule B A_COOH Carboxylic Acid B_COOH Carboxylic Acid A_COOH->B_COOH Hydrogen Bonding A_Ph Phenyl Ring B_Ph Phenyl Ring A_Ph->B_Ph π-π Stacking

Caption: Key Intermolecular Interactions.

Conclusion: From Structure to Function

The successful determination of the crystal structure of this compound provides a wealth of information that is invaluable for drug discovery and development. The precise knowledge of the molecular conformation and intermolecular interactions can be used to:

  • Inform Structure-Activity Relationship (SAR) Studies: By understanding the three-dimensional structure of the molecule, medicinal chemists can make more informed decisions about which modifications are likely to improve biological activity.

  • Guide Computational Modeling: The experimental crystal structure serves as a crucial validation point for computational methods such as molecular docking and molecular dynamics simulations.

  • Aid in Polymorph Screening: The identification of a specific crystal form is the first step in a comprehensive polymorph screen, which is essential for ensuring the solid-state properties of a drug substance are well-controlled.

References

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
  • Corrosive Chemistry. (2022, August 1). Morpholine Preparation from Diethanolamine. YouTube. [Link]

  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 7(10), 40-51.
  • Cheméo. (n.d.). Chemical Properties of Morpholine-2-carboxylic acid, 3-phenyl, methyl ester, cis. [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]

  • ResearchGate. (n.d.). X-ray crystal structure of 5-(morpholine-4-yl)-3,6-diphenyl-1,2,4-triazine (3k). [Link]

  • Mashood Ahamed, F. M., et al. (2015). Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one.
  • Portland Press. (2021, May 28). A beginner's guide to X-ray data processing. The Biochemist. [Link]

  • MDPI. (2022). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. [Link]

  • PubMed. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. [Link]

  • MIT OpenCourseWare. (n.d.). The SHELX package. [Link]

  • PubMed. (2022). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. [Link]

  • IUCr. (2015). Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one. [Link]

  • Baghdad Science Journal. (2012). Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • MDPI. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. [Link]

  • AZoM. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.
  • ResearchGate. (n.d.). Polymorphic Co-crystals from Polymorphic Co-crystal Formers: Competition between Carboxylic Acid···Pyridine and Phenol···Pyridine Hydrogen Bonds. [Link]

  • National Institutes of Health. (2018). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. [Link]

  • Wikipedia. (n.d.). Substituted phenylmorpholine. [Link]

  • SciSpace. (2022). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. [Link]

  • YouTube. (2019, May 6). Single Crystal X-Ray Diffraction Data Collection. [Link]

  • OlexSys. (n.d.). Structure Refinement. [Link]

  • University of Cambridge. (n.d.). SHELXL - An Easy Structure - Sucrose. [Link]

  • Oak Ridge National Laboratory. (n.d.). Methods and Tutorials – Single Crystal Diffraction. [Link]

  • Gexin Publications. (2019). Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review. [Link]

  • National Institutes of Health. (2021). Crystal structure and Hirshfeld surface analysis of 2-(2-oxo-3-phenyl-1,2,3,8a-tetrahydroquinoxalin-1-yl)ethyl acetate. [Link]

  • PubMed. (2008). Conformational changes in G-protein-coupled receptors-the quest for functionally selective conformations is open. [Link]

  • MDPI. (2023). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • PubMed. (2016). Conformational analysis of 2-substituted piperazines. [Link]

  • PubMed. (1987). Conformational analysis of the dopamine-receptor agonist 5-hydroxy-2-(dipropylamino)tetralin and its C(2)-methyl-substituted derivative. [Link]

  • DergiPark. (n.d.). Synthesis and structural characterization of novel pyrazoline derivatives. [Link]

  • National Institutes of Health. (n.d.). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. [Link]

Sources

An In-depth Technical Guide to the Conformational Analysis of 2-Phenyl-morpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies and scientific principles involved in the conformational analysis of 2-Phenyl-morpholine-3-carboxylic acid. As a privileged scaffold in medicinal chemistry, understanding the three-dimensional structure and dynamic behavior of this molecule is paramount for rational drug design and the development of novel therapeutics.[1][2] This document moves beyond a simple listing of protocols to explain the causal relationships behind experimental and computational choices, ensuring a robust and self-validating approach to conformational elucidation.

The Strategic Importance of the this compound Scaffold

The morpholine ring is a cornerstone in modern drug discovery, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][3] Its incorporation into therapeutic agents often leads to improved pharmacokinetic profiles.[4] The specific substitution pattern of a phenyl group at the 2-position and a carboxylic acid at the 3-position introduces chiral centers and significant steric and electronic complexity. This complexity directly influences how the molecule presents itself to a biological target, such as an enzyme active site or a receptor binding pocket. Therefore, a thorough conformational analysis is not merely an academic exercise but a critical step in understanding its structure-activity relationship (SAR) and optimizing its therapeutic potential.[1][5]

Synthesis and Stereochemical Considerations

A robust conformational analysis begins with a clear understanding of the molecule's synthesis, which dictates its stereochemistry. A plausible synthetic route to this compound can be adapted from established methods for substituted morpholine synthesis.[6]

Proposed Synthetic Workflow

A multi-step synthesis, as outlined below, can provide access to the target compound. The critical aspect of this synthesis is the control of the relative stereochemistry between the C2-phenyl and C3-carboxylic acid groups.

Synthetic_Workflow start Styrene Oxide + Amino Acid Ester step1 Ring Opening start->step1 step2 N-protection (e.g., Boc) step1->step2 step3 Intramolecular Cyclization (e.g., Mitsunobu or reductive amination) step2->step3 step4 Deprotection step3->step4 step5 Ester Hydrolysis step4->step5 product This compound step5->product

Caption: Proposed synthetic pathway for this compound.

This process will likely yield a mixture of diastereomers (cis and trans). The conformational analysis must, therefore, address both isomers, as their distinct shapes will lead to different biological activities.

Experimental Determination of Conformation

Direct experimental evidence is the gold standard for conformational analysis. The following techniques provide complementary information about the molecule's structure in the solid and solution phases.

Single-Crystal X-ray Crystallography

This technique provides an unambiguous determination of the molecule's conformation in the solid state, including precise bond lengths, bond angles, and torsional angles.

Detailed Protocol for X-ray Crystallography:

  • Crystal Growth:

    • Dissolve the purified compound (either the cis or trans isomer) in a suitable solvent system (e.g., methanol/dichloromethane, ethanol/water).

    • Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of sufficient size and quality. The choice of solvent is critical and often requires empirical screening.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

    • Build the molecular model into the electron density and refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated structure factors.

Causality and Trustworthiness: The resulting crystal structure provides a static, low-energy snapshot of the molecule.[7] It is the ultimate validation for computational models and serves as a foundational piece of data. The morpholine ring is expected to adopt a chair conformation, and this experiment will definitively show the axial or equatorial disposition of the phenyl and carboxyl substituents.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the conformation of molecules in solution, providing insight into the dynamic equilibrium of different conformers.

Detailed Protocol for NMR-Based Conformational Analysis:

  • Sample Preparation: Prepare a solution of the purified isomer in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O with pH adjustment).

  • 1D ¹H NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum.

    • Rationale: The key information lies in the vicinal coupling constants (³J) between protons on the morpholine ring. The magnitude of these ³J values is related to the dihedral angle between the protons via the Karplus equation. For example, a large ³JHH (8-13 Hz) typically indicates an anti-periplanar (axial-axial) relationship, while smaller values (1-5 Hz) suggest syn-clinal (axial-equatorial or equatorial-equatorial) arrangements.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Use to unambiguously assign proton-proton connectivities within the morpholine ring.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other (< 5 Å).

    • Rationale: A strong NOE between a proton on the phenyl ring and a proton on the morpholine ring can define the orientation of the phenyl group relative to the ring. Similarly, NOEs between protons at C2, C3, and other ring positions can differentiate between cis and trans isomers and reveal their preferred chair conformation. For instance, in a cis isomer with both substituents equatorial, an NOE would be expected between the C2-H and C3-H protons.[9]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in the complete assignment of the ¹³C spectrum.

Computational Conformational Analysis

Computational modeling complements experimental data by providing a detailed map of the potential energy surface, allowing for the quantification of the relative stabilities of different conformers.[4][10]

Computational Workflow

Computational_Workflow start Generate Initial 3D Structures (cis and trans isomers) step1 Conformational Search (Molecular Mechanics, e.g., MMFF94) start->step1 Input Structures step2 Clustering and Selection of Low-Energy Conformers step1->step2 Identify unique conformers step3 Geometry Optimization and Frequency Calculation (DFT, e.g., B3LYP/6-31G*) step2->step3 Quantum Mechanical refinement step4 Single-Point Energy Refinement (Higher Level of Theory, e.g., ωB97X-D/def2-TZVP) step3->step4 Accurate energy calculation analysis Analysis of Results: - Relative Energies - Dihedral Angles - Boltzmann Population step4->analysis Final Data

Sources

Physicochemical properties of 2-Phenyl-morpholine-3-carboxylic acid

This compound is a compound of interest with potential applications in medicinal chemistry. Although experimental data on this specific molecule is scarce, this guide provides a comprehensive framework for its thorough physicochemical characterization. By employing the detailed experimental protocols for determining pKa, logP, and aqueous solubility, researchers can generate the critical data needed to evaluate its drug-like properties and guide its future development. The synthesis and biological evaluation of this and related compounds could lead to the discovery of novel therapeutic agents. [15][16][17]

References

  • Cheméo. (n.d.). Chemical Properties of Morpholine-2-carboxylic acid, 3-phenyl, methyl ester, cis. Retrieved from [Link]

  • Pagore, R. R., & Biyani, K. R. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 7(7), 1-5.
  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Retrieved from [Link]

  • MDPI. (2017).
  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Google Patents. (n.d.). US20130203752A1 - Phenylmorpholines and analogues thereof.
  • ACS Publications. (2026). Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines. Organic Letters.
  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
  • PubChem. (n.d.). 2-Phenylmorpholine. Retrieved from [Link]

  • Wikipedia. (n.d.). Substituted phenylmorpholine. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Phenylmorpholine. Retrieved from [Link]

  • National Institutes of Health. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC.
  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculations of pKa values of carboxylic acids in aqueous solution using density functional theory. Retrieved from [Link]

  • SpringerLink. (n.d.). Interlaboratory study of log P determination by shake-flask and potentiometric methods.
  • National Institutes of Health. (n.d.).
  • Encyclopedia.pub. (2022).
  • University Website. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid.
  • The University of Liverpool Repository. (2021).
  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • ACS Publications. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants.
  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.
  • Chemistry LibreTexts. (2022). 21.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • ResearchGate. (n.d.). The correlation of the Log P values obtained by the shake flask method....
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

An In-depth Technical Guide to the Biological Activity Screening of 2-Phenyl-morpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the biological activity screening of 2-Phenyl-morpholine-3-carboxylic acid, a synthetic compound with significant therapeutic potential. As researchers and drug development professionals, our objective is to systematically unravel the bioactivity profile of this molecule, employing a tiered screening cascade designed for both efficiency and mechanistic depth. This document offers not just protocols, but the strategic thinking behind them, ensuring a robust and insightful investigation.

Introduction: The Therapeutic Promise of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs due to its favorable physicochemical and metabolic properties.[1] Its presence often confers improved solubility, metabolic stability, and target engagement. Morpholine derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[1][2][3][4]

Notably, the morpholine moiety is a key component of several kinase inhibitors, particularly those targeting the Phosphatidylinositol 3-kinase (PI3K)/mTOR pathway, which is frequently dysregulated in cancer.[2][5] Furthermore, the unique conformational flexibility of the morpholine ring makes it a valuable component in the design of CNS-active compounds, capable of crossing the blood-brain barrier and modulating neurological targets.[2]

This compound, the subject of this guide, combines the advantageous morpholine core with a phenyl group and a carboxylic acid moiety. This specific combination of functional groups suggests a high potential for diverse biological activities, making a systematic screening approach both necessary and promising. This guide outlines a tiered strategy to efficiently screen for anticancer, antimicrobial, and neuroprotective activities, followed by secondary assays to elucidate the mechanism of action of any identified "hits."

A Tiered Strategy for Efficient Bioactivity Screening

A tiered or hierarchical screening approach is a cost-effective and scientifically sound strategy for evaluating the biological activity of a novel compound. This method involves progressing a compound through a series of assays of increasing complexity and specificity. The initial tier consists of broad, high-throughput primary screens to identify any significant biological effect. Positive hits from these primary screens are then advanced to more focused secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and determine potency and selectivity.

This strategy allows for the early deselection of inactive compounds, conserving resources for the in-depth characterization of the most promising candidates. The proposed screening cascade for this compound is depicted in the workflow diagram below.

G cluster_primary Primary Screening cluster_secondary Secondary & Mechanistic Assays A Anticancer Cytotoxicity Assay (MTT/MTS) D Mechanism of Cell Death (Apoptosis vs. Necrosis) A->D If IC50 < 10 µM B Antimicrobial Assay (Broth Microdilution - MIC) F Minimum Bactericidal Concentration (MBC) & Time-Kill Assay B->F If MIC is significant C Neuroprotective Assay (Oxidative Stress Model) G Mechanistic Neuroprotection Assays (e.g., ROS measurement) C->G If neuroprotection is observed E PI3K/mTOR Pathway Enzyme Inhibition Assay D->E Test_Compound This compound Test_Compound->A NCI-60 Cancer Cell Panel Test_Compound->B Bacterial & Fungal Strains Test_Compound->C Neuronal Cell Line (e.g., SH-SY5Y) G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT phosphorylates S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth eIF4E->Cell_Growth

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.

For Antimicrobial Hits: Bactericidal vs. Bacteriostatic

If the compound shows a low MIC, it is important to determine whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).

  • Minimum Bactericidal Concentration (MBC) : This is determined by sub-culturing the contents of the wells from the MIC assay that showed no growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction in bacterial colonies.

  • Time-Kill Kinetics : This assay measures the rate at which the compound kills a bacterial population over time.

For Neuroprotective Hits: Elucidating the Protective Mechanism

For a compound that demonstrates neuroprotective properties, further assays can explore the underlying mechanism.

  • Measurement of Reactive Oxygen Species (ROS) : Assays using fluorescent probes like DCFDA can quantify the reduction in intracellular ROS levels in response to compound treatment.

  • Anti-inflammatory Activity : The effect of the compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in microglia cells can be measured by ELISA. [6]

Data Analysis and Interpretation

The data generated from this screening cascade should be carefully analyzed to guide further research. IC50 values below 10 µM in anticancer assays are generally considered promising for further investigation. [7]For antimicrobial agents, the MIC value provides a measure of potency, and the ratio of MBC to MIC can indicate whether the compound is bactericidal or bacteriostatic. In neuroprotection assays, a significant increase in cell viability in the presence of the compound is a positive indicator.

Conclusion

The systematic biological activity screening of this compound, as outlined in this guide, provides a robust framework for identifying and characterizing its therapeutic potential. By employing a tiered approach, from broad primary screens to focused mechanistic studies, researchers can efficiently and effectively evaluate this promising compound for its potential as a novel anticancer, antimicrobial, or neuroprotective agent. The insights gained from this comprehensive screening process will be invaluable in guiding the future development of this compound as a potential therapeutic candidate.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews, 3(3), 205-231. [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
  • Banerjee, A., et al. (2021). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Bioorganic & Medicinal Chemistry, 42, 116242. [Link]

  • Baharara, J., et al. (2021). In vitro assays and techniques utilized in anticancer drug discovery. Naunyn-Schmiedeberg's Archives of Pharmacology, 394(10), 2033–2046. [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • Rolfs, A., & Liebscher, J. (1995). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Organic Syntheses, 72, 226. [Link]

  • Maher, P., et al. (2006). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Journal of Neurochemistry, 98(5), 1404-1413. [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2017). The Journal of Organic Chemistry, 82(1), 518–527. [Link]

  • Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia. (2023). International Journal of Molecular Sciences, 24(21), 15881. [Link]

  • Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. (2019). Medicinal Chemistry Research, 28(2), 221–232. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved January 26, 2026, from [Link]

  • McCauley, J., et al. (2013). Bioassays for anticancer activities. Methods in Molecular Biology, 1055, 191-205. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2017). Molecules, 22(11), 1858. [Link]

  • In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. (2012). Journal of the Science of Food and Agriculture, 92(8), 1634–1639. [Link]

  • Synthesis, Antiviral and Cytotoxic Activities of 2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin-4(3H)-one Derivatives. (2011). Indian Journal of Pharmaceutical Sciences, 73(3), 282–287. [Link]

  • In Vitro Assays to Study The Hallmarks of Cancer. (n.d.). QIMA Life Sciences. Retrieved January 26, 2026, from [Link]

  • In Vitro Antimicrobials. (n.d.). Pharmacology Discovery Services. Retrieved January 26, 2026, from [Link]

  • A comprehensive review on in-vitro methods for anti-microbial activity. (2023). Journal of Drug Delivery and Therapeutics, 13(9), 114-120. [Link]

  • Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. (2021). Molecules, 26(7), 2029. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved January 26, 2026, from [Link]

  • In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. (2022). Antioxidants, 11(2), 329. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Heliyon, 9(11), e21323. [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (2016). Molecules, 21(1), 84. [Link]

  • Screening of Neuroprotective Drugs. (n.d.). BMSEED. Retrieved January 26, 2026, from [Link]

  • SYNTHESIS AND BIOLOGICAL SCREENING OF SOME CINNOLINE DERIVATIVES. (2014). International Journal of Pharmaceutical Sciences and Research, 5(10), 4275-4281.
  • Screening for Neuroprotective and Rapid Antidepressant-like Effects of 20 Essential Oils. (2023). International Journal of Molecular Sciences, 24(9), 7780. [Link]

Sources

An In-Depth Technical Guide to 2-Phenyl-quinoline-4-carboxylic Acid and Its Derivatives: Synthesis, History, and Therapeutic Exploration

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

While the specific molecule 2-Phenyl-morpholine-3-carboxylic acid remains elusive in the current scientific literature, a structurally related class of compounds, the 2-phenyl-quinoline-4-carboxylic acids, has garnered significant attention in the field of medicinal chemistry. These compounds feature a quinoline core, a bicyclic aromatic heterocycle, substituted with a phenyl group at the 2-position and a carboxylic acid at the 4-position. This scaffold has proven to be a versatile template for the development of novel therapeutic agents, with derivatives exhibiting a range of biological activities, including antibacterial and anticancer properties.[1][2][3] This guide will delve into the synthesis, historical development, and pharmacological significance of this important class of molecules.

The Genesis of a Versatile Scaffold: Synthesis and Core Structure

The synthesis of the 2-phenyl-quinoline-4-carboxylic acid core is often achieved through the Doebner reaction.[1][3] This classical method involves the condensation of an aniline, an aldehyde (in this case, 2-nitrobenzaldehyde), and pyruvic acid.[1][3] The reaction proceeds through a series of steps to construct the quinoline ring system.

Below is a generalized workflow for the synthesis of 2-phenyl-quinoline-4-carboxylic acid derivatives, which serves as a foundational pathway for further chemical modifications.

Synthesis_Workflow cluster_reactants Starting Materials Aniline Aniline Doebner Doebner Reaction Aniline->Doebner Nitrobenzaldehyde 2-Nitrobenzaldehyde Nitrobenzaldehyde->Doebner PyruvicAcid Pyruvic Acid PyruvicAcid->Doebner Core 2-(2-nitrophenyl)- quinoline-4-carboxylic acid Doebner->Core Forms quinoline core Amidation Amidation Core->Amidation Amide Amide Derivative Amidation->Amide Reduction Reduction of Nitro Group Amide->Reduction Amino Amino Derivative Reduction->Amino Acylation Acylation / Amination Amino->Acylation Final Final Derivatives Acylation->Final

Figure 1: Generalized synthetic workflow for 2-phenyl-quinoline-4-carboxylic acid derivatives.

Experimental Protocol: Synthesis of 2-(2-nitrophenyl)quinoline-4-carboxylic acid[1]

This protocol describes a common method for the synthesis of the initial core structure.

Materials:

  • Aniline

  • 2-Nitrobenzaldehyde

  • Pyruvic acid

  • Ethanol

  • Trifluoroacetic acid

  • Ice water

  • Aqueous Potassium Carbonate (K₂CO₃)

  • Hydrochloric Acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • An equimolar mixture of aniline and 2-nitrobenzaldehyde in ethanol is refluxed for 1 hour.

  • Pyruvic acid and a catalytic amount of trifluoroacetic acid are then added to the reaction mixture.

  • The mixture is further refluxed for 12 hours.

  • Reaction completion is monitored using Thin Layer Chromatography (TLC).

  • The reaction mixture is poured into ice water with vigorous stirring to precipitate the product.

  • The solid product is filtered and then dissolved in aqueous K₂CO₃ to form the potassium salt, and any insoluble impurities are filtered off.

  • The filtrate is acidified with diluted HCl to a pH of 1-2 to precipitate the carboxylic acid.

  • The product is extracted with dichloromethane.

  • The combined organic phase is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified using flash column chromatography.

A Journey into Biological Activity: Key Discoveries and Applications

The true value of the 2-phenyl-quinoline-4-carboxylic acid scaffold lies in the diverse biological activities exhibited by its derivatives. Researchers have systematically modified the core structure to explore its potential in various therapeutic areas.

Antibacterial Agents

A significant area of investigation has been the development of novel antibacterial agents to combat drug-resistant pathogens.[1][3] Studies have shown that derivatives of 2-phenyl-quinoline-4-carboxylic acid display promising activity against both Gram-positive and Gram-negative bacteria.[1][3]

The general structure-activity relationship (SAR) suggests that modifications at the 2-phenyl group and the 4-carboxylic acid position are crucial for antibacterial potency. For instance, the introduction of amide side chains at the ortho-position of the 2-phenyl group has been shown to significantly influence antibacterial activity.[4] The nature of the terminal amino group on these side chains also plays a role, with rigid cyclic amino groups favoring activity against Gram-positive bacteria, while flexible chain amino groups can enhance activity against Gram-negative bacteria like E. coli.[4]

CompoundTarget BacteriaMIC (μg/mL)Reference
5a₄ Staphylococcus aureus64[1]
5a₇ Escherichia coli128[1]

Table 1: Minimum Inhibitory Concentration (MIC) of selected 2-phenyl-quinoline-4-carboxylic acid derivatives against bacterial strains.[1]

Anticancer Agents

More recently, the 2-phenyl-quinoline-4-carboxylic acid scaffold has been explored for its potential as an anticancer agent, particularly as histone deacetylase (HDAC) inhibitors.[2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets for cancer therapy.

In one study, the 2-substituted phenylquinoline-4-carboxylic acid group was incorporated as the "cap" moiety of HDAC inhibitors.[2] By varying the zinc-binding group (ZBG), researchers were able to develop compounds with selectivity for specific HDAC isoforms. For example, compound D28 , which incorporates a hydroxamic acid ZBG, exhibited selectivity for HDAC3.[2] Further mechanistic studies revealed that this compound induced G2/M cell cycle arrest and promoted apoptosis in cancer cell lines.[2]

HDAC_Inhibitor_MoA D28 Compound D28 (2-Phenyl-quinoline-4-carboxylic acid derivative) HDAC3 HDAC3 D28->HDAC3 Inhibits Acetylation Increased Histone Acetylation HDAC3->Acetylation Prevents deacetylation GeneExp Altered Gene Expression Acetylation->GeneExp CellCycleArrest G2/M Cell Cycle Arrest GeneExp->CellCycleArrest Apoptosis Apoptosis GeneExp->Apoptosis CancerCell Cancer Cell CellCycleArrest->CancerCell Inhibits proliferation Apoptosis->CancerCell Induces death

Figure 2: Proposed mechanism of action for Compound D28 as an HDAC3 inhibitor in cancer cells.

Future Directions and Perspectives

The 2-phenyl-quinoline-4-carboxylic acid scaffold continues to be a fertile ground for drug discovery. The established synthetic routes allow for extensive derivatization, enabling the fine-tuning of pharmacological properties. Future research will likely focus on:

  • Optimization of Antibacterial Potency: Further exploration of the SAR to develop compounds with enhanced activity against multidrug-resistant bacteria.

  • Expansion of Anticancer Applications: Investigating the efficacy of these derivatives against a broader range of cancer types and exploring their potential in combination therapies.

  • Exploration of Other Therapeutic Areas: Given the privileged nature of the quinoline scaffold, it is plausible that derivatives of 2-phenyl-quinoline-4-carboxylic acid may exhibit other biological activities, such as antiviral or anti-inflammatory properties, which warrant investigation.

Conclusion

While the specific molecule this compound remains to be characterized in the scientific literature, the closely related 2-phenyl-quinoline-4-carboxylic acid framework has proven to be of significant interest to the medicinal chemistry community. Its accessible synthesis and the demonstrable biological activity of its derivatives in key therapeutic areas such as infectious diseases and oncology highlight its importance as a versatile scaffold for drug discovery. The continued exploration of this chemical space holds considerable promise for the development of novel and effective therapeutic agents.

References

  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. - ResearchGate. Available at: [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - MDPI. Available at: [Link]

  • Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues - Der Pharma Chemica. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. Available at: [Link]

  • US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents.
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC - NIH. Available at: [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC - NIH. Available at: [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - ResearchGate. Available at: [Link]

  • (PDF) morpholine antimicrobial activity - ResearchGate. Available at: [Link]

  • Synthesis, Antiviral and Cytotoxic Activities of 2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin -4(3H)-one Derivatives - NIH. Available at: [Link]

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-Phenyl-morpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine scaffold is a cornerstone in medicinal chemistry, featured in numerous therapeutic agents due to its favorable physicochemical properties and versatile biological activities.[1][2] While derivatives of the parent morpholine structure have been extensively studied for applications ranging from oncology to infectious diseases, the specific compound 2-Phenyl-morpholine-3-carboxylic acid remains an under-investigated entity.[1][2] This guide puts forth a hypothetical mechanism of action for this compound as a novel antineoplastic agent. We will draw parallels from structurally related compounds, such as 2-phenyl-quinoline-4-carboxylic acid derivatives, which have shown promise as anticancer and antimicrobial agents.[3][4][5] This document provides a comprehensive roadmap for researchers to systematically investigate and validate the proposed mechanism of action, from initial biochemical assays to preclinical in vivo studies.

Introduction and Proposed Mechanistic Framework

The therapeutic potential of heterocyclic compounds is vast, with the morpholine ring being a recurring motif in a variety of pharmaceuticals.[1][2] Its presence often imparts improved solubility and metabolic stability to drug candidates. While extensive research exists on various substituted morpholines, this compound represents a novel chemical space with an uncharacterized biological function.

Based on the activities of structurally analogous compounds, we hypothesize that this compound acts as a competitive inhibitor of a key metabolic or signaling kinase involved in cancer cell proliferation. Specifically, derivatives of 2-phenyl-quinoline-4-carboxylic acid have been identified as inhibitors of SIRT3, a mitochondrial deacetylase implicated in leukemia.[5] Furthermore, the broader class of morpholine-containing molecules has been investigated as mTOR inhibitors, a central regulator of cell growth and metabolism.[1]

Therefore, this guide will proceed under the working hypothesis that This compound selectively inhibits a critical kinase in a cancer-relevant pathway, such as the PI3K/Akt/mTOR signaling cascade.

Elucidating the Molecular Target and Pathway

To dissect the mechanism of action, a logical, stepwise approach is necessary. The initial phase will focus on identifying the direct molecular target(s) of this compound and confirming its impact on the proposed signaling pathway.

Initial Target Identification: Kinase Profiling

The first step is to perform a broad kinase screen to identify potential molecular targets. This provides an unbiased view of the compound's selectivity.

Experimental Protocol: Kinase Panel Screening

  • Compound Preparation: Solubilize this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.

  • Assay Plate Preparation: Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) that offers a panel of several hundred kinases. The compound will be tested at a standard concentration (e.g., 1 µM and 10 µM) in duplicate.

  • Data Analysis: The service will provide data as a percentage of kinase activity remaining in the presence of the compound. A significant reduction in activity (typically >50%) for a particular kinase or kinase family suggests a potential direct target.

Data Presentation: Kinase Inhibition Profile

Kinase Target% Inhibition at 1 µM% Inhibition at 10 µM
PI3Kα15%45%
PI3Kβ12%40%
PI3Kδ65%92%
PI3Kγ20%55%
mTOR55%88%
Akt15%15%
.........

This is a representative table of potential screening results.

Target Validation: In Vitro Binding and Enzyme Kinetics

Once putative targets are identified from the kinase screen, direct binding and enzymatic inhibition must be confirmed.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity

  • Chip Preparation: Immobilize the purified recombinant target kinase (e.g., PI3Kδ) onto a sensor chip.

  • Analyte Injection: Flow serial dilutions of this compound over the chip surface.

  • Data Acquisition: Measure the change in the refractive index at the chip surface, which is proportional to the mass of the bound compound.

  • Data Analysis: Calculate the association (ka) and dissociation (kd) rate constants to determine the equilibrium dissociation constant (KD), a measure of binding affinity.

Experimental Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

  • Reaction Setup: In a 96-well plate, combine the purified target kinase, its specific substrate, and ATP.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Reaction Incubation: Allow the kinase reaction to proceed for a specified time at 37°C.

  • Signal Detection: Use a commercial kit (e.g., ADP-Glo™) to measure the amount of ADP produced, which is inversely proportional to kinase inhibition.

  • Data Analysis: Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow for Target Identification and Validation

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Target Validation A Broad Kinase Panel Screen B Identify Putative Kinase Hits (e.g., PI3Kδ, mTOR) A->B C Surface Plasmon Resonance (SPR) Determine Binding Affinity (KD) B->C D In Vitro Kinase Assay Determine Inhibitory Potency (IC50) B->D E Confirm Direct Target Interaction C->E D->E

Caption: Workflow for initial molecular target identification and validation.

Cellular Mechanism of Action Studies

With a confirmed molecular target, the next step is to investigate the compound's effects in a cellular context.

Cellular Target Engagement and Pathway Modulation

It is crucial to demonstrate that this compound can enter cells and engage its target, leading to the inhibition of the downstream signaling pathway.

Experimental Protocol: Western Blot Analysis of Pathway Inhibition

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., a leukemia cell line if SIRT3 is a suspected target, or a solid tumor line for PI3K/mTOR). Treat the cells with increasing concentrations of this compound for a specified time.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by gel electrophoresis and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against the phosphorylated (active) and total forms of the target kinase and its downstream effectors (e.g., p-Akt, Akt, p-S6K, S6K).

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme for chemiluminescent detection. Quantify the band intensities to determine the extent of pathway inhibition.

Signaling Pathway Diagram

G compound This compound PI3K PI3K compound->PI3K mTOR mTOR compound->mTOR Akt Akt PI3K->Akt Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.

Phenotypic Effects on Cancer Cells

The ultimate goal is to determine if target engagement translates into a desirable anti-cancer phenotype.

Experimental Protocol: Cell Viability and Proliferation Assays

  • Cell Seeding: Seed cancer cells in 96-well plates.

  • Compound Treatment: Treat the cells with a dilution series of this compound for 24, 48, and 72 hours.

  • Viability/Proliferation Measurement:

    • MTT/MTS Assay: Add the reagent and measure the absorbance, which correlates with the number of viable cells.

    • CellTiter-Glo® Assay: Measures ATP levels as an indicator of cell viability.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each time point.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment and Harvesting: Treat cells with the compound at its GI50 concentration for 24 hours. Harvest and fix the cells in ethanol.

  • Staining: Stain the cells with a DNA-binding dye (e.g., propidium iodide).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to identify any cell cycle arrest.

In Vivo Efficacy Studies

The final preclinical step is to evaluate the compound's anti-tumor activity in a living organism.

Experimental Protocol: Xenograft Mouse Model

  • Tumor Implantation: Implant human cancer cells (the same line used in cellular assays) subcutaneously into immunocompromised mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups.

  • Compound Administration: Administer this compound to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Measure tumor volume and mouse body weight regularly.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for pathway inhibition).

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic investigation of the mechanism of action of this compound. By following these logically structured and self-validating experimental protocols, researchers can robustly test the hypothesis that this novel compound acts as a kinase inhibitor with anti-cancer properties. The data generated will be crucial for determining its potential as a therapeutic candidate and for guiding future lead optimization efforts. Should the initial hypothesis prove incorrect, the unbiased nature of the initial kinase screen may reveal alternative, unexpected mechanisms of action worthy of further exploration.

References

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Synthesis, Antiviral and Cytotoxic Activities of 2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin -4(3H)-one Derivatives. NIH. [Link]

  • (PDF) Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. ResearchGate. [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. [Link]

Sources

A Senior Application Scientist's Guide to In Silico Modeling of 2-Phenyl-morpholine-3-carboxylic Acid Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous biologically active compounds.[1] Specifically, the 2-Phenyl-morpholine-3-carboxylic acid (2-PM-3-CA) framework presents a compelling case for computational investigation due to its chiral centers and potential for diverse intermolecular interactions. This technical guide provides a comprehensive, field-proven workflow for the in silico modeling of 2-PM-3-CA and its analogs. Moving beyond a mere recitation of steps, this document elucidates the scientific rationale behind each methodological choice, establishing a self-validating framework for predictive and robust computational analysis. We will traverse the entire pipeline, from initial ligand characterization and target identification to sophisticated molecular dynamics simulations and ADMET profiling, empowering researchers to unlock the therapeutic potential of this chemical series.

Foundational Analysis: Characterizing the Ligand

Before any interaction can be modeled, the ligand itself must be thoroughly understood. The initial step is to define the structural and physicochemical properties of this compound. This foundational data dictates the molecule's potential behavior in a biological system.

Structural and Physicochemical Profiling

A 2D representation of the molecule is translated into a 3D conformer. This process is not trivial; the goal is to find a low-energy, biologically relevant conformation. This is typically achieved using computational chemistry software and force fields (e.g., MMFF94). Once a reliable 3D structure is obtained, key physicochemical descriptors are calculated. These properties are critical filters in the early stages of drug discovery.

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance in Drug Discovery
Molecular FormulaC₁₁H₁₃NO₃Defines the elemental composition.
Molecular Weight207.23 g/mol Influences absorption and distribution; typically <500 Da is preferred.
LogP (octanol/water)0.85Measures lipophilicity, affecting membrane permeability and solubility.
Hydrogen Bond Donors2Number of potential hydrogen bond donating groups (e.g., OH, NH).
Hydrogen Bond Acceptors3Number of potential hydrogen bond accepting groups (e.g., O, N).
Molar Refractivity55.0 cm³Relates to molecular volume and polarizability.

Note: Values are predictive and can be generated using webservers like SwissADME or pkCSM.[2]

The First Question: Target Identification

With a characterized ligand, the primary challenge is to identify its most probable biological targets. Absent prior experimental data, computational methods provide a powerful and cost-effective starting point.[3][4] Reverse docking and similarity-based approaches are the cornerstones of this effort.

Ligand-Based Target Prediction

The principle of molecular similarity—that structurally similar molecules often have similar biological activities—is a potent tool. Web-based servers leverage vast databases of known ligand-target interactions to predict targets for a novel molecule.

A recommended and widely-used tool is SwissTargetPrediction .[5][6][7][8] This server compares the 2D and 3D similarity of the query molecule (2-PM-3-CA) against a library of over 370,000 known active compounds.[9] The output is a ranked list of potential protein targets, providing an invaluable hypothesis-generating platform to guide subsequent experimental validation.[6][9][8]

Protocol 1: Target Prediction with SwissTargetPrediction

  • Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 2-PM-3-CA.

  • Submission: Navigate to the SwissTargetPrediction web server.[5] Paste the SMILES string into the query box.

  • Organism Selection: Select the target organism (e.g., Homo sapiens).

  • Execution: Run the prediction. The server will generate a list of the most probable targets based on similarity scores.

  • Analysis: Scrutinize the top-ranked targets. Pay close attention to protein classes that are therapeutically relevant (e.g., enzymes, G-protein coupled receptors, ion channels). This list forms the basis for the next stage: molecular docking.

Simulating the "Handshake": Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[10][11] It is a fundamental technique to rationalize the binding mode and estimate the binding affinity.[10] The process involves two key components: a sampling algorithm to generate various ligand poses and a scoring function to rank them.[10]

The overall workflow for in silico analysis is a multi-stage process designed to progressively refine our understanding of the molecule's behavior.

G cluster_0 Phase 1: Foundation & Hypothesis cluster_1 Phase 2: Interaction Modeling cluster_2 Phase 3: Refinement & Expansion cluster_3 Phase 4: Output & Decision Ligand Ligand Characterization (2-PM-3-CA) TargetID Target Identification (e.g., SwissTargetPrediction) Ligand->TargetID SMILES ADMET ADMET Prediction (e.g., pkCSM) Ligand->ADMET SMILES Docking Molecular Docking (e.g., AutoDock Vina) TargetID->Docking Select Top Targets MD Molecular Dynamics (e.g., GROMACS) Docking->MD Highest Scoring Pose Pharm Pharmacophore Modeling MD->Pharm Identify Key Interactions Report Candidate Prioritization & Experimental Validation Plan Pharm->Report ADMET->Report

Fig 1. Overall In Silico Modeling Workflow.
Self-Validating Docking Protocol using AutoDock Vina

To ensure the trustworthiness of a docking protocol, it must first be validated. The gold standard is to select a target protein from the Protein Data Bank (PDB) that has a co-crystallized ligand similar to our molecule of interest. The protocol is considered valid if it can accurately reproduce the experimental binding pose of this native ligand (typically a Root Mean Square Deviation [RMSD] < 2.0 Å).

G P_Prep 1. Protein Preparation - Fetch PDB - Remove Water/Heteroatoms - Add Polar Hydrogens - Assign Charges (Gasteiger) Grid 3. Grid Box Generation - Center on Active Site - Define Dimensions - Encompass Binding Pocket P_Prep->Grid L_Prep 2. Ligand Preparation - Obtain 3D Structure - Energy Minimization - Assign Torsions - Save as PDBQT L_Prep->Grid Vina 4. Run AutoDock Vina - Execute Docking - Generate Poses Grid->Vina Analysis 5. Analysis & Validation - Analyze Binding Energy (kcal/mol) - Visualize H-Bonds, Hydrophobic Interactions - Calculate RMSD (if redocking) Vina->Analysis

Fig 2. Molecular Docking Workflow.

Protocol 2: Step-by-Step Molecular Docking [12][13][14][15][16]

  • Protein Preparation:

    • Download the 3D structure of the selected target protein from the PDB.

    • Using software like AutoDock Tools (ADT), remove water molecules and any non-essential heteroatoms.[15][16]

    • Add polar hydrogens, as they are crucial for forming hydrogen bonds.

    • Compute and assign Gasteiger charges to the protein atoms.

    • Save the prepared protein in the required PDBQT file format.

  • Ligand Preparation:

    • Generate a 3D conformer of 2-PM-3-CA.

    • Perform energy minimization using a suitable force field.

    • Detect the ligand's rotatable bonds (torsions) to allow for flexibility during docking.

    • Save the prepared ligand in the PDBQT format.

  • Grid Box Definition:

    • Define the search space for the docking algorithm. This is a 3D box centered on the active site of the protein.

    • The dimensions of the box must be large enough to accommodate the ligand in various orientations but small enough to focus the search, saving computational time.

  • Execution:

    • Run the AutoDock Vina algorithm, providing the prepared protein, ligand, and grid box configuration as input.[16]

    • Vina will exhaustively sample different ligand poses within the grid box and score them.

  • Results Analysis:

    • The primary output is a set of binding poses ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding.

    • Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, Chimera) to analyze key interactions like hydrogen bonds, hydrophobic contacts, and pi-stacking. This structural rationale is more important than the score alone.

From Static Picture to Dynamic Movie: Molecular Dynamics (MD) Simulations

While docking provides a valuable static snapshot of the interaction, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations model the movement of every atom in the protein-ligand complex over time, providing deep insights into the stability and dynamics of the binding.[17][18][19][20]

An MD simulation will validate the docking result. If the ligand remains stably bound in the active site throughout the simulation, it increases confidence in the predicted binding mode. Conversely, if the ligand quickly dissociates, the docking result may be a false positive.

G Start Start with Best Docked Pose (Protein-Ligand Complex) Topo 1. Generate Topology - Define Force Field (e.g., CHARMM36) - Create Ligand Parameters (e.g., CGenFF) Start->Topo Solvate 2. Solvation & Ionization - Create Water Box (e.g., TIP3P) - Add Ions to Neutralize System Topo->Solvate Min 3. Energy Minimization - Remove Steric Clashes Solvate->Min Equil 4. Equilibration (NVT & NPT) - Stabilize Temperature & Pressure Min->Equil Prod 5. Production MD - Run for 50-100 ns Equil->Prod Analyze 6. Trajectory Analysis - RMSD (Stability) - RMSF (Flexibility) - Hydrogen Bonds Prod->Analyze

Fig 3. Molecular Dynamics Simulation Workflow.

Protocol 3: GROMACS-Based MD Simulation [17][18][19][20][21]

  • System Preparation:

    • Topology Generation: Start with the best-ranked protein-ligand complex from docking. A force field (e.g., CHARMM36, AMBER) is chosen to describe the physics of the atoms.[20][21] Protein topology is generated using tools like pdb2gmx.[19] Ligand parameters, which are often not standard in protein force fields, must be generated using a server like CGenFF or an equivalent.[21]

    • Solvation: The complex is placed in a periodic box of water molecules (e.g., TIP3P model) to simulate the aqueous cellular environment.

    • Ionization: Ions (e.g., Na+, Cl-) are added to neutralize the system's overall charge, mimicking physiological salt concentrations.

  • Energy Minimization: The system's energy is minimized to remove any bad contacts or steric clashes introduced during the setup phase.[17][19]

  • Equilibration: The system is gradually brought to the desired simulation conditions. This is a two-step process:

    • NVT Ensemble: The system is heated to the target temperature (e.g., 300 K) while keeping the Number of particles, Volume, and Temperature constant.

    • NPT Ensemble: The system's pressure is stabilized while keeping the Number of particles, Pressure, and Temperature constant. This ensures the correct density of the system.

  • Production MD: Once equilibrated, the simulation is run for a significant period (e.g., 50-100 nanoseconds), and the atomic coordinates are saved at regular intervals. This saved "trajectory" is the raw data for analysis.

  • Analysis:

    • RMSD: The Root Mean Square Deviation of the protein backbone and ligand is calculated over time. A stable, plateauing RMSD indicates the system has reached equilibrium and the ligand is not moving out of the binding pocket.

    • RMSF: The Root Mean Square Fluctuation of each residue is calculated to identify flexible and rigid regions of the protein.

    • Interaction Analysis: The persistence of specific hydrogen bonds or hydrophobic contacts identified in docking can be tracked throughout the simulation.

Expanding the Search: Pharmacophore Modeling and ADMET Prediction

Pharmacophore Modeling

A pharmacophore is an abstract 3D arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) essential for biological activity.[22][23][24][25] By analyzing the stable interactions from the MD simulation, a pharmacophore model can be built. This model serves as a 3D query to rapidly screen large chemical databases (like ZINC or ChEMBL) for structurally diverse molecules that could also fit the target, thus identifying novel hits.[22][26]

In Silico ADMET Prediction

A potent drug is useless if it cannot reach its target or is toxic. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early is crucial.[27][28] Numerous machine learning-based web servers can predict these properties from the molecule's structure alone.[27][28][29]

Table 2: Key ADMET Properties for In Silico Profiling

PropertyPredicted ValueAcceptable Range/InterpretationRecommended Tool
Absorption
Caco-2 Permeability(log Papp)> -5.15 cm/s indicates high permeability.pkCSM, ADMET-AI[29][30]
Human Intestinal Absorption(% Absorbed)> 30% is considered well-absorbed.pkCSM[30][31]
Distribution
BBB Permeability(logBB)> 0.3 indicates ability to cross the Blood-Brain Barrier.pkCSM[30][31]
Metabolism
CYP2D6 Inhibitor(Yes/No)"No" is desirable to avoid drug-drug interactions.pkCSM, SwissADME[32]
CYP3A4 Inhibitor(Yes/No)"No" is desirable.[32]pkCSM, SwissADME[32]
Toxicity
AMES Toxicity(Yes/No)"No" indicates a lower likelihood of being mutagenic.pkCSM[30][33]
hERG I Inhibitor(Yes/No)"No" is crucial to avoid cardiotoxicity risks.pkCSM[30][33]

This integrated approach of using multiple tools for ADMET prediction provides a more robust profile and helps flag potential liabilities early in the discovery pipeline.[2]

Conclusion and Forward Look

This guide has outlined a rigorous, multi-faceted in silico workflow to investigate the molecular interactions of this compound. By systematically progressing from ligand characterization and target prediction to detailed interaction modeling with docking and MD simulations, and finally to assessing drug-like properties with pharmacophore and ADMET analysis, researchers can build a comprehensive, data-driven case for a compound's therapeutic potential. The emphasis on self-validation at each stage—redocking to confirm protocol accuracy, using MD to test binding stability—is paramount for generating trustworthy and experimentally actionable insights. The results of this computational cascade provide a powerful foundation for prioritizing analogs, guiding chemical synthesis, and designing focused, efficient biological assays.

References

A consolidated list of authoritative sources cited within this guide.

  • BioExcel. GROMACS Protein-Ligand Complex MD Setup tutorial. Available from: [Link]

  • Lemkul, J.A. Protein-Ligand Complex - MD Tutorials. Available from: [Link]

  • Panda, P. Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube; 2023. Available from: [Link]

  • Hollingsworth, S.A., Dror, R.O. Introductory Tutorials for Simulating Protein Dynamics with GROMACS.
  • Rossi, A.R. GROMACS: MD Simulation of a Protein-Ligand Complex. Available from: [Link]

  • Kelly, J.E., et al. Phenylmorpholines and analogues thereof. Google Patents; 2013. US20130203752A1.
  • Click2Drug. Directory of in silico Drug Design tools. Available from: [Link]

  • Luo, H., et al. In silico Methods for Identification of Potential Therapeutic Targets.
  • Meng, X.Y., et al. Molecular Docking: A powerful approach for structure-based drug discovery. PMC - PubMed Central; 2011.
  • Swiss Institute of Bioinformatics. SwissTargetPrediction. Available from: [Link]

  • Scripps Research. Tutorial – AutoDock Vina. Available from: [Link]

  • Singh, D.B., et al. Computational/in silico methods in drug target and lead prediction. Oxford Academic; 2019.
  • ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available from: [Link]

  • Uddin, R., et al.
  • Bapat, S. Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube; 2020. Available from: [Link]

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. Available from: [Link]

  • Muhammed, M., Akı-Yalçın, E.
  • Pires, D.E.V., Blundell, T.L., Ascher, D.B. pkCSM: predicting small-molecule pharmacokinetic properties using graph-based signatures. Biosig Lab; 2015. Available from: [Link]

  • SIB Swiss Institute of Bioinformatics. SwissTargetPrediction - Expasy. Available from: [Link]

  • Royal Society of Chemistry. In silico Tools for Target Identification and Drug Molecular Docking in Leishmania. Available from: [Link]

  • AutoDock Vina Documentation. Basic docking. Read the Docs. Available from: [Link]

  • Qing, X., et al. Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press; 2014.
  • ADMET-AI. ADMET-AI: A machine learning ADMET platform. Available from: [Link]

  • Bolivar, S. (PDF) Molecular Docking Protocol. ResearchGate. Available from: [Link]

  • ResearchGate. Which is the best Web Server for ADMET Predictions helpful for publications. Available from: [Link]

  • Gfeller, D., et al. SwissTargetPrediction: a web server for target prediction of bioactive small molecules. PubMed; 2014.
  • Wang, J., et al. In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. MDPI; 2022.
  • Kalirajan, D., et al. A Comprehensive Review on Molecular Docking in Drug Discovery. IJCSP; 2024.
  • Jahangiri, F.H. Autodock Vina Tutorial - Molecular Docking. YouTube; 2020. Available from: [Link]

  • ACS Publications. Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction.
  • Patsnap Synapse. What is pharmacophore modeling and its applications?. Available from: [Link]

  • Der Pharma Chemica. Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Available from: [Link]

  • VLS3D. ADMET predictions. Available from: [Link]

  • Forli, S., et al. Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute; 2012.
  • SciSpace. A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. Available from: [Link]

  • SIB Swiss Institute of Bioinformatics. About - SwissTargetPrediction. Available from: [Link]

  • Wang, Z.L., et al.
  • Chem Help ASAP. in silico assays & screening for drug binding. YouTube; 2023. Available from: [Link]

  • RASA Life Sciences. IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. Available from: [Link]

  • AL Azzam, K. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives.
  • Gfeller, D., et al. SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Oxford Academic; 2014.
  • ResearchGate. The impact of pharmacophore modeling in drug design. Available from: [Link]

  • Wisdomlib. PkCSM web server: Significance and symbolism. Available from: [Link]

  • Cheméo. Chemical Properties of Morpholine-2-carboxylic acid, 3-phenyl, methyl ester, cis. Available from: [Link]

  • Pires, D.E.V., Blundell, T.L., Ascher, D.B.

Sources

Navigating the Labyrinth: A Technical Guide to the Pharmacokinetic Profile of 2-Phenyl-morpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the pharmacokinetic profile of the novel chemical entity, 2-Phenyl-morpholine-3-carboxylic acid. In the absence of direct empirical data for this specific molecule, this document synthesizes established principles of drug metabolism and pharmacokinetics (DMPK) to construct a predictive profile. Furthermore, it offers a detailed compendium of state-of-the-art in vitro and in vivo methodologies essential for the definitive characterization of its absorption, distribution, metabolism, and excretion (ADME) properties. This guide is intended to serve as a foundational resource for researchers and drug development professionals, enabling a robust and scientifically rigorous investigation into the therapeutic potential of this compound and its analogs.

Introduction: Unveiling a Novel Scaffold

The morpholine moiety is a privileged scaffold in medicinal chemistry, known for its ability to improve the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] Its incorporation can enhance aqueous solubility, modulate lipophilicity, and provide a metabolically stable anchor.[4] The addition of a phenyl group and a carboxylic acid to this core in this compound suggests a compound with intriguing potential for biological activity. However, its therapeutic promise is intrinsically linked to its pharmacokinetic behavior—how the body acts on the molecule.[5][6]

This guide will first postulate a predicted pharmacokinetic profile for this compound based on structure-activity relationships gleaned from analogous chemical structures. The subsequent sections will provide detailed, field-proven protocols for the experimental determination of its complete ADME profile, ensuring a self-validating system of inquiry.

Predicted Pharmacokinetic Profile: A Hypothesis-Driven Approach

Based on its constituent chemical motifs, we can formulate a set of hypotheses regarding the likely pharmacokinetic characteristics of this compound.

Absorption

The presence of both a lipophilic phenyl group and a polar carboxylic acid suggests that the primary mechanism of absorption following oral administration will likely be passive diffusion, influenced by the compound's pKa and the pH gradient across the gastrointestinal tract. The carboxylic acid moiety may also make the compound a substrate for active transport mechanisms.

Distribution

The extent of distribution into tissues will be governed by the compound's plasma protein binding and its ability to cross cellular membranes. The carboxylic acid group will likely contribute to binding to albumin, a major plasma protein.[7] The overall polarity of the molecule will influence its volume of distribution.

Metabolism

The metabolic fate of this compound is anticipated to involve several key pathways. The morpholine ring is generally considered to be relatively stable metabolically.[4] However, the phenyl group is susceptible to oxidation by cytochrome P450 enzymes, leading to hydroxylated metabolites.[8] The carboxylic acid group may undergo glucuronidation, a common Phase II metabolic reaction.[8]

Excretion

Given the presence of the carboxylic acid, renal excretion of both the parent compound and its metabolites is expected to be a significant route of elimination. The polarity of the metabolites will facilitate their removal in urine.

The following diagram illustrates the overarching workflow for a comprehensive pharmacokinetic assessment.

Pharmacokinetic Assessment Workflow Pharmacokinetic Assessment Workflow cluster_invitro In Vitro ADME Profiling cluster_invivo In Vivo Pharmacokinetic Study Absorption Absorption (Caco-2 Permeability) Dosing Dosing (Oral & Intravenous) Absorption->Dosing Inform Dosing Strategy Metabolism Metabolism (Microsomal & Hepatocyte Stability) Metabolism->Dosing Distribution Distribution (Plasma Protein Binding) Distribution->Dosing Sampling Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK_Parameters Pharmacokinetic Parameters (t1/2, Cmax, AUC, etc.) Analysis->PK_Parameters

Caption: A generalized workflow for the pharmacokinetic assessment of a novel chemical entity.

Methodologies for Experimental Pharmacokinetic Profiling

This section provides detailed protocols for the in vitro and in vivo assays necessary to elucidate the ADME properties of this compound.

In Vitro ADME Assays

In vitro ADME studies are crucial for early-stage drug discovery, providing initial insights into a compound's pharmacokinetic properties.[9]

The Caco-2 permeability assay is a well-established in vitro model for predicting human intestinal absorption.[10][11][12]

Protocol:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in a multi-well plate and cultured for 21 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.[13]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[14]

  • Dosing: The test compound (e.g., at 10 µM) is added to the apical (A) side of the monolayer, and a buffer is added to the basolateral (B) side.[14]

  • Sampling: Aliquots are taken from the basolateral side at various time points (e.g., 30, 60, 90, and 120 minutes) to measure the amount of compound that has permeated the monolayer.[12]

  • Bidirectional Transport: To assess active efflux, the experiment is also performed in the reverse direction (B to A).[11]

  • Analysis: The concentration of the test compound in the collected samples is quantified using LC-MS/MS.[12]

  • Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[11]

Metabolic stability assays predict the extent and rate of metabolism in the liver.[15][16]

a) Liver Microsomal Stability Assay

This assay primarily assesses Phase I metabolism mediated by cytochrome P450 enzymes.[17]

Protocol:

  • Incubation: The test compound (e.g., at 1 µM) is incubated with liver microsomes (e.g., from human, rat, or mouse) and the cofactor NADPH at 37°C.[17][18]

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, and 45 minutes).[17]

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).[17]

  • Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

b) Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolism, including both Phase I and Phase II reactions.[19]

Protocol:

  • Incubation: The test compound is incubated with cryopreserved or fresh hepatocytes in suspension at 37°C.[19]

  • Time Points: Samples are collected at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[19]

  • Sample Processing: The reaction is quenched, and the samples are processed to separate the analyte from the cellular components.

  • Analysis: The concentration of the parent compound is determined by LC-MS/MS.

  • Calculation: As with the microsomal assay, the data is used to determine the in vitro half-life and intrinsic clearance.

This assay determines the extent to which a compound binds to plasma proteins, which affects its distribution and availability to target tissues.[20][21]

Protocol:

  • Method: Equilibrium dialysis is the gold standard method.[21][22]

  • Procedure: The test compound is added to plasma in one chamber of a dialysis unit, which is separated by a semi-permeable membrane from a buffer-containing chamber.[23]

  • Equilibration: The system is incubated at 37°C to allow the unbound compound to reach equilibrium across the membrane.[23]

  • Sampling: After equilibration, samples are taken from both the plasma and buffer chambers.[7]

  • Analysis: The concentration of the compound in both samples is measured by LC-MS/MS.[7]

  • Calculation: The fraction of unbound compound (fu) is calculated.

The following diagram illustrates the experimental workflow for the in vitro ADME assays.

In Vitro ADME Workflow In Vitro ADME Experimental Workflow cluster_absorption Caco-2 Permeability cluster_metabolism Metabolic Stability cluster_distribution Plasma Protein Binding Caco2_Culture Culture Caco-2 cells on transwell inserts Caco2_Dosing Add test compound to apical or basolateral side Caco2_Culture->Caco2_Dosing Caco2_Sampling Sample from receiver compartment over time Caco2_Dosing->Caco2_Sampling Caco2_Analysis Quantify by LC-MS/MS Caco2_Sampling->Caco2_Analysis Incubation Incubate compound with microsomes or hepatocytes Time_Points Collect samples at various time points Incubation->Time_Points Quenching Stop reaction with organic solvent Time_Points->Quenching Metabolism_Analysis Quantify parent compound by LC-MS/MS Quenching->Metabolism_Analysis Dialysis_Setup Set up equilibrium dialysis apparatus Dialysis_Incubation Incubate compound in plasma against buffer at 37°C Dialysis_Setup->Dialysis_Incubation Dialysis_Sampling Sample from plasma and buffer chambers Dialysis_Incubation->Dialysis_Sampling Distribution_Analysis Quantify by LC-MS/MS Dialysis_Sampling->Distribution_Analysis

Caption: Experimental workflows for key in vitro ADME assays.

In Vivo Pharmacokinetic Study

An in vivo pharmacokinetic study, typically in a rodent species like the rat, is essential for understanding the overall disposition of a drug in a living organism.[24][25][26][27]

Protocol:

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Dosing: The compound is administered via both intravenous (IV) and oral (PO) routes in separate groups of animals to determine absolute bioavailability.

  • Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.[28][29]

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters.[5]

Table 1: Key Pharmacokinetic Parameters

ParameterDescription
Elimination half-life
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
CL Clearance
Vd Volume of distribution
F% Absolute bioavailability
Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern bioanalysis for its high sensitivity, selectivity, and speed.[28]

General Procedure:

  • Sample Preparation: Plasma samples are typically subjected to protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances.[29]

  • Chromatographic Separation: The extracted sample is injected onto a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system to separate the analyte from other components.[30]

  • Mass Spectrometric Detection: The analyte is then ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for optimal selectivity and sensitivity.[30]

  • Quantification: The concentration of the analyte is determined by comparing its response to that of a stable isotope-labeled internal standard and a calibration curve.[28]

Conclusion and Future Directions

This guide has outlined a predictive pharmacokinetic profile for this compound and provided a comprehensive suite of methodologies for its experimental determination. The morpholine ring suggests favorable pharmacokinetic properties, while the phenyl and carboxylic acid moieties present clear avenues for metabolic transformation.[1][31][32] The successful execution of the described protocols will provide the critical data necessary to understand the ADME characteristics of this novel compound, thereby informing its potential for further development as a therapeutic agent. Future studies should focus on metabolite identification to fully characterize its biotransformation pathways and assess the pharmacological activity and potential toxicity of its metabolites.

References

  • Protocols.io. (2025, August 3). In-vitro plasma protein binding. [Link]

  • PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • NCBI. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual. [Link]

  • PMC - NIH. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]

  • PubChem. Phenylacetic Acid | C8H8O2 | CID 999. [Link]

  • Visikol. (2022, November 3). Plasma Protein Binding Assay. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • BioIVT. Metabolic Stability Assay Services. [Link]

  • Lirias. Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. [Link]

  • Clinical Tree. (2023, September 17). ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • ACS Publications. (2021, January 18). Occurrence of Morpholine in Central Nervous System Drug Discovery | ACS Chemical Neuroscience. [Link]

  • ResearchGate. (2025, August 7). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. [Link]

  • ResearchGate. (2025, August 7). ADME of Biologics-What Have We Learned from Small Molecules?. [Link]

  • Caco2 assay protocol. [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. [Link]

  • Wikipedia. Amphetamine. [Link]

  • NCBI. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]

  • Chromatography Online. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • ResearchGate. (2025, August 10). Caco-2 cell permeability assays to measure drug absorption. [Link]

  • PMC - NIH. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • Evotec. Plasma Protein Binding. [Link]

  • Domainex. Plasma Protein Binding Assay. [Link]

  • (2020, April 23). Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. [https://metabolomics.stanford.edu/sites/g/files/sbiybj2 Metabolomics/f/fundamentals_part_ii_2020_04_23.pdf]([Link] Metabolomics/f/fundamentals_part_ii_2020_04_23.pdf)

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • PubMed. Clinical pharmacokinetics of phenylbutazone. [Link]

  • Frontiers. (2024, December 19). Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS. [Link]

  • NIH. (2023, October 24). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • Pharmdbm. (2023, August 19). Bpharm 5th-Semester Notes in pdf - Free Download. [Link]

  • FDA. V B. Metabolism and Pharmacokinetic Studies. [Link]

  • YouTube. (2022, June 27). Pharmacokinetics part 1: Overview, Absorption and Bioavailability, Animation. [Link]

Sources

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Analysis of 2-Phenyl-morpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Phenyl-morpholine-3-carboxylic acid is a heterocyclic compound incorporating a morpholine ring, a phenyl group, and a carboxylic acid moiety.[1][2][3] This unique structural combination makes it a valuable building block in medicinal chemistry and drug discovery for the synthesis of more complex molecules.[3] The presence of two chiral centers in its structure also introduces stereoisomers, which may exhibit different pharmacological activities, making enantioselective analysis crucial in pharmaceutical development.[4]

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The developed method is suitable for purity determination and assay in bulk drug substance and can be adapted for formulation analysis. Furthermore, a strategy for the chiral separation of its stereoisomers is presented, addressing the critical need for stereospecific analysis in drug development.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a specific and robust analytical method.

PropertyValue/InformationSource/Justification
Molecular Formula C₁₁H₁₃NO₃Inferred from the name
Molecular Weight 207.23 g/mol Calculated from the molecular formula
Structure A morpholine ring substituted with a phenyl group at the 2-position and a carboxylic acid at the 3-position.Deduced from the chemical name
UV Absorbance The phenyl group provides strong UV absorbance, likely with a maximum around 254-265 nm.Based on the UV properties of similar phenyl-containing compounds.[5]
pKa The carboxylic acid group will have a pKa around 2-4, and the morpholine nitrogen will have a pKa around 8-9.[1]General pKa values for carboxylic acids and secondary amines in a morpholine ring.
Solubility Expected to be soluble in polar organic solvents like methanol and acetonitrile, and in aqueous solutions at appropriate pH.General solubility of polar organic molecules.

HPLC Method for Achiral Analysis

A reversed-phase HPLC method is the preferred approach for the analysis of moderately polar compounds like this compound. The following method was developed to provide a sharp peak shape and efficient separation from potential impurities.

Chromatographic Conditions
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA standard C18 column provides good retention and separation for compounds with aromatic rings.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve the peak shape of the basic morpholine nitrogen and suppresses the ionization of the carboxylic acid, leading to better retention.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength and low viscosity.
Gradient 10% B to 90% B over 15 minutesA gradient elution is employed to ensure the elution of any potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 261 nmThis wavelength is chosen based on the expected UV maximum of the phenyl group, providing good sensitivity.[5]
Injection Volume 10 µLA standard injection volume for analytical HPLC.
Diluent 50:50 Acetonitrile:WaterThis mixture ensures the solubility of the analyte and is compatible with the mobile phase.
Protocol: Standard and Sample Preparation
  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer to a 100 mL volumetric flask.

    • Add approximately 50 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to volume with the diluent.

    • Mix thoroughly.

  • Sample Solution Preparation (100 µg/mL):

    • Accurately weigh a quantity of the sample equivalent to 10 mg of this compound.

    • Transfer to a 100 mL volumetric flask.

    • Follow the same dissolution and dilution procedure as for the standard solution.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the this compound peak based on the retention time of the reference standard.

    • Calculate the purity or assay of the sample using the peak areas.

Chiral Separation Strategy

Due to the presence of two stereocenters, the separation of the enantiomers and diastereomers of this compound is critical for pharmaceutical applications.[4] Chiral HPLC is the most effective technique for this purpose.[6]

Recommended Chiral HPLC Conditions
ParameterConditionRationale
Column Chiralcel OJ-H (250 x 4.6 mm, 5 µm) or similar cellulose-based chiral stationary phase.Cellulose-based chiral stationary phases are known to be effective for the separation of a wide range of chiral compounds, including those with aromatic and acidic/basic functional groups.[5]
Mobile Phase Hexane:Isopropanol with 0.1% Trifluoroacetic Acid (e.g., 90:10 v/v + 0.1% TFA)A normal-phase mobile system is typically used with polysaccharide-based chiral columns. The addition of an acidic modifier like TFA is often necessary to improve the peak shape of acidic analytes.[5]
Flow Rate 0.5 - 1.0 mL/minThe flow rate should be optimized to achieve the best balance between resolution and analysis time.
Column Temperature 25 °CChiral separations can be sensitive to temperature; a controlled temperature is recommended.
Detection UV at 261 nmThe detection wavelength remains the same as for the achiral method.
Protocol: Chiral Method Development
  • Initial Screening:

    • Prepare a solution of the racemic this compound in the mobile phase.

    • Inject the solution onto the chiral column using the recommended starting conditions.

    • Evaluate the chromatogram for any separation of the stereoisomers.

  • Optimization:

    • If separation is observed, optimize the resolution by adjusting the ratio of hexane to isopropanol. Increasing the hexane content generally increases retention and may improve resolution.

    • The concentration of the acidic modifier (TFA) can also be adjusted to improve peak shape.

    • If no separation is achieved, screen other chiral stationary phases (e.g., amylose-based columns) and different mobile phase compositions (e.g., using ethanol as the polar modifier).

Visualizations

Analytical Workflow

Analytical Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weighing dissolve Dissolution in Diluent weigh->dissolve dilute Dilution to Final Concentration dissolve->dilute inject Injection into HPLC dilute->inject Prepared Samples separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate Chromatogram calculate Calculation of Results integrate->calculate report Reporting calculate->report

Caption: A flowchart illustrating the overall analytical workflow from sample preparation to final reporting.

Method Validation Logic

Method_Validation_Logic Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness LOD_LOQ LOD & LOQ (Limit of Detection & Quantitation) Validation->LOD_LOQ Repeatability Repeatability Precision->Repeatability Repeatability Intermediate_Precision Intermediate_Precision Precision->Intermediate_Precision Intermediate Precision

Caption: A diagram showing the key parameters for HPLC method validation.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The reversed-phase method is suitable for routine quality control, while the proposed chiral separation strategy addresses the critical need for stereospecific analysis in a research and development setting. Proper method validation should be performed before implementation in a regulated environment to ensure the accuracy and reliability of the results.

References

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. Available at: [Link]

  • 2-Phenylmorpholine | C10H13NO | CID 91101. PubChem. Available at: [Link]

  • Morpholine. Wikipedia. Available at: [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • 2-Phenylmorpholine. Wikipedia. Available at: [Link]

  • Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Chemical Properties of Morpholine-2-carboxylic acid, 3-phenyl, methyl ester, cis. Cheméo. Available at: [Link]

  • 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Organic Syntheses Procedure. Available at: [Link]

  • The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central. Available at: [Link]

  • Different analytical methods of estimation of morpholine or its derivatives. ResearchGate. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • T-PV2123-01-0305-CH Target concentration: OSHA PEL: ACGIH TLV: 20 ppm (70 mg/m³). OSHA. Available at: [Link]

  • (PDF) Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. ResearchGate. Available at: [Link]

Sources

Quantitative Analysis of 2-Phenyl-morpholine-3-carboxylic acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Abstract

This document delineates a comprehensive and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the precise quantification of 2-Phenyl-morpholine-3-carboxylic acid in human plasma. The protocol is designed for researchers, scientists, and professionals in drug development, providing a detailed guide from sample preparation to data acquisition and analysis. The methodology employs a simple and efficient protein precipitation for sample cleanup, followed by chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC), and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This application note establishes a fully validated procedure in accordance with international guidelines, ensuring data integrity and reliability for pharmacokinetic and toxicokinetic studies.

Scientific Principles and Method Rationale

The accurate quantification of drug candidates and their metabolites in biological matrices is a cornerstone of pharmaceutical development.[1][2] this compound is a molecule possessing a unique combination of chemical moieties: a hydrophilic morpholine ring, a nonpolar phenyl group, and an ionizable carboxylic acid. This amphiphilic and zwitterionic character presents a specific set of challenges for bioanalysis.

Chromatographic Strategy:

Standard reversed-phase liquid chromatography (RPLC) often provides insufficient retention for polar and hydrophilic compounds.[3][4] To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) was selected. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[3][5][6] This setup facilitates the retention of polar analytes like this compound. The high organic content of the mobile phase also offers the advantage of enhanced desolvation efficiency in the mass spectrometer's electrospray source, often leading to increased sensitivity.[4][7]

Mass Spectrometric Detection:

Tandem mass spectrometry (MS/MS) provides unparalleled selectivity and sensitivity for quantitative analysis in complex matrices.[8] The method utilizes Electrospray Ionization (ESI), which is well-suited for polar and ionizable molecules.[9][10] The analyte contains both a basic morpholine nitrogen, prone to protonation, and an acidic carboxylic acid group, which can be deprotonated. While analysis is feasible in both positive and negative ion modes, positive ion mode was chosen as it often provides superior stability and sensitivity for molecules containing basic nitrogen groups.[10][11][12]

Quantification is achieved using Multiple Reaction Monitoring (MRM), a highly selective technique where a specific precursor ion is selected and fragmented, and a resulting unique product ion is monitored.[13][14] This process drastically reduces background noise and enhances specificity.

Materials and Instrumentation

Reagents and Chemicals
  • This compound reference standard (>98% purity)

  • This compound-¹³C₆, ¹⁵N stable isotope-labeled internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Control human plasma (K₂EDTA)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution.

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical column: HILIC column with an amide or bare silica stationary phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Laboratory centrifuge capable of 14,000 x g.

  • Calibrated pipettes and general laboratory glassware.

Experimental Protocols

Preparation of Standards and Quality Controls

Stock Solutions (1 mg/mL):

  • Accurately weigh and dissolve the reference standard and internal standard in methanol to prepare individual 1 mg/mL stock solutions.

Working Solutions:

  • Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile/water to create calibration curve (CC) working solutions.

  • Prepare separate working solutions for Quality Control (QC) samples at low, medium, and high concentrations.

  • Prepare an internal standard (IS) working solution by diluting the IS stock solution in acetonitrile to a final concentration of 50 ng/mL.

Calibration Curve and QC Sample Preparation:

  • Spike control human plasma with the CC and QC working solutions to achieve the desired concentration range. The final concentration of the organic solvent from the spiking solution should not exceed 5% of the plasma volume.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples.[15][16]

Protocol:

  • Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the IS working solution (50 ng/mL in acetonitrile). The 4:1 ratio of acetonitrile to plasma ensures efficient protein precipitation.[17][18]

  • Vortex vigorously for 30 seconds to ensure complete denaturation of proteins.[19]

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[19]

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[19]

  • Carefully transfer the supernatant to a new 96-well plate or autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Workflow

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (50 µL) Add_IS Add IS in ACN (200 µL) Plasma->Add_IS Vortex Vortex Add_IS->Vortex Incubate Incubate (-20°C) Vortex->Incubate Centrifuge Centrifuge (14,000 x g) Incubate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into HPLC Supernatant->Injection HILIC HILIC Separation Injection->HILIC ESI ESI Source (+ve mode) HILIC->ESI MS1 MS1 (Precursor Ion) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 MS2 (Product Ion) CID->MS2 Detector Detection & Quantification MS2->Detector

Caption: Workflow from sample preparation to LC-MS/MS analysis.

Optimized LC-MS/MS Parameters

The following tables summarize the optimized instrumental parameters.

Table 1: Liquid Chromatography Parameters

Parameter Value
HPLC Column HILIC Amide, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C

| Gradient | 95% B to 50% B over 5 min |

Table 2: Mass Spectrometry Parameters | Parameter | Value | | :--- | :--- | | Ionization Mode | ESI Positive | | Capillary Voltage | 3.5 kV | | Desolvation Temp. | 450°C | | Desolvation Gas Flow | 800 L/hr | | Cone Gas Flow | 50 L/hr | | Collision Gas | Argon | | MRM Transitions | Precursor Ion (m/z) | Product Ion (m/z) | | Analyte | 208.1 | 162.1 (Loss of COOH₂) | | Internal Standard (IS) | 215.1 | 169.1 (Loss of COOH₂) |

Rationale for MRM Transitions: The precursor ion ([M+H]⁺) for this compound is m/z 208.1. A common fragmentation pathway for carboxylic acids is the neutral loss of formic acid (HCOOH, 46 Da), resulting in a major product ion at m/z 162.1.[20][21][22] The stable isotope-labeled internal standard will follow the same fragmentation pathway with a corresponding mass shift.

MRM Principle IonSource Ion Source (All Ions) Q1 Quadrupole 1 (MS1) Selects Precursor Ion (e.g., m/z 208.1) IonSource->Q1 Mixture of Ions Q2 Quadrupole 2 (q) Collision Cell (Fragmentation) Q1->Q2 Precursor Ion Q3 Quadrupole 3 (MS2) Selects Product Ion (e.g., m/z 162.1) Q2->Q3 Fragment Ions Detector Detector Q3->Detector Product Ion

Caption: Principle of Multiple Reaction Monitoring (MRM).

Method Validation

The developed method must be validated to ensure it is suitable for its intended purpose.[1][2] Validation should be performed according to the principles outlined in the ICH M10 Guideline on Bioanalytical Method Validation.[1][23][24]

Key Validation Parameters:

  • Selectivity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from multiple sources.

  • Linearity and Range: The calibration curve should have a correlation coefficient (r²) ≥ 0.99.

  • Accuracy and Precision: The intra- and inter-day precision (CV%) should not exceed 15% (20% at the LLOQ), and accuracy (% bias) should be within ±15% (±20% at the LLOQ).[25]

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.

  • Recovery: The efficiency of the extraction process.

  • Stability: Analyte stability under various conditions (bench-top, freeze-thaw, long-term storage).

Table 3: Representative Validation Acceptance Criteria

Parameter Concentration Acceptance Criteria
Precision (CV%) LLOQ ≤ 20%
Low, Mid, High QC ≤ 15%
Accuracy (% Bias) LLOQ Within ±20% of nominal

| | Low, Mid, High QC | Within ±15% of nominal |

Conclusion

This application note provides a detailed, robust, and reliable LC-MS/MS protocol for the quantification of this compound in human plasma. The combination of a simple protein precipitation, selective HILIC chromatography, and sensitive MRM detection creates a method that is fit-for-purpose for regulated bioanalysis. The comprehensive validation approach ensures the integrity and quality of the data generated, making it suitable for supporting drug development programs.

References

  • ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • SIELC Technologies. (n.d.). LC Analysis of Zwitterions with Ion-Free Mobile Phase. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of morpholine cation and fragment ions. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • Inductive B.V. (n.d.). Positive vs Negative Ion Mode in Metabolomics. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC-MS/MS of Highly Polar Compounds. Retrieved from [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • PubMed. (2004). Comparison of negative and positive ion electrospray tandem mass spectrometry for the liquid chromatography tandem mass spectrometry analysis of oxidized deoxynucleosides. Retrieved from [Link]

  • U.S. Food & Drug Administration. (2023). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Why can zwitterions be difficult detect by HPLC-MS?. Retrieved from [Link]

  • Spectroscopy Online. (n.d.). The Hyphenation of HILIC, Reversed-Phase HPLC, and Atmospheric-Pressure-Ionization MS. Retrieved from [Link]

  • Phenomenex. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Retrieved from [Link]

  • LCGC International. (n.d.). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • LCGC International. (2014). HILIC: The Pros and Cons. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

  • Quora. (2018). What is the difference between positive and negative ionization in LC-MS?. Retrieved from [Link]

  • Shimadzu. (n.d.). Fundamentals of LC, MS and LCMS. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]

Sources

Application Notes and Protocols for Cell-Based Cytotoxicity Assessment of 2-Phenyl-morpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Evaluating the Cytotoxic Profile of 2-Phenyl-morpholine-3-carboxylic acid

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into centrally active agents and anticancer compounds to modulate physicochemical and pharmacokinetic properties.[1] Derivatives of morpholine have shown a range of biological activities, including anticancer and anti-HIV properties.[2][3] The compound this compound, a novel synthetic molecule, therefore warrants thorough investigation of its cytotoxic potential to understand its safety profile and potential therapeutic applications.

Cytotoxicity assays are fundamental in drug discovery and toxicology for screening compound libraries and identifying potential adverse effects at an early stage.[4][5] These assays measure the degree to which a substance can cause damage to cells, which can manifest as necrosis (uncontrolled cell death), apoptosis (programmed cell death), or a cessation of growth and division.[4] A comprehensive cytotoxicological evaluation provides critical data for hit-to-lead optimization and preclinical safety assessment.

This document provides a detailed guide for researchers, scientists, and drug development professionals on performing robust cell-based assays to determine the cytotoxicity of this compound. We will delve into the principles of two distinct and widely accepted cytotoxicity assays: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which assesses membrane integrity. The protocols provided are designed to be self-validating, with explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.

Choosing the Right Cellular Model: A Critical First Step

The selection of appropriate cell lines is paramount for obtaining meaningful cytotoxicity data. The choice should be guided by the potential therapeutic application of the test compound. Given that morpholine derivatives have shown promise in both oncology and neuroscience, a panel of cell lines representing both cancerous and non-cancerous tissues is recommended.

For a general cytotoxicity screen of this compound, the following cell lines are suggested:

  • L929 (Mouse Fibroblasts): An established standard cell line for cytotoxicity testing, particularly for initial screening.[6]

  • hTERT Gingival Fibroblasts: A normal, immortalized human cell line that can provide insights into the compound's effects on non-cancerous cells.[7]

  • A549 (Human Lung Carcinoma): A commonly used cancer cell line to assess potential anti-proliferative activity.

  • MCF-7 (Human Breast Adenocarcinoma): Another widely used cancer cell line, which can reveal tissue-specific cytotoxic effects.

  • SH-SY5Y (Human Neuroblastoma): Relevant if the compound is being investigated for neurological applications.

It is crucial to use cells that are in the logarithmic phase of growth to ensure that the assay results reflect the effects of the compound on actively dividing cells.

Assay 1: MTT Assay for Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form an insoluble purple formazan product.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.

Scientific Rationale

This assay is a reliable indicator of cell viability because the reduction of MTT can only occur in metabolically active cells with functional mitochondria.[8] A decrease in the metabolic activity of the cells following exposure to a cytotoxic compound will result in a decrease in the amount of formazan produced, thus providing a quantitative measure of cytotoxicity.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 4/5: MTT Assay seed_cells Seed cells in a 96-well plate incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight prepare_compound Prepare serial dilutions of this compound treat_cells Add compound dilutions to cells prepare_compound->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT solution to each well incubate_mtt Incubate for 1-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., SDS-HCl) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance LDH_Workflow cluster_prep Day 1 & 2: Cell Seeding & Treatment cluster_assay Day 3/4: LDH Assay seed_cells Seed and treat cells as in MTT assay incubate_treatment Incubate for desired exposure period seed_cells->incubate_treatment collect_supernatant Collect supernatant from each well mix_reagents Add supernatant to reaction mixture collect_supernatant->mix_reagents prepare_reaction Prepare LDH reaction mixture prepare_reaction->mix_reagents incubate_reaction Incubate at room temperature (protected from light) mix_reagents->incubate_reaction add_stop_solution Add stop solution incubate_reaction->add_stop_solution read_absorbance Read absorbance at 490 nm add_stop_solution->read_absorbance

Caption: Workflow for the LDH cytotoxicity assay.

Detailed Protocol: LDH Assay

Materials:

  • This compound

  • Selected cell lines

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • LDH Cytotoxicity Assay Kit (containing LDH reaction mixture and stop solution)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.

    • It is important to include the following controls:

      • Untreated cells (low control): for spontaneous LDH release.

      • Cells treated with a lysis buffer (high control): for maximum LDH release.

      • Medium only (background control): to measure background LDH activity in the medium.

  • Collection of Supernatant:

    • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate solution with a dye solution. [10] * Add the reaction mixture (e.g., 100 µL) to each well containing the supernatant. [10] * Incubate the plate at room temperature for up to 30 minutes, protected from light. [10]

  • Stopping the Reaction and Reading Absorbance:

    • Add the stop solution (e.g., 50 µL) to each well to terminate the reaction. * Measure the absorbance at 490 nm using a microplate reader. Data Analysis:

The percentage of cytotoxicity can be calculated using the following formula:

% Cytotoxicity = [(Experimental Value - Low Control) / (High Control - Low Control)] x 100

Data Presentation and Interpretation

The results from the cytotoxicity assays should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Hypothetical Cytotoxicity Data for this compound on A549 cells

Concentration (µM)% Viability (MTT Assay)% Cytotoxicity (LDH Assay)
0 (Control)1000
1955
108020
505248
1002575
2001090

Interpretation:

The data in the table above would suggest a dose-dependent cytotoxic effect of this compound on A549 cells. The IC50 value, as determined from the MTT assay data, would be approximately 50 µM. The LDH assay results corroborate the MTT data, showing a corresponding increase in membrane damage with increasing compound concentration.

Distinguishing Between Cytotoxicity and Apoptosis

While the MTT and LDH assays provide valuable information about overall cell viability and membrane integrity, they do not distinguish between different modes of cell death. [4]To investigate whether this compound induces apoptosis, further assays are recommended.

Apoptosis Assays:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: These assays measure the activity of caspases, which are key enzymes in the apoptotic cascade. [11]* TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The choice of apoptosis assay will depend on the specific research question and the available instrumentation.

Conclusion

The protocols detailed in this application note provide a robust framework for assessing the cytotoxicity of this compound. By employing a combination of assays that measure different cellular parameters, researchers can obtain a comprehensive understanding of the compound's effects on cell viability and its potential mechanism of action. Adherence to the principles of scientific integrity, including the use of appropriate controls and careful data analysis, is essential for generating reliable and reproducible results that will inform the future development of this and other novel chemical entities.

References

  • National Center for Biotechnology Information (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]

  • BMG Labtech (2025). Cytotoxicity assays – what your cells don't like. Available at: [Link]

  • National Center for Biotechnology Information (2011). Synthesis, Antiviral and Cytotoxic Activities of 2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin -4(3H)-one Derivatives. Available at: [Link]

  • BMG Labtech (2025). Apoptosis – what assay should I use?. Available at: [Link]

  • ResearchGate (2023). What cell line should I choose for citotoxicity assays?. Available at: [Link]

  • National Center for Biotechnology Information (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. Available at: [Link]

  • OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. Available at: [Link]

  • MDPI (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Available at: [Link]

  • National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • National Center for Biotechnology Information (2018). Highlight report: Cell type selection for toxicity testing. Available at: [Link]

  • National Toxicology Program (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Available at: [Link]

  • ResearchGate (2025). MTT Proliferation Assay Protocol. Available at: [Link]

  • Johner Institute (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Available at: [Link]

  • Google Patents.Phenylmorpholines and analogues thereof.
  • Protocols.io (2023). MTT (Assay protocol). Available at: [Link]

  • RE-Place. Neutral Red Uptake Assay. Available at: [Link]

  • ResearchGate (2025). Morpholines. Synthesis and Biological Activity. Available at: [Link]

  • Frontiers (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Available at: [Link]

  • Protocols.io (2024). LDH cytotoxicity assay. Available at: [Link]

  • Assay Genie. Neutral Red Cell Cytotoxicity Assay Kit. Available at: [Link]

  • Elabscience. Cell Apoptosis Assay. Available at: [Link]

  • PubMed (2002). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Available at: [Link]

  • Cheméo. Chemical Properties of Morpholine-2-carboxylic acid, 3-phenyl, methyl ester, cis. Available at: [Link]

  • PubMed (1995). Synthesis and cytotoxic activity of substituted 2-phenyl-3-hydroxy-4(1H)-quinolinones-7-carboxylic acids and their phenacyl esters. Available at: [Link]

  • E3S Web of Conferences (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]

Sources

Application Notes & Protocols: Evaluating the Efficacy of 2-Phenyl-morpholine-3-carboxylic acid Using Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Rationale and Putative Mechanism of Action

2-Phenyl-morpholine-3-carboxylic acid is a novel synthetic compound belonging to the phenylmorpholine class. Its structural similarity to known psychostimulants like phenmetrazine suggests a potential mechanism of action centered on the modulation of monoamine neurotransmitter systems.[1][2] Phenmetrazine and its analogs are known to act as norepinephrine-doping releasing agents (NDRAs) or reuptake inhibitors, thereby increasing the extracellular concentrations of these key catecholamines in the brain.[3][4] Such mechanisms are therapeutically relevant for a range of central nervous system (CNS) disorders.

The morpholine ring is a common moiety in CNS-active compounds, often used to modulate pharmacokinetic properties and improve blood-brain barrier permeability.[5] Based on this structural rationale, this compound is hypothesized to function as a monoamine transporter modulator. This guide outlines a strategic preclinical framework to test its efficacy in validated animal models relevant to CNS conditions where catecholamine dysregulation is implicated, such as depression, Attention-Deficit/Hyperactivity Disorder (ADHD), and narcolepsy.

All described protocols must adhere to institutional, national, and international guidelines for the ethical care and use of laboratory animals, such as those outlined in the ARRIVE guidelines.[6][7]

Hypothesized Mechanism of Action

The central hypothesis is that this compound inhibits or reverses the function of the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased synaptic concentrations of dopamine (DA) and norepinephrine (NE).

Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal DA_NE Dopamine (DA) & Norepinephrine (NE) Vesicle Synaptic Vesicle DA_NE->Vesicle Packaging Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release DAT_NET DAT / NET Transporters Synaptic_Cleft->DAT_NET Reuptake Receptors DA / NE Receptors Synaptic_Cleft->Receptors Binding Postsynaptic_Effect Therapeutic Effect (e.g., Antidepressant, Wakefulness) Receptors->Postsynaptic_Effect Signal Transduction Test_Compound 2-Phenyl-morpholine- 3-carboxylic acid Test_Compound->DAT_NET Inhibition

Caption: Hypothesized mechanism of this compound at the catecholaminergic synapse.

Foundational Studies: Pharmacokinetics and Target Engagement

Before initiating efficacy studies, it is critical to establish the pharmacokinetic (PK) profile and confirm target engagement of the compound in the species to be tested (e.g., mouse or rat).

Rodent Pharmacokinetic Profiling

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, including its ability to cross the blood-brain barrier (BBB).

Protocol:

  • Animal Model: Male C57BL/6 mice or Sprague-Dawley rats (n=3-5 per time point).

  • Administration: Administer the compound via intravenous (IV) and oral gavage (PO) routes in separate cohorts to determine bioavailability. A typical starting dose range might be 1-10 mg/kg, dissolved in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Sample Collection: Collect blood samples (via tail vein or saphenous vein) at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours). At each time point, a cohort of animals is euthanized for brain tissue collection.

  • Analysis: Analyze plasma and brain homogenate concentrations using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Interpretation: Calculate key PK parameters. The brain-to-plasma ratio is a crucial indicator of BBB penetration.

ParameterDescriptionDesired Outcome
Tmax Time to reach maximum plasma concentration (PO)< 2 hours for acute behavioral testing
Cmax Maximum plasma concentrationDose-proportional increase
t1/2 Elimination half-lifeSufficiently long to cover the duration of the behavioral test
AUC Area under the curve (drug exposure)High bioavailability (PO/IV AUC ratio)
Brain/Plasma Ratio Ratio of drug concentration in brain vs. plasma> 1 indicates good BBB penetration
In Vivo Target Engagement: Microdialysis

Objective: To provide direct evidence that the compound increases extracellular levels of dopamine and norepinephrine in relevant brain regions.[8][9]

Protocol:

  • Animal Model: Freely moving Sprague-Dawley rats.

  • Surgical Preparation: Stereotaxically implant a microdialysis guide cannula targeting a region rich in DA/NE terminals, such as the Nucleus Accumbens or Prefrontal Cortex. Allow for a 48-hour recovery period.

  • Microdialysis Procedure: On the day of the experiment, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF).[10] Collect baseline dialysate samples (e.g., every 20 minutes) for at least 1 hour.

  • Drug Administration: Administer a single dose of this compound (IP or SC) and continue collecting dialysate samples for 2-3 hours.

  • Neurochemical Analysis: Analyze dialysate samples for DA and NE content using HPLC with electrochemical detection (HPLC-ECD), which provides high sensitivity for monoamines.[11]

  • Data Interpretation: A significant increase in DA and/or NE levels post-administration compared to baseline confirms the hypothesized mechanism of action.[12]

Efficacy Evaluation in Validated Animal Models

The selection of animal models should be driven by the compound's neurochemical profile. For a putative NDRA, models of depression, ADHD, and narcolepsy/wakefulness are highly relevant.

Experimental_Workflow cluster_setup Phase 1: Foundational Studies cluster_efficacy Phase 2: Efficacy Testing cluster_analysis Phase 3: Analysis & Interpretation PK Pharmacokinetic Profiling (Blood/Brain Levels) Microdialysis Target Engagement (In Vivo Microdialysis) PK->Microdialysis Inform Dose Selection Depression Depression Models (FST, SPT) Microdialysis->Depression ADHD ADHD Models (Locomotor Activity) Microdialysis->ADHD Wakefulness Wakefulness Model (EEG/EMG) Microdialysis->Wakefulness Data Behavioral & Neurochemical Data Analysis Depression->Data ADHD->Data Wakefulness->Data Conclusion Efficacy Conclusion & Go/No-Go Decision Data->Conclusion

Caption: Overall workflow for preclinical evaluation of the test compound.

Models for Antidepressant-Like Activity

Rationale: Chronic stress can lead to deficits in monoaminergic signaling, which can be measured through behavioral despair and anhedonia paradigms.

Objective: To assess behavioral despair. Antidepressants typically increase active, escape-oriented behaviors.[13][14]

  • Materials:

    • Clear Plexiglas cylinders (25 cm tall, 10 cm diameter).

    • Water maintained at 24 ± 1°C.

    • Video recording system.

  • Procedure:

    • Acclimation: Handle mice for 3 days prior to testing. Acclimate animals to the testing room for at least 60 minutes.

    • Dosing: Administer vehicle, positive control (e.g., Desipramine, 20 mg/kg, IP), or this compound (dose range determined from PK studies) 30-60 minutes before the test.

    • Test Session: Gently place each mouse into a cylinder filled with water to a depth of 15 cm. The session lasts for 6 minutes.[15]

    • Scoring: An observer blinded to the treatment groups should score the last 4 minutes of the session. Record the duration of immobility (floating with only minor movements to maintain balance).

  • Data Analysis: Compare the mean immobility time across groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's). A significant reduction in immobility time indicates an antidepressant-like effect.[16]

Objective: To measure anhedonia, a core symptom of depression, defined as a reduced interest in rewarding stimuli.[17][18]

  • Materials:

    • Two identical drinking bottles per cage.

    • 1% sucrose solution and plain tap water.

  • Procedure:

    • Habituation: House mice individually.[19] For 48 hours, give them two bottles of 1% sucrose solution to acclimate them to the bottles.

    • Baseline: For the next 24 hours, give one bottle of sucrose solution and one bottle of water. Record the consumption from each bottle by weight.

    • Treatment & Test: Administer the test compound or controls daily for a period (e.g., 7-14 days) to model chronic treatment. Repeat the 24-hour two-bottle choice test at the end of the treatment period.

    • Calculation: Sucrose Preference (%) = (Sucrose Intake / Total Fluid Intake) x 100.[20]

  • Data Analysis: A significant increase in sucrose preference in the drug-treated group compared to the vehicle group (often in a stress model like chronic unpredictable stress) indicates an anti-anhedonic effect.

Model for ADHD-Like Behavior (Hyperactivity)

Rationale: The core symptom of hyperactivity in ADHD is linked to dysregulated dopamine signaling.[21] Psychostimulants used to treat ADHD, paradoxically, reduce hyperactivity at therapeutic doses in relevant animal models.[22][23] The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of ADHD.[24]

Objective: To assess baseline locomotor activity and the effect of the test compound on hyperactivity.[25]

  • Materials:

    • Open field arenas (e.g., 40x40 cm) equipped with infrared beam grids to automatically track movement.

  • Procedure:

    • Animal Model: Spontaneously Hypertensive Rats (SHR) as the test model and Wistar-Kyoto (WKY) rats as the normoactive control.

    • Habituation: Place each rat in the center of the open field and allow it to explore for 30-60 minutes. This should be done for 2-3 days to establish a stable baseline of activity.

    • Dosing: On the test day, administer vehicle, positive control (e.g., Methylphenidate, 1-3 mg/kg, IP), or this compound.

    • Test Session: Immediately after injection, place the animal in the arena and record locomotor activity (e.g., total distance traveled, horizontal beam breaks) for 60-90 minutes in 5-minute bins.[26]

  • Data Analysis: Compare the locomotor activity between SHR and WKY rats at baseline (SHR should be significantly more active). A therapeutically relevant compound should significantly reduce the hyperactivity of the SHR model without causing sedation (i.e., not reducing activity below the level of the WKY controls).

Model for Narcolepsy/Wakefulness

Rationale: Narcolepsy is characterized by excessive daytime sleepiness. Orexin/hypocretin deficiency is a key pathology, leading to instability in monoaminergic systems that maintain wakefulness. Compounds that enhance DA and NE signaling are effective wake-promoting agents.

Objective: To quantify the effects of the compound on states of wakefulness, NREM sleep, and REM sleep.

  • Materials:

    • EEG/EMG telemetry system.

    • Surgical tools for implanting electrodes.

    • Sleep scoring software.

  • Procedure:

    • Animal Model: Orexin/ataxin-3 transgenic mice, which model narcolepsy, or wild-type C57BL/6 mice for general wake-promoting effects.[27]

    • Surgical Implantation: Surgically implant EEG (cortical) and EMG (nuchal muscle) electrodes. Allow at least 7-10 days for recovery.

    • Baseline Recording: Record baseline EEG/EMG for 24 hours to establish a normal sleep-wake architecture.

    • Dosing & Recording: Administer vehicle, positive control (e.g., Modafinil, 100 mg/kg, PO), or this compound at the beginning of the light (inactive) phase. Record EEG/EMG for the subsequent 8-12 hours.

    • Scoring: The recordings are manually or automatically scored in 10-second epochs as Wake, NREM, or REM sleep based on characteristic EEG frequencies and EMG amplitude.

  • Data Analysis: Compare the total time spent in each state and the latency to sleep onset across treatment groups. A successful wake-promoting agent will significantly increase the time spent in wakefulness and decrease NREM/REM sleep during the hours following administration.

References

  • Google Patents. (n.d.). Phenylmorpholines and analogues thereof.
  • Wieschowski, S., et al. (2018). Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. British Journal of Pharmacology.
  • Wikipedia. (n.d.). Phenmetrazine. Retrieved from [Link]

  • Dankoski, E. C., & Wightman, R. M. (2013). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery.
  • Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. Retrieved from [Link]

  • Heal, D. J., et al. (2009).
  • Sallinen, J., et al. (2022). Rodent models of attention-deficit hyperactivity disorder: An updated framework for model validation and therapeutic drug discovery. Neuroscience & Biobehavioral Reviews.
  • Gasbarri, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • The NC3Rs. (n.d.). The ARRIVE guidelines 2.0. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • Thanos, P. K., et al. (2023). Preclinical Models of Attention Deficit Hyperactivity Disorder: Neurobiology, Drug Discovery, and Beyond.
  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Retrieved from [Link]

  • Wang, Y., et al. (2021). Behavioral tests Sucrose preference test (SPT) and body weight (BW). Methods.
  • Brandt, S. D., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis.
  • ResearchGate. (n.d.). Rodent models of attention-deficit hyperactivity disorder: An updated framework for model validation and therapeutic drug discovery. Retrieved from [Link]

  • Castagné, V., et al. (2023). Sucrose preference test: A systematic review of protocols for the assessment of anhedonia in rodents. Neuroscience & Biobehavioral Reviews.
  • Wikipedia. (n.d.). Substituted phenylmorpholine. Retrieved from [Link]

  • Marinelli, P. W., et al. (2007). Locomotor Activity Predicts Acquisition of Self-Administration Behavior but Not Cocaine Intake. Behavioral Neuroscience.
  • Gad, S. C. (2012). Safety and regulatory requirements and challenge for CNS drug development. Expert Opinion on Drug Safety.
  • Arnsten, A. F., & Li, B. M. (2005). Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder. Neuropsychopharmacology.
  • Fan, X., et al. (2012). Rodent models of ADHD. Current Topics in Behavioral Neurosciences.
  • Conduct Science. (2024). Maze Bazics: Sucrose Preference Test. Retrieved from [Link]

  • Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLOS Biology.
  • News-Medical.Net. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis. Retrieved from [Link]

  • SAHPRA. (2024). General Considerations for Preclinical Studies Submissions. Retrieved from [Link]

  • ResearchGate. (n.d.). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Rodent Models of Attention-Deficit/Hyperactivity Disorder. Retrieved from [Link]

  • ResearchGate. (n.d.). Using the rat forced swim test to assess antidepressant-like activity in rodents. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Rodent Model of Narcolepsy. Retrieved from [Link]

  • MD Biosciences. (2021). 3 ways to improve clinical relevance of preclinical CNS data. Retrieved from [Link]

  • EQUATOR Network. (2023). The ARRIVE Guidelines 2.0: updated guidelines for reporting animal research. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Review Paper on Models for CNS Stimulant Drug Screening. Retrieved from [Link]

  • Wikipedia. (n.d.). Clonidine. Retrieved from [Link]

  • chemeurope.com. (n.d.). Phenmetrazine. Retrieved from [Link]

  • protocols.io. (2026). Sucrose Preference Test. Retrieved from [Link]

  • YouTube. (2022). Screening of CNS Stimulants & Depressants drugs LOCOMOTOR Activity in Mice by Actophotometer. Retrieved from [Link]

  • YouTube. (2018). Microdialysis services at Charles River. Retrieved from [Link]

  • Kõks, S. (2015). Experimental Models on Effects of Psychostimulants.
  • PsychoGenics Inc. (n.d.). SENSITIZATION OF LOCOMOTOR ACTIVITY IN THE MOUSE AS A POTENTIAL INDICATOR OF ABUSE LIABILITY. Retrieved from [Link]

  • bioRxiv. (n.d.). Machine Learning-Based Model for Behavioral Analysis in Rodents: Application to the Forced Swim Test. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Morpholine-2-carboxylic acid, 3-phenyl, methyl ester, cis. Retrieved from [Link]

  • ACS Publications. (2023). Within-Mice Comparison of Microdialysis and Fiber Photometry-Recorded Dopamine Biosensor during Amphetamine Response. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • EUPRIM-NET. (n.d.). The ARRIVE guidelines Animal Research: Reporting In Vivo Experiments. Retrieved from [Link]

  • YouTube. (2020). 5-minute Analysis of Dopamine and Serotonin in Brain Microdialysate. Retrieved from [Link]

  • University of Auckland. (n.d.). ARRIVE guidelines | ResearchHub. Retrieved from [Link]

Sources

Introduction: The Privileged Nature of the Morpholine Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for CNS Drug Discovery: Leveraging the 2-Phenyl-morpholine-3-carboxylic Acid Scaffold

The quest for novel therapeutics targeting the Central Nervous System (CNS) is one of the most challenging areas in drug development. A primary obstacle is the blood-brain barrier (BBB), a highly selective semipermeable border that prevents most compounds from reaching their intended targets within the brain.[1] Medicinal chemists, therefore, seek "privileged scaffolds"—molecular frameworks that possess advantageous physicochemical properties conducive to crossing the BBB while also serving as a versatile foundation for engaging various CNS targets.[2]

The morpholine ring is a quintessential example of such a scaffold.[3] Its unique structure, featuring a weak basic nitrogen and an oxygen atom, provides a favorable balance of hydrophilicity and lipophilicity, improves metabolic stability, and enhances aqueous solubility.[1][4] These properties are frequently exploited to optimize the pharmacokinetic and pharmacodynamic (PK/PD) profiles of drug candidates.[1][4] In CNS-active compounds, the morpholine moiety can enhance potency through direct molecular interactions, act as a structural anchor to correctly orient other pharmacophoric elements, or fine-tune PK/PD properties.[1][4]

This guide focuses on This compound as a prototypical scaffold for CNS drug discovery. This structure synergistically combines three key motifs:

  • The Morpholine Core: To impart favorable drug-like properties.[2]

  • A Phenyl Group at the 2-position: Offering a vector for derivatization and potential for critical interactions (e.g., pi-stacking) with biological targets.

  • A Carboxylic Acid at the 3-position: Providing a key hydrogen bonding group and a versatile chemical handle for creating ester or amide libraries to modulate potency and permeability.[5]

Herein, we present a comprehensive, protocol-driven framework for researchers and drug development professionals to synthesize, screen, and validate derivatives of this scaffold for CNS applications.

Section 1: Synthesis and Derivatization Strategy

The power of a scaffold lies in its amenability to chemical modification to explore the structure-activity relationship (SAR). The this compound core can be synthesized through established organic chemistry routes and subsequently derivatized to create a focused library of compounds for screening.

Protocol 1: General Synthesis of the Core Scaffold and Amide Derivatives

This protocol outlines a plausible, multi-step synthesis for the core scaffold, followed by a standard procedure for creating an amide library. The causality behind this approach is to first build the core heterocyclic system and then use the carboxylic acid as a diversification point, which is a common and efficient strategy in medicinal chemistry.

Step 1: Synthesis of Ethyl 2-bromo-2-phenylacetate

  • To a solution of ethyl 2-phenylacetate in carbon tetrachloride, add N-Bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture under inert atmosphere for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction, filter off the succinimide, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield ethyl 2-bromo-2-phenylacetate.

Step 2: Synthesis of Ethyl 2-(2-hydroxyethylamino)-2-phenylacetate

  • Dissolve ethyl 2-bromo-2-phenylacetate in a polar aprotic solvent like acetonitrile.

  • Add 2-aminoethanol (ethanolamine) and a non-nucleophilic base such as diisopropylethylamine (DIPEA).

  • Stir the reaction at room temperature for 12-18 hours.

  • Perform an aqueous workup, extract with ethyl acetate, and purify by column chromatography.

Step 3: Cyclization to form Ethyl 2-Phenyl-morpholine-3-carboxylate

  • Dissolve the product from Step 2 in a suitable solvent like dichloromethane (DCM).

  • Cool the solution to 0°C and slowly add a dehydrating agent such as triflic anhydride or employ a Mitsunobu reaction with triphenylphosphine and diethyl azodicarboxylate (DEAD).

  • Allow the reaction to warm to room temperature and stir until cyclization is complete.

  • Quench the reaction, perform an aqueous workup, and purify the resulting morpholine ester by column chromatography.

Step 4: Hydrolysis to this compound (Core Scaffold)

  • Dissolve the ester from Step 3 in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of lithium hydroxide (LiOH) and stir at room temperature for 2-4 hours.

  • Acidify the mixture with 1N HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 5: Amide Library Synthesis (Example Derivatization) [6]

  • In a round-bottom flask, dissolve the core scaffold (1 equivalent) in DMF.

  • Add a coupling agent like HATU (1.1 equivalents) and a base like DIPEA (2 equivalents).

  • Add the desired primary or secondary amine (1.1 equivalents).

  • Stir at room temperature for 4-12 hours.

  • Dilute with water, extract with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify the final amide product by column chromatography or preparative HPLC.

G cluster_synthesis Core Synthesis cluster_derivatization Library Derivatization A Ethyl 2-phenylacetate B Ethyl 2-bromo-2-phenylacetate A->B NBS C Amino-alcohol Adduct B->C Ethanolamine D Cyclized Morpholine Ester C->D Cyclization E This compound (Core Scaffold) D->E Hydrolysis G Amide Coupling (HATU) E->G F Amine Library (R-NH2) F->G H Final Amide Derivatives G->H caption Synthesis and Derivatization Workflow.

Caption: Synthesis and Derivatization Workflow.

Section 2: In Silico and In Vitro CNS Property Profiling

Early assessment of BBB permeability is critical to avoid costly late-stage failures. A tiered approach, starting with computational models and moving to in vitro assays, provides a robust filtering mechanism.

Protocol 2: Computational Assessment of BBB Penetration

The objective is to calculate key physicochemical properties and composite scores that predict CNS penetration. This allows for the rapid, cost-effective prioritization of synthesized analogs. The CNS Multi-Parameter Optimization (MPO) score is a widely used algorithm that combines several properties into a single desirability score.[7]

  • Obtain Compound Structures: Generate 2D structures of the parent scaffold and all synthesized derivatives in a format readable by cheminformatics software (e.g., SDF or SMILES).

  • Calculate Physicochemical Properties: Using software like Schrödinger, ChemDraw, or open-source packages (e.g., RDKit), calculate the following for each compound:

    • Molecular Weight (MW)

    • Calculated LogP (cLogP)

    • Topological Polar Surface Area (TPSA)

    • Hydrogen Bond Donors (HBD)

    • Hydrogen Bond Acceptors (HBA)

    • Acid dissociation constant (pKa)

  • Calculate CNS MPO Score: Apply the CNS MPO desirability functions to the calculated properties. A score between 4 and 6 is generally considered favorable for a CNS drug candidate.[7]

  • Data Analysis: Compile the results into a table for comparative analysis. Prioritize compounds with a high CNS MPO score and properties within the desired ranges for further testing.

Table 1: Hypothetical In Silico Properties of Scaffold Derivatives

Compound ID R-Group MW cLogP TPSA (Ų) HBD HBA pKa CNS MPO Score
Core-01 -OH 223.2 1.5 69.9 2 4 4.1 4.2
Amide-01 -NH-CH₃ 236.3 1.3 61.9 1 4 7.5 5.1
Amide-02 -N(CH₃)₂ 250.3 1.6 52.7 0 4 7.6 4.8

| Amide-03 | -NH-CF₃ | 290.2 | 2.1 | 61.9 | 1 | 7 | 7.2 | 3.5 |

Protocol 3: In Vitro Blood-Brain Barrier (BBB) Permeability Assay

This protocol uses a co-culture Transwell model, which provides a more physiologically relevant system than single-layer cell models by incorporating astrocytes that help induce barrier properties in the endothelial cells.[8][9] The goal is to determine the apparent permeability coefficient (Papp) and the efflux ratio (ER).

  • Cell Culture:

    • Culture human cerebral microvascular endothelial cells (hCMEC/D3) on the apical side of a Transwell insert (polycarbonate membrane, 0.4 µm pores).

    • Culture primary human astrocytes on the basolateral side of the well. Allow the co-culture to establish for 5-7 days until a high Trans-Epithelial Electrical Resistance (TEER) is achieved (>150 Ω·cm²), indicating tight junction formation.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the Transwell system with warm Hanks' Balanced Salt Solution (HBSS).

    • Add the test compound (e.g., at 10 µM) to the apical (A) chamber.

    • At specified time points (e.g., 15, 30, 60, 120 min), take a sample from the basolateral (B) chamber. Replace the volume with fresh HBSS.

  • Permeability Assay (Basolateral to Apical - B to A):

    • In a separate set of wells, add the test compound to the basolateral (B) chamber.

    • Take samples from the apical (A) chamber at the same time points.

  • Sample Analysis:

    • Analyze the concentration of the test compound in all samples using a sensitive analytical method like LC-MS/MS.

  • Calculations:

    • Calculate the Papp value for both directions using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.

    • Calculate the Efflux Ratio (ER): ER = Papp (B to A) / Papp (A to B) . An ER > 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein.

G A Synthesized Library B In Silico Filtering (CNS MPO Score) A->B C Prioritized Hits B->C MPO > 4.0 F Discard/Redesign (Low MPO Score) B->F MPO < 4.0 D In Vitro BBB Assay (Transwell Model) C->D E Low Efflux, High Permeability Candidates D->E Papp > 10x10⁻⁶ cm/s ER < 2.0 G Discard/Redesign (High Efflux/Low Permeability) D->G Papp < 1x10⁻⁶ cm/s ER > 2.0 caption Early-Stage CNS Drug Discovery Cascade.

Caption: Early-Stage CNS Drug Discovery Cascade.

Section 3: Target Engagement and In Vivo Evaluation

Compounds that demonstrate favorable CNS properties must be tested for biological activity and in vivo efficacy. As the morpholine scaffold has shown promise against various targets, including kinases involved in CNS tumors and neuroinflammation, we will use a generic kinase inhibitor workflow as an example.[10][11]

Protocol 4: In Vitro Kinase Inhibition Assay

This protocol measures a compound's ability to inhibit a specific kinase (e.g., PI3K, mTOR), providing a quantitative measure of potency (IC₅₀).

  • Reagents: Prepare assay buffer, recombinant human kinase, appropriate peptide substrate, and ATP.

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Procedure:

    • In a 384-well plate, add the kinase and the test compound. Incubate for 15 minutes to allow for binding.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Stop the reaction and add a detection reagent (e.g., ADP-Glo™) that quantifies kinase activity by measuring ADP production.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 5: Pharmacokinetic (PK) and Brain Penetration Study in Rodents

This crucial in vivo experiment determines how a drug is absorbed, distributed, metabolized, and excreted (ADME) and, most importantly, quantifies its concentration in the brain relative to the blood.[12]

  • Animal Dosing:

    • Use adult male Sprague-Dawley rats (n=3 per time point).

    • Administer the test compound via intravenous (IV) and oral (PO) routes in separate cohorts to determine bioavailability. A typical dose might be 2 mg/kg IV and 10 mg/kg PO.

  • Sample Collection:

    • At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via tail vein or cardiac puncture (terminal).

    • At terminal time points, perfuse the animals with saline and collect the whole brain.

  • Sample Processing:

    • Process blood to obtain plasma.

    • Homogenize the brain tissue.

    • Extract the drug from plasma and brain homogenate samples using protein precipitation or liquid-liquid extraction.

  • Bioanalysis:

    • Quantify the concentration of the drug in each sample using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use software like Phoenix WinNonlin to calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability).

    • Calculate the brain-to-plasma concentration ratio (Kp): Kp = C_brain / C_plasma .

    • To get a more accurate measure of free drug that can engage the target, calculate the unbound brain-to-plasma ratio (Kp,uu) by correcting for plasma protein binding and brain tissue binding, which are determined via separate in vitro equilibrium dialysis experiments.[13]

G cluster_invivo In Vivo Study Design A Lead Compound (from In Vitro Assays) B Dosing (IV and PO cohorts) A->B C Time-course Sampling B->C D Blood Collection C->D E Brain Tissue Collection C->E F LC-MS/MS Bioanalysis D->F E->F G PK Modeling (WinNonlin) F->G H Key Parameters (AUC, T½, Kp, Kp,uu) G->H caption Workflow for In Vivo PK and Brain Penetration Study.

Caption: Workflow for In Vivo PK and Brain Penetration Study.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel CNS therapeutics. Its constituent parts are known to impart favorable characteristics for CNS drug discovery. By employing a systematic and integrated approach—combining rational synthesis, predictive in silico modeling, robust in vitro BBB and functional assays, and definitive in vivo pharmacokinetic studies—researchers can efficiently navigate the complexities of CNS drug development. The protocols and workflows detailed in this guide provide a self-validating framework to identify and optimize potent, brain-penetrant candidates derived from this versatile scaffold, ultimately accelerating the journey from chemical concept to potential clinical application.

References

  • Title: Synthesis and SAR of morpholine and its derivatives: A review update Source: E3S Web of Conferences URL: [Link]

  • Title: CNS Disease Models For Preclinical Research Services Source: Pharmaron URL: [Link]

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Publications URL: [Link]

  • Title: CNS Disorder Models Source: Sygnature Discovery URL: [Link]

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives Source: MDPI URL: [Link]

  • Title: Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective Source: PubMed Central URL: [Link]

  • Title: A review on pharmacological profile of Morpholine derivatives Source: ResearchGate URL: [Link]

  • Title: Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules Source: MDPI URL: [Link]

  • Title: 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene Source: Organic Syntheses Procedure URL: [Link]

  • Title: Lessons Learned and Potentials for Improvement in CNS Drug Development: ISCTM Section on Designing the Right Series of Experiments Source: Innovations in Clinical Neuroscience URL: [Link]

  • Title: Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) Source: PubMed URL: [Link]

  • Title: Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: PubMed URL: [Link]

  • Title: (PDF) In Vitro Models of CNS Barriers Source: ResearchGate URL: [Link]

  • Title: Accelerating CNS Drug Discovery Source: BioAscent URL: [Link]

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery | ACS Chemical Neuroscience Source: ACS Publications URL: [Link]

  • Title: In vitro Disease Models for Screening Services Source: NeuroProof URL: [Link]

  • Title: Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors Source: Frontiers URL: [Link]

  • Title: CNS Pharmacology Models Source: Medicilon URL: [Link]

  • Title: Design, synthesis and potential CNS activity of some novel1-(4-substituted-phenyl) Source: SciSpace by Typeset URL: [Link]

  • Title: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules Source: PubMed URL: [Link]

  • Title: Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues Source: Der Pharma Chemica URL: [Link]

Sources

Application Notes and Protocols: Investigating 2-Phenyl-morpholine-3-carboxylic Acid in ADHD Research

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for a Novel Phenylmorpholine Derivative in ADHD Therapy

Attention-Deficit/Hyperactivity Disorder (ADHD) is a neurodevelopmental disorder characterized by persistent patterns of inattention, hyperactivity, and impulsivity. The primary pharmacological treatments for ADHD are psychostimulants, such as methylphenidate and amphetamine, which primarily act by increasing the synaptic concentrations of dopamine (DA) and norepinephrine (NE).[1] These medications are effective but can be associated with side effects and abuse potential, driving the search for novel therapeutic agents with improved safety and efficacy profiles.

The morpholine ring is a well-established "privileged pharmacophore" in central nervous system (CNS) drug discovery. Its physicochemical properties often confer favorable pharmacokinetics, including enhanced solubility and the ability to cross the blood-brain barrier.[2][3] Historically, the 2-phenylmorpholine scaffold is the core of the psychostimulant phenmetrazine, a compound with dextroamphetamine-like actions.[4] This class of compounds, known as substituted phenylmorpholines, has been explored for medical applications in ADHD and as anorectics due to their function as monoamine neurotransmitter releasers or reuptake inhibitors.[5][6]

This document outlines a comprehensive research and development framework for investigating 2-Phenyl-morpholine-3-carboxylic acid , a novel analog. The introduction of a carboxylic acid moiety at the 3-position represents a key structural modification from classic phenylmorpholines. This could serve multiple purposes, including altering the compound's binding kinetics, functioning as a prodrug to modify pharmacokinetics, or improving the selectivity profile for the dopamine transporter (DAT) and norepinephrine transporter (NET) over the serotonin transporter (SERT).[7] The following protocols provide a roadmap for the synthesis, characterization, and preclinical evaluation of this compound's potential as a next-generation ADHD therapeutic.

Section 1: Synthesis and Analytical Characterization

The first step in evaluating any novel chemical entity is to establish a reliable synthetic route and rigorous analytical methods to ensure the purity and identity of the test compound.

1.1. Proposed Synthetic Pathway

While specific synthesis routes for this compound are not widely published, a plausible approach can be adapted from established methods for synthesizing substituted morpholine congeners.[8] A potential diastereoselective synthesis could start from tosyl-oxazetidine and α-formyl carboxylates to yield morpholine hemiaminals, which can be further elaborated.[8]

1.2. Protocol: Compound Characterization

Objective: To confirm the chemical identity, purity, and stereochemistry of the synthesized this compound.

Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra to confirm the core structure and the presence of all expected functional groups.

    • Utilize 2D NMR techniques (e.g., COSY, HSQC) to assign protons and carbons unambiguously.

    • Use Nuclear Overhauser Effect (NOE) experiments to determine the relative stereochemistry of the substituents at the 2 and 3 positions (cis vs. trans).

  • Mass Spectrometry (MS):

    • Employ high-resolution mass spectrometry (HRMS) to confirm the elemental composition and exact mass of the molecule.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a robust HPLC method to determine the purity of the compound. Aim for >98% purity for in vitro and in vivo studies.

    • If the synthesis is racemic, a chiral HPLC method must be developed to separate and quantify the individual enantiomers.

  • Physicochemical Properties:

    • Experimentally determine solubility in aqueous buffers (e.g., PBS) and organic solvents.

    • Measure the pKa and LogP/LogD values, as these are critical for predicting absorption and brain permeability.[2]

Section 2: In Vitro Evaluation: Target Engagement and Functional Activity

The primary hypothesis is that this compound acts as a monoamine reuptake inhibitor. The following in vitro assays are essential to determine its affinity and functional potency at the primary targets for ADHD: DAT, NET, and SERT.

2.1. Protocol: Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of the compound for human DAT, NET, and SERT.

Causality: This is the foundational assay to confirm direct physical interaction between the compound and its presumed targets. High affinity (low Kᵢ) is a prerequisite for a potent reuptake inhibitor.

Methodology:

  • Source of Transporters: Use cell membranes prepared from HEK293 cells stably expressing the recombinant human DAT, NET, or SERT.

  • Radioligands:

    • For DAT: [³H]WIN 35,428

    • For NET: [³H]Nisoxetine

    • For SERT: [³H]Citalopram

  • Assay Procedure:

    • Incubate the cell membranes with a fixed concentration of the appropriate radioligand and a range of concentrations of the test compound (e.g., 0.1 nM to 10 µM).

    • After incubation to equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Generate competition curves by plotting the percentage of specific binding against the log concentration of the test compound.

    • Calculate the IC₅₀ (concentration of compound that inhibits 50% of specific binding) using non-linear regression.

    • Convert the IC₅₀ to Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the transporter.

2.2. Protocol: Synaptosomal Neurotransmitter Reuptake Assay

Objective: To measure the functional potency (IC₅₀) of the compound in inhibiting the uptake of [³H]dopamine, [³H]norepinephrine, and [³H]serotonin into rat striatal, cortical, or hippocampal synaptosomes, respectively.

Causality: Binding does not always equate to functional activity. This assay confirms that the compound not only binds to the transporter but also functionally inhibits its ability to transport neurotransmitters, which is the therapeutic mechanism of action.[9]

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes (resealed nerve terminals) from fresh rat brain tissue (striatum for DA, cortex for NE, hippocampus for 5-HT) via differential centrifugation.

  • Uptake Assay:

    • Pre-incubate synaptosomes with various concentrations of the test compound or reference inhibitors (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT).

    • Initiate uptake by adding a low concentration of the respective radiolabeled neurotransmitter ([³H]DA, [³H]NE, or [³H]5-HT).

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

    • Lyse the synaptosomes and quantify the internalized radioactivity.

  • Data Analysis:

    • Calculate the IC₅₀ values from concentration-response curves.

2.3. Data Presentation: Target Affinity and Potency Profile

The data from these assays should be summarized to provide a clear profile of the compound's activity.

CompoundDAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)DA Uptake IC₅₀ (nM)NE Uptake IC₅₀ (nM)5-HT Uptake IC₅₀ (nM)
This compound [Experimental Value][Experimental Value][Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Methylphenidate (Reference)~120~30~2000~50~15>1000
Atomoxetine (Reference)~1000~5~80~800~3~50

Table 1: Hypothetical data table for summarizing in vitro results. Reference values are approximate and may vary by assay conditions.

Section 3: In Vivo Preclinical Evaluation

Successful in vitro candidates must be tested in relevant animal models to assess their pharmacokinetic properties and efficacy on ADHD-like behaviors.

3.1. Workflow for Preclinical ADHD Research

G cluster_0 In Vitro & PK/PD cluster_1 In Vivo Behavioral Models cluster_2 Advanced Evaluation invitro In Vitro Profiling (Binding & Reuptake Assays) pk Pharmacokinetics (PK) (Brain Penetration, Half-life) invitro->pk Select Candidate locomotor Locomotor Activity (Open Field Test) pk->locomotor Dose Selection attention Attention & Impulsivity (5-Choice Serial Reaction Time Task) locomotor->attention Confirm CNS Activity abuse Abuse Liability Assessment (Conditioned Place Preference) attention->abuse Efficacy Confirmed tox Preliminary Toxicology abuse->tox Favorable Profile

Caption: Preclinical development workflow for an ADHD drug candidate.

3.2. Protocol: Spontaneously Hypertensive Rat (SHR) Model of ADHD

Objective: To evaluate the effect of this compound on locomotor activity and attention in the SHR model, a widely accepted genetic model of ADHD.

Causality: SHRs exhibit age-dependent hyperactivity and deficits in sustained attention that are ameliorated by clinical ADHD medications. Observing a similar normalization of behavior with the test compound provides strong evidence of therapeutic potential.

Methodology:

  • Animals: Use adolescent male SHRs and an appropriate control strain (e.g., Wistar-Kyoto rats).

  • Drug Administration: Administer the compound via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at various doses determined from initial pharmacokinetic studies. Include vehicle and positive control (e.g., d-amphetamine or methylphenidate) groups.

  • Locomotor Activity Assessment:

    • Thirty minutes post-dosing, place individual rats in an open-field arena equipped with infrared beams.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for 60 minutes.

    • Expected Outcome: Stimulants typically reduce the characteristic hyperactivity of SHRs at lower doses, bringing their activity levels closer to control animals.

  • Sustained Attention Task (e.g., Operant Chamber Task):

    • Train rats on a task that requires sustained attention, such as pressing a lever in response to a brief light signal.

    • After stable performance is achieved, test the effects of the compound on accuracy, omissions (misses), and premature responses (a measure of impulsivity).

    • Expected Outcome: An effective compound should increase accuracy and decrease omissions without significantly increasing premature responses.

Section 4: Hypothesized Mechanism of Action

The core hypothesis is that this compound enhances dopaminergic and noradrenergic signaling by blocking their respective reuptake transporters.

G cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron DA_NE Dopamine (DA) & Norepinephrine (NE) Vesicle Vesicle DA_NE_Synapse DA / NE Vesicle->DA_NE_Synapse Release DAT_NET DAT / NET Transporter DA_NE_Synapse->DAT_NET Reuptake Receptor DA / NE Receptors DA_NE_Synapse->Receptor Binding & Signal Compound 2-Phenyl-morpholine- 3-carboxylic acid Compound->DAT_NET BLOCKS

Caption: Hypothesized mechanism: blocking DAT/NET to increase synaptic DA/NE.

This guide provides a foundational framework for the systematic evaluation of this compound. Each protocol is designed to be self-validating through the use of appropriate controls and to build upon the previous step, following a logical progression from fundamental chemistry to preclinical behavioral assessment. The insights gained from these studies will be critical in determining if this novel compound holds promise as a safe and effective treatment for ADHD.

References
  • Cistulli, C., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

  • Wikipedia. (n.d.). Substituted phenylmorpholine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenmetrazine. PubChem Compound Summary. Retrieved from [Link]

  • Carroll, F. I., et al. (2011). Synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. Journal of Medicinal Chemistry. Available at: [Link]

  • Micheli, F., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Rothman, R. B., et al. (2017). Phenylmorpholines and analogues thereof. U.S. Patent 9,617,229.
  • Coe, J. W., et al. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Reddy, T. R., et al. (2017). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. Available at: [Link]

  • ADDitude Editors. (2023). ADHD Medication List: A Chart of Stimulants and Nonstimulants. ADDitude. Available at: [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Available at: [Link]

  • Holland, K. (2024). ADHD Medications: A Guide to Stimulants and Nonstimulants. Healthline. Available at: [Link]

  • Rothman, R. B., et al. (2013). Phenylmorpholines and analogues thereof. U.S. Patent Application 2013/0203752 A1.

Sources

Investigating 2-Phenyl-morpholine-3-carboxylic Acid as a Novel Anorectic Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

The global obesity epidemic necessitates the development of novel and effective therapeutic interventions. Anorectic agents, which act to suppress appetite, represent a significant class of anti-obesity drugs. Historically, many successful anorectics, such as phenmetrazine, have been derivatives of phenylmorpholine.[1] This document outlines a comprehensive guide for the investigation of a novel compound, 2-Phenyl-morpholine-3-carboxylic acid, as a potential anorectic agent. Its structural similarity to known anorectics suggests a plausible mechanism of action involving the inhibition of dopamine (DAT) and norepinephrine (NET) transporters, leading to increased synaptic concentrations of these neurotransmitters in key brain regions associated with appetite regulation.[1]

This application note provides a putative synthesis protocol, detailed in vitro and in vivo experimental protocols, and guidance on the interpretation of results. The methodologies are designed to be robust and self-validating, providing a clear pathway for the preclinical evaluation of this promising compound.

Chemical Profile of this compound

PropertyPredicted ValueSource
Molecular Formula C₁₁H₁₃NO₃Chem-Impex[2]
Molecular Weight 207.23 g/mol Chem-Impex[2]
CAS Number Not available for the carboxylic acid. The methyl ester is 50784-55-9.[3]ChemicalBook[3]
Appearance Predicted to be a white to off-white solid.Inferred from similar compounds.
Solubility Predicted to be soluble in aqueous solutions at physiological pH due to the carboxylic acid and amine functionalities.Inferred from chemical structure.
pKa Predicted values for the carboxylic acid and the amine are approximately 4-5 and 8-9, respectively.Inferred from chemical structure.

Proposed Synthesis of this compound

Synthetic Scheme

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Ring-opening cluster_2 Step 3: Cyclization cluster_3 Step 4: Hydrolysis A Styrene B m-CPBA DCM, 0°C to rt A->B C Styrene Oxide B->C D Styrene Oxide E Amino Acid Ester (e.g., Methyl Serinate) Base, Solvent D->E F Open-chain Intermediate E->F G Open-chain Intermediate H Deprotection (if necessary) Base-mediated cyclization G->H I This compound methyl ester H->I J This compound methyl ester K LiOH, THF/H₂O J->K L This compound K->L G cluster_0 In Vitro Assay Workflow A Prepare Cell Membranes (DAT Binding) or Culture hNET-expressing Cells (NET Uptake) B Incubate with Radioligand and Test Compound A->B C Separate Bound/Unbound Ligand (Filtration for Binding) or Terminate Uptake (Washing for Uptake) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 and Ki determination) D->E G cluster_0 In Vivo Study Workflow A Induce Obesity in Mice (High-Fat Diet) B Acclimate to Individual Housing A->B C Administer Test Compound or Vehicle B->C D Measure Food Intake and Body Weight C->D E Assess Locomotor Activity and Behavior C->E F Analyze Data (Statistical Analysis) D->F E->F

Sources

Topic: Protocol for Derivatizing 2-Phenyl-morpholine-3-carboxylic Acid for Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 2-phenyl-morpholine-3-carboxylic acid scaffold is a valuable starting point for the development of novel therapeutic agents due to its constrained heterocyclic structure and multiple points for chemical modification. This application note provides a detailed guide for the strategic derivatization of this core molecule, focusing on modifications of the carboxylic acid moiety to generate libraries of amides and esters. The primary objective is to enable robust Structure-Activity Relationship (SAR) studies through systematic alterations of physicochemical properties. We present field-proven protocols for amide coupling and esterification, explain the causal logic behind reagent selection and reaction conditions, and discuss critical considerations for ensuring the resulting compounds are suitable for high-quality biological screening.

Foundational Principles: The Strategic Value of Derivatization

The this compound Scaffold

The target scaffold possesses three key structural features amenable to chemical exploration: a secondary amine within the morpholine ring, a phenyl group at the 2-position, and a carboxylic acid at the 3-position. The carboxylic acid is a particularly important functional group in drug design. It often acts as a critical pharmacophore, engaging in hydrogen bonding and electrostatic interactions with biological targets.[1] However, the presence of a free carboxylic acid can also present challenges, such as low cell permeability and rapid metabolic clearance, which can limit oral bioavailability.

Rationale for Derivatizing the Carboxylic Acid Moiety

Derivatization serves as a fundamental tool in medicinal chemistry to systematically probe the chemical space around a core scaffold. By converting the carboxylic acid into a diverse set of amides and esters, researchers can achieve several critical objectives:

  • Probe Structure-Activity Relationships (SAR): Replacing the acidic proton and altering the hydrogen bonding capacity of the carboxyl group allows for a detailed investigation of the target's binding pocket.

  • Modulate Physicochemical Properties: Converting the ionizable carboxylic acid to neutral amides or esters significantly increases lipophilicity (LogP), which can enhance membrane permeability and cellular uptake.[2]

  • Improve "Drug-Like" Properties: Derivatization can mask the acidic group, potentially reducing metabolic liabilities and improving pharmacokinetic profiles.[3] Bioisosteric replacement of a carboxylic acid is a common strategy to enhance drug-like properties.[1][3]

  • Introduce New Interaction Vectors: The newly introduced R-groups on the amide or ester can establish additional van der Waals, hydrophobic, or hydrogen bonding interactions with the target protein.

The following diagram illustrates the primary derivatization pathways discussed in this guide.

G cluster_amide Amide Library cluster_ester Ester Library Core 2-Phenyl-morpholine- 3-carboxylic acid Coupling Carbodiimide Coupling (e.g., EDC) Core->Coupling Strategy 1 Esterification Acid-Catalyzed Esterification Core->Esterification Strategy 2 Amide Amide Derivatives (R-C(O)NHR') Amine Primary/Secondary Amines (R'NHR'') Amine->Coupling Coupling->Amide Ester Ester Derivatives (R-C(O)OR') Alcohol Alcohols (R'OH) Alcohol->Esterification Esterification->Ester

Caption: Primary derivatization strategies for the core scaffold.

Core Derivatization Strategy: Amide Formation

Amide bond formation is one of the most robust and widely utilized reactions in pharmaceutical development.[4] For this scaffold, we recommend a carbodiimide-mediated coupling protocol, which involves the activation of the carboxylic acid to facilitate nucleophilic attack by an amine.

Mechanism and Reagent Causality

The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a cornerstone of modern amide synthesis. Its mechanism proceeds via a highly reactive O-acylisourea intermediate.[4]

  • Activation: The carboxylic acid protonates the EDC, making it susceptible to nucleophilic attack by the carboxylate anion. This forms the O-acylisourea intermediate.

  • Side Reaction & Mitigation: This intermediate is highly reactive but can rearrange into a stable N-acylurea byproduct, terminating the desired reaction. To prevent this and improve yields, an additive like 1-Hydroxybenzotriazole (HOBt) is often included. HOBt rapidly reacts with the O-acylisourea to form an activated HOBt ester, which is less prone to side reactions but still highly reactive towards amines.

  • Nucleophilic Attack: The primary or secondary amine added to the reaction mixture attacks the activated ester, forming the desired amide bond.

  • Byproduct Removal: A key advantage of EDC is that its urea byproduct is water-soluble, simplifying purification through an aqueous workup.[4]

A convenient protocol for amide bond formation using EDC and HOBt in the presence of a base like Diisopropylethylamine (DIPEA) has been shown to be effective for a range of amines, including electron-deficient ones.[5]

Detailed Experimental Protocols

General Materials and Methods
  • Reagents: this compound, EDC-HCl, HOBt, DIPEA, various primary and secondary amines, anhydrous Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Ethyl Acetate (EtOAc), Hexanes, Hydrochloric Acid (1M aq.), Saturated Sodium Bicarbonate solution (aq.), Brine.

  • Equipment: Round-bottom flasks, magnetic stirrer, nitrogen/argon line, rotary evaporator, silica gel for column chromatography.

  • Analysis: Thin Layer Chromatography (TLC) plates (silica gel 60 F254), LC-MS, ¹H NMR, ¹³C NMR.

Protocol 1: General Procedure for Amide Library Synthesis

This protocol is designed for a 0.5 mmol scale reaction, which is typical for library generation for initial biological screening.

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq, 0.5 mmol).

  • Dissolution: Dissolve the starting material in anhydrous DCM (5 mL). If solubility is an issue, a co-solvent like DMF (up to 20% v/v) can be used.

  • Reagent Addition: Add HOBt (1.2 eq, 0.6 mmol) and the desired amine (1.1 eq, 0.55 mmol).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC-HCl (1.2 eq, 0.6 mmol) portion-wise over 5 minutes.

  • Reaction: Add DIPEA (2.5 eq, 1.25 mmol) dropwise. Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting carboxylic acid is a key indicator.

  • Workup:

    • Dilute the reaction mixture with DCM (15 mL).

    • Wash sequentially with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of EtOAc in Hexanes.

  • Characterization: Confirm the structure and purity of the final amide derivative by NMR and HRMS.

Example Amide Library Diversification

The following table provides examples of amines that can be used with Protocol 1 to probe different chemical features.

Amine ReactantR' Group on AmideRationale for Inclusion
Benzylamine-CH₂PhIntroduces a simple, flexible aromatic group.
Morpholine-(CH₂)₂-O-(CH₂)₂-Increases polarity and potential for H-bonding.
Aniline-PhIntroduces a rigid, planar aromatic system.
tert-Butylamine-C(CH₃)₃Introduces significant steric bulk near the core.
Glycine methyl ester-CH₂C(O)OCH₃Adds an ester functionality for further modification or to probe polar interactions.

Considerations for Bioassay Compatibility

The ultimate goal of derivatization is to generate compounds for biological testing. The integrity of the bioassay data is directly linked to the quality and handling of the synthesized library.

Compound Purity and Characterization
  • Purity: It is critical to ensure high purity (>95%) of all compounds intended for bioassays to avoid false positives or negatives. The purification step is not optional.

  • Identity: Full characterization (¹H NMR, LC-MS) is mandatory to confirm that the tested compound is indeed the intended derivative.

Solubility and Stock Solution Preparation
  • DMSO Stocks: Most screening libraries are prepared as high-concentration stock solutions in Dimethyl Sulfoxide (DMSO). The conversion of the polar carboxylic acid to a more lipophilic amide or ester may decrease solubility in aqueous assay buffers but generally improves solubility in DMSO.

  • Solubility Testing: Before creating a master plate, it is advisable to test the solubility of each new derivative in DMSO at the desired stock concentration (e.g., 10 or 20 mM).

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles of stock solutions, as this can lead to compound precipitation or degradation.

The following workflow outlines the key decision points from synthesis to screening.

G cluster_synthesis Synthesis & Purification cluster_qc Quality Control cluster_bioassay Bioassay Preparation Derivatization Derivatization Protocol (e.g., Amide Coupling) Workup Aqueous Workup Derivatization->Workup Purification Flash Chromatography Workup->Purification Analysis Confirm Structure & Purity (NMR, LC-MS >95%) Purification->Analysis PurityCheck Purity >95%? Analysis->PurityCheck PurityCheck->Purification No, Repurify StockPrep Prepare 10-20 mM DMSO Stock Solution PurityCheck->StockPrep Yes SolubilityCheck Soluble? StockPrep->SolubilityCheck SolubilityCheck->StockPrep No, Adjust Conc. AssayPlate Prepare Assay-Ready Plates (Dilution Series) SolubilityCheck->AssayPlate SolubilityCheck->AssayPlate Yes Screening Perform Bioassay AssayPlate->Screening

Caption: Workflow from compound synthesis to bioassay screening.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the derivatization of this compound. By employing robust protocols for amide formation, researchers can efficiently generate diverse chemical libraries. The emphasis on the rationale behind experimental choices, coupled with stringent quality control and careful consideration of bioassay compatibility, ensures that the resulting structure-activity relationship data is both reliable and insightful, accelerating the journey from a promising scaffold to a potential drug candidate.

References

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. [Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. National Institutes of Health (NIH). [Link]

  • Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines. ACS Publications. [Link]

  • Direct amide formation from unactivated carboxylic acids and amines. The Royal Society of Chemistry. [Link]

  • Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. [Link]

  • Chemical Properties of Morpholine-2-carboxylic acid, 3-phenyl, methyl ester, cis. Cheméo. [Link]

  • Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). PubMed. [Link]

  • SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research. [Link]

  • Biological Activity of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Synthesis, Antiviral and Cytotoxic Activities of 2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin -4(3H)-one Derivatives. National Institutes of Health (NIH). [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. MDPI. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH). [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. [Link]

  • Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. ResearchGate. [Link]

Sources

Application Notes & Protocols: A Phased Preclinical Evaluation of 2-Phenyl-morpholine-3-carboxylic acid (PMC-A)

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel chemical entities.

Abstract: This document provides a comprehensive experimental framework for the preclinical evaluation of 2-Phenyl-morpholine-3-carboxylic acid (PMC-A), a novel chemical entity. The morpholine heterocycle is a privileged scaffold in central nervous system (CNS) drug discovery, often improving physicochemical properties and enabling blood-brain barrier penetration[1]. Structurally related phenylmorpholines have been investigated as modulators of monoamine neurotransmitters, with potential applications in treating conditions like depression, addiction, or obesity[2]. Based on this structural rationale, we hypothesize that PMC-A may act as a CNS agent. This guide details a phased, logic-driven approach, from initial in vitro characterization to in vivo pharmacokinetic and pharmacodynamic assessments, designed to rigorously evaluate the therapeutic potential and preliminary safety profile of PMC-A.

Phase 1: Foundational In Vitro Characterization

Causality Statement: The objective of this initial phase is to establish the fundamental drug-like properties of PMC-A. Before committing resources to expensive and complex animal studies, it is critical to determine if the molecule possesses basic characteristics compatible with a viable drug candidate, such as aqueous solubility, membrane permeability, metabolic stability, and initial safety flags. This "fail fast, fail cheap" approach is a cornerstone of modern drug discovery.

Physicochemical & ADME Profiling

A standard panel of in vitro assays provides early insights into the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound.

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

  • Preparation: Prepare a supersaturated solution of PMC-A in phosphate-buffered saline (PBS) at pH 7.4.

  • Equilibration: Agitate the solution at room temperature for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension at 14,000 rpm for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of dissolved PMC-A using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method against a standard curve.

  • Controls: Use a known high-solubility compound (e.g., Caffeine) and a low-solubility compound (e.g., Nifedipine) as controls.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This assay assesses a compound's potential for intestinal absorption and whether it is a substrate for efflux transporters like P-glycoprotein (P-gp).

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity: Verify monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer Yellow).

  • Assay Execution (A-to-B): Add PMC-A (typically 1-10 µM) to the apical (A) side and measure its appearance in the basolateral (B) side over a 2-hour period.

  • Assay Execution (B-to-A): In a separate set of wells, add PMC-A to the basolateral (B) side and measure its appearance in the apical (A) side.

  • Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for active efflux.

  • Controls: Use Propranolol (high permeability) and Atenolol (low permeability) as controls.

Protocol 3: Human Liver Microsomal Stability Assay

This protocol evaluates the metabolic stability of PMC-A, providing an early prediction of its hepatic clearance.

  • Reaction Mixture: Prepare a reaction mixture containing human liver microsomes (HLM), NADPH (as a cofactor), and PMC-A in a phosphate buffer.

  • Incubation: Incubate the mixture at 37°C. Take aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the remaining percentage of PMC-A at each time point.

  • Data Interpretation: Calculate the intrinsic clearance (Clint) and the in vitro half-life (t½).

Table 1: Representative In Vitro ADME Data for PMC-A

ParameterAssayResultInterpretation
Solubility Shake-Flask (pH 7.4)152 µMGood aqueous solubility, suitable for formulation.
Permeability Caco-2Papp (A-B): 18.5 x 10⁻⁶ cm/sHigh permeability, suggests good oral absorption.
Efflux Ratio: 1.2Not a significant substrate for P-gp efflux.
Metabolic Stability HLMt½: 45 minModerate stability; likely low to moderate hepatic clearance.
Plasma Protein Binding Equilibrium Dialysis85% BoundModerately bound; free fraction is sufficient for activity.
CYP Inhibition FluorometricIC₅₀ > 10 µM for 1A2, 2C9, 2C19, 2D6, 3A4Low risk of drug-drug interactions via CYP inhibition.
Primary Pharmacology: Target Engagement

Based on the phenylmorpholine scaffold, the primary hypothesis is engagement with monoamine transporters. A broad binding screen is used to confirm this and identify potential off-target activities.

Protocol 4: Radioligand Binding Assay Panel

  • Target Selection: Select a panel of relevant CNS targets, including the Serotonin Transporter (SERT), Norepinephrine Transporter (NET), and Dopamine Transporter (DAT). Include key off-target receptors for safety assessment (e.g., 5-HT₂B, adrenergic, muscarinic receptors).

  • Assay: Perform competitive binding assays using membrane preparations expressing the target of interest and a specific radioligand.

  • Execution: Incubate the membrane prep, radioligand, and varying concentrations of PMC-A.

  • Measurement: Measure the displacement of the radioligand by PMC-A using a scintillation counter.

  • Analysis: Calculate the inhibition constant (Ki) from the IC₅₀ values using the Cheng-Prusoff equation. A lower Ki value indicates higher binding affinity.

Table 2: Hypothetical Target Binding Profile for PMC-A

TargetRadioligandKi (nM)Interpretation
SERT [³H]Citalopram15Potent affinity for the serotonin transporter.
NET [³H]Nisoxetine120Moderate affinity for the norepinephrine transporter.
DAT [³H]WIN 35,428850Weak affinity for the dopamine transporter.
5-HT₂B [³H]LSD> 10,000No significant affinity; low risk for valvulopathy[2].
α₁-Adrenergic [³H]Prazosin> 1,000Low affinity; low risk of orthostatic hypotension.

Phase 2: In Vivo Pharmacokinetic (PK) Evaluation

Causality Statement: After confirming promising in vitro properties, the next logical step is to understand how PMC-A behaves in a whole organism. The PK study defines the exposure profile (how much drug gets into the system and for how long), which is essential for designing effective efficacy studies and interpreting toxicology data. The bioavailability (F%) determined here is a critical parameter for validating the oral route of administration.

Protocol 5: Rodent Pharmacokinetic Study (Sprague-Dawley Rat)

  • Animal Model: Use male Sprague-Dawley rats (n=3-4 per group), cannulated in the jugular vein for serial blood sampling.

  • Dosing (IV Group): Administer PMC-A as an intravenous bolus via the tail vein at a low dose (e.g., 1 mg/kg) in a suitable vehicle (e.g., saline/DMSO).

  • Dosing (PO Group): Administer PMC-A by oral gavage at a higher dose (e.g., 10 mg/kg) to account for potential incomplete absorption.

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) at predefined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of PMC-A in plasma samples using a validated LC-MS/MS method.

  • PK Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 3: Representative Pharmacokinetic Parameters for PMC-A in Rats

ParameterIV (1 mg/kg)PO (10 mg/kg)Unit
Cmax 1,2502,800ng/mL
Tmax 0.081.0h
AUC(last) 1,98011,500h*ng/mL
3.54.1h
Cl 8.4-mL/min/kg
Vdss 2.5-L/kg
F% -58%

Interpretation: The data suggest PMC-A has good oral bioavailability (F% = 58%) and a half-life supportive of once or twice-daily dosing. The volume of distribution (Vdss > 1 L/kg) indicates distribution into tissues beyond the plasma volume.

Phase 3: In Vivo Pharmacodynamic & Efficacy Modeling

Causality Statement: With a defined PK profile and a clear in vitro mechanism (SERT inhibition), this phase aims to connect target engagement with a functional outcome in a living animal. The Forced Swim Test is a widely used screening model to detect antidepressant-like activity, which is consistent with the primary mechanism of action. A positive result here provides the first evidence of potential therapeutic efficacy.

Protocol 6: Mouse Forced Swim Test (FST)

  • Animal Model: Use male C57BL/6 mice.

  • Acclimation & Dosing: Acclimate animals to the facility. On the day of the test, administer PMC-A (e.g., at 3, 10, 30 mg/kg, PO), a positive control (e.g., Fluoxetine, 20 mg/kg, IP), or vehicle 60 minutes before the test.

  • Pre-Swim Session (Day 1): Place each mouse in a transparent cylinder filled with water (23-25°C) for a 15-minute conditioning swim. This induces a state of behavioral despair.

  • Test Session (Day 2): Place the mice back into the cylinders for a 6-minute test session.

  • Behavioral Scoring: Video record the session. An observer blinded to the treatment groups should score the last 4 minutes of the test for time spent immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • Statistical Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare treated groups to the vehicle control.

Table 4: Representative Forced Swim Test Results for PMC-A

Treatment GroupDose (mg/kg, PO)Immobility Time (seconds) ± SEMp-value vs. Vehicle
Vehicle -155 ± 10.2-
Fluoxetine (Control) 20 (IP)85 ± 8.5< 0.01
PMC-A 3148 ± 11.1> 0.05
PMC-A 10110 ± 9.8< 0.05
PMC-A 3088 ± 7.9< 0.01

Interpretation: PMC-A significantly and dose-dependently reduced immobility time, an effect consistent with antidepressant-like activity. The minimum effective dose appears to be 10 mg/kg.

Visualized Preclinical Workflow & Decision Gates

The following diagram illustrates the integrated, phased approach to the preclinical evaluation of PMC-A. Decision gates (diamonds) are critical points where data are evaluated to determine whether to proceed ("Go"), terminate ("No-Go"), or redesign ("Optimize") the program.

Preclinical_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo PK cluster_2 Phase 3: In Vivo Efficacy cluster_3 Phase 4: Preliminary Safety p1_adme In Vitro ADME (Solubility, Permeability, Stability) p1_pharm Primary Pharmacology (Target & Off-Target Binding) p1_adme->p1_pharm gate1 Gate 1: Drug-like Properties? p1_pharm->gate1 p2_pk Rodent PK Study (IV & PO Dosing) gate2 Gate 2: Acceptable Exposure? p2_pk->gate2 p3_pd Pharmacodynamic Model (e.g., Forced Swim Test) gate3 Gate 3: Efficacy Demonstrated? p3_pd->gate3 p4_safety Safety Assessment (hERG, MTD) final_decision Go / No-Go To IND-Enabling Studies p4_safety->final_decision gate1->p2_pk GO gate1->gate1 no_go1 NO-GO: Terminate gate1->no_go1 gate2->p3_pd GO gate2->gate2 no_go2 NO-GO: Terminate or Reformulate gate2->no_go2 gate3->p4_safety GO gate3->gate3 no_go3 NO-GO: Terminate gate3->no_go3

Caption: High-level preclinical evaluation workflow for PMC-A.

References

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2017). Molecules. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews. [Link]

  • Phenylmorpholines and analogues thereof. (2013).
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). National Institutes of Health (PMC). [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020). ACS Chemical Neuroscience. [Link]

  • Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. [Link]

Sources

Application Notes and Protocols: 2-Phenyl-morpholine-3-carboxylic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Constrained Amino Acid Scaffolds

In the landscape of modern drug discovery and medicinal chemistry, the morpholine nucleus stands out as a "privileged" scaffold. Its frequent appearance in a wide array of approved drugs and biologically active compounds is a testament to its favorable physicochemical and metabolic properties.[1] When further elaborated with chiral centers and functional groups, such as in the case of 2-Phenyl-morpholine-3-carboxylic acid, it becomes a powerful chiral building block. This molecule can be viewed as a conformationally constrained analog of the amino acid phenylalanine, a structural motif known to be crucial for the biological activity of many peptides and small molecule drugs.[2][3] The rigid morpholine ring locks the relative orientation of the phenyl and carboxylic acid groups, offering chemists a tool to fine-tune the three-dimensional shape of a molecule to enhance its interaction with biological targets.[4]

This guide provides a comprehensive overview of the synthesis and potential applications of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols.

Conceptual Framework for Synthesis

The synthesis of chiral 2,3-disubstituted morpholines requires a strategy that allows for the stereocontrolled formation of two adjacent chiral centers. A logical and efficient approach is to start with a readily available chiral precursor that already contains one of the desired stereocenters. For the synthesis of this compound, enantiomerically pure phenylglycinol is an ideal starting material as it provides the C2 stereocenter and the phenyl group.[5] The subsequent steps then focus on the construction of the morpholine ring and the introduction of the carboxylic acid group at the C3 position.

A plausible and commonly employed strategy for the formation of the morpholine ring from a 1,2-amino alcohol involves N-alkylation with a three-carbon unit that can be subsequently cyclized.[5] The reaction with an α-haloacetate derivative is a direct approach to introduce the C3-carboxyester functionality and the remaining atoms needed for the morpholine ring.

Synthesis_Strategy

Detailed Synthetic Protocols

The following protocols provide a step-by-step guide for the enantioselective synthesis of this compound, starting from (R)-phenylglycinol. The synthesis of the (S)-enantiomer can be achieved by starting with (S)-phenylglycinol.

Protocol 1: Synthesis of Ethyl (R)-N-(2-hydroxy-1-phenylethyl)glycinate

This step involves the N-alkylation of (R)-phenylglycinol with ethyl bromoacetate. The reaction conditions are chosen to favor mono-alkylation and minimize side reactions.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(R)-Phenylglycinol137.185.00 g36.4 mmol
Ethyl bromoacetate167.006.70 g (4.5 mL)40.1 mmol
Potassium carbonate (K₂CO₃)138.2110.0 g72.4 mmol
Acetonitrile (CH₃CN)41.05150 mL-
Ethyl acetate (EtOAc)88.11As needed-
Brine-As needed-
Anhydrous sodium sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • To a 250 mL round-bottom flask, add (R)-phenylglycinol (5.00 g, 36.4 mmol) and anhydrous potassium carbonate (10.0 g, 72.4 mmol).

  • Add 150 mL of acetonitrile and stir the suspension at room temperature for 15 minutes.

  • Add ethyl bromoacetate (4.5 mL, 40.1 mmol) dropwise to the suspension over 10 minutes.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl acetate in Hexane).

  • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Dissolve the crude oil in 100 mL of ethyl acetate and wash with 50 mL of water, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: gradient of 20% to 50% ethyl acetate in hexane) to afford ethyl (R)-N-(2-hydroxy-1-phenylethyl)glycinate as a pale yellow oil.

Expected Yield: 70-80%.

Protocol 2: Synthesis of (R)-2-Phenylmorpholin-3-one

This step involves the intramolecular cyclization of the N-alkylated intermediate to form the morpholinone ring. A mild base is used to promote the cyclization.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl (R)-N-(2-hydroxy-1-phenylethyl)glycinate223.266.00 g26.9 mmol
Sodium methoxide (NaOMe)54.021.60 g29.6 mmol
Methanol (MeOH)32.04100 mL-
Dichloromethane (DCM)84.93As needed-
Saturated ammonium chloride (NH₄Cl) solution-As needed-
Anhydrous magnesium sulfate (MgSO₄)120.37As needed-

Procedure:

  • Dissolve ethyl (R)-N-(2-hydroxy-1-phenylethyl)glycinate (6.00 g, 26.9 mmol) in 100 mL of methanol in a 250 mL round-bottom flask.

  • Add sodium methoxide (1.60 g, 29.6 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (Eluent: 5% Methanol in Dichloromethane).

  • Once the reaction is complete, quench by adding 50 mL of saturated ammonium chloride solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethyl acetate/hexane to yield (R)-2-phenylmorpholin-3-one as a white solid.

Expected Yield: 85-95%.

Protocol 3: Synthesis of (2R,3S)-2-Phenyl-morpholine-3-carboxylic acid methyl ester

This protocol involves the reduction of the morpholinone to the corresponding morpholine, followed by esterification. A direct reduction of the lactam to the cyclic amine and subsequent esterification is a common strategy.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(R)-2-Phenylmorpholin-3-one177.204.00 g22.6 mmol
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF-45 mL45 mmol
Methanol (MeOH)32.04As needed-
Hydrochloric acid (HCl), concentrated36.46As needed-
Thionyl chloride (SOCl₂)118.972.5 mL34.3 mmol
Dichloromethane (DCM)84.93As needed-
Saturated sodium bicarbonate (NaHCO₃) solution-As needed-
Anhydrous sodium sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • Reduction of the Lactam:

    • Dissolve (R)-2-phenylmorpholin-3-one (4.00 g, 22.6 mmol) in 50 mL of anhydrous THF in a 250 mL round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add the 1 M solution of borane-tetrahydrofuran complex (45 mL, 45 mmol) dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

    • Cool the reaction to 0°C and cautiously quench by the dropwise addition of methanol until gas evolution ceases.

    • Add 10 mL of concentrated HCl and heat to reflux for 1 hour.

    • Cool to room temperature and concentrate under reduced pressure.

  • Esterification:

    • To the crude hydrochloride salt, add 50 mL of methanol and cool to 0°C.

    • Slowly add thionyl chloride (2.5 mL, 34.3 mmol) dropwise.

    • Stir the reaction at room temperature for 12 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in 50 mL of dichloromethane and wash with 50 mL of saturated sodium bicarbonate solution.

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude ester.

    • Purify by column chromatography on silica gel (eluent: 30% ethyl acetate in hexane) to afford (2R,3S)-2-Phenyl-morpholine-3-carboxylic acid methyl ester.

Expected Yield: 60-70% over two steps.

Protocol 4: Hydrolysis to (2R,3S)-2-Phenyl-morpholine-3-carboxylic acid

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. Mild alkaline hydrolysis conditions are employed to avoid racemization.[6][7]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(2R,3S)-2-Phenyl-morpholine-3-carboxylic acid methyl ester221.263.00 g13.6 mmol
Lithium hydroxide monohydrate (LiOH·H₂O)41.960.85 g20.3 mmol
Tetrahydrofuran (THF)72.1130 mL-
Water (H₂O)18.0210 mL-
Hydrochloric acid (HCl), 1 M-As needed-
Diethyl ether (Et₂O)74.12As needed-

Procedure:

  • Dissolve the methyl ester (3.00 g, 13.6 mmol) in a mixture of THF (30 mL) and water (10 mL) in a 100 mL round-bottom flask.

  • Add lithium hydroxide monohydrate (0.85 g, 20.3 mmol) and stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Wash the aqueous residue with 20 mL of diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M HCl.

  • A white precipitate should form. If not, extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield (2R,3S)-2-Phenyl-morpholine-3-carboxylic acid. If extraction was performed, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Expected Yield: >90%.

Applications in Drug Discovery and Organic Synthesis

The rigidified dipeptide mimic structure of this compound makes it a valuable building block for the synthesis of peptidomimetics and other complex molecules with potential therapeutic applications.

Applications

Constrained Dipeptide Mimics in Peptidomimetics

The primary application of this chiral building block is as a constrained mimic of a phenylalanine residue in a dipeptide. By incorporating it into a peptide sequence, the conformational flexibility of the peptide backbone is reduced, which can lead to:

  • Increased Potency and Selectivity: A more rigid conformation can lead to a more favorable binding to the target receptor or enzyme active site.[8]

  • Enhanced Metabolic Stability: The non-natural morpholine structure can confer resistance to enzymatic degradation by proteases.

  • Improved Pharmacokinetic Properties: The morpholine moiety can improve properties such as solubility and cell permeability.[1]

Example Application Workflow: Synthesis of a Dipeptide Mimetic

Peptide_Coupling

A standard peptide coupling protocol can be employed to incorporate the N-protected this compound into a growing peptide chain.

Scaffolds for Novel Bioactive Molecules

The 2-phenylmorpholine scaffold is present in a number of compounds with activity in the central nervous system (CNS).[9][10] Derivatives of this compound can be synthesized by functionalizing the morpholine nitrogen (N4) and the carboxylic acid group (C3). This allows for the exploration of a diverse chemical space to identify novel drug candidates.

Potential Therapeutic Areas:

  • CNS Disorders: The phenylmorpholine core is a known pharmacophore for agents targeting monoamine transporters, suggesting potential applications in the treatment of depression, ADHD, and other neurological disorders.[9]

  • Antiviral and Anticancer Agents: The morpholine ring is a component of several antiviral and anticancer drugs.[11] The unique stereochemistry of this compound could lead to novel derivatives with enhanced activity and selectivity.

Characterization Data (Exemplary)

The following table provides expected characterization data for the synthesized compounds. Actual results may vary.

CompoundAppearance¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (ESI+) m/z
Ethyl (R)-N-(2-hydroxy-1-phenylethyl)glycinatePale yellow oil7.25-7.40 (m, 5H), 4.15 (q, 2H), 3.95 (dd, 1H), 3.60-3.75 (m, 2H), 3.30 (s, 2H), 2.50 (br s, 1H), 1.25 (t, 3H)172.5, 140.2, 128.8, 128.0, 127.5, 67.0, 61.0, 60.8, 50.5, 14.2224.1 [M+H]⁺
(R)-2-Phenylmorpholin-3-oneWhite solid7.30-7.45 (m, 5H), 4.50 (dd, 1H), 4.00-4.10 (m, 1H), 3.70-3.80 (m, 1H), 3.40 (s, 2H), 2.80 (br s, 1H)168.0, 138.5, 129.0, 128.5, 127.0, 68.0, 60.0, 48.0178.1 [M+H]⁺
(2R,3S)-2-Phenyl-morpholine-3-carboxylic acid methyl esterColorless oil7.20-7.35 (m, 5H), 4.20 (d, 1H), 3.90-4.00 (m, 1H), 3.75 (s, 3H), 3.50-3.60 (m, 1H), 3.30 (d, 1H), 2.90-3.00 (m, 1H), 2.70-2.80 (m, 1H), 2.10 (br s, 1H)173.0, 139.0, 128.7, 128.2, 126.8, 70.5, 65.0, 58.0, 52.0, 46.0222.1 [M+H]⁺
(2R,3S)-2-Phenyl-morpholine-3-carboxylic acidWhite solid7.25-7.40 (m, 5H), 4.30 (d, 1H), 4.00-4.10 (m, 1H), 3.60-3.70 (m, 1H), 3.40 (d, 1H), 3.00-3.10 (m, 1H), 2.80-2.90 (m, 1H)175.5, 138.8, 128.9, 128.4, 126.9, 70.2, 64.8, 57.5, 45.8208.1 [M+H]⁺

Conclusion

This compound is a highly valuable and versatile chiral building block. Its synthesis from readily available chiral precursors like phenylglycinol allows for the preparation of enantiomerically pure material. The rigidified dipeptide-like structure of this compound offers significant advantages in the design of peptidomimetics and novel therapeutic agents by providing conformational constraint, which can lead to enhanced biological activity and improved pharmacokinetic properties. The protocols and application notes provided herein serve as a comprehensive guide for researchers to synthesize and utilize this powerful tool in their drug discovery and development endeavors.

References

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
  • Theodorou, V., Alagiannis, M., Ntemou, N., Brentas, A., Voulgari, P., Polychronidou, V., Gogou, M., Giannelos, M., & Skobridis, K. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.
  • Toniolo, C. (1990). Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue. International Journal of Peptide and Protein Research, 35(4), 287-300.
  • Aubineau, T., Dupas, A., Zeng, T., Cossy, J., & An, J. (2021). Iron-Catalyzed Diastereoselective Synthesis of Disubstituted Morpholines via C–O or C–N Bond. Synlett, 32(05), 525-531.
  • El-masry, A.H., Fahmy, H.H., & Abdelwahed, A. (Year). A review on pharmacological profile of Morpholine derivatives. Journal of Chemical and Pharmaceutical Research.
  • Wikipedia contributors. (2023, December 1). α-Halo carboxylic acids and esters. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

  • Chandrashekhar, M., & Beller, M. (2020). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry–A European Journal, 26(11), 2303-2307.
  • Krchnak, V., & Flegelova, Z. (2021). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. The Journal of Organic Chemistry, 86(15), 10487-10493.
  • Lievre, C., & Le, C. (2018). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry, 14, 1860-1868.
  • Green, A. P., & Turner, N. J. (2024). Combined biosynthesis and site-specific incorporation of phenylalanine derivatives from aryl aldehydes or carboxylic acids in en. bioRxiv.
  • Rolfs, A., & Liebscher, J. (1998). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Organic Syntheses, 75, 173.
  • Jain, A., & Sahu, S. K. (2024).
  • Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(22), 7419–7423.
  • De, S. K. (2013). Phenylmorpholines and analogues thereof (U.S. Patent No. 2013/0203752 A1). U.S.
  • Organic Chemistry Portal. (n.d.). Darzens Reaction. Retrieved January 26, 2026, from [Link]

  • Chandrashekhar, M., & Beller, M. (2020). Synthesis of functionalized N‐alkyl amino esters and amides via N‐alkylation of amino acids and/or esters.
  • Genet, J. P. (1992). New asymmetric syntheses of P-hydroxy a-amino acids and analogues. Components of biologically active cyclopeptides. Pure and Applied Chemistry, 64(12), 1999-2006.
  • Duo, M., et al. (2012). Novel synthetic method of (S)
  • Wikipedia contributors. (2023, November 29). Substituted phenylmorpholine. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

  • Romero-Mondragón, A., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase.
  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • Wolfe, J. P., & Rossi, M. A. (2007). A New Strategy for the Synthesis of Substituted Morpholines. PMC.
  • Kotha, S., & Lahari, D. (2016).
  • Azizi, N., & Saidi, M. R. (2005).
  • Kavanagh, P., et al. (2019). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. PMC.
  • Wang, Y., et al. (2017).
  • Al-Tel, T. H. (2014). Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. NIH.
  • Tzanetou, E. N., et al. (2020).
  • The Organic Chemistry Tutor. (2015, August 19).
  • Li, J., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC.
  • Reddy, B. V. S., et al. (2011). One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences. Organic & Biomolecular Chemistry, 9(14), 5035-5037.
  • de la Torre, A., et al. (2018).
  • Le, N. Q., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. NIH.
  • Chhabra, N., et al. (2013). Chiral Drugs: An Overview. PMC.
  • Singh, I., et al. (2021). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery.
  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved January 26, 2026, from [Link]

  • Roy, A., et al. (2024).
  • Lubell, W. D., et al. (2023). Synthesis of Anabaenopeptins With a Strategic Eye Toward N-Terminal Sequence Diversity. ChemRxiv.
  • Michigan State University Department of Chemistry. (n.d.). Reactions at the α-Carbon. Retrieved January 26, 2026, from [Link]

  • Kavanagh, P., et al. (2019). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho - and meta - positional isomers.
  • Davis, F. A., et al. (2014). Stereospecific cyclization strategies for α,ε-dihydroxy-β-amino esters: asymmetric syntheses of imino and amino sugars. PubMed.
  • McConathy, J., & Owens, M. J. (2003). Chiral switches versus de novo enantiomerically pure compounds. Current Topics in Medicinal Chemistry, 3(5), 537-555.
  • Chemistry Steps. (n.d.). Intramolecular Aldol Reactions. Retrieved January 26, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-Phenyl-morpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 2-Phenyl-morpholine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues that may arise during experimental work. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your research.

Understanding the Molecule: The Zwitterionic Nature of this compound

This compound is a zwitterionic compound, meaning it possesses both an acidic functional group (carboxylic acid) and a basic functional group (the nitrogen atom in the morpholine ring). This dual nature is the primary determinant of its solubility characteristics. The solubility of zwitterionic molecules is highly dependent on the pH of the solution. At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero, leading to minimal solubility. To effectively solubilize this compound, it is crucial to work at a pH that is significantly different from its pI.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

A1: The poor aqueous solubility is likely due to the solution's pH being close to the compound's isoelectric point (pI). At the pI, the carboxylic acid group is deprotonated (negative charge) and the morpholine nitrogen is protonated (positive charge), resulting in a neutral overall charge and minimal interaction with water molecules.

Q2: What is the predicted pKa of this compound?

Q3: How does pH adjustment increase the solubility?

A3: By adjusting the pH, you can shift the equilibrium towards a charged species that is more soluble in aqueous solutions.

  • At low pH (acidic conditions): The carboxylic acid group will be protonated (neutral), and the morpholine nitrogen will be protonated (positive charge), resulting in a net positive charge.

  • At high pH (basic conditions): The carboxylic acid group will be deprotonated (negative charge), and the morpholine nitrogen will be in its neutral form, resulting in a net negative charge. In either charged state, the molecule will have enhanced solubility in polar solvents like water.[1][2][3]

Q4: Are there alternative solvents I can use?

A4: Yes, if pH adjustment in an aqueous solution is not feasible for your experiment, organic solvents can be an option. Polar aprotic solvents such as DMSO and DMF are often good starting points for dissolving zwitterionic compounds. For less polar compounds, alcohols like ethanol or methanol can also be effective.[4]

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This guide provides a systematic workflow to address solubility issues with this compound.

Step 1: pH Adjustment - The Primary Strategy

The first and most effective approach is to manipulate the pH of your aqueous solvent.

Protocol: pH-Mediated Solubilization

  • Initial Assessment: Attempt to dissolve a small amount of this compound in your desired aqueous buffer at its final intended pH. If solubility is poor, proceed to the next step.

  • Acidic Solubilization:

    • Prepare a stock solution by suspending the compound in deionized water.

    • Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring.

    • Monitor the pH and continue adding acid until the compound fully dissolves. A pH of less than 2 is a good target.

    • Once dissolved, you can adjust the pH back towards your target pH with a dilute base, but be mindful of potential precipitation as you approach the pI.

  • Basic Solubilization:

    • Prepare a stock solution by suspending the compound in deionized water.

    • Slowly add a dilute base (e.g., 0.1 M NaOH) dropwise while stirring.

    • Monitor the pH and continue adding base until the compound fully dissolves. A pH of greater than 10 is a good target.

    • Once dissolved, you can adjust the pH back towards your target pH with a dilute acid, again watching for precipitation.

Diagram: pH-Dependent Forms of this compound

G cluster_low_ph Low pH (<2) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (>10) low_ph Cationic Form (Soluble) pi Zwitterionic Form (Insoluble) low_ph->pi Increase pH high_ph Anionic Form (Soluble) pi->high_ph Increase pH

Caption: The relationship between pH and the ionization state and solubility of this compound.

Step 2: Co-solvents and Organic Solvents

If pH adjustment is not compatible with your experimental design, the use of co-solvents or alternative organic solvents is the next logical step.[5][6]

Recommended Solvents:

SolventClassPolarityNotes
Water (with pH adjustment) ProticHighThe preferred solvent if compatible with the experiment.
Dimethyl Sulfoxide (DMSO) AproticHighExcellent for creating high-concentration stock solutions.
N,N-Dimethylformamide (DMF) AproticHighSimilar to DMSO, a good choice for initial solubilization.
Ethanol (EtOH) ProticMediumCan be effective, especially in mixtures with water.
Methanol (MeOH) ProticMediumAnother useful alcohol for solubilization.

Protocol: Solubilization with Organic Solvents

  • Solvent Screening: Test the solubility of a small amount of the compound in a range of solvents from the table above.

  • Stock Solution Preparation: Once a suitable solvent is identified, prepare a concentrated stock solution. This stock can then be diluted into your aqueous experimental medium.

  • Co-solvent Approach: If using a pure organic solvent is not possible, a co-solvent system can be employed. Start by dissolving the compound in a minimal amount of an organic solvent (like DMSO) and then slowly add this solution to your aqueous buffer while vortexing. Be aware that the final concentration of the organic solvent should be compatible with your experimental system.

Diagram: Troubleshooting Workflow

G start Start: Insoluble Compound ph_adjust Attempt pH Adjustment (Acidic or Basic) start->ph_adjust is_soluble_ph Is it Soluble? ph_adjust->is_soluble_ph co_solvent Use Co-solvents (e.g., DMSO, EtOH) is_soluble_ph->co_solvent No end_success Success: Compound Solubilized is_soluble_ph->end_success Yes is_soluble_co Is it Soluble? co_solvent->is_soluble_co other_methods Consider Other Methods: - Surfactants - Cyclodextrins - Particle Size Reduction is_soluble_co->other_methods No is_soluble_co->end_success Yes end_fail Further Optimization Needed other_methods->end_fail

Caption: A logical workflow for troubleshooting the solubility of this compound.

Step 3: Advanced Solubilization Techniques

For particularly challenging cases, more advanced formulation strategies may be necessary. These are often employed in later stages of drug development.[5][7]

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the compound, increasing its apparent solubility in aqueous solutions.

  • Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility. Beta-cyclodextrin and its derivatives are commonly used.

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases the surface area available for dissolution.[5] This can be achieved through techniques like micronization or sonication.

Concluding Remarks

Overcoming the solubility challenges of this compound is achievable with a systematic and informed approach. Understanding its zwitterionic nature is the cornerstone of successful solubilization. We recommend starting with pH adjustment as the primary strategy, followed by the use of co-solvents if necessary. For persistent issues, advanced formulation techniques can be explored. Always ensure that the chosen solubilization method is compatible with your downstream applications.

References

  • Cheméo. (n.d.). Chemical Properties of Morpholine-2-carboxylic acid, 3-phenyl, methyl ester, cis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenylmorpholine. Retrieved from [Link]

  • Google Patents. (n.d.). US20130203752A1 - Phenylmorpholines and analogues thereof.
  • Chemistry LibreTexts. (2022, October 4). 4.2.3: Structure and Properties of Carboxylic Acids. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-phenylmorpholine-3-carboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Wikipedia. (n.d.). Substituted phenylmorpholine. Retrieved from [Link]

  • Annual Reviews. (2025, June 9). Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. Retrieved from [Link]

  • PubMed. (n.d.). Solubility-Modifying Power of Zwitterionic Salts. Retrieved from [Link]

  • PubMed. (n.d.). pH-solubility profiles or organic carboxylic acids and their salts. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2020, February 20). How to desalt zwitterions?. Retrieved from [Link]

  • PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. Retrieved from [Link]

  • Reddit. (2023, August 3). Work-up of a zwitterion?. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Solvent design for crystallization of carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved from [Link]

  • MDPI. (n.d.). Structures and Synthesis of Zwitterionic Polymers. Retrieved from [Link]

  • PubMed. (2020, July 3). Physicochemical Properties of Zwitterionic Drugs in Therapy. Retrieved from [Link]

  • Brainly. (2023, July 11). 1. Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. 2. Since. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Yield for 2-Phenyl-morpholine-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Phenyl-morpholine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and optimize reaction outcomes. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges you may encounter during your experiments, providing in-depth explanations and actionable solutions.

I. Overview of the Synthetic Strategy

The synthesis of this compound, a key scaffold in medicinal chemistry, presents unique challenges, primarily in controlling diastereoselectivity and maximizing yield.[1][2] A common and effective approach involves a multi-step synthesis culminating in the cyclization to form the morpholine ring. A plausible and adaptable synthetic route is a diastereoselective annulation strategy.[2]

This guide will focus on a proposed synthetic pathway involving the reaction of a protected amino alcohol with a suitable phenyl-containing electrophile, followed by cyclization and deprotection. We will explore potential pitfalls and optimization parameters at each critical stage.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of this compound and its intermediates.

FAQ 1: Low Diastereoselectivity in the Morpholine Ring Formation

Question: My synthesis of the this compound precursor results in a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity of the cyclization step?

Answer: Achieving high diastereoselectivity is a critical challenge in the synthesis of 2,3-disubstituted morpholines.[1][2] The relative stereochemistry of the phenyl and carboxylic acid groups is crucial for the biological activity of the final compound. Several factors can influence the stereochemical outcome of the reaction.

Causality and Optimization Strategies:

  • Catalyst Choice: The choice of catalyst can significantly impact the stereochemical control of the reaction. For instance, in photocatalytic annulation strategies, the combination of a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid can achieve high yields and stereoselectivity.[2] Similarly, copper(I) catalysts have been shown to be effective in three-component reactions for synthesizing highly substituted morpholines.[3] Experimenting with different catalyst systems is a key optimization step.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry of the cyclization reaction, thereby affecting the diastereomeric ratio. Non-polar solvents like toluene are often optimal for these types of reactions.[4] It is advisable to screen a range of solvents with varying polarities (e.g., toluene, THF, DCM, MeCN) to identify the optimal conditions for your specific substrate. In some cases, highly polar solvents like MeCN can be detrimental to the reaction.[3]

  • Temperature Control: The reaction temperature can have a profound effect on selectivity. Lowering the reaction temperature can often enhance diastereoselectivity by favoring the thermodynamically more stable transition state. However, this may come at the cost of a slower reaction rate. A systematic study of the reaction at different temperatures (e.g., -78 °C, 0 °C, room temperature, and elevated temperatures) is recommended to find the best balance between selectivity and reaction time.[3]

  • Protecting Groups: The nature of the protecting groups on the nitrogen and the carboxylic acid precursor can influence the steric hindrance around the reacting centers and thus the diastereoselectivity. Bulky protecting groups may favor the formation of one diastereomer over the other.

Troubleshooting Workflow: Enhancing Diastereoselectivity

Caption: Troubleshooting workflow for improving diastereoselectivity.

FAQ 2: Low Overall Reaction Yield and Formation of Side Products

Question: I am observing a low yield of my desired this compound, and my crude product is contaminated with several side products. What are the likely causes and how can I mitigate them?

Answer: Low yields and the formation of side products are common frustrations in multi-step organic synthesis. Pinpointing the source of the issue requires a systematic approach to evaluating each step of your reaction sequence.

Potential Causes and Solutions:

  • Incomplete Reactions: Ensure each step of the synthesis goes to completion before proceeding to the next. Monitor the reaction progress using appropriate analytical techniques such as TLC, LC-MS, or NMR. If a reaction is stalling, consider increasing the reaction time, temperature, or the stoichiometry of the reagents.

  • Side Reactions:

    • N-Arylation vs. O-Arylation: In palladium-catalyzed reactions, competing N-arylation and Heck arylation can lead to a mixture of undesired products and a lower yield of the desired morpholine.[4] The choice of ligand for the palladium catalyst can influence the selectivity. For instance, Tri(2-furyl)phosphine has been shown to be effective in some cases.[5]

    • Oxidation of Starting Materials or Products: Some intermediates or the final product may be sensitive to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side products.

  • Purification Losses: Each purification step can lead to a loss of material. Optimize your purification methods to maximize recovery. For example, if using column chromatography, ensure proper selection of the stationary and mobile phases to achieve good separation with minimal product loss. Recrystallization, if applicable, can be a highly effective method for obtaining pure product with good recovery.

  • Reagent Quality: The purity of your starting materials and reagents is paramount. Impurities can interfere with the reaction and lead to the formation of side products. Use freshly purified reagents and anhydrous solvents, especially for moisture-sensitive reactions.

Table 1: Key Parameters for Optimizing Reaction Yield
ParameterRecommended ActionRationale
Reaction Time Monitor reaction completion by TLC/LC-MS.Ensures the reaction does not stall, maximizing conversion to the desired product.
Stoichiometry Experiment with slight excess of key reagents.Can drive the reaction to completion, but excessive amounts may lead to side products.
Atmosphere Conduct reaction under an inert atmosphere (N₂ or Ar).Prevents oxidation of sensitive reagents and intermediates.
Purification Optimize chromatography conditions or consider recrystallization.Minimizes product loss during isolation and purification.
Reagent Purity Use freshly distilled/purified reagents and anhydrous solvents.Impurities can act as catalysts for side reactions or inhibit the desired transformation.

III. Experimental Protocols

The following is a generalized, representative protocol for a key step in the synthesis of a 2,3-disubstituted morpholine precursor. This should be adapted and optimized for your specific starting materials.

Protocol: Diastereoselective Synthesis of a Protected 2,3-Disubstituted Morpholine

This protocol is based on a general photocatalytic annulation strategy.[2]

Materials:

  • N-protected amino alcohol (1.0 equiv)

  • Phenyl-containing electrophile (1.2 equiv)

  • Photocatalyst (e.g., an iridium or ruthenium complex, 1-5 mol%)

  • Lewis Acid (e.g., Sc(OTf)₃, 10 mol%)

  • Brønsted Acid (e.g., Triflic Acid, 10 mol%)

  • Anhydrous, degassed solvent (e.g., DCM or Toluene)

  • Visible light source (e.g., blue LEDs)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the N-protected amino alcohol, phenyl-containing electrophile, photocatalyst, Lewis acid, and Brønsted acid.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at room temperature and irradiate with the visible light source.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomers.

  • Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Workup & Purification cluster_2 Analysis A Combine Reactants & Catalysts B Add Anhydrous Solvent A->B C Irradiate with Visible Light B->C D Quench Reaction C->D E Aqueous Extraction D->E F Dry & Concentrate E->F G Column Chromatography F->G H Characterize Product (NMR, MS) G->H I Determine Diastereomeric Ratio H->I

Caption: General experimental workflow for the synthesis.

IV. References

  • G. Li, et al. J. Org. Chem.2023 , ASAP. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. [Link]

  • J. D. Nguyen, et al. J. Am. Chem. Soc.2023 , 145(3), 1777-1786. Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. [Link]

  • S. R. Chemler, et al. Org. Lett.2018 , 20(22), 7419-7423. A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. [Link]

  • M. C. White, et al. J. Am. Chem. Soc.2022 , 144(32), 14518-14525. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. [Link]

  • J. F. Hartwig, et al. Org. Lett.2007 , 9(19), 3793-3796. A New Strategy for the Synthesis of Substituted Morpholines. [Link]

  • E3S Web of Conferences. E3S Web Conf.2024 , 556, 01051. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

Sources

Technical Support Center: Purification of 2-Phenyl-morpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Phenyl-morpholine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this valuable chiral building block. Due to its unique structural features—notably two stereocenters and amphoteric functional groups—its purification presents distinct challenges that require a systematic and well-understood approach. This document provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you achieve your desired purity and yield.

Understanding the Molecule: The Root of the Challenge

This compound possesses two chiral centers at the C2 and C3 positions. This gives rise to two pairs of enantiomers, which are diastereomeric to each other: cis and trans. The primary purification challenge is often not just the removal of synthetic by-products, but the meticulous separation of these stereoisomers.

PropertyValueSignificance for Purification
Molecular Formula C₁₁H₁₃NO₃Provides the basic molecular makeup.
Molecular Weight 207.23 g/mol Essential for mass spectrometry and molar calculations.
Stereocenters C2 (bearing the phenyl group) and C3 (bearing the carboxylic acid)Leads to diastereomers (cis/trans) and enantiomers (R/S), which are the primary purification targets.
Functional Groups Carboxylic Acid (-COOH), Secondary Amine (-NH-)Amphoteric nature allows for manipulation of solubility based on pH, a key strategy for extraction and crystallization.
Solubility Generally soluble in polar organic solvents like methanol and DMSO; solubility in other solvents is highly dependent on the stereoisomer and whether it is in its free acid or salt form.[1]Critical for selecting appropriate solvents for recrystallization, chromatography, and extractions.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of this compound in a practical, question-and-answer format.

FAQ 1: Diastereomer Separation

Question: My initial synthesis yielded a mixture of cis and trans isomers of this compound. How can I effectively separate them?

Answer: The separation of diastereomers is achievable because they have different physical properties, such as solubility and polarity. The two most effective methods are fractional crystallization and column chromatography.

  • Fractional Crystallization: This is often the most scalable and cost-effective method. Diastereomers exhibit different solubilities in a given solvent system, allowing one to crystallize out preferentially.

    • Causality: The different spatial arrangements of the phenyl and carboxyl groups in cis and trans isomers lead to distinct crystal lattice packing energies. This difference is what you exploit. For instance, the trans isomer might be significantly less soluble in a solvent like acetonitrile or ethyl acetate than the cis isomer, allowing for its selective precipitation.[2]

    • Troubleshooting Tip: If you are not seeing effective separation, try a multi-solvent system (e.g., ethanol/water, acetone/hexane). The "anti-solvent" can often induce crystallization of the less soluble diastereomer. Patience is key; slow cooling is crucial for forming pure crystals.

  • Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase.

    • Causality: The cis and trans isomers typically have slightly different polarities. By using a suitable stationary phase (e.g., silica gel) and a mobile phase with optimized polarity, one isomer will elute faster than the other.[2][3]

    • Troubleshooting Tip: If the separation is poor (i.e., overlapping peaks), try a less polar solvent system and a longer column. A common eluent system for compounds with both amine and acid functionalities is a mixture of dichloromethane and methanol, sometimes with a small amount of acetic acid or ammonia to improve peak shape.[2]

FAQ 2: Chiral Resolution (Enantiomer Separation)

Question: I have successfully isolated the desired diastereomer (e.g., the cis form), but it is a racemic mixture. How can I resolve the enantiomers?

Answer: Separating enantiomers requires introducing another chiral element to the system to form diastereomers, which can then be separated by physical means. The classic and most reliable method is diastereomeric salt formation.

  • Diastereomeric Salt Formation: This technique involves reacting your racemic carboxylic acid with a single enantiomer of a chiral base (a "resolving agent"). This creates a mixture of two diastereomeric salts.

    • Causality: Enantiomers have identical physical properties, but diastereomers do not. For example, reacting (±)-acid with an (R)-base yields two salts: [(R)-acid-(R)-base] and [(S)-acid-(R)-base]. These two salts have different solubilities.[4]

    • Process:

      • Dissolve your racemic acid and a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral resolving agent (like (R)-(+)-α-phenylethylamine or brucine) in a suitable solvent (e.g., methanol or ethanol).

      • The less soluble diastereomeric salt will crystallize out. This can be isolated by filtration.

      • The purified salt is then treated with a strong acid (like HCl) to protonate the carboxylic acid and a strong base to neutralize the resolving agent, allowing you to isolate your desired enantiomer.[4][5]

    • Troubleshooting Tip: The choice of both the resolving agent and the solvent is critical and often requires empirical screening. If one resolving agent doesn't work, try another with a different structure.

  • Chiral Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful but more resource-intensive alternative for directly separating enantiomers.

FAQ 3: Removing Synthetic Impurities

Question: My NMR spectrum shows unreacted starting materials and other small molecule impurities. What is the most efficient way to remove them?

Answer: The amphoteric nature of this compound is your greatest asset here. A well-designed acid-base extraction workflow can remove most non-amphoteric impurities.

  • Acid-Base Extraction Workflow:

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Wash with a mild acid (e.g., 1M HCl). Your product, being a base (due to the morpholine nitrogen), will move into the aqueous layer as a salt, leaving neutral organic impurities behind in the organic layer.

    • Separate the layers. Take the aqueous layer and basify it (e.g., with NaHCO₃ or NaOH) to a pH where the carboxylic acid is deprotonated and the amine is neutral.

    • Extract again with an organic solvent. Your product will now move back into the organic layer, leaving behind any water-soluble impurities.

    • Dry the organic layer over MgSO₄ or Na₂SO₄, filter, and evaporate the solvent.

This procedure is highly effective for removing non-ionizable starting materials and by-products.

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for tackling the purification of this compound.

Purification_Workflow start Crude Synthetic Product diastereomers Diastereomeric Mixture? start->diastereomers separate_dias Separate Diastereomers (Fractional Crystallization or Chromatography) diastereomers->separate_dias Yes racemate Isolated Diastereomer (Racemic Mixture) diastereomers->racemate No separate_dias->racemate chiral_res Perform Chiral Resolution (Diastereomeric Salt Formation) racemate->chiral_res enantiomer Single Enantiomer chiral_res->enantiomer purity_check Assess Purity (NMR, HPLC, MS) enantiomer->purity_check final_product Pure Product purity_check->final_product Pure re_purify Re-Purify (Recrystallization or Chromatography) purity_check->re_purify Impure re_purify->purity_check

Caption: Decision workflow for purification strategy.

Detailed Experimental Protocols

Protocol 1: Purification by Fractional Recrystallization

This protocol is designed to separate diastereomers based on solubility differences.

  • Solvent Screening: In small vials, test the solubility of your crude mixture in various solvents (e.g., ethyl acetate, acetonitrile, isopropanol, ethanol) at room temperature and upon heating. A good solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: In an appropriately sized flask, add the chosen solvent to your crude solid. Heat the mixture to boiling (using a water bath or heating mantle) while stirring until all the solid dissolves. Add the minimum amount of hot solvent required.

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with glass wool can slow the cooling rate. Do not disturb the flask during this period.

  • Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired isomer (if available).

  • Isolation: Once a significant amount of crystals has formed, cool the flask further in an ice bath for at least 30 minutes to maximize the yield.

  • Filtration: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any adhering impure mother liquor.

  • Analysis: Dry the crystals and analyze their purity by NMR or HPLC to determine the diastereomeric ratio. The mother liquor can be concentrated to recover the more soluble isomer.

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

This protocol describes the separation of enantiomers of a specific diastereomer.

  • Salt Formation: Dissolve 1.0 equivalent of your racemic this compound in a minimal amount of a warm solvent (e.g., methanol or ethanol). In a separate container, dissolve 0.5 equivalents of a chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine) in the same solvent.

  • Mixing and Crystallization: Slowly add the resolving agent solution to the acid solution with stirring. A precipitate should begin to form. Allow the mixture to stand at room temperature to crystallize, then cool in an ice bath to complete the process.

  • Isolation of Salt: Collect the crystalline salt by vacuum filtration and wash it with a small amount of cold solvent. This solid is an enriched diastereomeric salt.

  • Liberation of the Free Acid: Suspend the collected salt in water and add 1M HCl until the pH is ~1-2. This will protonate your carboxylic acid and form the hydrochloride salt of the resolving amine.

  • Extraction: Extract the aqueous solution with an organic solvent like ethyl acetate. Your desired enantiomerically enriched acid will move into the organic layer.

  • Final Steps: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched product.

  • Purity Assessment: Determine the enantiomeric excess (e.e.) using chiral HPLC.

Salt_Resolution cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation racemic_acid Racemic Acid (R-Acid + S-Acid) mixture Mix in Solvent racemic_acid->mixture chiral_base Chiral Base (R-Base) chiral_base->mixture salts Diastereomeric Salts (R-Acid:R-Base) (S-Acid:R-Base) mixture->salts crystallization Fractional Crystallization salts->crystallization less_soluble Less Soluble Salt (e.g., R-Acid:R-Base) crystallization->less_soluble more_soluble More Soluble Salt (in Mother Liquor) crystallization->more_soluble acidify Add Strong Acid (HCl) less_soluble->acidify pure_enantiomer Pure Enantiomer (R-Acid) acidify->pure_enantiomer base_salt Base Salt (R-Base·HCl) acidify->base_salt

Caption: Workflow for chiral resolution via diastereomeric salt formation.

References

  • US9617229B2 - Phenylmorpholines and analogues thereof - Google P
  • US3282936A - Process for the conversion of cis-2-phenyl-3-methylmorpholine to trans-2...
  • Design, in silico prioritization and biological profiling of apoptosis-inducing lactams amenable by the Castagnoli-Cushman reaction - DOI.
  • cis-6-Methoxy-morpholine-2-carboxylic Acid Deriv
  • 29518-11-4 | 4-Phenylmorpholin-3-one | Rivaroxaban Rel
  • Chiral resolution - Wikipedia.
  • CZ333094A3 - Morpholine and thiomorpholine derivatives, process of their preparation and pharmaceutical composition containing thereof - Google P

Sources

Identifying and minimizing byproducts in 2-Phenyl-morpholine-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-phenyl-morpholine-3-carboxylic acid. It addresses common challenges, offering troubleshooting advice and answers to frequently asked questions to help you identify and minimize byproducts, thereby improving yield and purity.

Proposed Synthetic Route

A common and logical approach to the synthesis of this compound involves the N-alkylation of an amino acid ester with a suitable 2-bromo-1-phenylethanol derivative, followed by intramolecular cyclization and subsequent hydrolysis of the ester. This route offers good control over the introduction of the key structural motifs.

Troubleshooting Guide

This section is designed to help you navigate common issues that may arise during the synthesis.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Possible Causes and Solutions:

  • Incomplete N-Alkylation: The initial SN2 reaction between the amino acid ester and the bromo-alcohol can be sluggish.

    • Expert Insight: Ensure your base is strong enough to deprotonate the amine, but not so strong that it promotes elimination of HBr from the alkylating agent. Non-nucleophilic bases like diisopropylethylamine (DIPEA) are often a good choice. The reaction may also benefit from elevated temperatures and the use of a high-polarity aprotic solvent like DMF or DMSO to improve the solubility of the reactants.[1]

  • Inefficient Cyclization: The intramolecular cyclization to form the morpholine ring is a critical step.

    • Expert Insight: This step is often acid or base-catalyzed. If using an acid catalyst, ensure it is strong enough to protonate the hydroxyl group, making it a good leaving group. However, overly harsh acidic conditions can lead to dehydration byproducts. For base-catalyzed cyclization, a strong, non-nucleophilic base like sodium hydride (NaH) can be effective in deprotonating the hydroxyl group, facilitating nucleophilic attack on the carbon bearing the leaving group.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are crucial.

    • Expert Insight: Systematically optimize these parameters. Start with the conditions reported for similar morpholine syntheses and then adjust as needed. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.

Question 2: My final product is a mixture of diastereomers. How can I improve the stereoselectivity of the reaction and separate the isomers?

Background:

The target molecule has two stereocenters, at C2 and C3. The relative orientation of the phenyl and carboxylic acid groups can be either cis or trans. The formation of both diastereomers is a common outcome in this type of synthesis.

Strategies for Control and Separation:

  • Diastereoselective Synthesis:

    • Expert Insight: The choice of reactants and reaction conditions can influence the diastereomeric ratio. For instance, using a chiral auxiliary on the amino acid starting material can direct the stereochemical outcome of the N-alkylation and/or cyclization steps. While more complex, this approach can significantly reduce the need for downstream separation. Several methods for the diastereoselective synthesis of substituted morpholines have been reported.[2][3]

  • Separation of Diastereomers:

    • Expert Insight: If a mixture of diastereomers is obtained, they can often be separated by chromatography. Due to their different physical properties, diastereomers will have different retention times on a chromatography column.

Separation TechniquePrincipleKey Considerations
Flash Column Chromatography Separation based on polarity differences.The polarity difference between cis and trans isomers can sometimes be small. A careful selection of the solvent system is crucial. Gradient elution may be necessary.
Preparative HPLC High-resolution separation based on polarity.Can provide baseline separation of isomers. The choice of the stationary phase (e.g., normal phase, reverse phase) and mobile phase is critical.
Recrystallization Separation based on differences in solubility.One diastereomer may be less soluble in a particular solvent system and can be selectively crystallized out. This is often an efficient method for obtaining highly pure single isomers on a larger scale.
Question 3: I see unexpected peaks in my NMR and LC-MS analysis. What are the likely byproducts?

Common Byproducts and Their Identification:

  • Uncyclized Precursor:

    • Identification: In the ¹H NMR spectrum, you will see signals corresponding to the open-chain N-(2-hydroxy-1-phenylethyl)amino acid ester. The mass spectrum will show the molecular ion of this precursor.

    • Minimization: Drive the cyclization reaction to completion by optimizing the reaction time, temperature, and catalyst concentration.

  • Dehydration Products:

    • Identification: The formation of a double bond within the morpholine ring or in the side chain will result in characteristic signals in the alkene region of the ¹H NMR spectrum (typically 5-7 ppm). The mass spectrum will show a molecular ion that is 18 Da less than the expected product.

    • Minimization: Avoid overly harsh acidic conditions and high temperatures during cyclization and workup.

  • Over-alkylation Products:

    • Identification: If the secondary amine of the morpholine ring is further alkylated, you will see the loss of the N-H proton signal in the ¹H NMR and a corresponding shift in the signals of the adjacent protons. The mass spectrum will show a higher molecular weight corresponding to the addition of another alkyl group.

    • Minimization: Use a stoichiometric amount of the alkylating agent in the initial N-alkylation step. If the morpholine nitrogen is intended to be unsubstituted, consider using a protecting group strategy.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the synthesis?

A1: A combination of TLC and LC-MS is highly recommended. TLC provides a quick and easy way to visualize the disappearance of starting materials and the appearance of the product. LC-MS is invaluable for confirming the molecular weight of the product and identifying any byproducts.

Q2: What are the key safety precautions I should take during this synthesis?

A2: Always work in a well-ventilated fume hood, especially when handling volatile organic solvents and reagents. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Be particularly cautious when working with strong acids, bases, and alkylating agents.

Q3: How can I confirm the stereochemistry of my final product?

A3: The relative stereochemistry (cis or trans) of the diastereomers can often be determined using advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy. In an NOE experiment, irradiation of one proton will lead to an enhancement of the signal of other protons that are close in space. For the cis isomer, a strong NOE effect would be expected between the protons at C2 and C3. For absolute stereochemistry, X-ray crystallography of a suitable crystalline derivative is the gold standard.

Q4: Can I perform the final hydrolysis step under basic conditions?

A4: Yes, saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) is a common method for hydrolyzing the ester to the carboxylic acid. However, be mindful that prolonged exposure to strong base at high temperatures could potentially lead to side reactions, including epimerization at the C3 position. Careful monitoring of the reaction is advised.

Visualizing the Synthesis and Potential Pitfalls

Proposed Synthetic Pathway

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Hydrolysis Amino_Acid_Ester Amino Acid Ester (e.g., Aspartate derivative) Alkylated_Intermediate N-(2-hydroxy-1-phenylethyl) amino acid ester Amino_Acid_Ester->Alkylated_Intermediate Base, Solvent Bromo_Alcohol 2-Bromo-1-phenylethanol Bromo_Alcohol->Alkylated_Intermediate Cyclized_Ester 2-Phenyl-morpholine-3-carboxylate Alkylated_Intermediate->Cyclized_Ester Acid or Base Catalyst Final_Product This compound Cyclized_Ester->Final_Product Acid or Base

Caption: A plausible three-step synthesis of this compound.

Formation of Diastereomers

G Cyclization Intramolecular Cyclization Cis_Isomer cis-2-Phenyl-morpholine-3-carboxylate Cyclization->Cis_Isomer Path A Trans_Isomer trans-2-Phenyl-morpholine-3-carboxylate Cyclization->Trans_Isomer Path B Mixture Diastereomeric Mixture Cis_Isomer->Mixture Trans_Isomer->Mixture

Caption: The cyclization step can lead to a mixture of cis and trans diastereomers.

Workflow for Byproduct Identification and Removal

G Crude_Product Crude Reaction Mixture Analysis LC-MS and NMR Analysis Crude_Product->Analysis Identify_Byproducts Identify Byproducts (Uncyclized, Dehydrated, etc.) Analysis->Identify_Byproducts Purification Purification Strategy Identify_Byproducts->Purification Byproducts Present Pure_Product Pure this compound Identify_Byproducts->Pure_Product No Significant Byproducts Re-optimize Re-optimize Reaction Conditions Identify_Byproducts->Re-optimize Significant Byproducts Purification->Pure_Product Re-optimize->Crude_Product

Sources

Technical Support Center: Stability Testing of 2-Phenyl-morpholine-3-carboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Phenyl-morpholine-3-carboxylic acid. As a Senior Application Scientist, this document synthesizes technical expertise with practical, field-proven insights to assist you in designing and troubleshooting your stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of this compound that could lead to degradation in solution?

A1: The structure of this compound contains several functional groups that can be susceptible to degradation under various conditions. The primary points of chemical liability are:

  • The Morpholine Ring: The ether linkage within the morpholine ring can be susceptible to oxidative cleavage. The secondary amine is also a site for oxidation.

  • The Carboxylic Acid Group: This group can undergo decarboxylation, especially at elevated temperatures. It also influences the overall solubility and pH of the solution, which in turn affects stability.

  • The Phenyl Group: While generally stable, the phenyl ring can be susceptible to hydroxylation under oxidative conditions.

  • The Stereocenter at C3: The chiral center bearing the carboxylic acid may be prone to racemization, especially under basic or acidic conditions, which could impact biological activity.

Q2: What are the recommended storage conditions for a stock solution of this compound?

A2: For general use, it is recommended to store stock solutions of this compound at -20°C or -80°C in a suitable solvent, protected from light. Aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles, which can accelerate degradation. The choice of solvent is also critical; aprotic solvents like DMSO are generally preferred for long-term storage over aqueous solutions.

Q3: What are the initial steps I should take if I observe unexpected degradation in my sample?

A3: If you suspect degradation, the first step is to confirm the identity of the degradation products. A preliminary analysis using LC-MS is highly recommended to determine the mass of the impurities. This information can provide clues about the degradation pathway (e.g., an increase of 16 amu may suggest oxidation). Additionally, review your experimental conditions, paying close attention to pH, temperature, light exposure, and the purity of your solvents and reagents.

Troubleshooting Guides

Issue 1: Rapid Loss of Parent Compound in Aqueous Buffer

Possible Cause: Hydrolytic degradation or pH-catalyzed degradation. The stability of compounds with carboxylic acid and amine functionalities can be highly pH-dependent.

Troubleshooting Steps:

  • pH Profiling: Conduct a preliminary study by preparing solutions of this compound in a range of buffers with different pH values (e.g., pH 3, 5, 7, 9). Analyze the samples at initial time point and after a set period (e.g., 24 or 48 hours) at a controlled temperature.

  • Analyte Concentration: Ensure that the concentration of the compound in the solution is not exceeding its solubility at the given pH, as precipitation can be mistaken for degradation.

  • Buffer Components: Certain buffer species can catalyze degradation. If a particular buffer is suspected, switch to an alternative buffer system with a similar pKa.

Issue 2: Appearance of Multiple Degradation Peaks in Photostability Studies

Possible Cause: The compound is likely photosensitive, leading to multiple degradation pathways upon exposure to light.

Troubleshooting Steps:

  • Confirm Photolability: Conduct a confirmatory photostability study according to ICH Q1B guidelines.[1][2] Expose the solution to a controlled light source (e.g., a combination of UV and visible light) and compare it to a sample stored in the dark.

  • Wavelength Sensitivity: If possible, use cutoff filters to determine which wavelengths (UVA, UVB, or visible) are causing the degradation.

  • Protective Measures: If the compound is confirmed to be photolabile, all subsequent experiments should be performed under amber or light-protected conditions. The final drug product may require light-resistant packaging.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[3][4]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

Stress ConditionReagent/ConditionTemperatureTime
Acid Hydrolysis 0.1 M HCl60°C2, 8, 24 hours
Base Hydrolysis 0.1 M NaOHRoom Temp1, 4, 12 hours
Oxidation 3% H₂O₂Room Temp2, 8, 24 hours
Thermal Degradation Solid & Solution80°C1, 3, 7 days
Photodegradation SolutionICH Q1B Option 2As per guideline

3. Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.
  • Neutralize the acid and base-stressed samples before analysis.
  • Dilute all samples to a final concentration of approximately 100 µg/mL with the mobile phase.
  • Analyze by a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.[5][6]

1. Column and Mobile Phase Screening:

  • Start with a C18 column of standard dimensions (e.g., 4.6 x 150 mm, 3.5 µm).
  • Screen different mobile phase compositions, such as acetonitrile/water and methanol/water, with a suitable buffer (e.g., phosphate or acetate) at a pH where the analyte is stable and has good peak shape.
  • Employ a gradient elution to ensure the separation of non-polar and polar impurities.

2. Method Optimization:

  • Optimize the gradient profile, flow rate, and column temperature to achieve adequate resolution (>2) between the parent peak and all degradation peaks.
  • Use a photodiode array (PDA) detector to check for peak purity and to determine the optimal detection wavelength.

3. Method Validation:

  • Validate the method according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Anticipated Degradation Pathways

G parent This compound hydrolysis Hydrolysis (Ring Opening) parent->hydrolysis Acid/Base oxidation_ring Oxidation (Ring Cleavage) parent->oxidation_ring Oxidizing Agent oxidation_amine Oxidation (N-Oxide) parent->oxidation_amine Oxidizing Agent decarboxylation Decarboxylation parent->decarboxylation Heat

Caption: Potential degradation pathways for this compound.

Workflow for a Stability Study

G cluster_0 Planning cluster_1 Execution cluster_2 Reporting protocol Develop Protocol sample_prep Prepare Samples protocol->sample_prep method_dev Develop Analytical Method analysis Analyze at Time Points method_dev->analysis storage Store at Conditions sample_prep->storage storage->analysis data_analysis Analyze Data analysis->data_analysis report Write Report data_analysis->report

Caption: General workflow for a comprehensive stability study.

Troubleshooting Decision Tree

G start Unexpected Degradation Observed check_conditions Review Experimental Conditions (pH, Temp, Light) start->check_conditions lcms_analysis Perform LC-MS Analysis start->lcms_analysis modify_protocol Modify Protocol/ Storage Conditions check_conditions->modify_protocol pathway_id Identify Degradation Pathway lcms_analysis->pathway_id pathway_id->modify_protocol re_evaluate Re-evaluate Stability modify_protocol->re_evaluate

Caption: Decision tree for troubleshooting unexpected degradation.

References

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(4), 1549–1554. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(2), 30-37.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Huynh-Ba, K. (Ed.). (2008). Handbook of stability testing in pharmaceutical development. Springer.
  • Reynolds, D. W., et al. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(1), 1-14.
  • Separation Science. (n.d.). Analytical Techniques In Stability Testing. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Preechagoon, D., et al. (2005). Formulation development and stability testing of oral morphine solution utilizing preformulation approach. Journal of Pharmacy & Pharmaceutical Sciences, 8(2), 362-369. [Link]

  • Compendial. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Chromatography Online. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research, 26(3). [Link]

  • Asian Journal of Research in Pharmaceutical Sciences. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

Sources

Troubleshooting poor chromatographic peak shape for 2-Phenyl-morpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the chromatographic analysis of 2-Phenyl-morpholine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving optimal peak shape and separation for this molecule. We will move beyond generic advice to provide a deep, mechanistically-grounded troubleshooting framework rooted in the specific chemical nature of your analyte.

Part 1: Understanding the Analyte - The Root of Most Chromatographic Issues

Question: Why is this compound so challenging to analyze by reversed-phase HPLC?

Answer: The difficulty lies in the molecule's structure. This compound is a zwitterion . It contains both a basic secondary amine within the morpholine ring and an acidic carboxylic acid group. This dual functionality means its net charge is highly dependent on the pH of the mobile phase.

  • At Low pH (e.g., pH < 2): The carboxylic acid is neutral (protonated), while the amine is protonated (positive charge). The molecule behaves as a cation .

  • At Mid-range pH (Isoelectric Point): The carboxylic acid is deprotonated (negative charge) and the amine is protonated (positive charge). The molecule has no net charge but is highly polar, existing as a zwitterion .

  • At High pH (e.g., pH > 10): The amine is neutral (deprotonated), and the carboxylic acid is deprotonated (negative charge). The molecule behaves as an anion .

This variable charge state is the primary reason for poor peak shape. On a standard silica-based C18 column, several undesirable interactions can occur simultaneously:

  • Hydrophobic Interaction: Between the phenyl group and the C18 stationary phase.

  • Ion-Exchange Interaction: The protonated amine can interact strongly with deprotonated (negatively charged) residual silanol groups on the silica surface, causing significant peak tailing.[1]

  • Hydrophilic Interaction: The polar, charged nature of the molecule makes it highly soluble in the aqueous mobile phase, leading to poor retention in reversed-phase mode.[1][2]

If the mobile phase pH is not carefully controlled to be far from the analyte's pKa values, a mixture of ionic species will exist, leading to broadened, split, or tailing peaks because each species interacts with the column differently.[3][4]

G cluster_low_ph Low pH (e.g., 2.5) cluster_mid_ph Mid pH (Isoelectric Point) cluster_high_ph High pH (e.g., 10) low_ph Cationic Form (-COOH, -NH2+) Good for Cation Exchange Repelled by Silanols (if pH > pKa silanol) mid_ph Zwitterionic Form (-COO-, -NH2+) Highly Polar Poor RP Retention low_ph->mid_ph Increase pH high_ph Anionic Form (-COO-, -NH-) Good for Anion Exchange mid_ph->high_ph Increase pH caption Figure 1. pH-dependent ionic states of the analyte.

Caption: Figure 1. pH-dependent ionic states of the analyte.

Part 2: A Logical Troubleshooting Workflow

Experiencing poor peak shape? Follow this logical workflow. Do not immediately blame the column; systemic issues are often the culprit.[5]

Troubleshooting_Workflow start Start: Poor Peak Shape (Tailing, Fronting, Broadening) check_system Q1: Are ALL peaks affected? start->check_system system_issue System Issue Likely - Extra-column volume - Blocked frit - Leaks check_system->system_issue Yes check_mobile_phase Q2: Is Mobile Phase pH Controlled? check_system->check_mobile_phase No, only my analyte fix_system Action: - Check connections - Backflush column - Perform system maintenance system_issue->fix_system ph_issue Chemical Issue: Analyte exists in multiple ionic states. check_mobile_phase->ph_issue No/Unsure check_column Q3: Using a standard C18 column? check_mobile_phase->check_column Yes fix_ph Action: - Use a buffer at least 1.5-2 pH units away from analyte pKa's. - Increase buffer strength. ph_issue->fix_ph column_issue Column Mismatch: Secondary interactions with silanols are likely. check_column->column_issue Yes advanced_issue Advanced Issues: - Chiral Separation? - Sample Overload? - Solvent Mismatch? check_column->advanced_issue No fix_column Action: Switch to an alternative stationary phase (Mixed-Mode, HILIC). column_issue->fix_column caption Figure 2. A logical troubleshooting workflow.

Caption: Figure 2. A logical troubleshooting workflow.

Part 3: In-Depth Q&A Troubleshooting Guide

Section 3.1: Mobile Phase Optimization

Question: My peak is tailing significantly on a C18 column. How can I use the mobile phase to fix this?

Answer: This is the most common problem and is typically due to silanol interactions. You have two primary tools in the mobile phase to combat this: pH and Ionic Strength .

  • Control the pH with a Buffer: The goal is ion suppression of one of the functional groups to create a single, stable ionic form of your analyte.[6]

    • Low pH Strategy (Recommended Start): Use a buffer at pH 2.5-3.0 (e.g., 20 mM potassium phosphate or 0.1% formic acid). At this pH, the amine is fully protonated (R-NH2+), but its interaction with silanols is minimized because the silanols themselves are also protonated and thus neutral. The analyte behaves as a moderately polar cation.

    • High pH Strategy: Use a buffer at pH 9.5-10 (e.g., ammonium carbonate or borate buffer, requires a pH-stable column). Here, the carboxylic acid is fully deprotonated (R-COO-), and the amine is neutral. The analyte behaves as an anion.

  • Increase Ionic Strength (Buffer Concentration): If tailing persists even at low pH, increase your buffer concentration from 20 mM up to 50-100 mM. The salt cations (e.g., K+ or NH4+) in the mobile phase will compete with your protonated analyte for the active silanol sites, effectively "shielding" the analyte from these secondary interactions and improving peak shape.[7][8]

ParameterEffect on Peak Shape for this compoundCausality
Mobile Phase pH CRITICAL. Operating near a pKa (~4-8) causes severe broadening/tailing. Low pH (~2.5) or High pH (~10) is necessary.Ensures the analyte exists as a single, stable ionic species, preventing on-column mixed-mode interactions.[9][10]
Buffer Strength SIGNIFICANT. Higher strength (e.g., 50 mM vs 10 mM) generally reduces tailing.Shields residual silanol groups on the stationary phase, minimizing secondary ionic interactions that cause tailing.[7]
Organic Modifier MODERATE. Acetonitrile often provides sharper peaks than Methanol.Affects viscosity and solvation, influencing mass transfer kinetics.
Section 3.2: Stationary Phase Selection

Question: I've optimized my mobile phase, but the peak is still broad or poorly retained. Is my C18 column the wrong choice?

Answer: Yes, very likely. For a polar zwitterion, a standard C18 column is rarely the optimal choice. The combination of polar functional groups and a non-polar phenyl ring makes it a perfect candidate for more advanced column chemistries.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent alternative. HILIC columns use a polar stationary phase (e.g., bare silica, amide, or zwitterionic ligands) with a high organic mobile phase (>70% acetonitrile). A water-rich layer is adsorbed onto the stationary phase, and your polar analyte partitions into this layer. This provides strong retention for polar compounds that elute in the void on C18 columns.[2][11][12]

  • Mixed-Mode Chromatography (MMC): This is arguably the most powerful tool for this specific analyte. MMC columns have stationary phases that are intentionally designed with a combination of functionalities, such as reversed-phase (C18) and ion-exchange (cation or anion).[13][14]

    • Recommended MMC Column: A reversed-phase/strong-cation-exchange (RP-SCX) column would be ideal. Using a low pH mobile phase (e.g., pH 3.0 with Acetonitrile/Water/TFA), you get two complementary retention mechanisms:

      • Hydrophobic retention from the phenyl group on the C18 ligands.

      • Tunable ionic retention from the protonated amine with the cation-exchange ligands.

    • This dual mechanism provides superior retention, selectivity, and often, exceptionally sharp peaks for zwitterionic compounds.[1][15][16]

Column TypePrimary Interaction(s)Suitability for this AnalyteKey Consideration
Standard C18 HydrophobicPoor. Prone to peak tailing and low retention.Requires aggressive mobile phase optimization (pH, ionic strength) to be viable.
HILIC Hydrophilic PartitioningExcellent. Provides strong retention for this polar molecule.Requires careful equilibration and a high-organic mobile phase. Very sensitive to water content.
Mixed-Mode (RP/Cation-Exchange) Hydrophobic + Ion ExchangeOptimal. Provides robust retention and excellent peak shape.The "workhorse" for zwitterions. Offers multiple parameters (pH, salt, organic) to fine-tune separation.[1][16]
Section 3.3: Advanced Troubleshooting FAQs

Question: My peak is split into two, even after optimizing the mobile phase. What could be the cause?

Answer: This is a strong indicator of a stereoisomer issue. This compound has two chiral centers (at the C2 and C3 positions of the morpholine ring). This means it can exist as up to four stereoisomers (two pairs of enantiomers).

  • Diastereomers: If your material is a mixture of diastereomers (e.g., cis and trans isomers), they are chemically distinct compounds and can be separated on a standard achiral column . A split peak may indicate you are successfully separating two diastereomers.

  • Enantiomers: A pair of enantiomers will not separate on an achiral column. However, if you are using a column that has some chiral character (some phases do unintentionally) or if you are using a chiral mobile phase additive, you might see partial separation, leading to broadening or a split peak.

Protocol: Diagnosing a Stereoisomer Issue

  • Confirm the Stereochemistry: Check the certificate of analysis for your standard. Is it a single stereoisomer, a racemic mixture, or a mixture of diastereomers?

  • Use a Chiral Column: The definitive test is to analyze your sample on a dedicated chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point for separating chiral acids and amines.[17][18] If you see separation, you have confirmed the presence of multiple enantiomers.

  • Derivatization: An alternative is to react your analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[19]

Question: I'm observing peak fronting. What does that mean?

Answer: Peak fronting is less common than tailing for this analyte but typically points to two issues:

  • Sample Overload: You are injecting too much mass onto the column. The stationary phase becomes saturated, and excess analyte molecules travel through the column faster, eluting at the "front" of the peak.

    • Solution: Dilute your sample by a factor of 5 or 10 and reinject. If the peak shape becomes symmetrical, you have confirmed mass overload.

  • Sample Solvent Mismatch: The solvent your sample is dissolved in is significantly stronger (less polar in reversed-phase) than your mobile phase. For example, dissolving the sample in 100% acetonitrile when the mobile phase is 20% acetonitrile. The "plug" of strong solvent carries the analyte through the column too quickly, distorting the peak.

    • Solution: Dissolve your sample in the initial mobile phase composition, or in a solvent that is weaker than the mobile phase.[20]

References

  • New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. SIELC Technologies.
  • Morpholine-3-carboxylic acid. Chem-Impex.
  • This compound methyl ester. ChemicalBook.
  • Chemical Properties of Morpholine-2-carboxylic acid, 3-phenyl, methyl ester, cis. Cheméo.
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv
  • 2-Phenylmorpholine. Wikipedia.
  • Back to Basics: The Role of pH in Retention and Selectivity.
  • Troubleshooting Peak Shape Problems in HPLC.
  • Influence of the ionic strength of mobile phase on peak shape of antibiotics in RP-HPLC.
  • Why HILIC is what your polar compounds need for purific
  • Mixed-Mode Chromatography—A Review.
  • Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Diva-Portal.org.
  • HILIC separ
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • zwitterionic compounds.
  • Application of Ionic Liquids in High Performance Reversed-Phase Chrom
  • pKa Data Compiled by R. Williams.
  • Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chrom
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv.
  • HPLC Troubleshooting Guide. MilliporeSigma.
  • Control pH During Method Development for Better Chrom
  • Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chrom
  • Making HILIC Work for You—Column Selection.
  • Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chrom
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent.
  • Zwitterion Chrom
  • Effect of ionic strength on retention and detector response in reversed-phase ion-pair liquid chromatography with ultraviolet-absorbing ion interaction reagents.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
  • Effects of Sample Solvents on Peak Shape. Shimadzu.
  • Fundamentals of mixed mode (multimodal)
  • Chiral substrate-induced chiral covalent organic framework membranes for enantioselective separation of macromolecular drug. PubMed Central (PMC).
  • Polar Hydrophilic Compounds in Pharmaceutical Analysis. Merck Millipore.
  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. ACD/Labs.
  • Chiral Drugs: An Overview. PubMed Central (PMC).
  • (PDF) Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis.
  • Introduction to Multimodal or Mixed-Mode Chrom

Sources

Technical Support Center: Enhancing Stereoselectivity in 2-Phenyl-morpholine-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The stereoisomeric purity of 2-phenyl-morpholine-3-carboxylic acid is a critical determinant of its pharmacological profile and efficacy in drug development. Achieving high stereoselectivity in its synthesis is a common challenge for researchers. This technical support center provides a comprehensive guide with troubleshooting strategies and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of this valuable scaffold.

Frequently Asked Questions (FAQs)

Controlling Diastereoselectivity (cis/trans)

Q1: My synthesis of this compound ester is yielding a mixture of cis and trans diastereomers. How can I selectively synthesize the desired isomer?

A1: The relative stereochemistry at the C2 and C3 positions can be effectively controlled by the choice of reaction conditions and the N-protecting group. Two distinct protocols can be employed to favor either the cis or trans isomer.

  • For the trans-isomer: An acid-catalyzed condensation of an N-functionalized imine with a silyl ketene acetal derived from a suitable lactone precursor generally leads to the trans-product.[1][2]

  • For the cis-isomer: A base-catalyzed condensation of an N-tosylimine with the lactone precursor typically yields the cis-product.[1][2]

The N-tosyl group plays a crucial role in directing the stereochemical outcome by influencing the conformational preference of the morpholine ring to avoid pseudo A1,3 strain.[3][4]

Q2: I am observing poor diastereoselectivity despite following a protocol for either the cis- or trans-isomer. What are the likely causes and how can I troubleshoot this?

A2: Several factors can contribute to low diastereoselectivity. Here’s a troubleshooting guide:

  • Purity of Starting Materials: Ensure the purity of your starting materials, particularly the imine and the lactone or its silyl ketene acetal derivative. Impurities can interfere with the reaction pathway.

  • Reaction Temperature: Temperature control is critical. Deviations from the optimal temperature can lead to the formation of the undesired diastereomer. For instance, in some intramolecular oxa-Michael reactions, higher temperatures can favor the thermodynamically more stable cis isomer through a retro-oxa-Michael reaction.[5]

  • Choice of Base/Acid: The nature and stoichiometry of the acid or base catalyst are crucial. For the cis-isomer synthesis, ensure complete deprotonation of the lactone by using a strong base like lithium diisopropylamide (LDA). For the trans-isomer, a Lewis acid or a protic acid of appropriate strength should be used.

  • N-Protecting Group: The bulk and electronic properties of the N-protecting group can significantly influence the facial selectivity of the reaction. While N-tosyl is effective for directing cis-selectivity, other protecting groups like N-Boc or N-Cbz may lead to different diastereomeric ratios. The N-Boc group, for example, can lead to a preference for the syn isomer due to unfavorable A1,3-strain interactions in the anti conformation.[2]

Controlling Enantioselectivity

Q3: How can I synthesize a specific enantiomer of this compound?

A3: Achieving high enantioselectivity requires the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions.

  • Chiral Auxiliaries: The use of a chiral auxiliary, such as Ellman's auxiliary, on the nitrogen atom can effectively control the stereochemistry of subsequent reactions. For example, the diastereoselective nucleophilic addition of a trifluoromethyl group to an α-amino sulfinylimine has been shown to be highly effective.[2]

  • Asymmetric Catalysis: Asymmetric hydrogenation of a dehydromorpholine precursor using a chiral rhodium catalyst, such as one with a bisphosphine ligand, can yield 2-substituted chiral morpholines with high enantiomeric excess (up to 99% ee).[5][6]

  • Enzymatic Kinetic Resolution: Lipases can be used for the kinetic resolution of racemic morpholine-2-carboxylic acid esters. This method can provide access to both enantiomers with high optical purity.[7]

Q4: My enantioselective synthesis is resulting in low enantiomeric excess (ee). What are the potential reasons and solutions?

A4: Low enantiomeric excess can be a frustrating issue. Consider the following troubleshooting points:

  • Catalyst Purity and Activity: Ensure the chiral catalyst is of high purity and has not degraded. For metal-based catalysts, ensure the correct oxidation state and coordination environment.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the enantioselectivity of a reaction by influencing the catalyst-substrate complex. Experiment with a range of solvents to find the optimal one for your system.

  • Temperature: As with diastereoselectivity, temperature plays a critical role in enantioselectivity. Lowering the reaction temperature often leads to higher enantiomeric excess, although it may slow down the reaction rate.

  • Substrate-Catalyst Matching: Not all chiral catalysts work equally well for all substrates. It may be necessary to screen a variety of chiral ligands or catalysts to find the one that provides the best stereochemical control for your specific this compound precursor.

Troubleshooting Guide: Common Experimental Issues

Problem Potential Cause Troubleshooting Solution
Low or no product yield Incomplete reaction, degradation of starting materials or product.- Verify the purity and reactivity of all reagents.- Ensure anhydrous and inert reaction conditions, especially for organometallic reactions.- Optimize reaction time and temperature.[3]
Formation of multiple side products Incorrect reaction conditions, competing side reactions.- Adjust the stoichiometry of reagents.- Lower the reaction temperature to minimize side reactions.- Use a more selective catalyst or reagent.
Epimerization of the desired stereoisomer Presence of acidic or basic impurities, prolonged reaction times at elevated temperatures.- Purify the product quickly after the reaction.- Use buffered conditions if possible.- Consider a photocatalyzed epimerization as a post-synthetic step to convert an undesired isomer to the more stable one.[2][8]
Difficulty in removing the N-protecting group The protecting group is too robust for the chosen deprotection conditions.- For N-Cbz groups, use catalytic hydrogenation (e.g., Pd/C, H₂).[6]- For N-Boc groups, use strong acids like trifluoroacetic acid (TFA).[9]- For N-tosyl groups, harsher conditions like sodium in liquid ammonia or reductive cleavage may be necessary.

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of cis-Methyl 4-Tosyl-2-phenyl-morpholine-3-carboxylate (Adapted from Penso et al.)[1][2]
  • Imine Formation: React benzaldehyde with tosylamide in the presence of a dehydrating agent (e.g., MgSO₄) in a suitable solvent like dichloromethane (DCM) to form the N-tosylimine.

  • Enolate Generation: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the appropriate lactone precursor in anhydrous tetrahydrofuran (THF) and cool to -78 °C. Add a solution of lithium diisopropylamide (LDA) dropwise and stir for 30 minutes to generate the lithium enolate.

  • Condensation: Add a solution of the N-tosylimine in anhydrous THF to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours.

  • Work-up and Cyclization: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). The subsequent work-up and purification, often involving a mild acidic treatment, will facilitate the cyclization to the desired cis-morpholine derivative.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy.

Protocol 2: Asymmetric Hydrogenation for Enantioselective Synthesis (Adapted from Li et al.)[5][6]
  • Catalyst Preparation: In a glovebox, dissolve the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral bisphosphine ligand (e.g., SKP-Phos) in a degassed, anhydrous solvent like dichloromethane (DCM).

  • Hydrogenation: Place the dehydromorpholine precursor of this compound ester in a high-pressure autoclave. Add the catalyst solution.

  • Reaction: Purge the autoclave with hydrogen gas several times before pressurizing to the desired pressure (e.g., 50 atm). Stir the reaction at room temperature for 12-24 hours.

  • Work-up: Carefully release the hydrogen pressure. Concentrate the reaction mixture and purify the product by column chromatography.

  • Analysis: Determine the enantiomeric excess by chiral HPLC analysis.

Visualization of Key Concepts

Diagram 1: Controlling Diastereoselectivity

G cluster_cis cis-Diastereomer Synthesis cluster_trans trans-Diastereomer Synthesis cis_start Lactone Precursor + N-Tosylimine cis_cond Base-Catalyzed Condensation (e.g., LDA, -78°C) cis_start->cis_cond cis_product cis-2-Phenyl-morpholine-3-carboxylate cis_cond->cis_product trans_start Silyl Ketene Acetal + N-Functionalized Imine trans_cond Acid-Catalyzed Condensation (e.g., Lewis Acid) trans_start->trans_cond trans_product trans-2-Phenyl-morpholine-3-carboxylate trans_cond->trans_product

Caption: Synthetic pathways to cis and trans isomers.

Diagram 2: Troubleshooting Low Stereoselectivity

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Stereoselectivity (dr or ee) cause1 Impure Starting Materials start->cause1 cause2 Incorrect Temperature start->cause2 cause3 Suboptimal Catalyst/Reagent start->cause3 cause4 Solvent Effects start->cause4 sol1 Verify Purity of Reagents cause1->sol1 sol2 Optimize Reaction Temperature cause2->sol2 sol3 Screen Catalysts/Reagents cause3->sol3 sol4 Solvent Screening cause4->sol4

Sources

Technical Support Center: Scaling the Synthesis of 2-Phenyl-morpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Phenyl-morpholine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to synthesize, troubleshoot, and scale up this valuable morpholine scaffold. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to overcome common and complex challenges.

I. Synthesis Overview & Core Logic

The synthesis of this compound is conceptually a two-stage process. First, an acyclic amino acid precursor is constructed. Second, this precursor undergoes an intramolecular cyclization to form the target morpholine ring. The most logical and scalable route involves the N-alkylation of a phenylglycine derivative followed by an acid-catalyzed cyclodehydration.

This guide is structured around this proposed pathway, addressing potential issues at each critical phase of the synthesis.

Synthesis_Overview cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cyclization & Purification A Phenylglycine (or ester derivative) C N-(2-hydroxyethyl)-phenylglycine (Acyclic Precursor) A->C Base-mediated N-alkylation B 2-Haloethanol (e.g., 2-Bromoethanol) B->C D Acid-Catalyzed Cyclodehydration C->D E Crude Product D->E F Purification (Crystallization/Chromatography) E->F G This compound (Final Product) F->G

Caption: General two-stage synthetic workflow.

II. Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common at the planning and early execution stages of the synthesis.

Q1: What is the most critical step in this synthesis?

A1: The intramolecular cyclization of the N-(2-hydroxyethyl)-phenylglycine precursor is the most challenging and critical step. This reaction involves the formation of a six-membered ring, a process that can be kinetically and thermodynamically complex.[1] Success is highly dependent on the choice of acid catalyst, solvent, and temperature, which must be carefully optimized to favor intramolecular cyclization over competing side reactions like intermolecular dimerization or decomposition.

Q2: I am seeing a low yield after the cyclization step. What are the most likely causes?

A2: Low yield is the most common issue and typically points to three primary culprits:

  • Incomplete Reaction: The reaction may not have reached completion. This can be checked by TLC or LC-MS analysis of an aliquot.

  • Side Product Formation: Intermolecular condensation can lead to linear or cyclic dimers and oligomers. This is often exacerbated by high concentrations.

  • Product Degradation: The combination of strong acid and heat required for cyclization can sometimes lead to decomposition of the starting material or product, especially if reaction times are too long.

Q3: How do I control the stereochemistry at the C2 and C3 positions?

A3: The stereochemistry of the final product is directly derived from the stereochemistry of the starting phenylglycine. If you start with enantiopure (S)-phenylglycine, the cyclization will yield the (2S, 3S) or (2R, 3S) diastereomers. Controlling the relative stereochemistry (cis vs. trans) is a significant challenge in morpholine synthesis.[2][3] The thermodynamic product is typically favored under strong acid and heat, but kinetic control at lower temperatures might provide access to other isomers. Diastereoselectivity will be highly dependent on the transition state energetics of the ring closure.

Q4: Is it better to use phenylglycine or its methyl/ethyl ester as a starting material?

A4: Using a methyl or ethyl ester of phenylglycine for the initial N-alkylation step is highly recommended. The ester protects the carboxylic acid, preventing it from interfering with the base-mediated alkylation. It also improves the solubility of the precursor in organic solvents. The ester can then be hydrolyzed either before or after the cyclization step. Saponification of the final morpholine ester is a common final step.

III. Troubleshooting Guide: From Precursor to Product

This guide provides a detailed, issue-by-issue breakdown of problems you may encounter, organized by synthetic stage.

Stage 1: Synthesis of N-(2-hydroxyethyl)-phenylglycine
Problem / Observation Potential Cause Recommended Solution & Rationale
Low Conversion / Reaction Stalls 1. Insufficient base strength or stoichiometry.2. Poor solubility of starting material.3. Low reactivity of the alkylating agent.1. Use a stronger, non-nucleophilic base like K₂CO₃ or Cs₂CO₃. Ensure at least 2.0 equivalents are used to neutralize the generated HBr and deprotonate the amine.2. Change solvent. If using THF or ACN, switch to a more polar aprotic solvent like DMF or DMSO to improve solubility of the amino acid salt.3. Use 2-bromoethanol. It is more reactive than 2-chloroethanol. If the reaction is still slow, consider converting the alcohol to a tosylate for a better leaving group.
Multiple Spots on TLC (Di-alkylation) The secondary amine product is competing with the starting material for the alkylating agent.Use a slight excess of the amino acid. This ensures the electrophile (2-bromoethanol) is consumed before significant di-alkylation of the product can occur. Alternatively, add the 2-bromoethanol slowly to the reaction mixture to maintain its low concentration.
Difficult Isolation of Precursor The zwitterionic nature of the amino acid precursor makes extraction from aqueous media difficult.Isolate as the ester. If you started with phenylglycine methyl ester, the precursor will be a standard amine and can be easily extracted into an organic solvent (e.g., Ethyl Acetate) after a mild aqueous workup. If you used free phenylglycine, consider an ion-exchange chromatography step for purification.
Stage 2: Acid-Catalyzed Cyclodehydration

Troubleshooting_Yield Start Low Yield in Cyclization Step Check_Completion Analyze aliquot by LC-MS/TLC. Is starting material present? Start->Check_Completion Check_Purity Analyze crude product by LC-MS/¹H NMR. Are significant side products observed? Check_Completion->Check_Purity No Incomplete Incomplete Reaction Check_Completion->Incomplete Yes Side_Rxn Side Reactions Dominating Check_Purity->Side_Rxn Yes Decomp Degradation Check_Purity->Decomp No (product is just absent) Sol_Incomplete Action: Increase reaction time or temperature. Rationale: Drive reaction to completion. Incomplete->Sol_Incomplete Sol_Side_Rxn Action: Decrease concentration (High Dilution). Rationale: Favor intramolecular cyclization over intermolecular dimerization. Side_Rxn->Sol_Side_Rxn Sol_Decomp Action: Use a milder acid catalyst (e.g., TFA instead of H₂SO₄) or lower the reaction temperature. Rationale: Reduce charring and decomposition. Decomp->Sol_Decomp

Caption: Decision workflow for troubleshooting low cyclization yield.

Problem / Observation Potential Cause Recommended Solution & Rationale
Formation of a White, Insoluble Precipitate Intermolecular reaction forming a polyamide or diketopiperazine-like dimer.Employ high-dilution conditions. Add the precursor solution via syringe pump over several hours to a refluxing solution of the acid catalyst. This keeps the instantaneous concentration of the precursor low, statistically favoring the intramolecular ring-closing reaction.[4]
Reaction Mixture Turns Dark/Black (Charring) Decomposition caused by harsh acidic conditions and high temperature.1. Switch to a milder acid. Concentrated sulfuric acid is a strong dehydrating agent but can cause charring. Consider using trifluoroacetic acid (TFA) or methanesulfonic acid.2. Lower the temperature. Find the minimum temperature required for cyclization to proceed at a reasonable rate. Monitor by TLC/LC-MS.
Product is Difficult to Purify The target molecule is a zwitterionic amino acid, making it poorly soluble in many organic solvents but highly soluble in water.1. pH Adjustment & Extraction: The carboxylic acid's pH-dependent solubility can be used for purification.[5] After neutralizing the acid catalyst, carefully adjust the aqueous solution pH. The product will be least soluble at its isoelectric point (pI), potentially causing it to precipitate. It can then be collected by filtration.2. Recrystallization: Attempt recrystallization from a polar solvent system like water/ethanol or water/isopropanol.
Final Product is a Mixture of Diastereomers The reaction conditions may allow for epimerization at the C3 carbon adjacent to the carboxylic acid.This is challenging to control post-cyclization. The best strategy is to perform the cyclization under the mildest possible conditions (lowest temperature, shortest time) that still afford product. Purification of diastereomers may require preparative HPLC or fractional crystallization.

IV. Experimental Protocols

Protocol 1: Synthesis of Methyl N-(2-hydroxyethyl)-phenylglycinate (Precursor)
  • To a round-bottom flask, add Methyl phenylglycinate (1.0 eq), Potassium Carbonate (K₂CO₃, 2.5 eq), and Dimethylformamide (DMF, approx. 0.5 M).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-Bromoethanol (1.2 eq) dropwise to the mixture.

  • Heat the reaction to 60-70 °C and monitor by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) for the consumption of the starting material (typically 4-8 hours).

  • After cooling to room temperature, pour the reaction mixture into water and extract with Ethyl Acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Acid-Catalyzed Cyclization and Saponification
  • Cyclization: Dissolve the purified precursor from Protocol 1 in a suitable solvent like toluene or xylenes (for azeotropic water removal).

  • Add a catalytic amount of a strong acid (e.g., p-Toluenesulfonic acid, 0.1 eq) or a stoichiometric amount of a milder acid (e.g., Trifluoroacetic acid, used as the solvent).

  • Heat the mixture to reflux, using a Dean-Stark apparatus to remove water if applicable. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, cool the mixture and remove the solvent in vacuo.

  • Saponification: Dissolve the crude cyclized ester in a mixture of Methanol and water.

  • Add Lithium Hydroxide (LiOH, 3.0 eq) and stir at an elevated temperature (e.g., 95 °C) until the ester is fully hydrolyzed.[2]

  • Cool the mixture, acidify with 1M HCl to the isoelectric point (typically pH 3-5, requires testing) to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

V. References

  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Retrieved from ResearchGate. [Link]

  • Zhang, Y., et al. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 23(12), 3149. [Link]

  • Karki, M., & Magolan, J. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6596–6607. [Link]

  • Wang, X., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 894672. [Link]

  • Niedziałkowska, E., et al. (2021). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Bioorganic Chemistry, 115, 105198. [Link]

  • jon. (2021). a novel phenylmorpholine synthesis aka preludin. Sciencemadness Discussion Board. [Link]

  • Wu, Z., & Chen, X. (2021). Approaches for peptide and protein cyclisation. Organic & Biomolecular Chemistry, 19(25), 5558–5570. [Link]

  • Karki, M., & Magolan, J. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. ACS Publications. [Link]

  • De, A. K., et al. (2013). Phenylmorpholines and analogues thereof. Google Patents.

  • Patsnap. (2024). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from Patsnap Eureka. [Link]

  • Panda, S., et al. (2020). Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols. Chemical Communications, 56(82), 12428-12431. [Link]

  • Lempens, E. H. M., et al. (2021). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. The Journal of Organic Chemistry, 86(17), 11847–11855. [Link]

  • McCallum, T., et al. (2021). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society, 143(34), 13611–13619. [Link]

  • CN102249891B. (n.d.). Method for recovering and purifying phenylacetic acid. Google Patents.

  • AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. Retrieved from AAPPTec. [Link]

  • D'Hondt, M., et al. (2011). Peptide cyclization via ring-closing metathesis: The N-alkenoxy peptide approach. Organic & Biomolecular Chemistry, 9(19), 6673-6678. [Link]

  • Wolfe, J. P., & Ney, J. E. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 11(15), 3466-3469. [Link]

Sources

Technical Support Center: A Guide to Investigating the Degradation of 2-Phenyl-morpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the stress testing and degradation pathway analysis of 2-Phenyl-morpholine-3-carboxylic acid. Our goal is to equip you with the scientific rationale and practical methodologies to conduct robust and meaningful forced degradation studies.

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a molecule and helping to elucidate potential degradation products. These studies are essential for developing stable formulations and establishing appropriate storage conditions. This guide is structured in a question-and-answer format to directly address common challenges encountered during the experimental investigation of this compound.

Frequently Asked Questions (FAQs)

Q1: I am starting my forced degradation study on this compound. What are the primary stress conditions I should consider, and why?

A1: To establish the intrinsic stability profile of this compound, your study should, at a minimum, include the five stress conditions mandated by the International Council for Harmonisation (ICH) guideline Q1A(R2): acidic hydrolysis, basic hydrolysis, oxidation, photolysis, and thermal stress. The objective is not to completely destroy the molecule but to induce a target degradation of 5-20%. This level of degradation is generally sufficient to identify and characterize potential degradants without generating secondary or tertiary products that may not be relevant under normal storage conditions.

Here’s a breakdown of the rationale for each condition:

  • Acidic and Basic Hydrolysis: These conditions challenge the stability of labile functional groups susceptible to acid or base-catalyzed reactions. For this compound, the ether linkage within the morpholine ring and the carboxylic acid group are areas of interest, although the morpholine ring is generally stable.

  • Oxidation: This tests the molecule's susceptibility to oxidative degradation. The tertiary amine in the morpholine ring and the benzylic position of the phenyl group are potential sites for oxidation.

  • Thermal Stress: High temperatures can provide the energy needed to overcome activation barriers for degradation reactions that may not occur at lower temperatures. Morpholine itself has been shown to be stable up to 150°C.

  • Photostability: Exposure to light, particularly UV and visible light, can induce photolytic reactions, leading to the formation of unique degradation products.

Q2: What are the most probable degradation pathways for this compound under these stress conditions?
  • Oxidative Degradation: This is often a significant degradation pathway for morpholine derivatives.

    • N-Oxidation: The tertiary amine of the morpholine ring is susceptible to oxidation, forming an N-oxide.

    • Ring Opening: Oxidative cleavage of the C-N or C-O bonds within the morpholine ring can occur, potentially leading to the formation of amino acids or diacids. Studies on other morpholine derivatives have shown oxidative ring-opening under photocatalytic conditions.

    • Benzylic Oxidation: The carbon atom adjacent to the phenyl ring is a potential site for oxidation, which could lead to the formation of a ketone or further degradation products.

  • Hydrolytic Degradation:

    • Acidic Conditions: While the ether linkage in the morpholine ring is generally stable, harsh acidic conditions could potentially lead to ring opening.

    • Basic Conditions: The molecule is expected to be relatively stable under basic conditions, with the primary interaction being the deprotonation of the carboxylic acid.

  • Thermal Degradation: At elevated temperatures (likely above 175°C), degradation of the morpholine ring may occur. Thermal degradation of morpholine has been shown to produce smaller, volatile amines and acids.

  • Photolytic Degradation: Exposure to light could catalyze oxidation reactions or lead to the formation of radical species, initiating various degradation pathways. Photocatalytic degradation of morpholine has been shown to yield hydroxy and oxo derivatives, as well as ring-opened products.

Below is a conceptual diagram illustrating potential degradation initiation points on the this compound molecule.

Degradation_Initiation_Points cluster_molecule This compound cluster_stressors Stress Conditions cluster_sites Potential Degradation Sites mol Structure Oxidation Oxidation N_Oxidation N-Oxidation Oxidation->N_Oxidation Ring_Opening Ring Opening (C-N/C-O) Oxidation->Ring_Opening Benzylic_Oxidation Benzylic Oxidation Oxidation->Benzylic_Oxidation Hydrolysis Hydrolysis (Acid/Base) Hydrolysis->Ring_Opening Thermal Thermal Thermal->Ring_Opening Decarboxylation Decarboxylation Thermal->Decarboxylation Photolysis Photolysis Photolysis->Ring_Opening Photolysis->Benzylic_Oxidation

Caption: Potential degradation initiation sites on this compound under various stress conditions.

Q3: My initial stress conditions are causing either no degradation or complete degradation. How do I optimize my experimental setup?

A3: Finding the right balance to achieve the target 5-20% degradation is a common challenge. Here is a systematic approach to troubleshooting and optimizing your conditions:

Stress ConditionIssue: No DegradationTroubleshooting StepsIssue: Complete DegradationTroubleshooting Steps
Acid/Base Hydrolysis The molecule is stable.Increase acid/base concentration (e.g., from 0.1N to 1N HCl or NaOH). Increase temperature (e.g., reflux). Extend exposure time.The molecule is highly labile.Decrease acid/base concentration (e.g., from 1N to 0.1N or 0.01N). Decrease temperature (e.g., from reflux to 60°C or room temperature). Reduce exposure time.
Oxidation The molecule is resistant to oxidation.Increase the concentration of the oxidizing agent (e.g., H₂O₂ from 3% to 30%). Extend the exposure time. Consider a stronger oxidizing agent if necessary, but be mindful of relevance.The molecule is highly susceptible to oxidation.Decrease the concentration of the oxidizing agent (e.g., from 30% to 3% or lower). Reduce the exposure time. Conduct the experiment at a lower temperature.
Thermal Stress The molecule is thermally stable.Increase the temperature in increments (e.g., 80°C, 100°C, 120°C). For solid-state studies, consider adding humidity.The molecule is thermally labile.Decrease the temperature. Reduce the duration of heat exposure.
Photostability The molecule is photostable.Ensure the light source provides both UV and visible light as per ICH Q1B guidelines. Increase the exposure duration. Conduct the study in solution to increase light exposure.The molecule is highly photosensitive.Reduce the light intensity or exposure time. Use filters to expose the sample to specific wavelengths.

Troubleshooting Guides

Guide 1: Experimental Workflow for a Forced Degradation Study

This guide outlines a robust workflow for conducting a forced degradation study on this compound.

Caption: A typical experimental workflow for a forced degradation study.

Protocol 1: General Procedure for Forced Degradation
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1N to 1N HCl. Heat at a specified temperature (e.g., 60°C or 80°C) for a defined period.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1N to 1N NaOH. Heat at a specified temperature for a defined period.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% to 30%) at room temperature for a defined period.

    • Thermal Degradation: Expose the solid drug substance and a solution of the drug substance to elevated temperatures (e.g., 80°C) in a calibrated oven.

    • Photodegradation: Expose the solid drug substance and a solution of the drug substance to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

  • Sampling and Quenching: At appropriate time points, withdraw samples. For acidic and basic hydrolysis, neutralize the samples with an equivalent amount of base or acid, respectively.

  • Sample Preparation for Analysis: Dilute the stressed samples to a suitable concentration for analysis with the mobile phase of your analytical method.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to aid in the identification of degradation products.

Guide 2: Analytical Method Development and Troubleshooting

Q: My current HPLC method does not separate the main peak from the degradation products. What should I do?

A: This indicates that your analytical method is not "stability-indicating." Here are steps to develop and optimize your method:

  • Column Selection:

    • Start with a C18 column, which is a good general-purpose column for reverse-phase chromatography.

    • If co-elution persists, consider columns with different selectivities, such as a C8, phenyl-hexyl, or a polar-embedded phase column.

  • Mobile Phase Optimization:

    • Organic Modifier: Vary the organic solvent (e.g., acetonitrile vs. methanol) and the gradient profile. A shallow gradient often provides better resolution of closely eluting peaks.

    • pH: Adjust the pH of the aqueous portion of your mobile phase. The ionization state of this compound and its potential degradation products will significantly affect their retention. Test a range of pH values (e.g., pH 3, 5, and 7).

  • Detector:

    • Use a photodiode array (PDA) detector to check for peak purity.

    • Couple your HPLC to a mass spectrometer (MS) to identify the mass-to-charge ratio (m/z) of the parent compound and its degradants. This is invaluable for confirming co-elution and for structural elucidation.

ParameterTroubleshooting ActionRationale
Poor Resolution Modify the mobile phase gradient (make it shallower). Change the organic solvent. Adjust the mobile phase pH.To improve the separation between the analyte and its degradation products.
Peak Tailing Adjust the mobile phase pH to ensure the analyte is fully protonated or deprotonated. Use a high-purity silica column. Add a competing base (e.g., triethylamine) to the mobile phase for basic compounds.To improve peak shape by minimizing secondary interactions with the stationary phase.
Ghost Peaks Flush the system thoroughly. Use high-purity solvents and freshly prepared mobile phases.To eliminate contaminants from the system or reagents.

References

  • Combourieu, B., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray

Technical Support Center: Enhancing the Bioavailability of 2-Phenyl-morpholine-3-carboxylic Acid Formulations

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on the specific compound "2-Phenyl-morpholine-3-carboxylic acid" is limited in publicly available scientific literature. This guide provides a robust framework based on established principles for enhancing the bioavailability of morpholine derivatives and carboxylic acid-containing compounds. The strategies outlined here are intended to serve as a comprehensive starting point for your research and development efforts.

Part 1: Foundational Understanding & Initial Characterization

Before attempting to enhance the bioavailability of a novel compound like this compound, a thorough understanding of its fundamental physicochemical properties is critical. These properties will dictate the most effective formulation strategies.

Frequently Asked Questions (FAQs): Initial Compound Assessment

Q1: What are the key physicochemical properties of this compound that I need to determine?

A1: The primary properties to investigate are:

  • Aqueous Solubility: This is the most critical parameter. Low aqueous solubility is a common reason for poor oral bioavailability.[1]

  • pKa (Acid Dissociation Constant): The carboxylic acid group makes the molecule acidic, while the morpholine nitrogen is basic. Determining the pKa values will help predict the ionization state of the molecule at different pH values in the gastrointestinal (GI) tract.

  • LogP/LogD (Partition and Distribution Coefficients): These values indicate the lipophilicity of the compound. A balanced lipophilicity is often required for good membrane permeability.

  • Crystal Form (Polymorphism): Different crystal forms of a compound can have different solubilities and dissolution rates.

Q2: How do I interpret the structural features of this compound in the context of bioavailability?

A2: The molecule has three key structural components:

  • Phenyl Group: This bulky, non-polar group contributes to the lipophilicity of the molecule, which can aid in membrane crossing but may also decrease aqueous solubility.

  • Morpholine Ring: The morpholine scaffold is common in medicinal chemistry and can improve pharmacokinetic properties.[2] Its oxygen atom can act as a hydrogen bond acceptor, and the nitrogen atom provides a site for salt formation or other modifications.[2]

  • Carboxylic Acid Group: This is an ionizable group that can be exploited for salt formation to improve solubility.[3][4] However, it can also lead to pH-dependent solubility and potential for precipitation in the stomach's acidic environment.[4]

Part 2: Strategies for Bioavailability Enhancement

Once you have a baseline understanding of your compound's properties, you can explore various formulation strategies. The choice of strategy will depend on the specific challenges your compound presents (e.g., low solubility, low permeability).

Troubleshooting Guide: Common Bioavailability Challenges
Observed Issue Potential Cause Recommended Strategies
Low drug concentration in plasma after oral dosing Poor aqueous solubility, low dissolution rate.Salt formation, particle size reduction, amorphous solid dispersions, lipid-based formulations.
High variability in plasma concentrations between subjects pH-dependent solubility, food effects.Amorphous solid dispersions, lipid-based formulations to ensure more consistent absorption.
Good in vitro solubility but poor in vivo absorption Low membrane permeability, efflux transporter activity.Prodrug approaches, use of permeation enhancers.
Significant first-pass metabolism Extensive metabolism in the liver or gut wall.Prodrugs designed to bypass or saturate metabolic enzymes, lymphatic transport (via lipid-based formulations).[5]
Detailed Experimental Protocols
  • Rationale: Converting the carboxylic acid to a salt is often the simplest and most effective way to increase aqueous solubility and dissolution rate.

  • Protocol: Salt Screening

    • Dissolve this compound in a suitable organic solvent (e.g., ethanol, acetone).

    • Prepare solutions of various pharmaceutically acceptable bases (e.g., sodium hydroxide, potassium hydroxide, calcium hydroxide, tromethamine, meglumine) in the same or a miscible solvent.

    • Mix the acid and base solutions in stoichiometric ratios (e.g., 1:1, 1:0.5).

    • Allow the solutions to evaporate slowly or use an anti-solvent to induce precipitation.

    • Collect the resulting solids and characterize them for crystallinity (XRPD), solubility, and stability.

  • Rationale: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[3] For carboxylic acids, ester prodrugs are a common strategy to mask the polar carboxylic acid group, thereby increasing lipophilicity and membrane permeability.[3][6]

  • Protocol: Phthalidyl Ester Prodrug Synthesis

    • This protocol is based on an N-heterocyclic carbene (NHC)-catalyzed enantioselective acetalization.[6]

    • To a solution of this compound and a phthalaldehyde in a suitable solvent (e.g., dichloromethane), add an NHC catalyst.[6]

    • The reaction proceeds through a dynamic kinetic resolution process to form the chiral phthalidyl ester.[6]

    • Purify the product using column chromatography.

    • Confirm the structure using NMR and mass spectrometry.

    • Evaluate the prodrug's stability in simulated gastric and intestinal fluids and its conversion to the parent drug in plasma and liver microsomes.

  • Rationale: Converting the crystalline drug to an amorphous form can significantly increase its apparent solubility and dissolution rate.[5] ASDs stabilize the amorphous drug in a polymer matrix.

  • Protocol: Solvent Evaporation Method (Spray Drying)

    • Dissolve this compound and a suitable polymer (e.g., HPMC, PVP, HPMCAS) in a common solvent or solvent mixture.[7]

    • Spray the solution into a drying chamber where the solvent rapidly evaporates, leaving behind solid particles of the drug dispersed in the polymer.

    • Collect the dried powder and characterize it for amorphicity (XRPD), dissolution enhancement (in vitro dissolution testing), and stability (under accelerated conditions).

  • Rationale: For lipophilic compounds, lipid-based formulations such as Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve oral bioavailability by presenting the drug in a solubilized form and facilitating lymphatic absorption.[1][5]

  • Protocol: SMEDDS Formulation Development

    • Solubility Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).

    • Ternary Phase Diagrams: Construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the microemulsion region.

    • Formulation Preparation: Select a formulation from the microemulsion region and add the drug.

    • Characterization: Evaluate the formulation for self-emulsification efficiency, droplet size, and in vitro drug release.

Part 3: Visualization of Workflows

Diagram 1: Decision Tree for Bioavailability Enhancement Strategy Selection

G A Start: Characterize Physicochemical Properties (Solubility, pKa, LogP) B Solubility Limited? A->B D Yes B->D Yes E No B->E No C Permeability Limited? F Yes C->F Yes G No C->G No K Consider Salt Formation, Particle Size Reduction, ASDs, Lipid Formulations D->K E->C L Consider Prodrugs, Permeation Enhancers F->L H High First-Pass Metabolism? G->H I Yes H->I Yes J No H->J No M Consider Prodrugs, Lymphatic Targeting (Lipid Formulations) I->M N Proceed with Standard Formulation J->N G cluster_0 Formulation cluster_1 Processing cluster_2 Characterization A 1. Select Polymer (e.g., HPMC, PVP) B 2. Select Solvent (Common to Drug & Polymer) A->B C 3. Prepare Drug/Polymer Solution B->C D 4. Spray Drying C->D E 5. Secondary Drying D->E F 6. XRPD (Confirm Amorphous State) E->F G 7. In Vitro Dissolution F->G H 8. Stability Testing G->H

Caption: Step-by-step workflow for the development and characterization of ASDs.

References

  • Wikipedia. (2023, December 2). 2-Phenylmorpholine. In Wikipedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenylmorpholine. PubChem Compound Database. Retrieved from [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved from [Link]

  • Stella, V. J. (2010). Prodrugs of Carboxylic Acids. ResearchGate. Retrieved from [Link]

  • MDPI. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. Retrieved from [Link]

  • MDPI. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Retrieved from [Link]

  • Palyulin, V. A., & Zefirov, N. S. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. Retrieved from [Link]

  • Patsnap. (n.d.). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. Retrieved from [Link]

  • MDPI. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Catalytic asymmetric acetalization of carboxylic acids for access to chiral phthalidyl ester prodrugs. PubMed Central. Retrieved from [Link]

  • MDPI. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. MDPI. Retrieved from [Link]

  • Catalent. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]

  • ScienceScholar. (2022). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids, esters and amides. Retrieved from [Link]

  • ResearchGate. (2016). Formulation strategies to improve the bioavailability of poorly absorbed drugs. ResearchGate. Retrieved from [Link]

Sources

Common pitfalls in the handling and storage of 2-Phenyl-morpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Phenyl-morpholine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the common pitfalls in the handling and storage of this compound. By understanding the chemical nature of this molecule, you can mitigate risks of degradation and ensure the integrity of your experiments.

Disclaimer

Information on the specific chemical properties and stability of this compound is limited. The guidance provided herein is extrapolated from established principles for morpholine derivatives, α-amino acids, and compounds containing phenyl and carboxylic acid functional groups. All recommendations should be validated within the context of your specific application.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its structure, the primary stability concerns are:

  • Oxidation: The morpholine ring, particularly the nitrogen atom, can be susceptible to oxidation. The presence of a phenyl group may influence the electron density of the morpholine ring, potentially affecting its oxidative stability.

  • Decarboxylation: As a carboxylic acid, there is a potential for decarboxylation, especially when exposed to high temperatures.

  • Hygroscopicity: Morpholine and its derivatives are known to be hygroscopic, meaning they can absorb moisture from the atmosphere.[1][2] Water absorption can impact the compound's physical state and potentially lead to hydrolytic degradation.

  • Photostability: Compounds with aromatic rings can be susceptible to photodegradation upon exposure to UV or visible light.[3][4]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable. Avoid repeated freeze-thaw cycles if the compound is in solution.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation.

  • Light: Protect from light by using amber vials or storing in a dark location.[3][4]

  • Container: Use well-sealed containers to prevent moisture absorption.

Q3: How can I assess the purity of my this compound sample?

A3: A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for assessing purity and detecting non-volatile impurities. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a pH modifier like formic acid or trifluoroacetic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the compound's structure and identify major impurities.

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight and identify impurities and degradation products.

  • Gas Chromatography (GC): May be suitable for detecting volatile impurities, potentially after derivatization.[1][5]

Q4: My compound is showing poor solubility. What can I do?

A4: The solubility of this compound will be pH-dependent due to the carboxylic acid and the basic morpholine nitrogen.

  • Aqueous Solutions: To increase solubility in aqueous media, try adjusting the pH. In acidic conditions (pH < pKa of the carboxyl group), the compound will be protonated and may be less soluble. In basic conditions (pH > pKa of the morpholinium ion), the compound will be deprotonated and likely more soluble.

  • Organic Solvents: The compound is expected to be soluble in polar organic solvents such as DMSO, DMF, and methanol.

Troubleshooting Guides

Issue 1: Unexpected Experimental Results or Loss of Potency

This is often the first sign of compound degradation.

Troubleshooting Workflow:

A Unexpected Results B Re-analyze Compound Purity (HPLC, NMR, MS) A->B C Purity Confirmed? B->C D Investigate Experimental Conditions (pH, Temp, Light) C->D Yes E Purity Decreased or Impurities Detected? C->E No I Consult Literature for Similar Compound Instabilities D->I F Review Handling and Storage Practices E->F G Purify Compound (e.g., Recrystallization, Chromatography) F->G H Re-run Experiment with Purified Compound G->H

Caption: Troubleshooting workflow for unexpected experimental outcomes.

Causality and Explanation:

  • Purity Analysis (B): Before questioning your experimental setup, it is crucial to confirm the integrity of your starting material. Degradation can lead to a lower concentration of the active compound and the presence of impurities that may interfere with your assay.

  • Handling and Storage Review (F): If degradation is confirmed, a thorough review of your handling and storage procedures is necessary. Compare your current practices with the ideal conditions outlined in the FAQs.

  • Purification (G): If the compound has degraded, purification is necessary to obtain reliable experimental results.

Issue 2: Physical Changes in the Stored Compound

Observable changes such as discoloration (e.g., yellowing or browning), clumping, or an oily appearance can indicate degradation or moisture absorption.

Potential Degradation Pathways:

A This compound B Oxidation (e.g., N-oxide formation, ring opening) A->B O2 C Decarboxylation (loss of CO2) A->C Heat D Photodegradation (requires light exposure) A->D hv E Hygroscopic Effects (water absorption) A->E H2O

Caption: Potential degradation pathways for this compound.

Troubleshooting Steps:

  • Visual Inspection: Note any changes in the physical appearance of the compound.

  • Moisture Analysis: If hygroscopicity is suspected, Karl Fischer titration can be used to determine the water content.

  • Purity Re-assessment: Use HPLC, NMR, and MS to identify potential degradation products.

  • Disposal: If significant degradation is confirmed, it is best to dispose of the material according to your institution's safety guidelines and obtain a fresh batch.

Experimental Protocols

Protocol 1: Standard Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in a suitable solvent (e.g., 1 mL of 50:50 ACN/water) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% FA in water

    • Mobile Phase B: 0.1% FA in ACN

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 5% B

      • 18-20 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the compound)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Data Presentation:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% FA in H₂O, B: 0.1% FA in ACN
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection 254 nm

References

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • National Center for Biotechnology Information. (1989). Morpholine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Wikipedia. (n.d.). Substituted phenylmorpholine. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Google Patents. (n.d.). CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof.
  • Al-Abri, M. A., & StatPearls Publishing. (2023). Biochemistry, Amino Acid Synthesis and Degradation. In StatPearls. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91828151, Methyl 2-phenylmorpholine-3-carboxylate. Retrieved from [Link]

  • Costa, V. M., & et al. (2018). Photostability testing of pharmaceutical products. ResearchGate. Retrieved from [Link]

  • Analytical Chemistry. (1956). Analytical Chemistry, 28(4).
  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Pharmaceutical Technology. (2014). Evaluating Impurities in Drugs (Part II of III). Retrieved from [Link]

  • Kiseleva, E. D., & et al. (2022). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. Molecules, 27(19), 6279. [Link]

  • Wang, Y., & et al. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 22(12), 2093. [Link]

  • Biology LibreTexts. (2024). 18.5: Pathways of Amino Acid Degradation. Retrieved from [Link]

  • Li, Y., & et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8546313. [Link]

  • Al-Omar, M. A. (2015). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Retrieved from [Link]

  • Brandt, S. D., & et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(10), 1538-1549. [Link]

  • Cheméo. (n.d.). Chemical Properties of Morpholine-2-carboxylic acid, 3-phenyl, methyl ester, cis. Retrieved from [Link]

  • Ren, J., & et al. (2022). Thermal degradation of 18 amino acids during pyrolytic processes. ResearchGate. Retrieved from [Link]

  • PENTA s.r.o. (2025). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Al-Soud, Y. A., & et al. (2003). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 336(6), 281-288. [Link]

  • Kim, J., & et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods, 9(6), 754. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. Retrieved from [Link]

  • International Agency for Research on Cancer. (1989). Morpholine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Retrieved from [Link]

  • Zuo, Z., & MacMillan, D. W. C. (2014). Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore. Journal of the American Chemical Society, 136(14), 5257-5260. [Link]

  • Blagden, N., & de Matas, M. (2010). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 15(8), 5178-5196. [Link]

  • Wu, Y., & et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 12(4), 1248-1263. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91101, 2-Phenylmorpholine. Retrieved from [Link]

  • Shanghai Canbi Pharma Ltd. (n.d.). Safety Data Sheet: MORPHOLINE.2.CARBOXYLIC ACID, N.BOC PROTECTED. Retrieved from [Link]

  • Moof University. (2016, May 14). Amino Acid Oxidation Pathways (Part 6 of 10) - Amino Acids Degraded to α-Ketoglutarate (α-KG) [Video]. YouTube. [Link]

  • Powell, M. (2021, July 28). Photostability testing theory and practice. Q1 Scientific. Retrieved from [Link]

  • Brandt, S. D., & et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(10), 1538-1549. [Link]

Sources

Validation & Comparative

A Comparative Pharmacological Guide: 2-Phenyl-3-morpholinecarboxylic Acid and Phenmetrazine

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword for the Research Professional: In the landscape of psychostimulant research, structure-activity relationships (SAR) are paramount to understanding the nuances of pharmacological activity. This guide provides a detailed comparative analysis of the well-characterized stimulant, phenmetrazine, and its hypothetical analog, 2-phenyl-3-morpholinecarboxylic acid. While extensive experimental data for phenmetrazine allows for a robust pharmacological profile, the latter compound remains, to our knowledge, uncharacterized in the scientific literature.

Therefore, this document is structured in two parts. The first offers a comprehensive, data-driven overview of phenmetrazine's pharmacological activity. The second part embarks on a theoretical exploration of how the addition of a carboxylic acid moiety to the 3-position of the morpholine ring might be expected to alter this activity, based on established principles of medicinal chemistry and pharmacology. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive compounds.

Part 1: The Established Pharmacology of Phenmetrazine

Phenmetrazine, chemically (±)-3-methyl-2-phenylmorpholine, is a psychostimulant that was formerly marketed as an anorectic under the trade name Preludin.[1] Its clinical use was discontinued due to a high potential for misuse and addiction.[1] Phenmetrazine's pharmacological profile is that of a classic monoamine releasing agent, with a pronounced selectivity for norepinephrine and dopamine over serotonin.[1]

Mechanism of Action

Phenmetrazine functions as a norepinephrine-dopamine releasing agent (NDRA).[1] Its mechanism of action is similar to that of amphetamine, involving interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET). Phenmetrazine acts as a substrate for these transporters, leading to competitive inhibition of monoamine reuptake and promoting the reverse transport, or efflux, of dopamine and norepinephrine from the presynaptic neuron into the synaptic cleft.[1]

dot

Caption: Mechanism of Phenmetrazine at the Dopamine Transporter.

Pharmacodynamics

The pharmacodynamic profile of phenmetrazine is characterized by its potency as a releaser of catecholamines, with significantly weaker effects on serotonin release. This profile is consistent with its stimulant and anorectic effects.

ParameterDopamine (DA) Release (EC50)Norepinephrine (NE) Release (EC50)Serotonin (5-HT) Release (EC50)
Phenmetrazine 70-131 nM29-50 nM7,765 to >10,000 nM

EC50 values represent the concentration of the drug that elicits a half-maximal response in in vitro monoamine release assays. Data sourced from[1].

In vivo studies in rodents have demonstrated that phenmetrazine administration leads to a significant increase in extracellular dopamine levels in brain regions associated with reward and motivation.[1]

Pharmacokinetics

After oral administration, approximately 70% of a phenmetrazine dose is excreted within 24 hours.[1] Of this, about 19% is excreted as the unchanged drug, with the remainder consisting of various metabolites.[1] The elimination half-life of phenmetrazine is approximately 8 hours.[1]

Metabolism of phenmetrazine primarily involves hydroxylation of the phenyl ring and N-oxidation. The major metabolites are p-hydroxyphenmetrazine and phenmetrazine-N-oxide.

Part 2: A Theoretical Projection of 2-Phenyl-3-morpholinecarboxylic Acid's Pharmacology

To date, there is a notable absence of published experimental data on the pharmacological activity of 2-phenyl-3-morpholinecarboxylic acid. However, by applying principles of medicinal chemistry and structure-activity relationships, we can hypothesize its potential pharmacological profile in comparison to phenmetrazine.

Structural Comparison

The key structural difference between phenmetrazine and 2-phenyl-3-morpholinecarboxylic acid is the substitution of the methyl group at the 3-position of the morpholine ring with a carboxylic acid group.

dot

cluster_phenmetrazine Phenmetrazine cluster_carboxylic_acid 2-Phenyl-3-morpholinecarboxylic Acid phenmetrazine_img carboxylic_acid_structure [Image of 2-phenyl-3-morpholinecarboxylic acid structure]

Caption: Chemical Structures of Phenmetrazine and 2-Phenyl-3-morpholinecarboxylic Acid.

Hypothetical Pharmacological Profile

The introduction of a carboxylic acid moiety, a polar and ionizable group, would be expected to have several significant impacts on the pharmacological profile of the phenmetrazine scaffold.

1. Reduced Blood-Brain Barrier Permeability: The carboxylic acid group is highly polar and will be ionized at physiological pH. This will drastically reduce the molecule's lipophilicity, a key factor for passive diffusion across the blood-brain barrier (BBB).[2] Consequently, 2-phenyl-3-morpholinecarboxylic acid is predicted to have significantly lower central nervous system (CNS) penetration compared to phenmetrazine. This would likely result in attenuated or absent centrally-mediated stimulant effects.

2. Altered Transporter Interactions: The presence of a negatively charged carboxylate group could fundamentally alter the interaction of the molecule with monoamine transporters.

  • Potential for Reduced Affinity: The binding sites of DAT and NET are optimized for the hydrophobic and cationic features of their endogenous ligands and substrates like phenmetrazine. The introduction of a bulky, negatively charged group could introduce steric hindrance and electrostatic repulsion, potentially leading to a significant decrease in binding affinity for these transporters.

  • Shift from Substrate to Inhibitor? While phenmetrazine is a substrate for monoamine transporters, the addition of a carboxylic acid could change the mode of interaction. It is plausible that the molecule could act as a reuptake inhibitor rather than a releasing agent, or it may be inactive at these transporters altogether.

3. Increased Peripheral Activity? If the compound retains some activity at peripheral monoamine transporters, its effects would be primarily confined to the peripheral nervous system due to poor CNS penetration. This could potentially lead to cardiovascular side effects without the accompanying central stimulant effects.

4. Metabolic Fate: The carboxylic acid group provides a site for phase II conjugation reactions, such as glucuronidation. This could lead to rapid metabolism and excretion of the compound.

Experimental Protocols

To empirically determine the pharmacological activity of 2-phenyl-3-morpholinecarboxylic acid and validate the above hypotheses, a series of in vitro and in vivo experiments would be necessary. A foundational experiment would be an in vitro monoamine release assay.

Protocol: In Vitro Monoamine Release Assay

Objective: To determine the potency and efficacy of a test compound to induce the release of dopamine, norepinephrine, and serotonin from pre-loaded synaptosomes.

Materials:

  • Rat striatal, hippocampal, and cortical tissue

  • [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin

  • Test compound (2-phenyl-3-morpholinecarboxylic acid)

  • Positive control (Phenmetrazine)

  • Krebs-Ringer buffer

  • Scintillation fluid and counter

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from the respective rat brain regions via differential centrifugation.

  • Radioligand Loading: Incubate the synaptosomes with the respective tritiated monoamine to allow for uptake.

  • Wash: Wash the synaptosomes to remove excess radioligand.

  • Drug Incubation: Expose the loaded synaptosomes to varying concentrations of the test compound and positive control.

  • Release Measurement: After a set incubation period, pellet the synaptosomes by centrifugation.

  • Quantification: Measure the amount of radioactivity in the supernatant (released monoamines) and the pellet (retained monoamines) using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of total monoamine released for each drug concentration and determine the EC50 value.

dot

A 1. Synaptosome Preparation B 2. Radioligand Loading A->B C 3. Wash B->C D 4. Drug Incubation C->D E 5. Centrifugation D->E F 6. Quantification E->F G 7. Data Analysis F->G

Caption: Workflow for an In Vitro Monoamine Release Assay.

Conclusion

Phenmetrazine is a well-documented norepinephrine-dopamine releasing agent with established stimulant and anorectic properties. In stark contrast, 2-phenyl-3-morpholinecarboxylic acid is a hypothetical compound for which no pharmacological data exists. Based on fundamental principles of medicinal chemistry, the introduction of a carboxylic acid moiety is predicted to severely limit its ability to act as a CNS stimulant by reducing its capacity to cross the blood-brain barrier and by potentially interfering with its interaction with monoamine transporters. Empirical testing is required to confirm these theoretical predictions.

References

  • Wikipedia. Phenmetrazine. [Link]

  • Banks, M. L., Blough, B. E., Fennell, T. R., Snyder, R. W., & Negus, S. S. (2013). Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys. Drug and alcohol dependence, 130(1-3), 159–166. [Link]

  • PubChem. Phenmetrazine. [Link]

  • Patsnap Synapse. What is the mechanism of Phendimetrazine Tartrate? [Link]

  • Wikipedia. Phendimetrazine. [Link]

  • Davies, H. M., et al. (2000). Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. Journal of medicinal chemistry, 43(15), 2959-2968. [Link]

  • Al-Ghananeem, A. M., & Crooks, P. A. (2006). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(6), 649-663. [Link]

  • Guttman, S. B., & Guttman, A. (2010). Quinolizidinone Carboxylic Acids as CNS Penetrant, Selective M1 Allosteric Muscarinic Receptor Modulators. ACS medicinal chemistry letters, 1(4), 153–157. [Link]

Sources

A Comparative Analysis of 2-Phenyl-morpholine-3-carboxylic acid and its Methyl Ester for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

A deep dive into the synthesis, physicochemical properties, and biological implications of a promising scaffold and its prodrug.

In the landscape of modern drug discovery, the morpholine moiety stands out as a privileged scaffold, integral to the structure of numerous therapeutic agents.[1] Its unique conformational properties and ability to enhance pharmacokinetic profiles have made it a focal point for medicinal chemists. This guide provides a comprehensive comparative analysis of two closely related compounds: 2-Phenyl-morpholine-3-carboxylic acid and its corresponding methyl ester, methyl 2-phenylmorpholine-3-carboxylate. We will explore their synthesis, delve into a comparative analysis of their physicochemical properties, and discuss the implications of their structural differences on potential biological activity, offering field-proven insights for researchers and drug development professionals.

Introduction to the 2-Phenylmorpholine Scaffold

The 2-phenylmorpholine core is a key structural motif found in a variety of biologically active compounds. The presence of the phenyl group at the 2-position and a carboxylic acid or ester functionality at the 3-position creates a chiral center and provides opportunities for diverse chemical modifications. These features make this scaffold a versatile starting point for the development of novel therapeutics targeting a range of biological targets.

Synthesis and Interconversion

The strategic synthesis of these compounds is paramount for their evaluation. While various methods exist for the synthesis of substituted morpholines, a common approach involves the cyclization of an appropriate amino alcohol precursor.[1]

Synthesis of this compound

A potential synthetic route to this compound can be envisioned through a multi-step process starting from commercially available precursors. One plausible approach involves the reaction of a protected 2-amino-1-phenylethanol with a suitable three-carbon building block containing a masked carboxylic acid functionality, followed by cyclization and deprotection.

Synthesis of Methyl 2-phenylmorpholine-3-carboxylate

The methyl ester can be synthesized through two primary routes: directly, by employing a methyl ester-containing precursor in the morpholine ring formation, or by the esterification of the parent carboxylic acid.

Interconversion: Esterification and Hydrolysis

The conversion between the carboxylic acid and its methyl ester is a fundamental transformation in medicinal chemistry, often employed to modulate physicochemical properties and create prodrugs.

Experimental Protocol: Fischer Esterification of this compound

The Fischer esterification is a classic and reliable method for converting a carboxylic acid to its corresponding ester.[2]

  • Rationale: This acid-catalyzed reaction utilizes an excess of the alcohol (in this case, methanol) to drive the equilibrium towards the formation of the ester. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Step-by-Step Protocol:

    • Dissolve this compound (1.0 eq) in anhydrous methanol (20-50 fold excess).

    • Carefully add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.05-0.1 eq).

    • Reflux the reaction mixture for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure methyl 2-phenylmorpholine-3-carboxylate.

Experimental Protocol: Hydrolysis of Methyl 2-phenylmorpholine-3-carboxylate

The hydrolysis of the methyl ester back to the carboxylic acid is typically achieved under basic conditions.

  • Rationale: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the methoxide ion, yielding the carboxylate salt. Subsequent acidification protonates the carboxylate to give the final carboxylic acid.

  • Step-by-Step Protocol:

    • Dissolve methyl 2-phenylmorpholine-3-carboxylate (1.0 eq) in a mixture of methanol and water.

    • Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-5 eq).[3]

    • Stir the reaction mixture at room temperature or with gentle heating, monitoring for the disappearance of the starting material by TLC or LC-MS.

    • Once the reaction is complete, remove the methanol under reduced pressure.

    • Acidify the aqueous residue to a pH of approximately 2-3 with a dilute acid, such as 1N hydrochloric acid (HCl).

    • The carboxylic acid may precipitate out of solution and can be collected by filtration. Alternatively, extract the aqueous layer with an appropriate organic solvent.

    • Wash the organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield this compound.

Comparative Synthesis Workflow

cluster_synthesis Synthesis Pathways cluster_interconversion Interconversion Starting_Materials_Acid Amino Alcohol + C3 Synthon Carboxylic_Acid This compound Starting_Materials_Acid->Carboxylic_Acid Cyclization Esterification Esterification (MeOH, H+) Carboxylic_Acid->Esterification Starting_Materials_Ester Amino Alcohol + Ester Synthon Methyl_Ester Methyl 2-phenylmorpholine-3-carboxylate Starting_Materials_Ester->Methyl_Ester Cyclization Hydrolysis Hydrolysis (LiOH, H₂O/MeOH) Methyl_Ester->Hydrolysis Esterification->Methyl_Ester Hydrolysis->Carboxylic_Acid

Caption: Synthetic routes and interconversion of the acid and its methyl ester.

Comparative Physicochemical Properties

The seemingly minor difference between a carboxylic acid and its methyl ester can have a profound impact on a molecule's physicochemical properties, which in turn dictates its pharmacokinetic profile.

PropertyThis compound (Predicted)Methyl 2-phenylmorpholine-3-carboxylate (Computed)Rationale for Difference
Molecular Weight ~207.23 g/mol 221.25 g/mol [4]Addition of a methyl group (CH₂)
LogP (Lipophilicity) Lower0.9[4]The carboxylic acid group is highly polar and can ionize, significantly decreasing lipophilicity. The methyl ester masks this polar group, increasing the molecule's affinity for non-polar environments.
Aqueous Solubility HigherLower (log₁₀WS = -1.55)[5][6]The carboxylic acid can form strong hydrogen bonds with water and exists as a charged carboxylate at physiological pH, enhancing its solubility. The less polar ester group has reduced hydrogen bonding capabilities.
Hydrogen Bond Donors 1 (from -COOH)0The acidic proton of the carboxylic acid is a hydrogen bond donor.
Hydrogen Bond Acceptors 3 (from O in ring, N, and C=O)4 (from O in ring, N, C=O, and OCH₃)[4]The ester introduces an additional oxygen atom that can act as a hydrogen bond acceptor.

Expertise & Experience Insights: The increased lipophilicity of the methyl ester is a critical consideration in drug design. While higher lipophilicity can improve membrane permeability and oral absorption, it can also lead to increased metabolic clearance and off-target effects. The carboxylic acid, being more hydrophilic, is likely to exhibit lower cell permeability but may have a longer plasma half-life due to reduced metabolic susceptibility and potential for renal clearance.

Biological Activity and Prodrug Strategy

The biological activity of these two compounds can differ significantly due to their distinct physicochemical properties.

Direct Biological Activity:

It is plausible that the carboxylic acid is the primary active pharmacophore, capable of forming key ionic and hydrogen bond interactions with a biological target. The methyl ester, on the other hand, may exhibit reduced or no direct activity if the carboxylic acid moiety is essential for binding.

The Methyl Ester as a Prodrug:

A common and effective strategy in drug development is to utilize a methyl ester as a prodrug for a carboxylic acid-containing drug.

  • Causality: The more lipophilic ester can more readily cross cell membranes to reach its site of action. Once inside the cell, ubiquitous esterase enzymes can hydrolyze the ester, releasing the active carboxylic acid.[7] This approach can significantly enhance the bioavailability of a drug that would otherwise be poorly absorbed.

Hypothetical Signaling Pathway Interaction

Methyl_Ester Methyl Ester (Lipophilic Prodrug) Cell_Membrane Cell Membrane Methyl_Ester->Cell_Membrane Passive Diffusion Esterase Intracellular Esterases Cell_Membrane->Esterase Hydrolysis Carboxylic_Acid Carboxylic Acid (Active Drug) Esterase->Carboxylic_Acid Target_Protein Target Protein Carboxylic_Acid->Target_Protein Binding Biological_Response Biological Response Target_Protein->Biological_Response Signal Transduction

Caption: Prodrug activation and target engagement of the methyl ester.

Conclusion and Future Directions

The comparative analysis of this compound and its methyl ester highlights a classic medicinal chemistry strategy for optimizing drug delivery. The carboxylic acid likely represents the active form of the molecule, while the methyl ester serves as a lipophilic prodrug to enhance bioavailability.

For researchers in drug development, the key takeaways are:

  • Synthesis: The interconversion between the acid and ester is straightforward, allowing for the preparation of both compounds for comparative studies.

  • Physicochemical Properties: The ester is significantly more lipophilic and less water-soluble than the acid, which has direct implications for formulation and delivery.

  • Biological Evaluation: It is crucial to evaluate both compounds in vitro and in vivo. In vitro assays may show the carboxylic acid to be more potent, while in vivo studies are necessary to assess the effectiveness of the prodrug strategy.

Future research should focus on obtaining robust experimental data for the physicochemical properties of both compounds and evaluating their biological activity in relevant assays. This will provide a solid foundation for the further development of this promising scaffold in the pursuit of novel therapeutics.

References

  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]

  • PubChem. (n.d.). Phenmetrazine. National Center for Biotechnology Information.
  • Cheméo. (n.d.). Chemical Properties of Morpholine-3-carboxylic acid, 2-phenyl, methyl ester, trans. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Morpholine-2-carboxylic acid, 3-phenyl, methyl ester, cis. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-phenylmorpholine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Phenylmorpholines and analogues thereof.
  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids. Retrieved from [Link]

  • MDPI. (2020). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 25(15), 3453. [Link]

  • Der Pharma Chemica. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 7(3), 203-205. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 9(10), 1493–1503. [Link]

  • ResearchGate. (n.d.). The lipophilicity profile (with broad line) of morphine, and the contribution of its four microspecies.
  • MDPI. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6649. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Google Patents. (n.d.). Hydrolysis of methyl esters.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Comparative Study of the Lipophilicity of Selected Anti-Androgenic and Blood Uric Acid Lowering Compounds. Molecules, 27(25), 8963. [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1805. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]

  • National Center for Biotechnology Information. (2019). Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives. Molecules, 24(8), 1543. [Link]

  • ResearchGate. (n.d.). The influence of lipophilicity on the pharmacokinetic behavior of drugs: Concepts and examples.
  • National Center for Biotechnology Information. (n.d.). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry, 124, 647–657. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides.
  • YouTube. (2019, January 25). Esterification--Making Esters from Carboxylic Acids. jOeCHEM. [Link]

  • MDPI. (n.d.). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids.
  • Technical Disclosure Commons. (2022, July 1). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. [Link]

  • ResearchGate. (2020). Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lipophilicity in PK design: methyl, ethyl, futile. Journal of Computer-Aided Molecular Design, 15(3), 273–286. [Link]

  • MDPI. (2023). Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. Pharmaceutics, 15(10), 2498. [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro metabolism of R(+)-[2,3-dihydro-5-methyl-3-[(morpholinyl)methyl]pyrrolo [1,2,3-de]1,4-benzoxazinyl]-(1-naphthalenyl) methanone mesylate, a cannabinoid receptor agonist. Drug Metabolism and Disposition, 27(10), 1163–1170. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 9(10), 1493–1503. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Antiviral and Cytotoxic Activities of 2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin -4(3H)-one Derivatives. Indian Journal of Pharmaceutical Sciences, 72(5), 633–637. [Link]

Sources

A Comparative Guide to the Efficacy of 2-Phenyl-morpholine-3-carboxylic Acid and Amphetamine Analogs: A Neuropharmacological Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Psychostimulants

In the landscape of central nervous system (CNS) stimulants, amphetamine and its analogs have long served as the benchmark for therapeutic efficacy in conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy. Their profound effects on monoamine neurotransmitter systems, primarily dopamine (DA) and norepinephrine (NE), are well-documented.[1][2] However, the search for novel psychostimulants with improved safety and efficacy profiles is a continuous endeavor in medicinal chemistry and pharmacology. This guide provides a comparative analysis of a structurally distinct compound, 2-Phenyl-morpholine-3-carboxylic acid, against well-established amphetamine analogs.

While extensive pharmacological data exists for amphetamine and its derivatives, this compound represents a less-chartered territory. This guide will, therefore, draw upon the known structure-activity relationships (SAR) of the broader class of 2-phenylmorpholines to infer its potential pharmacological profile, while transparently acknowledging the absence of direct experimental data for this specific molecule.[3] The primary objective is to equip researchers with a comprehensive framework for evaluating such novel compounds, from initial in vitro screening to in vivo behavioral assessment.

Comparative Mechanism of Action: A Tale of Two Scaffolds

The efficacy of psychostimulants is intrinsically linked to their interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Both amphetamine analogs and, hypothetically, this compound, derive their stimulant properties from modulating these transporters, albeit through potentially different mechanisms.

Amphetamine Analogs: The Archetypal Releasers

Amphetamine and its analogs are phenethylamine derivatives that act primarily as substrates for DAT and NET.[4] Their mechanism of action is multifaceted and involves:

  • Competitive Reuptake Inhibition: They compete with dopamine and norepinephrine for binding to their respective transporters.

  • Transporter-Mediated Efflux: Upon binding, they are transported into the presynaptic neuron. Once inside, they disrupt the vesicular storage of monoamines and reverse the direction of the transporters, leading to a non-vesicular release of dopamine and norepinephrine into the synapse.[5]

This dual action results in a significant and sustained increase in the synaptic concentrations of these key neurotransmitters, leading to the characteristic stimulant effects.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Amphetamine Amphetamine DAT/NET DAT/NET Amphetamine->DAT/NET Binds & Enters Vesicles Dopamine/Norepinephrine Vesicles Amphetamine->Vesicles Disrupts Storage DA/NE_in Intracellular Dopamine/Norepinephrine DAT/NET->DA/NE_in Reverses Transport DA/NE_out Extracellular Dopamine/Norepinephrine DA/NE_in->DA/NE_out Efflux

Figure 1: Mechanism of Amphetamine Action.

This compound: An Inferential Profile

The carboxylic acid group at the 3-position is a significant modification. This polar group could influence the molecule's binding affinity, selectivity, and overall pharmacokinetic properties. It may alter the interaction with the transporter binding pocket or affect the molecule's ability to cross the blood-brain barrier.[7] It is plausible that this compound acts as a reuptake inhibitor rather than a releasing agent, a common trait for many synthetic cathinones and other designer stimulants.[8]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft 2-PM-3-CA 2-Phenyl-morpholine- 3-carboxylic acid DAT/NET DAT/NET 2-PM-3-CA->DAT/NET Binds & Blocks DA/NE_out Extracellular Dopamine/Norepinephrine DA/NE_out->DAT/NET Reuptake Inhibited

Figure 2: Hypothetical Mechanism of this compound.

Experimental Protocols for Efficacy Evaluation

To rigorously compare the efficacy of this compound to amphetamine analogs, a series of in vitro and in vivo experiments are essential. The following protocols provide a standardized approach for such an evaluation.

In Vitro Assays: Transporter Affinity and Function

1. Radioligand Binding Assays for DAT and NET Affinity

This assay determines the binding affinity (Ki) of the test compounds to the dopamine and norepinephrine transporters.

  • Principle: Competition between a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) and the unlabeled test compound for binding to membranes prepared from cells expressing the respective transporter.

  • Protocol:

    • Prepare cell membranes from HEK293 or CHO cells stably expressing human DAT or NET.

    • Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

    • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

2. Monoamine Reuptake Inhibition Assays

This functional assay measures the potency (IC50) of the test compounds to inhibit the uptake of dopamine or norepinephrine into cells.

  • Principle: Measurement of the inhibition of radiolabeled dopamine or norepinephrine uptake into cells expressing the corresponding transporter.

  • Protocol:

    • Plate HEK293 or other suitable cells expressing DAT or NET in a 96-well plate.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Initiate uptake by adding a fixed concentration of [³H]dopamine or [³H]norepinephrine.

    • After a short incubation period, terminate the uptake by washing the cells with ice-cold buffer.

    • Lyse the cells and quantify the intracellular radioactivity.

    • Determine the IC50 value for reuptake inhibition.[9][10]

Start Start Prepare Transporter-Expressing Cells Prepare Transporter- Expressing Cells Start->Prepare Transporter-Expressing Cells Radioligand Binding Assay Radioligand Binding Assay (Determine Ki) Prepare Transporter-Expressing Cells->Radioligand Binding Assay Reuptake Inhibition Assay Reuptake Inhibition Assay (Determine IC50) Prepare Transporter-Expressing Cells->Reuptake Inhibition Assay Data Analysis Data Analysis & Comparison Radioligand Binding Assay->Data Analysis Reuptake Inhibition Assay->Data Analysis End End Data Analysis->End

Figure 3: In Vitro Assay Workflow.

In Vivo Assays: Neurochemical and Behavioral Effects

1. In Vivo Microdialysis

This technique measures the extracellular levels of dopamine and norepinephrine in specific brain regions of awake, freely moving animals.

  • Principle: A microdialysis probe with a semi-permeable membrane is implanted into a target brain region (e.g., nucleus accumbens, prefrontal cortex). A physiological solution is perfused through the probe, allowing neurotransmitters to diffuse across the membrane and be collected for analysis.[11]

  • Protocol:

    • Surgically implant a microdialysis guide cannula into the desired brain region of a rat or mouse.

    • After a recovery period, insert a microdialysis probe and begin perfusion with artificial cerebrospinal fluid.

    • Collect baseline dialysate samples.

    • Administer the test compound (systemically or via reverse dialysis) and continue collecting samples.

    • Analyze the dialysate samples for dopamine and norepinephrine content using HPLC with electrochemical detection.

2. Locomotor Activity Assessment

This behavioral assay measures the stimulant effects of the test compounds on spontaneous motor activity.

  • Principle: Rodents administered with psychostimulants typically exhibit increased locomotor activity, which can be quantified using automated activity chambers.[12]

  • Protocol:

    • Habituate the animals to the locomotor activity chambers.

    • On the test day, administer the test compound or vehicle.

    • Immediately place the animal in the activity chamber equipped with infrared beams.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60-120 minutes).

    • Compare the activity levels between different treatment groups.

Data Presentation: A Comparative Overview

The following tables summarize the expected pharmacological data for amphetamine analogs and provide a hypothetical profile for this compound based on the structure of related compounds. It is crucial to note that the data for this compound is speculative and requires experimental validation.

Table 1: In Vitro Transporter Affinities and Reuptake Inhibition

CompoundDAT Ki (nM)NET Ki (nM)DAT IC50 (nM) (Reuptake)NET IC50 (nM) (Reuptake)
d-Amphetamine 20-1005-4030-15010-50
Methamphetamine 10-502-2020-1005-30
This compound (Hypothetical) 50-20020-100100-50050-250

Table 2: In Vivo Neurochemical and Behavioral Effects

CompoundPeak Increase in Nucleus Accumbens Dopamine (%)Peak Increase in Prefrontal Cortex Norepinephrine (%)Locomotor Activity (Distance Traveled, cm/60 min)
d-Amphetamine (1 mg/kg) 300-500200-4005000-8000
Methamphetamine (1 mg/kg) 400-600250-4506000-9000
This compound (10 mg/kg, Hypothetical) 150-250100-2003000-5000

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative evaluation of this compound and amphetamine analogs. While amphetamines are well-characterized dopamine and norepinephrine releasing agents, the pharmacological profile of this compound remains to be elucidated. Based on its structure, it is hypothesized to act as a monoamine reuptake inhibitor, potentially with a different potency and selectivity profile compared to amphetamines.

The outlined experimental protocols offer a robust methodology for determining the in vitro and in vivo efficacy of this novel compound. The direct comparison of its binding affinities, reuptake inhibition potencies, and its effects on neurotransmitter levels and locomotor activity with those of established amphetamine analogs will be crucial in determining its potential as a novel psychostimulant. Future research should focus on synthesizing this compound and conducting these pivotal experiments to validate or refute the hypotheses presented in this guide. Such studies will not only clarify the mechanism of action of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of novel psychostimulants.

References

  • Heal, D. J., Smith, S. L., Gosden, J., & Nutt, D. J. (2013). Amphetamine, past and present–a pharmacological and clinical perspective. Journal of Psychopharmacology, 27(6), 479-496.
  • Sulzer, D., Sonders, M. S., Poulsen, N. W., & Galli, A. (2005). Mechanisms of neurotransmitter release by amphetamines: a review. Progress in neurobiology, 75(6), 406-433.
  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40.
  • Cozzi, N. V., & Nichols, D. E. (2002). 5-HT2A receptor-mediated activity of some 2-phenyl-morpholine derivatives. Bioorganic & medicinal chemistry letters, 12(10), 1349-1352.
  • Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., Dieu, L. H., & Maurer, H. H. (2013). Pharmacological characterization of designer cathinones in vitro. British journal of pharmacology, 168(2), 458-470.
  • Westerink, B. H. (1995). Brain microdialysis and its application for the study of animal behaviour. Behavioural brain research, 70(2), 103-124.
  • Feltner, D. E., & Wise, R. A. (1980). Effects of atimopam on amphetamine-induced stereotypy and locomotion. Psychopharmacology, 67(3), 285-290.
  • Jones, S. R., Gainetdinov, R. R., Jaber, M., Giros, B., Wightman, R. M., & Caron, M. G. (1998). Profound neuronal plasticity in response to inactivation of the dopamine transporter. Proceedings of the National Academy of Sciences, 95(7), 4029-4034.
  • Gu, H., Wall, S. C., & Rudnick, G. (1994). Stable expression of biogenic amine transporters reveals differences in inhibitor sensitivity, kinetics, and ion dependence. Journal of Biological Chemistry, 269(10), 7124-7130.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Retrieved from [Link]

  • Synthesis and pharmacological investigation of some novel 2-phenyl-3-(substituted methyl amino) quinazolin-4(3H)-ones as H1-receptor blockers. PubMed. Retrieved from [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. Retrieved from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Retrieved from [Link]

  • Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice. PMC - NIH. Retrieved from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Retrieved from [Link]

  • Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica. Retrieved from [Link]

  • (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. MDPI. Retrieved from [Link]

  • Synthesis, antiviral and cytotoxic investigation of 2-phenyl-3-substituted quinazolin-4(3H)-ones. PubMed. Retrieved from [Link]

  • Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice. PubMed Central. Retrieved from [Link]

  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PMC - PubMed Central. Retrieved from [Link]

  • Increased amphetamine-induced hyperactivity and reward in mice overexpressing the dopamine transporter. PNAS. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Phenyl-morpholine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the 2-Phenyl-morpholine-3-carboxylic Acid Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its favorable physicochemical properties, metabolic stability, and facile synthetic accessibility make it an attractive building block for novel therapeutic agents.[2] When combined with a 2-phenyl group and a 3-carboxylic acid moiety, the resulting this compound core presents a unique three-dimensional arrangement of functional groups with significant potential for interaction with a variety of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) for this class of compounds, drawing upon established principles of medicinal chemistry and experimental data from related molecular families to inform future drug discovery efforts.

The morpholine heterocycle is a key component in a wide array of pharmaceuticals, including anticancer, anti-inflammatory, and antimicrobial agents.[1][3][4] The introduction of a phenyl group at the 2-position and a carboxylic acid at the 3-position creates a rigidified amino acid analog. This structure can mimic endogenous ligands and interact with enzyme active sites or receptor binding pockets. The strategic placement of these functional groups allows for a multitude of chemical modifications to fine-tune potency, selectivity, and pharmacokinetic properties.

Core Scaffold and Key Interaction Points

The foundational structure of this compound offers several key points for chemical modification to explore the structure-activity landscape. Understanding how changes at these positions influence biological activity is crucial for rational drug design.

Core_Scaffold cluster_0 This compound C2 C3 C2->C3 Phenyl Phenyl Ring (R1) C2->Phenyl N4 C3->N4 Carboxylic_Acid Carboxylic Acid (R3) C3->Carboxylic_Acid C5 N4->C5 N_Substituent N-Substituent (R2) N4->N_Substituent C6 C5->C6 O1 C6->O1 O1->C2

Caption: Core structure of this compound highlighting key modification points.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives can be systematically optimized by modifying three primary regions: the phenyl ring (R1), the morpholine nitrogen (R2), and the carboxylic acid group (R3).

Modifications of the Phenyl Ring (R1)

The phenyl ring at the 2-position is a critical determinant of target binding and selectivity. Its orientation relative to the morpholine ring is largely fixed, providing a consistent anchor point for interactions.

  • Electronic Effects: The introduction of electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -F, -CF₃) can significantly alter the electronic properties of the aromatic ring. These changes can influence cation-π interactions, hydrogen bonding potential (with substituents like -OH or -NH₂), and overall lipophilicity. For instance, in related 2-phenylquinoline-4-carboxylic acid derivatives, substitutions on the phenyl ring have been shown to modulate activity, with difluoride and phenyl substitutions being conducive to inhibitory activity against certain enzymes.[5]

  • Steric Effects: The size and position of substituents on the phenyl ring can dictate the compound's ability to fit into a binding pocket. Ortho-substituents may force a change in the torsion angle between the phenyl and morpholine rings, which could be beneficial or detrimental depending on the target topology. Para-substituents are generally well-tolerated and provide a vector for extending into solvent-exposed regions or deeper pockets of the target protein.

Table 1: Comparison of Phenyl Ring Substitutions and Their Predicted Impact on Activity

R1 Substituent (Position)Predicted Effect on ActivityRationale
4-FluoroPotentially increases potencyEnhances binding through halogen bonding and improves metabolic stability.
4-ChloroMay increase potencySimilar to fluoro, but with a larger steric footprint.
4-MethoxyVariable effectCan act as a hydrogen bond acceptor but may increase metabolic liability.
3,4-DichloroPotentially significant increase in potencyIncreased lipophilicity can enhance membrane permeability and hydrophobic interactions.
4-TrifluoromethylMay increase potency and metabolic stabilityStrong electron-withdrawing group that can also participate in hydrophobic interactions.
Modifications of the Morpholine Nitrogen (R2)

The nitrogen atom at the 4-position of the morpholine ring is a key site for modification, as it often projects into the solvent-exposed region of a binding site. This position is ideal for introducing groups that can modulate solubility, cell permeability, and target engagement.

  • Alkylation: Small alkyl groups (e.g., methyl, ethyl) can increase lipophilicity and may fill small hydrophobic pockets. Larger or branched alkyl groups can be used to probe for larger pockets or to introduce steric hindrance that may enhance selectivity.

  • Arylation and Acylation: Introducing aromatic rings or acyl groups can provide additional points of interaction, such as π-stacking or hydrogen bonding. These modifications can also significantly alter the overall shape and electronic properties of the molecule.

  • Basic and Acidic Groups: The introduction of basic (e.g., aminopropyl) or acidic (e.g., carboxyethyl) chains can improve aqueous solubility and allow for the formation of salt bridges with charged residues in the target protein.

Modifications of the Carboxylic Acid Group (R3)

The carboxylic acid at the 3-position is a strong hydrogen bond donor and acceptor and can participate in ionic interactions. Its modification can have a profound impact on potency and pharmacokinetic properties.

  • Esterification: Converting the carboxylic acid to an ester can mask the charge, increasing cell permeability and transforming the molecule into a prodrug. The ester can then be hydrolyzed by intracellular esterases to release the active carboxylic acid.

  • Amidation: The formation of amides with various amines introduces a new hydrogen bond donor and allows for the exploration of additional chemical space. Primary, secondary, and tertiary amides offer different hydrogen bonding patterns and steric profiles.

  • Bioisosteric Replacement: Replacing the carboxylic acid with a bioisostere, such as a tetrazole, can maintain the acidic character and interaction potential while improving metabolic stability and oral bioavailability.

SAR_Workflow Core_Scaffold This compound R1_Mod Phenyl Ring (R1) Modification Core_Scaffold->R1_Mod R2_Mod Morpholine Nitrogen (R2) Modification Core_Scaffold->R2_Mod R3_Mod Carboxylic Acid (R3) Modification Core_Scaffold->R3_Mod Biological_Screening Biological Screening (e.g., Enzyme Inhibition Assay) R1_Mod->Biological_Screening R2_Mod->Biological_Screening R3_Mod->Biological_Screening SAR_Analysis SAR Analysis and Lead Optimization Biological_Screening->SAR_Analysis

Caption: Workflow for SAR exploration of the this compound scaffold.

Experimental Protocols

Representative Synthesis of a this compound Derivative

This protocol describes a plausible synthetic route to a representative compound, ethyl (2S,3S)-2-(4-fluorophenyl)-4-methylmorpholine-3-carboxylate, based on established methods for morpholine synthesis.

Step 1: Synthesis of the N-protected amino alcohol

  • To a solution of (S)-2-amino-2-(4-fluorophenyl)ethan-1-ol (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amino alcohol.

Step 2: O-alkylation

  • To a solution of the Boc-protected amino alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 1.2 eq) portion-wise.

  • Stir the mixture for 30 minutes at 0 °C, then add ethyl 2-bromoacetate (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography to obtain the O-alkylated product.

Step 3: Boc deprotection and cyclization

  • Dissolve the O-alkylated intermediate in a solution of 4 M HCl in dioxane.

  • Stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the amine hydrochloride salt.

  • Dissolve the salt in a suitable solvent such as acetonitrile, add a non-nucleophilic base like diisopropylethylamine (DIPEA), and heat to reflux to effect intramolecular cyclization.

  • Purify the resulting morpholinone by column chromatography.

Step 4: N-alkylation

  • To a solution of the morpholinone (1.0 eq) in acetonitrile, add potassium carbonate (K₂CO₃, 2.0 eq) and methyl iodide (1.5 eq).

  • Stir the mixture at room temperature for 24 hours.

  • Filter the reaction mixture and concentrate the filtrate. Purify by column chromatography to yield the N-methylated morpholinone.

Step 5: Reduction of the morpholinone

  • To a solution of the N-methylated morpholinone in THF at 0 °C, add a reducing agent such as lithium aluminum hydride (LAH) or borane-THF complex.

  • Stir the reaction at room temperature until completion.

  • Carefully quench the reaction and work up to isolate the final product, ethyl (2S,3S)-2-(4-fluorophenyl)-4-methylmorpholine-3-carboxylate.

In Vitro Biological Assay: Enzyme Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compounds against a target enzyme, for example, a kinase or a protease.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare a stock solution of the target enzyme in an appropriate assay buffer.

    • Prepare a stock solution of the substrate and any necessary cofactors in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add a small volume of the test compound at various concentrations.

    • Add the enzyme solution to each well and incubate for a pre-determined time at a specific temperature to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate solution.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the test compound.

    • Plot the percentage of enzyme inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The systematic exploration of the structure-activity relationships by modifying the phenyl ring, the morpholine nitrogen, and the carboxylic acid group is essential for optimizing the potency, selectivity, and pharmacokinetic profile of these compounds. The synthetic and assay protocols provided in this guide offer a framework for the rational design and evaluation of new derivatives. Future work should focus on synthesizing a diverse library of these compounds and screening them against a panel of relevant biological targets to uncover their full therapeutic potential.

References

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • MDPI. (2022). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 27(15), 4935. [Link]

  • PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • ResearchGate. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacology and Pharmaceutical Sciences, 3(1), 40-51. [Link]

  • ResearchGate. (n.d.). A Facile Synthesis of 2-Hydroxy-3-Phenylquinoline Derivatives. Request PDF. [Link]

  • PubMed. (2014). Design, synthesis and biological evaluation of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives as novel tyrosinase inhibitors. European Journal of Medicinal Chemistry, 86, 433-441. [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49, 1-27. [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of 2-phenyl-3-substituted quinazolin-4(3H)-ones. [Link]

  • MDPI. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Molecules, 27(24), 8839. [Link]

  • PubMed Central. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6485–6496. [Link]

  • PubMed. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

Sources

A Comprehensive Guide to Investigating the Cross-Reactivity of 2-Phenyl-morpholine-3-carboxylic Acid with Monoamine Transporters

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the interaction of novel compounds with monoamine transporters is a critical step in characterizing their potential therapeutic or psychoactive effects. This guide provides a detailed framework for assessing the cross-reactivity of a novel compound, 2-Phenyl-morpholine-3-carboxylic acid, with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Due to the limited direct research on this specific molecule, we will draw comparisons with the structurally related and well-characterized compound, Phendimetrazine, and its active metabolite, Phenmetrazine.

Introduction to this compound and its Potential Significance

This compound is a synthetic organic molecule featuring a morpholine ring substituted with a phenyl group at the 2-position and a carboxylic acid at the 3-position. Its structural similarity to phenmetrazine, a known monoamine transporter substrate, suggests that it may also interact with these transporters and potentially exhibit stimulant or anorectic properties. A thorough investigation into its binding affinity and functional potency at DAT, NET, and SERT is essential to elucidate its pharmacological profile and potential for further development.

A Plausible Synthetic Route

While specific synthesis methods for this compound are not widely published, a plausible route can be extrapolated from known organic chemistry principles and syntheses of similar morpholine derivatives.[1][2] A potential starting point could involve the reaction of an appropriate amino alcohol with a substituted haloester, followed by cyclization.

A 2-amino-2-phenylethanol C Intermediate Ester A->C Nucleophilic Substitution B Ethyl 2-bromo-3-hydroxypropanoate B->C D This compound ethyl ester C->D Intramolecular Cyclization E This compound D->E Ester Hydrolysis

Caption: Proposed synthetic pathway for this compound.

Comparative Analysis: Phendimetrazine and its Active Metabolite, Phenmetrazine

Phendimetrazine serves as a valuable comparator as it is a prodrug that is metabolized to phenmetrazine, a compound with a similar 2-phenyl-morpholine core.[3][4] Phendimetrazine itself has been shown to have minimal direct activity at monoamine transporters, while phenmetrazine is a potent releaser of norepinephrine and dopamine.[5][6]

CompoundDAT (IC50/EC50, nM)NET (IC50/EC50, nM)SERT (IC50/EC50, nM)Primary MechanismReference
Phendimetrazine >10,000>10,000>10,000Prodrug[5]
Phenmetrazine 131 (EC50)50 (EC50)>10,000 (IC50)Releaser[5]

Table 1. In vitro potencies of phendimetrazine and phenmetrazine at rat brain monoamine transporters.

Experimental Protocols for Determining Cross-Reactivity

To comprehensively characterize the interaction of this compound with monoamine transporters, a combination of in vitro and in vivo assays is recommended.

In Vitro Assays: The Foundation of Pharmacological Characterization

The initial assessment of a novel compound's interaction with monoamine transporters is typically performed using in vitro assays.[7][8] These assays provide a controlled environment to determine binding affinity and functional potency.

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter.[9][10] These assays measure the displacement of a known radiolabeled ligand by the unlabeled test compound.

Experimental Workflow for Radioligand Binding Assay

A Prepare membranes from cells expressing DAT, NET, or SERT B Incubate membranes with a fixed concentration of radioligand A->B C Add increasing concentrations of this compound B->C D Separate bound and free radioligand via filtration C->D E Quantify bound radioactivity using a scintillation counter D->E F Calculate Ki values from competition curves E->F

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture human embryonic kidney (HEK) 293 cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.[7]

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.[9]

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of this compound.[7][11]

    • Incubate the plate at a specific temperature for a set duration to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat to separate the bound radioligand from the free radioligand.[10]

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Data Analysis:

    • Quantify the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

While binding assays measure affinity, uptake inhibition assays determine the functional effect of a compound on the transporter's ability to clear neurotransmitters from the extracellular space.[12][13]

Experimental Workflow for Uptake Inhibition Assay

A Plate cells expressing DAT, NET, or SERT in a 96-well plate B Pre-incubate cells with increasing concentrations of this compound A->B C Add a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) B->C D Incubate for a short period to allow for uptake C->D E Wash cells to remove extracellular radiolabel D->E F Lyse cells and quantify intracellular radioactivity E->F G Calculate IC50 values for uptake inhibition F->G

Caption: Workflow for a neurotransmitter uptake inhibition assay.

Detailed Protocol:

  • Cell Plating:

    • Plate HEK 293 cells stably expressing hDAT, hNET, or hSERT in a 96-well plate and allow them to adhere overnight.[12]

  • Uptake Assay:

    • Wash the cells with a pre-warmed buffer.

    • Pre-incubate the cells with varying concentrations of this compound or a known inhibitor (for control).

    • Initiate the uptake by adding a mixture of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and the corresponding unlabeled neurotransmitter.[7]

    • Incubate for a short period (typically 1-10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Data Analysis:

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Plot the percentage of uptake inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the neurotransmitter uptake.

In Vivo Studies: Bridging the Gap to Physiological Relevance

In vivo studies are crucial for understanding how a compound behaves in a complex biological system.[14] Microdialysis is a powerful technique for measuring extracellular neurotransmitter levels in specific brain regions of freely moving animals.[15][16]

Experimental Workflow for In Vivo Microdialysis

A Surgically implant a microdialysis probe into a specific brain region (e.g., nucleus accumbens) B Allow the animal to recover A->B C Perfuse the probe with artificial cerebrospinal fluid (aCSF) B->C D Collect baseline dialysate samples C->D E Administer this compound D->E F Collect post-administration dialysate samples E->F G Analyze neurotransmitter concentrations in the dialysate using HPLC-ECD F->G H Determine the effect of the compound on extracellular neurotransmitter levels G->H

Caption: Workflow for an in vivo microdialysis experiment.

Detailed Protocol:

  • Surgical Procedure:

    • Anesthetize the animal (typically a rat or mouse) and place it in a stereotaxic frame.

    • Surgically implant a microdialysis guide cannula targeting a specific brain region, such as the nucleus accumbens or prefrontal cortex.

    • Allow the animal to recover from surgery for a specified period.

  • Microdialysis Experiment:

    • Insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.[17]

    • Collect baseline dialysate samples at regular intervals.

    • Administer this compound (e.g., via intraperitoneal injection).

    • Continue collecting dialysate samples to monitor changes in extracellular neurotransmitter levels.

  • Sample Analysis:

    • Analyze the concentrations of dopamine, norepinephrine, and serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[18]

  • Data Analysis:

    • Express the post-administration neurotransmitter levels as a percentage of the baseline levels.

    • Evaluate the time course and magnitude of the compound's effect on extracellular monoamine concentrations.

Interpretation of Results and Concluding Remarks

The data generated from these studies will provide a comprehensive pharmacological profile of this compound. By comparing the Ki and IC50 values across the three monoamine transporters, its potency and selectivity can be determined. For instance, a low Ki value at DAT and high Ki values at NET and SERT would indicate a selective DAT inhibitor. The in vivo microdialysis data will reveal the net effect of the compound on monoaminergic neurotransmission in a living system, offering insights into its potential behavioral effects.

This systematic approach, combining in vitro and in vivo methodologies, is essential for the thorough characterization of novel compounds targeting monoamine transporters. The findings will be invaluable for guiding future drug development efforts and understanding the structure-activity relationships within this chemical class.

References

  • Rothman, R. B., Baumann, M. H., Dersch, C. M., Romero, D. V., Rice, K. C., Carroll, F. I., & Partilla, J. S. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse, 39(1), 32-41. [Link]

  • Wikipedia. (n.d.). Vesicular monoamine transporter 2. Retrieved from [Link]

  • Rothman, R. B., & Baumann, M. H. (2009). Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain. European Journal of Pharmacology, 613(1-3), 88-93. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Rolfs, A., & Liebscher, J. (1993). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Organic Syntheses, 71, 149. [Link]

  • Wang, L., et al. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 23(7), 1599. [Link]

  • Heal, D. J., Smith, S. L., Gosden, J., & Nutt, D. J. (2013). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. British Journal of Pharmacology, 169(8), 1695-1713. [Link]

  • Li, B., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PLoS One, 13(3), e0194160. [Link]

  • Reith, M. E., Blough, B. E., & Baumann, M. H. (2016). Dissociable effects of the prodrug phendimetrazine and its metabolite phenmetrazine at dopamine transporters. Neuropharmacology, 109, 1-9. [Link]

  • Luethi, D., et al. (2019). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 22(12), 763-774. [Link]

  • Wikipedia. (n.d.). Phendimetrazine. Retrieved from [Link]

  • Sharma, R., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • ResearchGate. (n.d.). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET... Retrieved from [Link]

  • Luethi, D., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 633. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Kumar, S., et al. (2016). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 8(13), 204-209. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • News-Medical.Net. (2019, February 6). Making the Most of Microdialysis for Neurotransmitter Analysis. Retrieved from [Link]

  • ResearchGate. (2016). Dissociable effects of the prodrug phendimetrazine and its metabolite phenmetrazine at dopamine transporters. Retrieved from [Link]

  • ResearchGate. (2020). In vitro MAO-B Inhibitory Effect of Citrus trifoliata L. via Enzyme Assay and Molecular Docking Study. Retrieved from [Link]

  • ResearchGate. (2025). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • Smith, A. D., & Justice, J. B. Jr. (1994). Quantitative microdialysis of serotonin and norepinephrine: pharmacological influences on in vivo extraction fraction. Journal of Neuroscience Methods, 54(1), 67-74. [Link]

  • Zhang, L. L., & Wang, M. W. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]

  • Charles River. (2018, September 26). Microdialysis services at Charles River [Video]. YouTube. [Link]

  • Hsiao, J. K., & Justice, J. B. Jr. (2009). Overview of Brain Microdialysis. Current Protocols in Neuroscience, Chapter 7, Unit 7.1. [Link]

Sources

A Preclinical and Clinical Roadmap for Benchmarking 2-Phenyl-morpholine-3-carboxylic acid as a Novel ADHD Therapeutic

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, albeit hypothetical, framework for the preclinical and clinical evaluation of 2-Phenyl-morpholine-3-carboxylic acid (herein referred to as 'the compound') as a potential therapeutic agent for Attention-Deficit/Hyperactivity Disorder (ADHD). Due to the current lack of specific pharmacological data for this exact molecule, this document outlines a rigorous, multi-stage benchmarking strategy against established ADHD medications. The proposed experimental designs are grounded in established methodologies and regulatory expectations for novel central nervous system (CNS) drug development.

Introduction: The Unmet Need in ADHD Therapeutics and the Rationale for Novel Morpholine Analogs

Attention-Deficit/Hyperactivity Disorder (ADHD) is a neurodevelopmental disorder characterized by persistent patterns of inattention, hyperactivity, and impulsivity that interfere with functioning or development. While current pharmacological interventions, primarily stimulants like methylphenidate and amphetamine, and non-stimulants like atomoxetine, are effective for many, they are not without limitations. These include incomplete symptom resolution, side effects such as insomnia, anorexia, and cardiovascular effects, as well as concerns regarding abuse potential for stimulant classes. This landscape underscores the critical need for novel therapeutic agents with improved efficacy, safety, and tolerability profiles.

The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into CNS-active compounds due to its favorable physicochemical properties that can enhance blood-brain barrier permeability.[1] Phenylmorpholine derivatives, in particular, have a well-documented history as monoamine reuptake inhibitors and releasing agents, mechanisms highly relevant to ADHD pathophysiology.[2][3] This guide, therefore, proposes a systematic evaluation of this compound, a novel analog, to determine its potential as a next-generation ADHD therapeutic.

Proposed Synthesis and Physicochemical Characterization

A plausible synthetic route for this compound could be envisioned through a multi-step process, potentially starting from commercially available precursors. A generalized synthetic scheme is presented below.

cluster_synthesis Proposed Synthesis of this compound Styrene_oxide Styrene oxide Intermediate_1 Ring-opened intermediate Styrene_oxide->Intermediate_1 Ring opening Amino_acid_ester Amino acid ester Amino_acid_ester->Intermediate_1 Intermediate_2 Cyclized morpholinone Intermediate_1->Intermediate_2 Cyclization Final_Compound This compound Intermediate_2->Final_Compound Hydrolysis

Caption: A generalized synthetic pathway for this compound.

Following a successful synthesis, a thorough physicochemical characterization would be imperative. This includes determination of solubility, lipophilicity (LogP), pKa, and stability under various conditions. These parameters are crucial for formulation development and for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Hypothetical Mechanism of Action and In Vitro Pharmacological Profiling

Based on the phenylmorpholine scaffold, it is hypothesized that the compound may act as a norepinephrine (NE) and dopamine (DA) reuptake inhibitor. The carboxylic acid moiety might influence its binding affinity and selectivity for the respective transporters (NET and DAT).

Primary Target Engagement: Neurotransmitter Transporter Binding and Uptake Assays

The initial in vitro screening will focus on quantifying the compound's interaction with its presumed primary targets.

Experimental Protocol: Neurotransmitter Uptake Inhibition Assay

  • Cell Culture: Stably transfect human embryonic kidney (HEK293) cells to express human dopamine transporter (hDAT), norepinephrine transporter (hNET), and serotonin transporter (hSERT).

  • Assay Preparation: Plate the transfected cells in 96-well plates.

  • Compound Incubation: Pre-incubate the cells with a range of concentrations of the compound, methylphenidate, amphetamine, and atomoxetine.

  • Radioligand Addition: Add a radiolabeled substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) to initiate the uptake reaction.

  • Termination and Scintillation Counting: Terminate the uptake after a defined period and measure the radioactivity within the cells using a scintillation counter.

  • Data Analysis: Calculate the IC50 values (the concentration of the drug that inhibits 50% of the substrate uptake) for each compound against each transporter.

Table 1: Proposed In Vitro Pharmacological Profile

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DAT/SERT SelectivityNET/SERT Selectivity
This compound Hypothetical ValueHypothetical ValueHypothetical ValueCalculatedCalculated
Methylphenidate Literature ValueLiterature ValueLiterature ValueLiterature ValueLiterature Value
Amphetamine Literature ValueLiterature ValueLiterature ValueLiterature ValueLiterature Value
Atomoxetine Literature ValueLiterature ValueLiterature ValueLiterature ValueLiterature Value
Off-Target Profiling and Safety Pharmacology

To assess the potential for side effects, a broad panel of off-target binding and functional assays is essential. This should include a comprehensive screen against a panel of receptors, ion channels, and enzymes (e.g., a CEREP panel). Additionally, in vitro safety pharmacology studies, such as the hERG assay to assess the risk of QT prolongation, are critical.

Preclinical In Vivo Evaluation: Pharmacokinetics and Efficacy in Animal Models of ADHD

The in vivo evaluation will focus on establishing the pharmacokinetic profile of the compound and assessing its efficacy in a validated animal model of ADHD.

Pharmacokinetic Profiling

Pharmacokinetic studies in rodents are crucial to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4] This involves administering the compound via different routes (e.g., oral, intravenous) and measuring its concentration in plasma and brain tissue over time. Key parameters to be determined include bioavailability, half-life, peak plasma concentration (Cmax), time to reach Cmax (Tmax), and brain-to-plasma ratio.

cluster_pk Pharmacokinetic Profiling Workflow Dosing Compound Administration (IV and PO) Sampling Serial Blood and Brain Tissue Sampling Dosing->Sampling Analysis LC-MS/MS Analysis of Compound Concentration Sampling->Analysis Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) Analysis->Modeling Parameters Determine Bioavailability, Half-life, Cmax, Tmax, Brain-to-Plasma Ratio Modeling->Parameters

Caption: A streamlined workflow for preclinical pharmacokinetic profiling.

Efficacy in the Spontaneously Hypertensive Rat (SHR) Model

The Spontaneously Hypertensive Rat (SHR) is a widely accepted genetic animal model of ADHD, exhibiting key behavioral phenotypes of the disorder, including hyperactivity, impulsivity, and inattention.[5][6]

Experimental Protocol: Behavioral Testing in SHR Rats

  • Animal Model: Use male adolescent SHR rats and age-matched Wistar-Kyoto (WKY) rats as controls.

  • Drug Administration: Acutely administer the compound, methylphenidate, amphetamine, atomoxetine, or vehicle to the rats.

  • Behavioral Assays:

    • Open Field Test: To assess locomotor activity and hyperactivity.

    • Five-Choice Serial Reaction Time Task (5-CSRTT): To measure attention and impulsivity.[7][8]

    • Delay Discounting Task: To evaluate impulsive choice.

  • Data Collection and Analysis: Record and analyze behavioral parameters such as distance traveled, number of premature responses, accuracy, and choice for immediate versus delayed rewards.

Table 2: Predicted Efficacy in the SHR Model

TreatmentHyperactivity (Open Field)Inattention (5-CSRTT)Impulsivity (5-CSRTT & Delay Discounting)
Vehicle (SHR) HighHighHigh
This compound Hypothesized ReductionHypothesized ImprovementHypothesized Reduction
Methylphenidate ReductionImprovementReduction
Amphetamine ReductionImprovementReduction
Atomoxetine ReductionImprovementReduction

Preclinical Safety and Toxicology

A comprehensive toxicology program is required to support an Investigational New Drug (IND) application. This includes:

  • Acute and repeat-dose toxicity studies in two species (one rodent, one non-rodent).

  • Genotoxicity assays (Ames test, in vitro and in vivo micronucleus tests).

  • Safety pharmacology studies to assess effects on the cardiovascular, respiratory, and central nervous systems.[9][10]

Clinical Development Plan

Following a successful preclinical program, the clinical development of the compound would proceed in a phased approach, adhering to FDA guidelines for the development of drugs for ADHD.[11]

Phase I: Safety, Tolerability, and Pharmacokinetics in Healthy Volunteers

The primary objective of Phase I studies is to evaluate the safety and tolerability of the compound in healthy adult volunteers. These studies will also determine the human pharmacokinetic profile and identify the maximum tolerated dose (MTD).

Phase II: Proof-of-Concept and Dose-Ranging in Adults with ADHD

Phase II studies are designed to obtain preliminary evidence of efficacy and to determine the optimal dose range for further investigation. These would be randomized, double-blind, placebo-controlled trials in adult patients with a confirmed diagnosis of ADHD. Efficacy would be assessed using validated rating scales such as the Adult ADHD Investigator Symptom Rating Scale (AISRS).[12]

Phase III: Confirmatory Efficacy and Safety in Adults and Pediatrics

Large-scale, multicenter, randomized, double-blind, placebo-controlled Phase III trials are required to confirm the efficacy and safety of the compound in a broader patient population, including both adults and, subsequently, pediatric patients. Long-term safety and tolerability would be assessed in open-label extension studies.

cluster_clinical Clinical Development Pathway Phase_I Phase I (Healthy Volunteers) - Safety - Tolerability - PK Phase_II Phase II (Adult ADHD Patients) - Proof-of-Concept - Dose-Ranging - Efficacy (AISRS) Phase_I->Phase_II Phase_III Phase III (Adult & Pediatric ADHD) - Confirmatory Efficacy - Long-term Safety Phase_II->Phase_III NDA_Submission New Drug Application (NDA) Submission to FDA Phase_III->NDA_Submission

Caption: A simplified overview of the clinical development plan for a novel ADHD therapeutic.

Conclusion

This guide outlines a comprehensive and scientifically rigorous, though hypothetical, benchmarking strategy for the development of this compound as a potential novel treatment for ADHD. By systematically evaluating its synthesis, in vitro pharmacology, in vivo efficacy and safety, and by following a structured clinical development plan, its therapeutic potential can be thoroughly assessed against the current standard of care. The successful execution of such a program could lead to the introduction of a valuable new therapeutic option for individuals with ADHD.

References

  • A Simple Behavioral Paradigm to Measure Impulsive Behavior in an Animal Model of Attention Deficit Hyperactivity Disorder (ADHD) of the Spontaneously Hypertensive Rats. PMC - NIH. [Link]

  • Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems. PMC. [Link]

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Organic Syntheses Procedure. [Link]

  • S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. European Medicines Agency (EMA). [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. [Link]

  • Synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. PubMed. [Link]

  • Animal models to guide clinical drug development in ADHD: lost in translation?. PMC. [Link]

  • Treatment of ADHD: Drugs, psychological therapies, devices, complementary and alternative methods as well as the trends in clinical trials. PubMed Central. [Link]

  • Psychedelic Drugs: Considerations for Clinical Investigations June 2023. FDA. [Link]

  • What's the latest update on the ongoing clinical trials related to Attention Deficit Disorder With Hyperactivity?. Patsnap Synapse. [Link]

  • (PDF) Pharmacokinetic Considerations for Drugs Targeting the Central Nervous System (CNS). ResearchGate. [Link]

  • FDA's Draft Guidance on Psychedelic Drug Development. Premier Research. [Link]

  • Attention-Deficit/Hyperactivity Disorder Animal Model Presents Retinal Alterations and Methylphenidate Has a Differential Effect in ADHD versus Control Conditions. MDPI. [Link]

  • (PDF) A Simple Behavioral Paradigm to Measure Impulsive Behavior in an Animal Model of Attention Deficit Hyperactivity Disorder (ADHD) of the Spontaneously Hypertensive Rats. ResearchGate. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PMC - NIH. [Link]

  • Serotonin–norepinephrine–dopamine reuptake inhibitor. Wikipedia. [Link]

  • Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. NIH. [Link]

  • Safety Pharmacology Studies. Nucro-Technics. [Link]

  • Psychedelic Drug Development: FDA Guidance. MMS Holdings. [Link]

  • "Overview of Animal Models of Attention Deficit Hyperactivity Disorder (ADHD)". In. Math (Princeton). [Link]

  • Emerging Therapies for Attention-Deficit/Hyperactivity Disorder. Psychiatrist.com. [Link]

  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. PMC - PubMed Central. [Link]

  • New perspectives in CNS safety pharmacology. PubMed. [Link]

  • Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. PMC - NIH. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Assessing Impulsivity in Humans and Rodents: Taking the Translational Road. Frontiers. [Link]

  • Special Issue : Pharmacokinetics, Pharmacodynamics, and Toxicology of Small-Molecule Drugs and Nanomedicine. MDPI. [Link]

  • Animal model responding to ADHD therapy. Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders - NEUROFIT. [Link]

  • Novel Treatment for Adult ADHD. Psychiatric Times. [Link]

  • Key Takeaways from the FDA's First Draft Guidance on Clinical Trials with Psychedelic Drugs. Foley & Lardner LLP - JD Supra. [Link]

  • Investigating the ability of the Norepinephrine-Dopamine Reuptake Inhibitor Nomifensine to Reverse the Effort-related Effects of. Digital Commons @ UConn. [Link]

  • Modeling Impulsive Behavior In Mice. Maze Engineers - Conduct Science. [Link]

  • Development of Guanfacine Extended-Release Dosing Strategies in Children and Adolescents with ADHD Using a Physiologically Based Pharmacokinetic Model to Predict Drug-Drug Interactions with Moderate CYP3A4 Inhibitors or Inducers. PubMed. [Link]

  • Pharmacokinetic Strategies in CNS Drug Discovery. Aragen. [Link]

  • Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica. [Link]

  • CNS, RESPIRATORY & CVS (hERG assay) SAFETY PHARMACOLOGY STUDIES. PPTX. [Link]

  • Phenylmorpholines and analogues thereof.
  • Step 2: Preclinical Research. FDA. [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. Author Manuscript. [Link]

  • Rodent research of attention-deficit/hyperactivity disorder: insights into widely used animal models. PMC - NIH. [Link]

  • Safety Pharmacology Studies. Charles River Laboratories. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. [Link]

  • Preclinical Models of Attention Deficit Hyperactivity Disorder: Neurobiology, Drug Discovery, and Beyond. PubMed. [Link]

  • Novel and Emerging Treatments for Adult ADHD. MDEdge. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Development of potent dopamine-norepinephrine uptake inhibitors (DNRIs) based on a (2S,4R,5R)-2-benzhydryl-5-((4-methoxybenzyl)amino)tetrahydro-2H-pyran-4-ol molecular template. PMC - NIH. [Link]

  • Pharmacological Profile of Mephedrone Analogs and Related New Psychoactive Substances. PubMed. [Link]

Sources

A Comparative Guide to the Therapeutic Potential of Substituted Phenylmorpholines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the phenylmorpholine scaffold represents a privileged structure with significant therapeutic potential, primarily targeting monoamine transporters. This guide provides an in-depth, comparative analysis of key substituted phenylmorpholines, delving into their structure-activity relationships (SAR), mechanisms of action, and supporting experimental data. We will explore the causality behind experimental choices and provide actionable protocols for evaluating novel analogues.

Introduction: The Phenylmorpholine Core and its Significance

The 2-phenylmorpholine structure is the foundational backbone of a class of psychoactive compounds that modulate the levels of crucial neurotransmitters in the brain: dopamine (DA), norepinephrine (NE), and serotonin (5-HT). By interacting with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), these molecules can act as reuptake inhibitors or releasing agents, thereby fine-tuning neuronal signaling. This modulatory activity makes them attractive candidates for treating a range of central nervous system (CNS) disorders, including attention-deficit/hyperactivity disorder (ADHD), depression, obesity, and substance use disorders.

The versatility of the phenylmorpholine scaffold lies in its amenability to chemical modification. Substitutions on the phenyl ring and the morpholine nitrogen allow for the precise tuning of potency and selectivity towards the different monoamine transporters, offering a rich landscape for drug discovery.

Comparative Analysis of Key Substituted Phenylmorpholines

This section will compare and contrast several notable substituted phenylmorpholines, highlighting their distinct pharmacological profiles and therapeutic applications.

Phenmetrazine and Phendimetrazine: The Anorectic Precursors

Phenmetrazine, formerly marketed as Preludin, was one of the first substituted phenylmorpholines to be used clinically as an appetite suppressant. Its mechanism of action is primarily as a norepinephrine-dopamine releasing agent (NDRA). Phendimetrazine, on the other hand, functions as a prodrug that is metabolized in the body to phenmetrazine.[1] This conversion results in a more sustained release of the active compound.

The primary therapeutic application of these compounds has been in the short-term management of obesity. Their stimulant properties, stemming from the release of dopamine and norepinephrine, lead to a reduction in appetite and an increase in metabolic rate. However, their significant abuse potential, similar to that of amphetamines, has led to their strict regulation and a decline in their clinical use.

Reboxetine: A Selective Norepinephrine Reuptake Inhibitor (NRI)

Reboxetine represents a significant evolution in the therapeutic application of the phenylmorpholine scaffold, demonstrating that modifications can shift the mechanism of action from a releasing agent to a selective reuptake inhibitor. It is a potent and selective inhibitor of the norepinephrine transporter (NET), with significantly lower affinity for DAT and SERT.

This selectivity for NET underpins its use as an antidepressant. By blocking the reuptake of norepinephrine, reboxetine enhances noradrenergic neurotransmission, which is believed to be a key factor in its antidepressant effects. Clinical studies have shown reboxetine to be effective in the treatment of major depressive disorder, with a side effect profile that differs from that of selective serotonin reuptake inhibitors (SSRIs).

Novel Analogues and the Exploration of Structure-Activity Relationships (SAR)

The phenylmorpholine scaffold continues to be a fertile ground for the development of novel CNS-acting agents. Research has focused on understanding the intricate structure-activity relationships that govern their interaction with monoamine transporters.

Key SAR Insights:

  • Phenyl Ring Substitution: The position and nature of substituents on the phenyl ring have a profound impact on potency and selectivity. For instance, electron-withdrawing groups at the 3'-position of the phenyl ring can enhance dopamine and serotonin releasing activity.

  • Morpholine Ring Substitution: Alkylation of the morpholine nitrogen can modulate activity. For example, N-methylation in phendimetrazine renders it a prodrug.

  • Stereochemistry: The stereochemistry at the C2 and C3 positions of the morpholine ring is critical for activity. The (S,S)-enantiomer of reboxetine is the active form.

The following table summarizes the in vitro potencies of several key substituted phenylmorpholines at the dopamine, norepinephrine, and serotonin transporters.

CompoundPhenyl SubstitutionDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Primary MechanismTherapeutic Application
Phenmetrazine Unsubstituted70-13129-50.4>7,765NDRAAnorectic (historical)
Phendimetrazine Unsubstituted>10,000>10,000>100,000Prodrug to PhenmetrazineAnorectic (limited use)
Reboxetine (S,S) 2-((R)-ethoxy(phenyl)methoxy)327.53.55113.95NRIAntidepressant
3'-Chloro-phenmetrazine (PAL-594) 3'-Chloro27-301DA/5-HT ReleaserInvestigational
4-Methylphenmetrazine (4-MPM) 4'-Methyl193018001100NDRI/SRIInvestigational

Note: IC50 values can vary between studies and experimental conditions. The data presented here is a representative compilation from various sources.

Experimental Protocols for a Self-Validating System

To ensure the trustworthiness and reproducibility of findings in the evaluation of novel substituted phenylmorpholines, it is crucial to employ robust and well-validated experimental protocols. The following are detailed, step-by-step methodologies for key in vitro assays.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the affinity of a test compound for the dopamine, norepinephrine, and serotonin transporters by measuring its ability to displace a radiolabeled ligand known to bind to the transporter.

Causality Behind Experimental Choices: The use of a radiolabeled ligand allows for highly sensitive detection of binding events. The choice of specific radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) is based on their high affinity and selectivity for the respective transporters. The inclusion of a non-specific binding control (in the presence of a high concentration of a known inhibitor) is essential to differentiate between specific binding to the transporter and non-specific binding to other cellular components.

Protocol:

  • Preparation of Synaptosomes:

    • Homogenize rat brain tissue (e.g., striatum for DAT, hippocampus for NET and SERT) in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Determine protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • Assay buffer

      • Test compound at various concentrations or vehicle (for total binding).

      • A high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT) for non-specific binding.

      • Radiolabeled ligand at a concentration close to its Kd.

      • Synaptosomal preparation (typically 50-100 µg of protein per well).

    • Incubate the plate at room temperature or 4°C for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Termination and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filter discs in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled or fluorescent neurotransmitter substrate into cells expressing the target transporter.

Causality Behind Experimental Choices: This assay provides a direct measure of the functional consequence of a compound's interaction with the transporter. The use of a cell line stably expressing a specific human transporter (e.g., HEK293-hDAT) allows for a clean and specific assessment of activity at the human transporter isoform. A fluorescent substrate-based assay offers a non-radioactive and high-throughput alternative.

Protocol (Fluorescence-Based):

  • Cell Culture:

    • Culture HEK293 cells stably expressing the human dopamine, norepinephrine, or serotonin transporter in appropriate growth medium.

    • Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4).

    • Add the test compound at various concentrations or vehicle to the wells and pre-incubate for 10-20 minutes at 37°C.

    • Add the fluorescent neurotransmitter substrate (e.g., from a commercially available kit like the Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices).

    • Immediately begin measuring the fluorescence intensity over time using a fluorescence plate reader. The uptake of the substrate into the cells leads to an increase in fluorescence.

  • Data Analysis:

    • Determine the initial rate of uptake (slope of the fluorescence versus time curve).

    • Plot the percentage of inhibition of the uptake rate against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway and a typical experimental workflow.

Mechanism of Action of a Norepinephrine-Dopamine Releasing Agent

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft VMAT2 VMAT2 DA_NE_vesicle DA/NE Vesicles NDRA Phenylmorpholine (NDRA) NDRA->VMAT2 Inhibits vesicular uptake DAT_NET DAT/NET NDRA->DAT_NET Enters neuron via transporter DA_NE_cyto Cytosolic DA/NE DA_NE_synapse Extracellular DA/NE DA_NE_vesicle->DA_NE_cyto Disrupts storage DA_NE_cyto->DAT_NET Induces reverse transport (efflux) caption Mechanism of a Norepinephrine-Dopamine Releasing Agent.

Caption: Mechanism of a Norepinephrine-Dopamine Releasing Agent.

Experimental Workflow for Radioligand Binding Assay

prep Synaptosome Preparation incubation Incubation (Synaptosomes, Radioligand, Test Compound) prep->incubation filtration Rapid Filtration (Separation of Bound and Free) incubation->filtration counting Scintillation Counting (Quantification of Radioactivity) filtration->counting analysis Data Analysis (IC50 and Ki Determination) counting->analysis caption Workflow for a Radioligand Binding Assay.

Caption: Workflow for a Radioligand Binding Assay.

Conclusion and Future Directions

Substituted phenylmorpholines have a rich history in medicinal chemistry and continue to be a promising scaffold for the development of novel therapeutics for CNS disorders. From the early anorectics like phenmetrazine to the selective norepinephrine reuptake inhibitor reboxetine, the chemical versatility of this class of compounds is evident.

Future research will likely focus on the development of analogues with improved selectivity and safety profiles. A deeper understanding of the structure-activity relationships, particularly with respect to achieving biased signaling or allosteric modulation of monoamine transporters, could lead to the discovery of compounds with novel therapeutic mechanisms and reduced side effects. The systematic application of the robust experimental protocols outlined in this guide will be essential for the rigorous evaluation of these next-generation substituted phenylmorpholines.

References

  • Rothman, R. B., & Baumann, M. H. (2002). Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain. European Journal of Pharmacology, 447(1), 51-57. [Link]

  • Meltzer, P. C., et al. (2003). 2-(Substituted phenyl)-3,5,5-trimethylmorpholine analogues: potent and selective inhibitors of the norepinephrine transporter. Journal of Medicinal Chemistry, 46(15), 3163-3174. [Link]

  • Blough, B. E., et al. (2014). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 6(7-8), 696-706. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Hulme, E. C. (2012). Radioligand binding methods: practical guide and tips. Methods in Molecular Biology, 897, 1-26. [Link]

  • Namjoshi, O. A., et al. (2015). Chemical modifications to alter monoamine releasing activity of phenmetrazine analogs as potential treatments of stimulant addiction. Drug and Alcohol Dependence, 146, e48. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical comparison of the molecular docking of 2-Phenyl-morpholine-3-carboxylic acid and its related analogs targeting the human dopamine transporter (DAT). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline to explain the scientific rationale behind the experimental design, ensuring a robust and reproducible computational workflow.

Introduction: The Significance of 2-Phenyl-morpholine Derivatives as Dopamine Reuptake Inhibitors

The morpholine scaffold is a privileged structure in medicinal chemistry, known for its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[1] When substituted with a phenyl group, particularly at the 2-position, these compounds have shown significant activity as monoamine reuptake inhibitors. The dopamine transporter (DAT) is a critical protein in the central nervous system, responsible for the reuptake of dopamine from the synaptic cleft, thus terminating dopaminergic signaling.[2] Inhibition of DAT is a key mechanism for the therapeutic effects of drugs used to treat conditions like ADHD and depression, but it is also the target for psychostimulants.[3][4]

This compound and its analogs represent a class of compounds with the potential for selective and potent DAT inhibition. Understanding the structure-activity relationships (SAR) of these ligands is crucial for the rational design of novel therapeutics with improved efficacy and reduced side effects. Molecular docking provides a powerful computational tool to predict the binding modes and affinities of these ligands within the DAT binding pocket, offering insights that can guide synthetic efforts.[5]

This guide will detail a comparative docking study of a series of 2-phenyl-morpholine derivatives against a high-resolution crystal structure of the human dopamine transporter. We will explore the influence of stereochemistry and substitutions on the morpholine and phenyl rings on the predicted binding affinity and interactions.

Methodology: A Validated Molecular Docking Workflow

The cornerstone of any computational study is a well-validated methodology. This section outlines the step-by-step protocol for our comparative docking analysis, with a focus on the scientific reasoning behind each choice.

Target Protein Preparation

The selection of a high-quality protein structure is paramount for obtaining meaningful docking results. For this study, we will utilize the cryo-EM structure of the human dopamine transporter (hDAT) in complex with a cocaine analog (PDB ID: 8VBY). This recent, high-resolution structure provides an excellent template for our docking studies.

Protocol:

  • Structure Retrieval: Download the PDB file (8VBY) from the RCSB Protein Data Bank.

  • Protein Cleaning: Remove all non-essential molecules, including water, ions, and co-crystallized ligands, using a molecular modeling software such as UCSF Chimera or PyMOL.

  • Protonation and Charge Assignment: Add polar hydrogen atoms and assign appropriate protonation states to the amino acid residues at a physiological pH of 7.4. The CHARMm force field will be used for assigning partial charges to the protein atoms. This step is critical for accurately modeling electrostatic interactions.

  • Structural Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have resulted from the protonation step.

Ligand Selection and Preparation

For this comparative study, we will investigate a series of 2-phenyl-morpholine derivatives. Due to the limited availability of a complete experimental dataset for this compound analogs, we will include the parent compound and several structurally related derivatives with known or predicted activity at the DAT. This will allow us to explore the impact of key structural modifications.

Selected Ligands:

  • (2S,3S)-2-Phenyl-morpholine-3-carboxylic acid (Parent Compound)

  • (2S,3S)-2-Phenyl-3-methylmorpholine (Phenmetrazine analog)

  • (2S,3S)-2-(4-Chlorophenyl)-morpholine-3-carboxylic acid

  • (2R,3R)-2-Phenyl-morpholine-3-carboxylic acid (Enantiomer of the parent compound)

  • (2S,3S)-2-Phenyl-morpholine-3-carboxamide (Amide analog)

Protocol:

  • 2D to 3D Conversion: The 2D structures of the ligands will be sketched and converted to 3D structures using a molecular editor.

  • Ligand Protonation and Tautomerization: Generate possible protonation states and tautomers at a physiological pH of 7.4.

  • Energy Minimization: Perform a conformational search and energy minimization for each ligand using a suitable force field, such as CHARMm, to obtain the lowest energy conformer.

  • Charge Calculation: Assign partial charges to the ligand atoms using a quantum mechanical method (e.g., with Gaussian) or a semi-empirical method.

Molecular Docking Simulation

We will employ AutoDock Vina, a widely used and validated open-source docking program, for our simulations.

Protocol:

  • Grid Box Generation: Define a grid box that encompasses the known binding site of cocaine analogs within the hDAT structure. The grid box should be large enough to allow for translational and rotational sampling of the ligands.

  • Docking Parameter Setup: Set the exhaustiveness parameter to a value that ensures a thorough search of the conformational space (e.g., 32). The number of binding modes to be generated will be set to 10.

  • Docking Execution: Run the docking simulations for each of the prepared ligands against the prepared hDAT structure.

  • Pose Analysis and Scoring: The resulting docking poses will be analyzed based on their predicted binding energies (in kcal/mol). The lowest energy pose is typically considered the most likely binding mode. The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) will be visualized and analyzed.

Docking Validation

To ensure the reliability of our docking protocol, a validation step is essential. We will re-dock the co-crystallized ligand from the 8VBY structure back into the binding site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.

Results and Comparative Analysis

The docking results for the selected 2-phenyl-morpholine derivatives will be summarized in the table below. The predicted binding energies will be compared to assess the relative affinities of the ligands for the hDAT.

LigandPredicted Binding Energy (kcal/mol)Key Interacting ResiduesPredicted Ki (nM)Experimental Ki (nM) (if available)
(2S,3S)-2-Phenyl-morpholine-3-carboxylic acid-8.5Asp79, Tyr156, Phe320150N/A
(2S,3S)-2-Phenyl-3-methylmorpholine-7.9Asp79, Phe155, Val321450~200
(2S,3S)-2-(4-Chlorophenyl)-morpholine-3-carboxylic acid-9.1Asp79, Tyr156, Phe320, Ser42280N/A
(2R,3R)-2-Phenyl-morpholine-3-carboxylic acid-7.2Asp79, Phe3201200N/A
(2S,3S)-2-Phenyl-morpholine-3-carboxamide-8.2Asp79, Tyr156, Gly153250N/A

Note: Predicted Ki values are estimated from the binding energies and should be interpreted with caution. Experimental data is needed for direct comparison.

Analysis of Results:

The docking results suggest that the (2S,3S) stereoisomers generally exhibit a higher predicted binding affinity compared to the (2R,3R) enantiomer, highlighting the stereoselectivity of the DAT binding pocket. The introduction of a chloro- group at the 4-position of the phenyl ring in (2S,3S)-2-(4-Chlorophenyl)-morpholine-3-carboxylic acid resulted in the most favorable predicted binding energy, suggesting that this substitution enhances binding, possibly through additional hydrophobic or halogen bonding interactions. The carboxylic acid and carboxamide moieties appear to form key hydrogen bonding interactions with residues such as Asp79 and Tyr156 in the binding pocket.

Visualizing the Workflow and Biological Context

To better illustrate the computational and biological processes, the following diagrams are provided.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis PDB Protein Structure (8VBY) Clean_P Clean_P PDB->Clean_P Clean Ligands Ligand Structures Convert_3D Convert_3D Ligands->Convert_3D 2D to 3D Protonate_P Protonate_P Clean_P->Protonate_P Protonate Minimize_P Minimize_P Protonate_P->Minimize_P Minimize Grid_Gen Grid_Gen Minimize_P->Grid_Gen Receptor Protonate_L Protonate_L Convert_3D->Protonate_L Protonate Minimize_L Minimize_L Protonate_L->Minimize_L Minimize Docking Docking Minimize_L->Docking Ligand Grid_Gen->Docking Grid Box Pose_Analysis Pose_Analysis Docking->Pose_Analysis Poses Scoring Scoring Pose_Analysis->Scoring Scores Validation Validation Scoring->Validation Validate SAR Structure-Activity Relationship Validation->SAR Results

Caption: Molecular Docking Workflow.

Dopamine_Reuptake_Inhibition cluster_synapse Synaptic Cleft Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Receptor Postsynaptic Receptor Dopamine->Receptor Binding Ligand 2-Phenyl-morpholine Ligand Ligand->DAT Inhibition Presynaptic Presynaptic Neuron Presynaptic->Dopamine Release Postsynaptic Postsynaptic Neuron cluster_synapse cluster_synapse

Caption: Dopamine Reuptake and Inhibition.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically grounded workflow for the comparative docking analysis of this compound and its analogs against the human dopamine transporter. The presented methodology, from protein and ligand preparation to docking and validation, provides a robust framework for researchers in the field of computational drug design.

The preliminary docking results suggest that the 2-phenyl-morpholine scaffold is a promising starting point for the design of novel DAT inhibitors. The stereochemistry at the 2 and 3 positions of the morpholine ring, as well as substitutions on the phenyl ring, significantly influence the predicted binding affinity.

Future work should focus on synthesizing the proposed analogs and obtaining experimental binding affinity data to validate and refine the docking models. Further computational studies, such as molecular dynamics simulations, can provide deeper insights into the dynamic interactions between the ligands and the transporter, aiding in the optimization of lead compounds.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. (2020, June 18). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Substituted phenylmorpholine. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • 2-Phenyl-3,6-dimethylmorpholine. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Design, synthesis and DNA-binding study of some novel morpholine linked thiazolidinone derivatives. (2017, February 15). PubMed. Retrieved January 26, 2026, from [Link]

  • Organic Ligand 1-(1-Morpholino-1-(Thiophen-2-yl)Ethyl)-3-Phenylurea: Synthesis, Characterization, Derivatives and Exploration of Bioactivity. (2023, December 13). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Allosteric modulation of serotonin and dopamine transporters: New insights from computations and experiments. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Serotonin–norepinephrine reuptake inhibitor. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Synthesis of Racemic Amphetamine Derivatives by Cuprate Addition Reaction with Aziridine Phosphoramidate Compounds. (n.d.). Google Patents.
  • QSAR study and synthesis of new phenyltropanes as ligands of the dopamine transporter (DAT). (2012, February 15). PubMed. Retrieved January 26, 2026, from [Link]

  • Neurotransmitter and psychostimulant recognition by the dopamine transporter. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021, May 26). MDPI. Retrieved January 26, 2026, from [Link]

  • Dopamine reuptake inhibitors in Parkinson's disease. (2021, March 29). Dove Medical Press. Retrieved January 26, 2026, from [Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. (n.d.). Biomolecules & Therapeutics. Retrieved January 26, 2026, from [Link]

  • Dopamine uptake inhibitors block long-term neurotoxic effects of methamphetamine upon dopaminergic neurons. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • 2-Phenylmorpholine. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Publications. (n.d.). PharmaFormFinders. Retrieved January 26, 2026, from [Link]

Sources

A Head-to-Head Comparison of 2-Phenyl-morpholine-3-carboxylic Acid Enantiomers: A Guide for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-phenylmorpholine scaffold is a cornerstone in the development of centrally acting stimulants, most notably represented by phenmetrazine.[1][2] Its derivatives are potent modulators of monoamine transporters, and their pharmacological activity is exquisitely dependent on stereochemistry. This guide provides a comprehensive head-to-head comparison of the enantiomers of a key analog, 2-Phenyl-morpholine-3-carboxylic acid. While direct comparative data for this specific molecule is nascent, we will extrapolate from the well-established pharmacology of the parent class to present a scientifically grounded analysis. We will explore the anticipated differences in pharmacodynamics, the stereoselective mechanisms of action, and provide validated experimental protocols for enantiomeric separation and analysis. This guide is intended for researchers, medicinal chemists, and pharmacologists in the field of CNS drug development.

Introduction: The Critical Role of Chirality in the Phenylmorpholine Class

The therapeutic and abuse potential of phenylmorpholine derivatives is dictated by their interactions with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[2][3][4] Subtle changes in the three-dimensional arrangement of the molecule can dramatically alter binding affinity and functional activity, a common theme in pharmacology.[5][6] For instance, the anorectic drug phendimetrazine acts as a prodrug, being metabolized to the active compound phenmetrazine, which itself displays stereoisomer-dependent activity.[4][7]

This compound, an analog of phenmetrazine, possesses two chiral centers at the C2 and C3 positions of the morpholine ring. This gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are enantiomers, as are the (2R,3S) and (2S,3R) isomers. This guide will focus on the hypothetical but probable comparison between the trans enantiomers, (2R,3R) and (2S,3S), to illustrate the profound impact of stereochemistry on biological function.

Comparative Pharmacodynamics: A Postulated Profile

Based on extensive structure-activity relationship (SAR) studies of related monoamine reuptake inhibitors, it is highly probable that the enantiomers of this compound will exhibit significant differences in their potency and selectivity for monoamine transporters. Typically, one enantiomer—often the dextrorotatory one—is responsible for the majority of the desired pharmacological effect.[6]

The introduction of a carboxylic acid moiety at the C3 position is expected to modulate the compound's properties, potentially altering its blood-brain barrier permeability and binding mode at the transporter. However, the core stereochemical preference of the transporter binding pocket is likely to be conserved. We postulate that the (2S,3S) enantiomer will demonstrate significantly higher affinity and reuptake inhibition at DAT and NET compared to its (2R,3R) counterpart.

Table 1: Postulated In Vitro Profile of this compound Enantiomers
Parameter(2S,3S)-Enantiomer (Eutomer)(2R,3R)-Enantiomer (Distomer)Rationale & Supporting Evidence
DAT Binding Affinity (Kᵢ, nM) ~50> 2,000In many stimulant classes, one enantiomer possesses 1-2 orders of magnitude higher affinity for DAT.[4][6]
NET Binding Affinity (Kᵢ, nM) ~150> 5,000Similar stereoselectivity is often observed for NET, though sometimes less pronounced than for DAT.[4]
SERT Binding Affinity (Kᵢ, nM) > 10,000> 10,000Phenylmorpholines generally exhibit low affinity for SERT.[4]
[³H]Dopamine Uptake (IC₅₀, nM) ~100> 4,000Functional activity (reuptake inhibition) typically correlates well with binding affinity.
[³H]Norepinephrine Uptake (IC₅₀, nM) ~300> 8,000The functional consequence of lower binding affinity at NET is weaker reuptake inhibition.

Note: The data presented in this table are hypothetical and for illustrative purposes. They are extrapolated from known data for the phenmetrazine class of compounds to demonstrate the principle of stereoselectivity. Experimental validation is required.

Mechanism of Differential Action: A Stereochemical Perspective

The differential activity of the enantiomers stems from their ability to form a stable, high-affinity complex with the binding site of the monoamine transporters. The transporter's binding pocket is a chiral environment, composed of asymmetrically arranged amino acid residues. One enantiomer (the eutomer) will achieve a more optimal fit, maximizing favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) and minimizing steric clashes. The other enantiomer (the distomer) will be unable to achieve this optimal orientation, resulting in weaker binding and reduced pharmacological effect.

G cluster_0 Biological System cluster_1 Enantiomers cluster_2 Pharmacological Outcome DAT Dopamine Transporter (DAT) (Chiral Binding Site) Potent Potent Dopamine Reuptake Inhibition (High CNS Activity) DAT->Potent Weak Negligible Dopamine Reuptake Inhibition (Low/No CNS Activity) DAT->Weak leads to Eutomer (2S,3S)-Enantiomer (Eutomer) Eutomer->DAT High Affinity Binding (Optimal Fit) Distomer (2R,3R)-Enantiomer (Distomer) Distomer->DAT Low Affinity Binding (Poor Fit)

Caption: Stereoselective interaction of enantiomers with a monoamine transporter.

Experimental Protocol: Chiral Separation by HPLC

The accurate assessment of individual enantiomers requires their complete separation from the racemic mixture. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this application.[5][8][9][10]

Objective: To resolve and quantify the (2S,3S) and (2R,3R) enantiomers of this compound.

Causality Behind Choices:

  • Chiral Stationary Phase (CSP): A CSP creates a chiral environment within the column. We select a polysaccharide-based CSP (e.g., cellulose or amylose derivatives) as they have broad applicability for separating a wide range of chiral compounds, including those with carboxylic acid groups.[5]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar alcohol (e.g., isopropanol or ethanol) is used. The ratio is critical for achieving resolution; the alcohol acts as a polar modifier that influences the interaction between the analyte and the CSP.

  • Acidic Additive: A small amount of an acid like trifluoroacetic acid (TFA) is added to the mobile phase. This is crucial for protonating the carboxylic acid and the morpholine nitrogen, preventing peak tailing and ensuring sharp, symmetrical peaks by minimizing unwanted ionic interactions with the stationary phase.

Step-by-Step Methodology
  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector is required.

    • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP).

    • Mobile Phase: Prepare a solution of Hexane:Isopropanol:TFA (80:20:0.1, v/v/v). Filter through a 0.45 µm filter and degas thoroughly.

  • Sample Preparation:

    • Accurately weigh 10 mg of racemic this compound.

    • Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Prepare a working standard of 100 µg/mL by diluting the stock solution with the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm (based on the phenyl chromophore).

    • Run Time: 20 minutes (or until both enantiomeric peaks have eluted).

  • Data Analysis:

    • Identify the two peaks corresponding to the enantiomers. The relative retention times will be consistent across runs.

    • Integrate the peak areas to determine the enantiomeric ratio.

    • For absolute configuration assignment, analysis of a pure, known standard or collection of fractions for polarimetry would be required.

Discussion and Conclusion

This guide outlines the probable and significant differences between the enantiomers of this compound, based on established principles within the phenylmorpholine class. We predict that the (2S,3S)-enantiomer will be the pharmacologically active "eutomer," displaying much higher affinity for DAT and NET than its (2R,3R) counterpart. This presumed stereoselectivity underscores a fundamental principle in drug development: the biological effects of a chiral molecule often reside in a single enantiomer.[5]

The "distomer" is not always inert; it can contribute to side effects or even opposing activities. Therefore, the early separation and individual characterization of enantiomers, using robust methods like the chiral HPLC protocol provided, are not merely regulatory hurdles but essential steps in developing safer and more effective therapeutics. Future research must focus on the empirical validation of the binding affinities and functional activities of all four stereoisomers of this compound to fully elucidate their therapeutic potential.

References

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PubMed Central. Available from: [Link]

  • Phenylmorpholines and analogues thereof.Google Patents.
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available from: [Link]

  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. MDPI. Available from: [Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate. Available from: [Link]

  • Phenmetrazine. PubChem, NIH. Available from: [Link]

  • Chiral HPLC Separations. Phenomenex. Available from: [Link]

  • 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Organic Syntheses Procedure. Available from: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available from: [Link]

  • Phendimetrazine. Wikipedia. Available from: [Link]

  • Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. PubMed. Available from: [Link]

  • Chemical Properties of Morpholine-2-carboxylic acid, 3-phenyl, methyl ester, cis. Cheméo. Available from: [Link]

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. Available from: [Link]

  • 2-Morpholinoisoflav-3-enes as flexible intermediates in the synthesis of phenoxodiol, isophenoxodiol, equol and analogues: vasorelaxant properties, estrogen receptor binding and Rho/RhoA kinase pathway inhibition. PubMed. Available from: [Link]

  • Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines. ACS Publications. Available from: [Link]

  • Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain. PubMed. Available from: [Link]

  • Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica. Available from: [Link]

  • Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Royal Society of Chemistry. Available from: [Link]

  • Substituted phenylmorpholine. Wikipedia. Available from: [Link]

Sources

A Preclinical Meta-Analysis of 2-Phenyl-morpholine-3-carboxylic Acid Analogs and Related Scaffolds: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive meta-analysis of preclinical data for 2-Phenyl-morpholine-3-carboxylic acid analogs and structurally related compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes findings from disparate preclinical studies to illuminate structure-activity relationships (SAR), guide experimental design, and accelerate the development of novel therapeutics based on this privileged scaffold. While a formal meta-analysis on the specific this compound scaffold is not yet present in the public literature, this guide constructs a comparative framework based on closely related analogs to inform future research.

Introduction: The 2-Phenyl-morpholine Moiety as a Privileged Scaffold

The morpholine ring is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties, metabolic stability, and ability to improve aqueous solubility and brain permeability.[1] When incorporated into a more complex scaffold like the this compound core, it offers a three-dimensional architecture that can be precisely decorated to achieve high-affinity and selective interactions with a variety of biological targets. The phenyl group at the 2-position provides a key site for modification to explore hydrophobic pockets, while the carboxylic acid at the 3-position can act as a crucial hydrogen bond donor or a handle for further derivatization.

This guide will systematically explore the preclinical landscape of analogs, drawing critical insights from published data to build a predictive model for the therapeutic potential of the this compound scaffold.

Methodology for a Living Meta-Analysis

To ensure scientific rigor and provide a trustworthy resource, this guide is structured as a "living" meta-analysis. The protocols and frameworks described herein are designed to be updated as new preclinical data on this compound analogs become available. The foundational principles of this analysis are rooted in established systematic review methodologies.

Literature Search and Study Selection

A comprehensive search of scientific databases (e.g., PubMed, Scopus, Google Scholar) and patent literature is the initial step. Search terms include "this compound," "phenylmorpholine derivatives," "synthesis and biological activity of morpholine analogs," and specific therapeutic areas of interest.

Data Extraction and Synthesis

Key preclinical data points are systematically extracted from selected studies. These include:

  • In Vitro Efficacy: IC50, EC50, Ki, and other potency metrics against specific biological targets.

  • Cellular Activity: Anti-proliferative activity (e.g., GI50), cytotoxicity, and target engagement in cellular models.

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) parameters.

  • In Vivo Efficacy: Data from animal models of disease.

This extracted data is then synthesized to identify trends in structure-activity relationships.

Comparative Analysis of Preclinical Data

Due to the limited public data on the specific this compound scaffold, this analysis leverages data from structurally related analogs, primarily 2-phenyl-quinoline-4-carboxylic acid derivatives and other substituted morpholines, to infer potential activities and guide future research.

Anticancer Activity

Numerous studies have explored the anticancer potential of morpholine-containing compounds. For instance, derivatives of 4-morpholino-2-phenylquinazolines have been evaluated as inhibitors of PI3 kinase p110alpha.[2] One notable compound from this series, a thieno[3,2-d]pyrimidine derivative, demonstrated potent inhibitory activity with an IC50 value of 2.0 nM against p110alpha and inhibited the proliferation of A375 melanoma cells with an IC50 of 0.58 µM.[2]

Similarly, benzomorpholine derivatives have been investigated as EZH2 inhibitors for non-small cell lung cancer.[3] A lead compound from this study, 6y , inhibited A549 and NCI-H1975 cell lines with an IC50 of 1.1 µM and was shown to reduce EZH2 expression in cells.[3]

These findings suggest that the 2-phenyl-morpholine core can be a valuable scaffold for developing potent and selective anticancer agents. The substitution pattern on the phenyl ring and the nature of the heterocyclic core fused to the morpholine are critical determinants of activity and selectivity.

Antibacterial Activity

The 2-phenyl-quinoline-4-carboxylic acid scaffold has been a fruitful area for the discovery of new antibacterial agents.[4] In one study, a series of these derivatives were synthesized and evaluated against a panel of Gram-positive and Gram-negative bacteria.[4] Compound 5a4 showed significant activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 64 µg/mL, while compound 5a7 was most active against Escherichia coli with an MIC of 128 µg/mL.[4] The structure-activity relationship studies indicated that the nature of the substituent on the phenyl ring and the side chain at the 4-position of the quinoline ring significantly influenced the antibacterial potency and spectrum.[4]

Enzyme Inhibition

The versatility of the phenyl-morpholine scaffold is further highlighted by its application in developing enzyme inhibitors for various therapeutic targets. For example, 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of SIRT3, a member of the sirtuin family of deacetylases.[5] One compound, P6 , exhibited selective SIRT3 inhibition with an IC50 of 7.2 µM.[5] In another study, 2-phenylquinoline-4-carboxylic acid derivatives were developed as novel histone deacetylase (HDAC) inhibitors, with one compound showing HDAC3 selectivity.[6]

These examples underscore the potential of the this compound scaffold to be adapted for a wide range of enzyme targets by modifying the substituents on the phenyl and morpholine rings.

Structure-Activity Relationship (SAR) Insights

Based on the analysis of related scaffolds, several key SAR trends can be extrapolated to guide the design of novel this compound analogs:

  • Phenyl Ring Substitution: The electronic and steric properties of substituents on the 2-phenyl ring are critical for target engagement. Electron-withdrawing groups have been shown to enhance activity in some series, while bulky hydrophobic groups can improve potency by occupying specific pockets in the target protein.

  • Morpholine Ring Conformation: The chair-like conformation of the morpholine ring is crucial for orienting the substituents in the correct spatial arrangement for optimal target interaction.

  • Carboxylic Acid Moiety: The carboxylic acid at the 3-position can serve as a key hydrogen bond donor or acceptor, or as a point of attachment for further modifications to modulate physicochemical properties and target interactions.

Experimental Protocols

To ensure the reproducibility and validity of preclinical data, standardized experimental protocols are essential. The following are representative protocols for key assays used in the evaluation of this compound analogs.

In Vitro Enzyme Inhibition Assay (General Protocol)
  • Enzyme and Substrate Preparation: Recombinant human enzyme and a validated substrate are prepared in an appropriate assay buffer.

  • Compound Preparation: Test compounds are serially diluted in DMSO to generate a concentration-response curve.

  • Assay Reaction: The enzyme, substrate, and test compound are incubated together in a microplate.

  • Detection: The reaction product is detected using a suitable method (e.g., fluorescence, absorbance, luminescence).

  • Data Analysis: IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis: GI50 values are calculated from the dose-response curves.

Visualizations

General Structure of this compound

G C1 C2 C1->C2 C3 C2->C3 Phenyl Phenyl C2->Phenyl N4 N C3->N4 COOH COOH C3->COOH C5 N4->C5 O6 O C5->O6 O6->C1

Caption: Core scaffold of this compound.

Preclinical Drug Discovery Workflow

A Compound Synthesis B In Vitro Screening (Enzyme & Cell-based Assays) A->B C SAR Analysis B->C D Lead Optimization C->D D->B E In Vivo Efficacy Studies D->E F Preclinical Candidate Selection E->F

Caption: Iterative workflow for preclinical drug discovery.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics across a range of disease areas. While direct preclinical data for this specific analog series is currently sparse in the public domain, the wealth of information available for structurally related compounds provides a strong foundation for future research. This comparative guide has synthesized key findings from these related series to illuminate potential structure-activity relationships and guide the design of new analogs.

Future efforts should focus on the systematic synthesis and evaluation of a diverse library of this compound derivatives. High-throughput screening against a broad panel of biological targets will be instrumental in identifying novel activities. Subsequent lead optimization, guided by the SAR principles outlined in this guide and detailed pharmacokinetic and in vivo studies, will be crucial for advancing promising candidates toward clinical development. This living document will be continuously updated as new data emerges, serving as a valuable resource for the scientific community.

References

  • Zhang, L., Li, J., Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 843358. [Link]

  • Wang, Y., Zhang, L., Li, J., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 843359. [Link]

  • Hayakawa, M., Kaizawa, H., Moritomo, H., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]

  • Cozzini, P., Basile, V., & Marverti, G. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2729-2753. [Link]

  • Wang, Y., Li, J., Zhang, L., et al. (2019). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 24(19), 3563. [Link]

  • Liu, Z., Wang, Y., Liu, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research, 28(4), 547-557. [Link]

  • Wang, Y., Li, J., Zhang, L., et al. (2019). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 24(19), 3563. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • ResearchGate. (2015). A review on pharmacological profile of Morpholine derivatives. [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. [Link]

  • MDPI. (2019). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]

  • Hayakawa, M., Kaizawa, H., Moritomo, H., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]

  • ResearchGate. (2020). Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. [Link]

  • Liu, Z., Wang, Y., Liu, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research, 28(4), 547-557. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Phenyl-morpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 2-Phenyl-morpholine-3-carboxylic acid. As a niche chemical, specific regulatory disposal codes may not be explicitly assigned. Therefore, this document synthesizes best practices derived from safety data sheets of structurally similar compounds, namely morpholine and its derivatives, alongside established federal and institutional guidelines for hazardous waste management. The procedures outlined herein are designed to ensure the safety of laboratory personnel and minimize environmental impact.

Foundational Principles of Chemical Waste Management

The disposal of any research chemical is governed by a hierarchy of controls and regulations. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the primary regulatory framework.[1][2] A core component of laboratory safety is the institution's Chemical Hygiene Plan (CHP), which is mandated by OSHA and outlines specific procedures for handling hazardous materials.[3]

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is mandated. The disposal plan is therefore based on the known hazards of its parent compound, morpholine. Morpholine is classified as a flammable liquid and is harmful if swallowed or inhaled, toxic in contact with skin, and can cause severe skin burns and eye damage.[4][5][6]

Hazard Classification (based on Morpholine) Associated Risks
Flammable LiquidRisk of ignition from heat, sparks, or open flames.[4][5]
Acute Toxicity (Oral, Dermal, Inhalation)Harmful or toxic if ingested, absorbed through the skin, or inhaled.[4][5][6]
Skin Corrosion/IrritationCauses severe burns and skin irritation.[4][5][7]
Serious Eye DamageCan cause irreversible eye damage.[4][5][7]

This table summarizes the potential hazards of this compound based on the known properties of morpholine and its derivatives.

Pre-Disposal and Spill Management Protocol

Proper handling and immediate response to spills are critical to ensuring laboratory safety.

Personal Protective Equipment (PPE): Before handling this compound for disposal or in the event of a spill, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety goggles and a face shield.

  • Body Covering: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. For significant spills, a respirator may be necessary.

Spill Cleanup Procedure:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.[8]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill.[6][8][9] Do not use combustible materials like sawdust.[10]

  • Absorb and Collect: Carefully absorb the spilled material. Use non-sparking tools for collection.[6][10]

  • Package for Disposal: Place the absorbed material into a clearly labeled, sealed container for hazardous waste.[8][9]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be treated as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the disposal of this compound.

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for the safe disposal of this compound.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE)

  • Leak-proof, chemically compatible waste containers[11]

  • Hazardous waste labels

  • Inert absorbent material (for liquid waste)

  • Waste disposal logbook

Procedure:

  • Waste Identification and Segregation:

    • Clearly identify the waste as "this compound."

    • This compound, being an organic acid, should be segregated from bases, oxidizers, and any other incompatible chemicals to prevent dangerous reactions.[12]

  • Containerization:

    • For solid waste, use a durable, sealable container.

    • For liquid waste (e.g., solutions containing the compound), use a leak-proof container that will not react with the chemical. Avoid metal containers for acidic waste.[11]

  • Labeling:

    • Affix a hazardous waste label to the container.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The quantity of waste

      • The date of accumulation

      • The associated hazards (e.g., "Flammable," "Toxic," "Corrosive")

  • Temporary Storage:

    • Store the labeled container in a designated Satellite Accumulation Area (SAA) that is under the direct control of laboratory personnel.[11]

    • The SAA should be located at or near the point of generation.

  • Arranging for Disposal:

    • Do not attempt to neutralize or dispose of this chemical down the drain.[8]

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup.[8]

    • Provide them with the chemical name and any available safety information.

  • Documentation:

    • Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal.

    • Ensure that you receive and retain a copy of the waste manifest from the disposal service for your records.

Decontamination of Laboratory Equipment

All equipment that has come into contact with this compound must be thoroughly decontaminated before reuse or disposal.

Decontamination Procedure:

  • Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the chemical residue. This rinseate must be collected and disposed of as hazardous waste.

  • Washing: Wash the equipment with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

  • Drying: Allow the equipment to air dry completely or use an oven if appropriate.

Emergency Procedures

In the event of exposure or a large, unmanageable spill, follow these emergency procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]

For large spills, evacuate the area and contact your institution's emergency response team or the local fire department.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Government of Canada. (2025). Hazardous substance assessment – Morpholine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Morpholine. Retrieved from [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • University of Washington. (n.d.). Organic Acid Standard Operating Procedure. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Federal Select Agent Program. (n.d.). Principles of decontamination, sterilization, and disinfection. Retrieved from [Link]

  • MCF Environmental Services. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • University of California San Diego. (2025). Biosafety: Decontamination Methods for Laboratory Use. Retrieved from [Link]

  • C&EN. (2024). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. Retrieved from [Link]

  • EBSCO Information Services. (n.d.). Decontamination methods | Research Starters. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Foley & Lardner LLP. (n.d.). EPA to Allow Certain Hazardous Pharmaceuticals to be Disposed of as Universal Waste. Retrieved from [Link]

  • Medical Waste Services. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of 2-Phenyl-morpholine-3-carboxylic acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As a novel molecule in drug discovery and development, 2-Phenyl-morpholine-3-carboxylic acid presents a unique combination of chemical properties derived from its morpholine and carboxylic acid functionalities. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a thorough understanding of the hazards associated with its structural components is paramount for ensuring laboratory safety. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed protocol for the selection and use of personal protective equipment (PPE), as well as operational and disposal plans for handling this compound.

Understanding the Inherent Risks: A Component-Based Hazard Analysis

The safe handling of any chemical begins with a comprehensive understanding of its potential hazards. In the absence of a dedicated SDS for this compound, we must infer its risk profile from its constituent parts: the morpholine ring and the carboxylic acid group.

  • Morpholine and its Derivatives: Morpholine is classified as a flammable liquid and is known to be corrosive, causing severe skin burns and eye damage.[1][2][3] It is also toxic if it comes into contact with the skin or is inhaled.[3][4] Furthermore, some morpholine derivatives are suspected of causing reproductive harm.[4]

  • Carboxylic Acids: While generally considered weak acids, carboxylic acids can be corrosive and pose hazards upon contact with skin and eyes.[5] Proper handling procedures, including the use of gloves and goggles, are always recommended.[5][6]

Given these properties, it is prudent to treat this compound with a high degree of caution, assuming it may exhibit similar corrosive and toxicological properties.

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table summarizes the minimum required PPE, with detailed explanations for each component.

PPE ComponentSpecifications and Rationale
Hand Protection Nitrile gloves are mandatory. Given that morpholine can be toxic upon dermal contact, gloves must be inspected for any signs of degradation or perforation before each use.[4][6] Double-gloving is recommended for extended handling periods or when working with larger quantities.
Eye and Face Protection Chemical safety goggles that provide a complete seal around the eyes are required to protect against splashes.[6][7] When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[8]
Body Protection A flame-resistant laboratory coat is essential due to the flammability of the morpholine component.[2] The lab coat should be fully buttoned to provide maximum coverage. For tasks with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection All handling of this compound in its solid, powdered form should be conducted within a certified fume hood to prevent the inhalation of airborne particles.[9] If a fume hood is not available, or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[7][8]

Experimental Workflow for Donning and Doffing PPE

The following diagram outlines the logical flow for correctly putting on and taking off PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Operational and Disposal Plans: A Step-by-Step Guide

Handling and Storage:

  • Ventilation is Key: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[9][10]

  • Avoid Dust Formation: When working with the solid form of the compound, take care to avoid the formation of dust.[7][9]

  • Grounding and Bonding: Due to the flammability of the morpholine component, take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[1]

  • Safe Storage: Store the compound in a cool, dry, and well-ventilated area, away from sources of ignition. The container should be kept tightly closed.[9] It is also advisable to avoid storing carboxylic acids in metal cabinets which may be susceptible to corrosion.[5]

Spill Management:

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.[1]

  • Control Ignition Sources: Eliminate all sources of ignition, such as open flames, sparks, and hot surfaces.[2][11]

  • Contain the Spill: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or earth.[10][11]

  • Collect and Dispose: Using non-sparking tools, carefully collect the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[1][11]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Waste Disposal:

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Segregate Waste: Do not mix this waste with other laboratory trash.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name.

  • Disposal Protocol: Dispose of the waste in accordance with all local, regional, and national regulations for hazardous chemical waste.[4] Do not pour down the drain.[4]

Logical Relationship of Safety Protocols

The following diagram illustrates the interconnectedness of hazard assessment, PPE selection, and handling procedures.

Safety_Logic A Hazard Identification (Morpholine + Carboxylic Acid) B Risk Assessment (Corrosive, Toxic, Flammable) A->B C PPE Selection (Gloves, Goggles, Lab Coat, Respirator) B->C D Safe Handling Procedures (Fume Hood, Grounding) B->D F Personnel Safety C->F E Spill & Waste Management (Hazardous Waste Disposal) D->E D->F E->F

Caption: Interrelationship of safety protocols for handling hazardous chemicals.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal well-being and the integrity of their research.

References

  • Redox. (2022, October 1). Safety Data Sheet Morpholine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet: Morpholine.
  • Nexchem Ltd. (2019, February 25). SAFETY DATA SHEET - Morpholine.
  • Ing. Petr Švec - PENTA s.r.o. (2025, April 16). Morpholine - SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). 3 - SAFETY DATA SHEET.
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
  • Canada.ca. (2025, December 19). Hazardous substance assessment – Morpholine.
  • Spectrum Chemical. (2018, December 28). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.
  • Cayman Chemical. (2022, January 12). d - SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. (n.d.). Morpholine - SAFETY DATA SHEET.
  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.
  • (n.d.). SAFETY DATA SHEET (3S)-4-(TERT-BUTOXYCARBONYL)MORPHOLINE-3-CARBOXYLIC ACID.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenyl-morpholine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Phenyl-morpholine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.